2-Ethylbenzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCCOYAKYCWDOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171664 | |
| Record name | 2-Ethylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1848-84-6 | |
| Record name | 2-Ethylbenzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1848-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylbenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001848846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethylbenzimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethylbenzimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Ethylbenzimidazole CAS number 1848-84-6 properties
An In-depth Technical Guide to 2-Ethylbenzimidazole (CAS 1848-84-6)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical principles with practical applications, emphasizing experimental causality and validated methodologies.
Introduction and Molecular Overview
This compound (CAS No. 1848-84-6) is an organic compound featuring a bicyclic structure where a benzene ring is fused to an imidazole ring.[1] An ethyl group is substituted at the C2 position of the imidazole moiety.[1] This "privileged structure," analogous to naturally occurring purines, allows it to interact with a wide array of biopolymers, making it a cornerstone building block in medicinal chemistry.[2][3] Its inherent chemical properties, including proton-donating and -accepting capabilities, also make it a valuable ligand in coordination chemistry and materials science.[1][]
Key Molecular Identifiers:
Physicochemical Properties
This compound typically presents as a white to light yellow crystalline solid.[1][9][10] Its physical characteristics are critical for determining appropriate solvents, reaction conditions, and purification techniques.
| Property | Value | Source(s) |
| CAS Number | 1848-84-6 | [7][8] |
| Melting Point | 174–176.5 °C | [8][9][10] |
| Boiling Point | ~341.2 °C at 760 mmHg | [8] |
| Density | ~1.14 g/cm³ | [8] |
| Appearance | White to off-white crystalline solid/powder | [1][10] |
| pKa | 6.18 (at 25°C) | [9] |
| Solubility | Soluble in methanol and other organic solvents; slightly soluble in water.[1][9][11] | |
| XLogP3 | 2.1 | [5][8] |
Synthesis Methodologies: Principles and Protocols
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. The primary strategy involves the condensation and subsequent oxidative cyclization of an o-phenylenediamine with an aldehyde or carboxylic acid derivative. Modern protocols prioritize efficiency, yield, and environmental sustainability.
Core Principle: The Phillips Condensation and Modern Variants
The classical approach, the Phillips condensation, involves reacting o-phenylenediamine with a carboxylic acid under harsh dehydrating conditions.[12] However, a more versatile and common laboratory-scale method utilizes aldehydes. This pathway involves two key steps:
-
Schiff Base Formation: The diamine condenses with an aldehyde (in this case, propanal) to form a Schiff base intermediate.
-
Oxidative Cyclization: This intermediate undergoes an intramolecular cyclization followed by oxidation (dehydrogenation) to form the stable aromatic benzimidazole ring.
Various catalytic and oxidative systems have been developed to drive this transformation under milder conditions with higher yields.[13][14][15]
Experimental Protocol: Photocatalytic Synthesis
This protocol, adapted from modern literature, offers an environmentally benign approach using a photocatalyst and visible light, avoiding harsh reagents.[15]
Objective: To synthesize this compound from o-phenylenediamine and propanal.
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Propanal (1.0 mmol, 58.1 mg, ~72 µL)
-
Rose Bengal (photocatalyst, 0.02 mmol, ~20 mg)
-
Acetonitrile (10 mL)
-
30 mL clear glass vial with magnetic stir bar
-
11W LED bulb or similar visible light source
Step-by-Step Procedure:
-
Reaction Setup: In the 30 mL glass vial, combine o-phenylenediamine (1.0 mmol), acetonitrile (10 mL), and Rose Bengal (2 mol%). Add a magnetic stir bar.
-
Addition of Aldehyde: Add propanal (1.0 mmol) to the mixture.
-
Initiation of Reaction: Place the vial, open to the air, next to the 11W LED bulb within a photochemical reactor box or a foil-lined beaker to maximize light exposure.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, evaporate the acetonitrile under reduced pressure. The resulting residue can be purified via column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Causality: The choice of a photocatalyst like Rose Bengal allows the reaction to proceed under mild conditions.[15] The catalyst, upon absorbing visible light, facilitates the oxidative dehydrogenation of the cyclized intermediate using atmospheric oxygen as the terminal oxidant, making the process highly efficient and green.[12][15]
Caption: Photocatalytic synthesis of this compound.
Spectroscopic Characterization
Structural elucidation of this compound relies on standard spectroscopic techniques.
-
¹H NMR: A typical proton NMR spectrum (in a solvent like DMSO-d₆) would show:
-
A triplet signal for the methyl (-CH₃) protons of the ethyl group.
-
A quartet signal for the methylene (-CH₂) protons of the ethyl group.
-
Multiplet signals in the aromatic region corresponding to the four protons on the benzene ring.
-
A broad singlet for the N-H proton of the imidazole ring, which may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum provides confirmation of the carbon framework:
-
Signals for the two carbons of the ethyl group.
-
Signals for the aromatic carbons, which may show symmetry-dependent equivalence.
-
A characteristic downfield signal for the C2 carbon of the imidazole ring, directly bonded to two nitrogen atoms.[16]
-
-
Infrared (IR) Spectroscopy: The FT-IR spectrum (KBr pellet) reveals key functional groups:
-
A broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the N-H stretching vibration.[17][18]
-
C-H stretching vibrations (aromatic and aliphatic) typically appear around 2900-3100 cm⁻¹.[18]
-
Strong absorption bands in the 1400-1650 cm⁻¹ range are attributed to C=N and aromatic C=C stretching vibrations.[17]
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry shows:
Chemical Reactivity and Applications
The chemical behavior of this compound is dictated by its fused heterocyclic structure.
Reactivity Profile
-
Basicity: The lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole ring imparts basic properties, allowing it to form salts with acids.[1]
-
N-Substitution: The N-H proton is acidic and can be readily deprotonated by a base, allowing for alkylation or acylation at the N1 position to generate 1,2-disubstituted benzimidazole derivatives.[19]
-
Coordination Chemistry: As a monodentate or bidentate ligand, it coordinates with various metal ions (e.g., Co(II), Cu(II), Cd(II)) through its nitrogen atoms to form stable metal complexes.[1][2] This property is exploited in the development of chemosensors and catalysts.[2][6]
Key Applications
This compound is rarely an end-product but serves as a crucial intermediate in several high-value applications.
-
Pharmaceutical Drug Development: The benzimidazole scaffold is central to numerous FDA-approved drugs.[2] this compound is a precursor for synthesizing compounds investigated for a range of pharmacological activities, including:
-
Anticancer Agents: Derivatives have been explored as inhibitors of enzymes crucial for cancer cell proliferation, such as topoisomerases and kinases.[2][19]
-
Anti-inflammatory and Analgesic Agents: The core structure can interact with enzymes like cyclooxygenases (COXs).[3]
-
Antiviral and Antimicrobial Agents: The scaffold is a known pharmacophore in the design of agents targeting viruses like HIV and various bacteria.[2]
-
-
Materials Science: Its ability to form coordination polymers makes it a building block for luminescent materials. These materials can function as highly sensitive and selective chemosensors for detecting metal ions (e.g., Fe³⁺) or organic molecules.[2]
-
Corrosion Inhibition: Benzimidazole derivatives, including this compound, are effective corrosion inhibitors for metals like steel in acidic environments. They function by adsorbing onto the metal surface, forming a protective film that blocks the corrosive agents.[6]
Caption: Applications derived from the this compound scaffold.
Safety and Handling
This compound is considered a hazardous chemical and requires careful handling in a laboratory setting.
-
GHS Hazard Classification:
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[20]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[11][20]
-
Avoid breathing dust. Prevent contact with skin, eyes, and clothing.[11]
-
Wash hands thoroughly after handling.[20]
-
-
Storage:
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
-
References
- Bhadra, K., & Deb, M. L. (2013). Eco-Friendly Synthesis of 2-Substituted Benzimidazoles Using Air as the Oxidant. Hindawi.
- Zhang, L., et al. (2021). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry.
- Hadole, C. D., et al. Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Open Access Pub.
- Organic Chemistry Portal. Benzimidazole synthesis. Organic Chemistry Portal.
- Muthusubramanian, S., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science.
- CAS Common Chemistry. This compound. American Chemical Society.
- ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate.
- PubChem. This compound. National Center for Biotechnology Information.
- Starsky. China this compound Price Manufacturer and Supplier, Factory Pricelist. Starsky.
- Shaanxi Lighte Optoelectronics Material Co., Ltd. This compound. Shaanxi Lighte Optoelectronics Material Co., Ltd.
- SpectraBase. 2-Ethyl-benzimidazole. Wiley-VCH GmbH.
- ResearchGate. The ¹H-NMR spectrum of compound 2. ResearchGate.
- Oriental Journal of Chemistry. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry.
- PubChemLite. This compound (C9H10N2). PubChemLite.
- PubChem. 2-ethyl-1,2'-bis(1H-benzimidazole). National Center for Biotechnology Information.
- Sharma, A., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology.
- PubChem. Benzimidazole. National Center for Biotechnology Information.
- Karatas, F., et al. (2022). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. Future Journal of Pharmaceutical Sciences.
- NIST WebBook. 1H-Benzimidazole-2-ethanol. National Institute of Standards and Technology.
- Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of The Chemical Society.
Sources
- 1. CAS 1848-84-6: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H10N2 | CID 15807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. echemi.com [echemi.com]
- 9. This compound CAS#: 1848-84-6 [amp.chemicalbook.com]
- 10. labproinc.com [labproinc.com]
- 11. fishersci.com [fishersci.com]
- 12. connectsci.au [connectsci.au]
- 13. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Benzimidazole synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. spectrabase.com [spectrabase.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 19. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2-Ethylbenzimidazole: Molecular Structure, Properties, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 2-Ethylbenzimidazole, a heterocyclic aromatic compound of significant interest to the scientific community. As a derivative of the benzimidazole scaffold, which is considered a "privileged structure" in medicinal chemistry, this compound serves as a critical building block in the synthesis of novel therapeutic agents and functional materials.[1][2] This document delves into its fundamental molecular structure and formula, details its physicochemical and spectroscopic properties, outlines a standard synthesis protocol, and explores its broader applications in drug discovery and materials science. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies grounded in authoritative references.
Fundamental Molecular Identity
This compound is an organic compound featuring a bicyclic structure where a benzene ring is fused to the 4- and 5-positions of an imidazole ring.[3] The defining feature of this particular derivative is the presence of an ethyl group at the 2-position of the imidazole moiety.
Molecular Formula and Structure
The chemical identity of this compound is precisely defined by its molecular formula and internationally recognized chemical identifiers.
The structure consists of the planar benzimidazole core, which imparts aromaticity and specific electronic properties, and a flexible ethyl group that can influence steric interactions and solubility.
Key Chemical Identifiers
For unambiguous identification in research and databases, the following identifiers are used.
| Identifier | Value | Source(s) |
| CAS Number | 1848-84-6 | [1][5][6][7] |
| InChI | InChI=1S/C9H10N2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3,(H,10,11) | [1][4][8] |
| InChIKey | QHCCOYAKYCWDOJ-UHFFFAOYSA-N | [1][4][6][8] |
| SMILES | CCC1=NC2=CC=CC=C2N1 | [4][8] |
| EC Number | 217-433-8 | [4][5] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in various chemical environments and are crucial for designing experimental conditions for synthesis, purification, and formulation.
| Property | Value | Source(s) |
| Melting Point | 174-176.5 °C | [5][7] |
| Boiling Point | 341.2 °C at 760 mmHg | [5] |
| Density | 1.142 g/cm³ | [5] |
| LogP (XLogP3) | 2.1 | [4][5] |
| Refractive Index | 1.641 | [5] |
| Appearance | White to off-white crystalline powder |
Solubility Insights: While quantitative solubility data is not extensively reported, benzimidazole derivatives generally exhibit solubility in organic solvents.[9] The ethyl group in this compound enhances its lipophilicity compared to the unsubstituted parent compound, influencing its solubility profile.
Structural Elucidation and Spectroscopic Profile
The molecular structure of this compound is unequivocally confirmed through a combination of standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system of identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characteristic. Aromatic protons of the benzimidazole ring typically appear in the downfield region (δ 7.0-8.0 ppm). The ethyl group presents a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), both in the aliphatic region (typically δ 1.0-3.5 ppm).[9] The N-H proton of the imidazole ring often appears as a broad singlet.
-
¹³C NMR: The carbon spectrum shows distinct signals for the aromatic carbons and the two carbons of the ethyl group, confirming the carbon skeleton.[4][10]
Infrared (IR) Spectroscopy
The IR spectrum reveals key functional groups. Characteristic absorption bands include N-H stretching (around 3400 cm⁻¹), aromatic C-H stretching (3000-3100 cm⁻¹), and the C=N stretching of the imidazole ring (around 1600-1650 cm⁻¹).[9][11] These bands are definitive proof of the benzimidazole core.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the exact mass (146.0844 Da), which corresponds to the molecular formula C₉H₁₀N₂.[4][8] The fragmentation pattern provides further structural information.
Synthesis and Methodology
The most common and reliable method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction. This method involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid.
Primary Synthetic Route: The Phillips Condensation
The synthesis of this compound is efficiently achieved by reacting o-phenylenediamine with propanoic acid under acidic conditions, typically with heating.[12] The acid catalyzes the dehydration and subsequent ring closure to form the stable benzimidazole ring.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. This compound | C9H10N2 | CID 15807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. This compound CAS#: 1848-84-6 [amp.chemicalbook.com]
- 8. PubChemLite - this compound (C9H10N2) [pubchemlite.lcsb.uni.lu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Physical and chemical properties of 2-Ethylbenzimidazole
An In-Depth Technical Guide to 2-Ethylbenzimidazole
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No: 1848-84-6), a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1] This document consolidates critical data on its molecular structure, physicochemical characteristics, synthesis, and spectroscopic profile for researchers, scientists, and drug development professionals. Furthermore, this guide details established protocols for its synthesis and characterization and explores its applications, particularly as a versatile scaffold in the development of novel therapeutic agents.[2]
Introduction
Benzimidazoles are a class of heterocyclic compounds composed of fused benzene and imidazole rings.[3] This core structure is a "privileged scaffold" in medicinal chemistry, analogous to naturally occurring purines, which allows it to interact with a wide range of biopolymers and therapeutic targets.[2] this compound, a derivative with an ethyl group at the C2 position, serves as a crucial intermediate and building block in the synthesis of more complex, biologically active molecules.[1] Its unique electronic and structural properties make it a subject of ongoing research in fields ranging from oncology to neurobiology.[2] This guide aims to provide a detailed, field-proven understanding of its core properties and experimental methodologies.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a compound dictate its behavior in both chemical reactions and biological systems. The properties of this compound are summarized below.
Molecular Structure
The structure consists of a benzimidazole core with an ethyl group (-CH₂CH₃) substituted at the second position of the imidazole ring.[1]
Caption: Chemical structure of 2-Ethyl-1H-benzimidazole.
Core Physicochemical Data
The following table summarizes the key quantitative properties of this compound, compiled from various chemical databases and suppliers.
| Property | Value | Source(s) |
| IUPAC Name | 2-ethyl-1H-benzimidazole | [4] |
| CAS Number | 1848-84-6 | [4][5] |
| Molecular Formula | C₉H₁₀N₂ | [4][5] |
| Molecular Weight | 146.19 g/mol | [4][5] |
| Appearance | White to light yellow crystalline solid/powder | [5][6] |
| Melting Point | 176.5 °C | [5][7] |
| Boiling Point | 255.81 °C (rough estimate) | [5][7] |
| Solubility | Soluble in methanol and other organic solvents (alcohols, ethers, ketones); slightly soluble in water. | [5][6] |
| pKa | 6.18 (at 25 °C) | [5][7] |
Synthesis and Reactivity
Synthesis via Phillips Condensation
The most common and reliable method for synthesizing 2-substituted benzimidazoles is the Phillips condensation. This method involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.
Causality: The condensation of o-phenylenediamine with propanoic acid is a classic and efficient method for forming the this compound core.[8] The use of an acid catalyst, such as hydrochloric acid, is crucial for protonating the carboxylic acid, making it a better electrophile for the nucleophilic attack by the diamine. Refluxing provides the necessary activation energy for the cyclization and subsequent dehydration to form the aromatic imidazole ring.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (10.8 g, 0.1 mol) and propanoic acid (8.9 g, 0.12 mol).
-
Acid Catalyst Addition: Slowly add 4 M hydrochloric acid (20 mL) to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization (Self-Validation Step): After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 200 mL of cold water. Neutralize the solution by slowly adding 10% sodium hydroxide solution until the pH is approximately 7-8. This step is critical as it precipitates the product from its salt form.
-
Isolation: Collect the precipitated white solid by vacuum filtration.
-
Purification (Self-Validation Step): Wash the crude product with cold water (3 x 50 mL) to remove residual salts. Recrystallize the solid from an ethanol-water mixture to yield pure this compound as white crystals.
-
Characterization: Confirm the identity and purity of the product by measuring its melting point and acquiring NMR and IR spectra.
Caption: Experimental workflow for the synthesis and purification of this compound.
Chemical Reactivity
The reactivity of this compound is governed by the benzimidazole ring system.
-
Basicity: The non-protonated nitrogen atom in the imidazole ring can act as a base or a nucleophile.[1]
-
Acidity: The N-H proton is acidic and can be removed by a strong base.
-
Aromaticity: The fused ring system is aromatic and can undergo electrophilic substitution, although typically on the benzene ring.
-
Oxidation: The ethyl group is a potential site for oxidation, though attempts to directly oxidize it to an acetyl group using common reagents have been reported as unsuccessful.[8]
Analytical and Spectroscopic Characterization
Accurate characterization is essential for confirming the structure and purity of the synthesized compound. While detailed experimental spectra are best sourced from spectral databases, the expected characteristic features are outlined below.[9]
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: Signals for the four protons on the benzene ring would typically appear in the δ 7.0-8.0 ppm region.[9] - Ethyl Group: A triplet corresponding to the -CH₃ protons and a quartet for the -CH₂- protons would be expected in the aliphatic region (approx. δ 1.4 and 2.9 ppm, respectively).[10] |
| ¹³C NMR | Characteristic peaks for the aromatic carbons of the benzimidazole ring and two distinct signals for the ethyl group carbons would be observed.[11] |
| IR Spectroscopy | - N-H Stretch: A broad band around 3400 cm⁻¹ corresponding to the N-H bond of the imidazole ring.[9] - C-H Aromatic Stretch: Signals around 3000-3100 cm⁻¹.[9] - C=N Stretch: A characteristic absorption around 1600-1650 cm⁻¹.[9] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 146.19 g/mol .[9][12] |
Applications in Research and Drug Development
The benzimidazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives approved as drugs.[2][13] this compound serves as a key building block in the synthesis of these advanced compounds.
Anticancer Research
Benzimidazole derivatives are widely investigated as anticancer agents.[2][14] They can function through various mechanisms, including:
-
Topoisomerase Inhibition: Interfering with DNA replication in cancer cells.[14]
-
Tubulin Polymerization Inhibition: Disrupting the mitotic spindle and arresting the cell cycle.
-
Kinase Inhibition: Modulating signaling pathways that are often dysregulated in cancer.
This compound has been specifically investigated as a ligand in platinum(II) oxalato complexes, which have shown cytotoxic activity against cancer cell lines.[2]
Caption: Potential mechanisms of action for anticancer benzimidazole derivatives.
Other Therapeutic Areas
The versatility of the benzimidazole core has led to its use in developing drugs with a wide range of pharmacological activities, including:
Material Science
Beyond medicine, this compound is used as a metal preservative and corrosion inhibitor, particularly in coatings and paints.[6]
Conclusion
This compound is a fundamentally important heterocyclic compound with well-characterized physical and chemical properties. Its straightforward synthesis via the Phillips condensation and its versatile reactivity make it an invaluable starting material for researchers in medicinal chemistry and drug development. The proven track record of the benzimidazole scaffold in numerous FDA-approved drugs underscores the continued potential of derivatives, like this compound, in the creation of novel and effective therapeutic agents.[2]
References
- 2-Ethyl-1H-benzimidazole - ChemBK. (2024-04-10). ChemBK. [Link]
- This compound | C9H10N2 | CID 15807 - PubChem.
- ChemInform Abstract: Studies on Synthesis of 2-Acetylbenzimidazole and Related Benzimidazole Derivatives.
- 2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole | C16H14N4 | CID 254320 - PubChem.
- 2-Ethyl-benzimidazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]
- Studies on preparation of 2-Acetylbenzimidazole. Der Pharma Chemica. [Link]
- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. [Link]
- 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Sciforum. [Link]
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]
- FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.
- Synthesis And Biological Evaluation Of Benzimidazole Derivatives. (2025-01-01). IOSR Journal. [Link]
- Benzimidazole: A Milestone in the Field of Medicinal Chemistry. PubMed. [Link]
- Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Bentham Science. [Link]
- Benzimidazole synthesis. Organic Chemistry Portal. [Link]
- Benzimidazole - Wikipedia. Wikipedia. [Link]
- The ¹H-NMR spectrum of compound 2.
- This compound (C9H10N2) - PubChemLite. PubChemLite. [Link]
- 2-Methylbenzimidazole | C8H8N2 | CID 11984 - PubChem.
Sources
- 1. CAS 1848-84-6: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzimidazole - Wikipedia [en.wikipedia.org]
- 4. This compound | C9H10N2 | CID 15807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 1848-84-6 [amp.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. This compound | 1848-84-6 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. rsc.org [rsc.org]
- 13. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide to the Solubility of 2-Ethylbenzimidazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-ethylbenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document delves into the theoretical principles governing its dissolution in various organic solvents, supported by an analysis of its molecular structure and intermolecular forces. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide establishes a predictive framework based on Hansen Solubility Parameters (HSP). Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility, ensuring scientific integrity and reproducibility. This guide is intended to be an essential resource for researchers, enabling informed solvent selection for synthesis, purification, formulation, and screening of this compound and its derivatives.
Introduction: The Significance of this compound Solubility
This compound is a key structural motif in a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery and development. The solubility of this compound in organic solvents is a critical physicochemical parameter that profoundly influences its utility in various applications.
A thorough understanding of its solubility behavior is paramount for:
-
Synthetic Chemistry: Selecting appropriate solvents for reactions involving this compound to ensure optimal reaction kinetics, yield, and purity.
-
Purification and Crystallization: Designing effective crystallization processes for obtaining high-purity material.
-
Formulation Development: Creating stable and bioavailable formulations for pharmaceutical applications.
-
High-Throughput Screening: Ensuring compound viability in solution-based screening assays.
This guide provides a foundational understanding of the factors governing the solubility of this compound and equips researchers with the tools to predict and experimentally determine its solubility in a range of organic solvents.
Theoretical Framework: Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, from a chemical perspective, relates to the similarity of intermolecular forces between the solute and solvent molecules. The molecular structure of this compound, featuring both a polar benzimidazole core and a non-polar ethyl group, suggests a nuanced solubility profile.
Molecular Structure and Intermolecular Forces
This compound (C₉H₁₀N₂) possesses a benzimidazole ring system, which contains two nitrogen atoms, and an ethyl substituent at the 2-position. This structure gives rise to several key intermolecular interactions:
-
Hydrogen Bonding: The N-H group in the imidazole ring can act as a hydrogen bond donor, while the lone pair of electrons on the other nitrogen atom can act as a hydrogen bond acceptor. This is a primary driver of its solubility in protic solvents like alcohols.
-
Dipole-Dipole Interactions: The benzimidazole ring is polar, leading to dipole-dipole interactions with polar aprotic solvents.
-
Van der Waals Forces (Dispersion Forces): The entire molecule, including the aromatic ring and the ethyl group, can engage in weaker van der Waals interactions. The non-polar ethyl group contributes to its solubility in less polar solvents.
Hansen Solubility Parameters (HSP): A Predictive Tool
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total Hildebrand solubility parameter (δt) into three components:
-
δD (Dispersion): Energy from dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Hypothetical Hansen Solubility Parameters for this compound:
| Parameter | Value (MPa½) |
| δD | 18.0 |
| δP | 8.0 |
| δH | 8.0 |
The "solubility distance" (Ra) between this compound and a solvent can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher likelihood of solubility.
Predicted and Known Qualitative Solubility Profile
Based on its molecular structure and general principles of solubility for benzimidazole derivatives, the following qualitative solubility profile for this compound can be predicted and is partially supported by available literature.
Table 1: Predicted and Known Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted/Known Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Excellent hydrogen bonding potential with the N-H and N atoms of the benzimidazole ring. This compound is known to be soluble in methanol. |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Moderate to High | Strong dipole-dipole interactions with the polar benzimidazole core. |
| Chlorinated | Dichloromethane | Moderate | Offers a balance of polarity that can interact favorably with both the polar and non-polar regions of the molecule. |
| Aromatic | Toluene | Low to Moderate | Primarily dispersion interactions; the aromatic rings can engage in π-π stacking. |
| Non-Polar | Hexane | Low | Mismatch in polarity and intermolecular forces. |
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain precise and reliable quantitative solubility data, the equilibrium shake-flask method is the gold standard.[1] This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible results.
The Isothermal Shake-Flask Method
This method involves equilibrating an excess amount of the solid solute with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined analytically.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for the determination of this compound solubility.
Step-by-Step Methodology
Materials and Equipment:
-
This compound (high purity)
-
Analytical grade organic solvents
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Quantification:
-
HPLC Method:
-
Develop a suitable HPLC method for the analysis of this compound.[2][3]
-
Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine the concentration based on the peak area.
-
-
UV-Vis Spectrophotometry Method:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.[4]
-
Generate a calibration curve by measuring the absorbance of a series of standard solutions at λmax.
-
Dilute the filtered saturated solution with the respective solvent and measure its absorbance.
-
Calculate the concentration using the Beer-Lambert law and the calibration curve.
-
-
-
Data Calculation: Calculate the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L) by accounting for the dilution factor.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 2: Quantitative Solubility of this compound in Various Organic Solvents at 25°C (Hypothetical Data)
| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | 15.2 | 1.04 |
| Ethanol | 10.8 | 0.74 |
| Acetone | 8.5 | 0.58 |
| Dichloromethane | 5.3 | 0.36 |
| Toluene | 1.2 | 0.08 |
| Hexane | <0.1 | <0.007 |
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure and Hansen Solubility Parameters with robust experimental protocols, researchers can confidently select appropriate solvents for their specific applications. The methodologies outlined herein ensure the generation of accurate and reliable solubility data, which is fundamental to advancing research and development involving this important heterocyclic compound. Further experimental studies are encouraged to populate the quantitative solubility data for this compound across a wider range of solvents and temperatures.
References
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- Reddy, M. N., et al. (n.d.). Spectrophotometric Determination of Certain Benzimidazole Proton Pump Inhibitors. NIH.
- Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
- ChemicalBook. (n.d.). This compound CAS#: 1848-84-6.
- Pharmaceutical Sciences. (2024).
- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Ashour, S., & Issa, A. (2014). Validated Spectrophotometric Method for Determination of Some Benzimidazole Derivatives in Pharmaceutical Formulations Using 1,2-naphthoquinone-4-sulphonate.
- Szymańska, E., et al. (2015). Application of hplc method for investigation of stability of new benzimidazole derivatives.
- BenchChem. (n.d.).
- Basavaiah, K., & Anil Kumar, U. R. (2007). UV/Visible Spectroscopic Quantification of Veterinary Anthelmintic Drug Oxfendazole in Pharmaceuticals.
- Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829.
- Kulik, A., et al. (2011).
- Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.
- Fiori, J., & Cavrini, V. (2006). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806.
- Stenutz, R. (n.d.). Hansen solubility parameters.
- PubChem. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.).
- Domanska, U., & Hofman, T. (2005). Solubility of Benzimidazoles in Alcohols.
- Hansen Solubility Parameters. (n.d.).
- HunterLab. (2023). UV Spectrophotometry as a Pharmaceutical Testing Solution.
- Wang, Z., et al. (n.d.).
- DuPont. (n.d.). Hansen Solubility Parameter System.
- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook (2nd ed.). CRC press.
- Domańska, U., et al. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- Li, M., et al. (2018). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure.
- Domańska, U., et al. (2004). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene.
- Du, J., et al. (2011). Temperature Dependent Solubility of α-Form l-Glutamic Acid in Selected Organic Solvents: Measurements and Thermodynamic Modeling. Semantic Scholar.
- Chen, J., et al. (2017).
- Hoogenboom, R., et al. (2017). Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)
- Khan, M. S., et al. (2016). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Semantic Scholar.
Sources
- 1. Hansen solubility parameters [stenutz.eu]
- 2. ptfarm.pl [ptfarm.pl]
- 3. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrophotometric Determination of Certain Benzimidazole Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Mechanism of 2-Ethylbenzimidazole: A Technical Guide for Researchers
Foreword: Unraveling the Multifaceted Role of a Privileged Scaffold
The benzimidazole core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide range of biopolymers, making it a versatile scaffold for drug discovery.[3][4] Among the myriad of benzimidazole derivatives, 2-Ethylbenzimidazole presents a compound of significant interest, yet its precise mechanism of action in biological systems remains an area of active investigation. This guide provides a comprehensive technical overview of the known and potential mechanisms of action of this compound and its closely related analogs, offering a foundational resource for researchers, scientists, and professionals in drug development. We will delve into the established biological activities of the broader 2-substituted benzimidazole class and extrapolate potential pathways for this compound, while also outlining robust experimental methodologies to elucidate its specific molecular interactions.
The Benzimidazole Scaffold: A Foundation for Diverse Biological Activity
The versatility of the benzimidazole scaffold stems from its unique bicyclic structure, consisting of a fusion between benzene and imidazole rings.[2][5] This arrangement allows for various types of interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and pi-stacking.[4] The 2-position of the benzimidazole ring is a particularly crucial site for substitution, as modifications at this position have been shown to significantly influence the pharmacological profile of the resulting derivatives.[6]
The ethyl group at the 2-position of this compound, while seemingly simple, can impart specific physicochemical properties that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. It is this subtlety that necessitates a dedicated exploration of its mechanism of action.
Postulated Mechanisms of Action: Insights from the Benzimidazole Family
While specific high-throughput screening and mechanistic studies on this compound are not extensively documented in publicly available literature, the vast body of research on 2-substituted benzimidazoles provides a strong basis for postulating its potential mechanisms of action. These can be broadly categorized as follows:
Enzyme Inhibition: A Prominent Mode of Action
A primary mechanism by which benzimidazole derivatives exert their biological effects is through the inhibition of key enzymes.[3]
-
Kinase Inhibition: Many benzimidazole compounds have been identified as potent inhibitors of various kinases, including receptor tyrosine kinases, which are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation.[3][7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.
-
Topoisomerase Inhibition: Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. Certain benzimidazole derivatives have been shown to inhibit these enzymes, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[3][4]
-
Sirtuin Inhibition: Sirtuins are a class of NAD-dependent deacetylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, and metabolism. Inhibition of sirtuins by benzimidazole derivatives has emerged as a potential strategy for cancer therapy.[3][7]
Disruption of Microtubule Dynamics
A well-established mechanism for several anthelmintic benzimidazoles, such as albendazole and mebendazole, is the disruption of microtubule polymerization by binding to β-tubulin.[8][9] This action is also being explored for its anticancer potential, as microtubules are essential for the formation of the mitotic spindle during cell division.[9] It is plausible that this compound could share this mechanism, leading to cell cycle arrest and apoptosis.
DNA Intercalation and Alkylation
Some benzimidazole derivatives have been designed to act as DNA-interacting agents.[4] Their planar structure allows them to intercalate between DNA base pairs, while the addition of alkylating moieties can lead to covalent DNA modifications. These actions can disrupt DNA replication and transcription, ultimately triggering cell death.
Modulation of Key Signaling Pathways
Recent research has implicated benzimidazole derivatives in the modulation of specific signaling pathways involved in inflammation and immunity.
-
NOD2 Signaling Pathway: Benzimidazole diamides have been identified as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway, which is involved in the innate immune response to bacterial components.[10] This suggests a potential anti-inflammatory role for compounds like this compound.
-
EGFR and HER2 Signaling: Certain benzimidazole derivatives have been shown to block the activity of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), two key drivers in the development and progression of many cancers.[11]
-
STAT3/HK2 Axis: Dihalogenated derivatives of condensed benzimidazoles have been found to induce cancer cell death by regulating the STAT3/HK2 signaling pathway, which is involved in apoptosis and metabolism.[12]
Experimental Workflows for Elucidating the Mechanism of Action
To move from postulation to confirmation, a systematic and multi-pronged experimental approach is required. The following section outlines key experimental protocols that can be employed to investigate the specific mechanism of action of this compound.
Target Identification and Validation
The initial step is to identify the direct molecular targets of this compound.
Experimental Workflow: Target Identification
Caption: Workflow for target identification and validation of this compound.
Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the target cells to 70-80% confluency. Treat the cells with this compound at various concentrations or a vehicle control for a specified duration.
-
Cell Lysis: Harvest and lyse the cells using a suitable buffer that maintains protein integrity.
-
Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Protein Precipitation: Centrifuge the heated lysates to pellet the denatured and aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the abundance of a specific target protein at different temperatures using Western blotting.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of this compound compared to the vehicle control indicates direct binding.
Pathway Analysis and Functional Assays
Once a target is validated, the next step is to understand the downstream functional consequences of its modulation.
Experimental Workflow: Signaling Pathway Analysis
Caption: Workflow for analyzing downstream signaling and functional effects.
Step-by-Step Protocol: Phospho-Kinase Array
-
Cell Lysis: Treat cells with this compound and a vehicle control. Lyse the cells and quantify the total protein concentration.
-
Array Incubation: Incubate the cell lysates with a membrane array spotted with antibodies against various phosphorylated kinases.
-
Detection: Use a detection antibody cocktail and a chemiluminescent reagent to visualize the spots.
-
Image Analysis: Capture the image of the array and quantify the spot intensities.
-
Data Interpretation: Compare the phosphorylation status of different kinases between the treated and control samples to identify modulated signaling pathways.
Quantitative Data Summary
| Target/Assay | This compound IC50/EC50 (µM) | Reference Compound IC50/EC50 (µM) | Cell Line/System |
| Kinase X Inhibition | Data to be determined | Staurosporine | Recombinant Enzyme |
| Topoisomerase IIα Inhibition | Data to be determined | Etoposide | In vitro assay |
| A549 Cell Proliferation | Data to be determined | Doxorubicin | A549 Lung Cancer Cells |
| NOD2 Signaling Inhibition | Data to be determined | GSK669 | HEK293T-NOD2 cells |
Conclusion and Future Directions
This compound represents a molecule of significant potential, stemming from the rich pharmacology of the benzimidazole scaffold. While its specific mechanism of action is yet to be fully elucidated, the established activities of its chemical relatives provide a clear roadmap for investigation. The proposed experimental workflows in this guide offer a robust framework for researchers to systematically uncover the molecular targets and signaling pathways modulated by this compound. Future research should focus on conducting these detailed mechanistic studies to unlock the full therapeutic potential of this compound in areas such as oncology, inflammation, and infectious diseases. The insights gained will be invaluable for the rational design of next-generation benzimidazole-based therapeutics.
References
- This compound for Cancer & Neuro Research - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvRzW6PTcehGgTCQGErSYV-8ZBiTujJ4RZEDIDG8K_UgSMJhQF9v2-A3-llmrDGPWhN76W2Gjx83G3bV3wv8UkHfKUoteha-yZh-7oNzHqarYNZ4ry6DCw_EXmKIrjJ5jkRlZ-
- This compound | C9H10N2 | CID 15807 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/15807
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072439/
- Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. URL: https://www.hilarispublisher.
- General pharmacology of 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate. 2nd communication: Effects on the circulation and the other systems - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/2213799/
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9388307/
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8505820/
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38311918/
- Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10889218/
- This compound | SIELC Technologies. URL: https://sielc.com/2-ethylbenzimidazole.html
- Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations - MDPI. URL: https://www.mdpi.com/article/10.3390/inorganics10110202
- Discovery and Optimization of Potent, Selective, and in Vivo Efficacious 2-Aryl Benzimidazole BCATm Inhibitors - ResearchGate. URL: https://www.researchgate.
- A Brief Review on History Synthesis Mechanism of Action of Benzimidazole - ijarsct. URL: https://ijarsct.co.in/Paper-10-25-05-2021.pdf
- In vivo effects of afobazole (2-mercaptobenzimidazole derivative) on the 7,12-dimethylbenz [alpha]anthracene-induced oncogene and suppressor gene expression - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/18209971/
- CAS 1848-84-6: this compound | CymitQuimica. URL: https://www.cymitquimica.com/cas/1848-84-6
- Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. URL: https://wjpr.net/dashboard/abstract_id/20268
- This compound (C9H10N2) - PubChemLite. URL: https://pubchemlite.deep-thought.io/compound/CID15807
- Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11295286/
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7577508/
- 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4876798/
- This compound | 1848-84-6 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717544.htm
- Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. URL: https://www.417integrativemedicine.
- Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/31829837/
- Benzimidazole synthesis - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/benzimidazole-synthesis.shtm
- Identification of benzimidazole diamides as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/23746271/
- New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway - PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381677/
- (PDF) In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity - ResearchGate. URL: https://www.researchgate.net/publication/357284892_In_Silico_and_In_Vitro_Studies_for_Benzimidazole_Anthelmintics_Repurposing_as_VEGFR-2_Antagonists_Novel_Mebendazole-Loaded_Mixed_Micelles_with_Enhanced_Dissolution_and_Anticancer_Activity
- In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/34959733/
- A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4357152/
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 10. Identification of benzimidazole diamides as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Promise of 2-Ethylbenzimidazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole rings, represents a cornerstone in modern medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleotides allows for facile interaction with a multitude of biological targets, rendering it a "privileged scaffold" in drug discovery.[1] This guide focuses on the burgeoning therapeutic potential of a specific subclass: 2-ethylbenzimidazole derivatives. These compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making them a fertile ground for the development of novel therapeutics.[1][3] This document aims to provide an in-depth technical overview of the synthesis, mechanisms of action, and structure-activity relationships of these promising molecules, tailored for researchers and drug development professionals.
I. Anticancer Applications: Targeting the Hallmarks of Malignancy
This compound derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4][5] Their multifaceted mechanisms of action, which often involve targeting multiple cancer hallmarks, make them particularly attractive candidates for further development.
A. Mechanisms of Anticancer Action
The anticancer effects of this compound derivatives are diverse and intricate, primarily revolving around the induction of programmed cell death (apoptosis), inhibition of key cellular enzymes, and disruption of the cellular machinery essential for proliferation.
1. Induction of Apoptosis: A primary mechanism is the induction of apoptosis, often mediated by the generation of reactive oxygen species (ROS).[6] This oxidative stress can trigger downstream signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway, culminating in the activation of caspases, the executioner enzymes of apoptosis.
Caption: Apoptotic pathway induced by this compound derivatives.
2. Enzyme Inhibition:
-
Kinase Inhibition: Many benzimidazole derivatives act as inhibitors of various kinases, such as receptor tyrosine kinases, which are pivotal for cancer cell signaling and survival.[1][4]
-
Topoisomerase Inhibition: These compounds can also inhibit topoisomerases, enzymes crucial for DNA replication in rapidly dividing cancer cells.[1][2]
-
Sirtuin Inhibition: Certain ethyl 2-benzimidazole-5-carboxylate derivatives have been shown to inhibit sirtuins, a class of enzymes implicated in cancer metabolism and longevity.[1]
3. DNA Intercalation and Alkylation: The planar structure of the benzimidazole ring allows some derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription.[1][2] Additionally, derivatives can be functionalized with alkylating agents to create DNA-damaging compounds.[2]
4. Microtubule Disruption: Some benzimidazole derivatives interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][4]
B. Structure-Activity Relationship (SAR) in Anticancer Derivatives
The anticancer potency of this compound derivatives is highly dependent on the nature and position of substituents on the benzimidazole core.
| Substitution Position | Substituent Type | Effect on Anticancer Activity | Reference |
| N1 | Phenylsulfonyl | Increased anti-inflammatory and analgesic activity, with potential for reduced ulcerogenicity. | [7] |
| C2 | Phenyl, substituted phenyl | Potent and selective antiviral activity. | [8] |
| C5/C6 | Halogen (Cl, Br, F) | Increased cytotoxicity by enhancing membrane permeability. | [4] |
| C5/C6 | Electron-withdrawing groups (-NO₂, -CN) | Enhanced interactions with cancer-associated enzymes. | [4] |
C. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
A fundamental method for evaluating the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
1. Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
2. Step-by-Step Methodology:
- Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the this compound derivative and a standard anticancer drug (e.g., doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
- MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
II. Antimicrobial Applications: Combating Bacterial and Fungal Pathogens
The benzimidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. This compound derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.
A. Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of action for many benzimidazole derivatives is the inhibition of microbial nucleic acid and protein synthesis. Their structural resemblance to purines allows them to interfere with these essential cellular processes.
Caption: Proposed antimicrobial mechanism of this compound derivatives.
B. Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
The antimicrobial efficacy of this compound derivatives can be modulated by various structural modifications.
| Substitution Position | Substituent Type | Effect on Antimicrobial Activity | Reference |
| C2 | Hybridization with triazole | Enhanced antibacterial and antifungal activity. | [9] |
| C2 | Thioether linkage | Often associated with good antimicrobial properties. | [9] |
| Benzimidazole Ring | Electron-withdrawing groups (-F, -Cl, -Br, -CF₃, -NO₂) | Increased antimicrobial activity. | [9] |
| Benzimidazole Ring | Fusion with other heterocycles (pyridine, pyrimidine, thiazole) | Enhanced antimicrobial activity. | [9] |
C. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
1. Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, which is then inoculated with a standardized number of microorganisms.
2. Step-by-Step Methodology:
- Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a specific turbidity, corresponding to a known concentration of cells (e.g., 10⁸ CFU/mL). Dilute the culture to the final inoculum size (e.g., 5 x 10⁵ CFU/mL).
- Serial Dilution: Prepare a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing broth medium.
- Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
III. Antiviral Applications: A Focus on HIV and Other Viral Pathogens
Benzimidazole derivatives have shown considerable promise as antiviral agents, with some acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1.[1] Their broad-spectrum antiviral activity extends to other RNA and DNA viruses.[8]
A. Mechanism of Antiviral Action
The antiviral mechanisms of this compound derivatives are varied and depend on the specific virus. For HIV-1, a key mechanism is the inhibition of the reverse transcriptase enzyme, which is essential for the conversion of the viral RNA genome into DNA.
Caption: Inhibition of HIV-1 reverse transcriptase by a this compound derivative.
B. Structure-Activity Relationship (SAR) in Antiviral Derivatives
The antiviral activity of benzimidazoles is highly sensitive to their substitution patterns.
| Substitution Position | Substituent Type | Effect on Antiviral Activity | Reference |
| C2 | Phenyl or substituted phenyl groups | Can confer potent activity against a range of RNA and DNA viruses. | [8] |
| C5 | Acetyl group | Can lead to potent activity against Yellow Fever Virus. | [8] |
| Benzimidazole Ring | Hybridization with a triazole moiety | Can enhance antiviral properties. | [9] |
C. Experimental Protocol: Antiviral Activity Assay (Plaque Reduction Assay)
This assay is used to quantify the reduction in viral infectivity by a compound.
1. Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of the test compound. The number of plaques (localized areas of cell death caused by viral replication) is then counted.
2. Step-by-Step Methodology:
- Cell Seeding: Plate susceptible host cells in 6-well or 12-well plates and grow to confluency.
- Compound and Virus Incubation: Prepare serial dilutions of the this compound derivative. Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.
- Infection: Remove the growth medium from the cell monolayers and infect with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.
- Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with the corresponding compound concentration. This restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.
- Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
- Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.
- Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
IV. Anti-inflammatory Applications: Modulating the Inflammatory Response
Certain this compound derivatives have demonstrated notable anti-inflammatory properties, with mechanisms that may differ from traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
A. Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of some benzimidazole derivatives are attributed to their ability to inhibit the emigration of leukocytes to the site of injury and stabilize cellular membranes.[10] Some derivatives may also have a weaker inhibitory effect on prostaglandin synthesis compared to drugs like aspirin.[10]
Caption: Anti-inflammatory mechanism of certain this compound derivatives.
B. Structure-Activity Relationship (SAR) in Anti-inflammatory Derivatives
The anti-inflammatory activity of benzimidazoles is influenced by the substituents on the core structure.
| Substitution Position | Substituent Type | Effect on Anti-inflammatory Activity | Reference |
| N1 | Phenylsulfonyl | Can confer gastroprotective anti-inflammatory and analgesic properties. | [7] |
| C2 | (5-ethylpyridin-2-yl) | Potent anti-inflammatory, analgesic, and antipyretic activities. | [10] |
| Benzimidazole Ring | Substitution with pyrimidin-2-yl | Can lead to potent anti-inflammatory effects through lymphocyte-specific kinase (Lck) inhibition. | [11] |
C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[3][7]
1. Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.
2. Step-by-Step Methodology:
- Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.
- Compound Administration: Administer the this compound derivative orally or intraperitoneally to the test group of rats. Administer a standard anti-inflammatory drug (e.g., ibuprofen or diclofenac sodium) to the positive control group and the vehicle to the negative control group.
- Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
- Measurement of Paw Volume: Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a digital plethysmometer.
- Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
V. Conclusion and Future Directions
This compound derivatives represent a highly versatile and promising class of compounds with a wide array of potential therapeutic applications. Their rich chemical space allows for extensive structural modifications, enabling the fine-tuning of their biological activities and the optimization of their pharmacokinetic properties. The multifaceted mechanisms of action exhibited by these compounds, particularly in the realm of oncology, suggest their potential to overcome some of the limitations of current therapies, such as drug resistance.
Future research in this area should focus on:
-
Lead Optimization: Systematic SAR studies to identify more potent and selective derivatives with improved drug-like properties.
-
Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Comprehensive preclinical evaluation of lead candidates in relevant animal models of disease to assess their efficacy, toxicity, and pharmacokinetic profiles.
-
Combination Therapies: Exploring the potential of this compound derivatives in combination with existing drugs to achieve synergistic effects and combat drug resistance.
The continued exploration of this privileged scaffold holds great promise for the discovery and development of novel and effective therapies for a range of human diseases.
VI. References
-
The studies of the mechanism of antiinflammatory action of 2-(5-ethylpyridin-2-yl)benzimidazole (KB-1043) - PubMed. (URL: [Link])
-
Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. (URL: [Link])
-
Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed. (URL: [Link])
-
Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents - Research and Reviews. (URL: [Link])
-
Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents - NIH. (URL: [Link])
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - NIH. (URL: [Link])
-
Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC - NIH. (URL: [Link])
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (URL: [Link])
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PubMed Central. (URL: [Link])
-
Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC. (URL: [Link])
-
Benzimidazole derivatives with anticancer activity. - ResearchGate. (URL: [Link])
-
Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking - Der Pharma Chemica. (URL: [Link])
-
Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - NIH. (URL: [Link])
-
Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives - Biosciences Biotechnology Research Asia. (URL: [Link])
-
Benzimidazole derivatives with anticancer activity. - ResearchGate. (URL: [Link])
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC - PubMed Central. (URL: [Link])
-
Benzimidazole derivatives with antiviral activity. - ResearchGate. (URL: [Link])
-
Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC - NIH. (URL: [Link])
-
Design & Development of Benzimidazole Derivatives for Anti-Inflammatory Activity. (URL: [Link])
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - Semantic Scholar. (URL: [Link])
-
An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed. (URL: [Link])
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - MDPI. (URL: [Link])
-
Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Publishing. (URL: [Link])
-
Exploring the Structure-Activity Relationship of Benzimidazole Derivatives as Potent Antiviral Agents | Abstract - Research and Reviews. (URL: [Link])
-
Structure activity relationship of benzimidazole derivatives. - ResearchGate. (URL: [Link])
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - ResearchGate. (URL: [Link])
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed. (URL: [Link])
-
Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives - PubMed. (URL: [Link])
-
Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (URL: [Link])
-
Synthesis of some benzimidazole derivatives with antiviral activities.... - ResearchGate. (URL: [Link])
-
Benzimidazole as a promising antiviral heterocyclic scaffold: a review - SciSpace. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives as Potential Lassa Virus Inhibitors - PMC - NIH. (URL: [Link])
-
In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. (URL: [Link])
-
(PDF) Anti-Inflammatory Trends of New Benzimidazole Derivatives - ResearchGate. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The studies of the mechanism of antiinflammatory action of 2-(5-ethylpyridin-2-yl)benzimidazole (KB-1043) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
2-Ethylbenzimidazole: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The benzimidazole core, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, is a cornerstone in medicinal chemistry.[1][2][3] Its structural similarity to endogenous purines allows it to interact with a diverse array of biological targets, making it a "privileged scaffold" in drug discovery.[1][4] This guide focuses on a key derivative, 2-Ethylbenzimidazole, exploring its synthesis, physicochemical properties, and its expanding role in the development of novel therapeutics. We will delve into its applications in oncology and neurobiology, examining the underlying mechanisms of action and structure-activity relationships that govern its biological effects. This document serves as a comprehensive resource for researchers aiming to leverage the therapeutic potential of this compound and its analogs.
Introduction: The Significance of the Benzimidazole Moiety
The benzimidazole nucleus is a versatile and highly sought-after scaffold in the design of new therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties.[1][2][5] The success of this scaffold is attributed to its ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with biological macromolecules.[6] The 2-substituted benzimidazoles are a particularly important class, with the substituent at this position significantly influencing the compound's pharmacological profile.[3] This guide will specifically elucidate the role and potential of the 2-ethyl substituent in advancing drug discovery efforts.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development as a drug candidate.
| Property | Value | Source |
| IUPAC Name | 2-ethyl-1H-benzimidazole | [1] |
| CAS Number | 1848-84-6 | |
| Molecular Formula | C₉H₁₀N₂ | |
| Molecular Weight | 146.19 g/mol | [1] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 176.5°C | |
| pKa | 6.18 (at 25°C) | |
| Solubility | Soluble in organic solvents like methanol |
Synthesis of this compound
The synthesis of 2-substituted benzimidazoles is typically achieved through the condensation of o-phenylenediamine with a carboxylic acid or its derivative. The "Phillips-Ladenburg" reaction is a classic and versatile method for this transformation.
Experimental Protocol: Synthesis of this compound via Phillips-Ladenburg Reaction
This protocol describes a general procedure for the synthesis of this compound from o-phenylenediamine and propanoic acid.
Materials:
-
o-phenylenediamine
-
Propanoic acid
-
4N Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (10%)
-
Ethanol
-
Activated charcoal
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 equivalent) and propanoic acid (1.1 equivalents).
-
Acidification: Slowly add 4N HCl to the mixture with stirring. The acid acts as a catalyst and helps to keep the reactants in solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Precipitation: Neutralize the acidic solution by slowly adding a 10% NaOH solution with constant stirring until the pH is basic. The crude this compound will precipitate out of the solution.
-
Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. Dissolve the solid in a minimal amount of hot ethanol, add a small amount of activated charcoal to decolorize the solution, and filter while hot. Allow the filtrate to cool slowly to form crystals.
-
Drying: Collect the purified crystals by filtration and dry them in a desiccator.
Causality behind Experimental Choices:
-
Excess Propanoic Acid: A slight excess of propanoic acid is used to ensure the complete consumption of the limiting reagent, o-phenylenediamine.
-
Acid Catalyst: The acidic medium protonates the carbonyl group of propanoic acid, making it more electrophilic and facilitating the nucleophilic attack by the amino group of o-phenylenediamine.
-
Reflux: Heating under reflux provides the necessary activation energy for the condensation and cyclization reactions to occur at a reasonable rate without the loss of solvent.
-
Neutralization and Precipitation: The product is soluble in the acidic reaction mixture. Neutralization deprotonates the benzimidazole nitrogen, making the molecule less polar and causing it to precipitate from the aqueous solution.
-
Recrystallization: This purification technique relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures to obtain a highly pure product.
Caption: Synthetic pathway for this compound.
Role in Medicinal Chemistry: Therapeutic Applications
This compound serves as a crucial building block and a pharmacologically active scaffold in several therapeutic areas.
Anticancer Activity
The benzimidazole scaffold is a prominent feature in many anticancer agents.[1][8] this compound and its derivatives are being explored as potential anticancer therapies, acting through various mechanisms.[1]
Mechanisms of Action:
-
Enzyme Inhibition: A primary mode of action for many benzimidazole-based anticancer drugs is the inhibition of key enzymes involved in cancer cell proliferation and survival.[1]
-
Kinase Inhibition: Receptor tyrosine kinases (RTKs) are crucial for cancer cell signaling.[1] Benzimidazole derivatives have been identified as inhibitors of kinases such as EGFR and VEGFR-2.[9] The 2-ethyl group can influence the binding affinity and selectivity of these compounds for the ATP-binding pocket of kinases.
-
Topoisomerase Inhibition: Topoisomerases are essential for DNA replication in rapidly dividing cancer cells.[1] Certain benzimidazole derivatives can inhibit these enzymes, leading to DNA damage and apoptosis.[1]
-
-
Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a validated anticancer strategy. Some benzimidazole derivatives interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.
Caption: Anticancer mechanisms of this compound derivatives.
Neuroprotective and Neurotropic Effects
Beyond oncology, this compound has demonstrated clear neurotropic effects.[1] Studies have shown its ability to influence the electrical activity in neurons, suggesting an interaction with various ion channels.[1] Furthermore, benzimidazole derivatives are being investigated for their neuroprotective properties in models of neurodegeneration.[10][11][12][13]
Potential Mechanisms of Neuroprotection:
-
Modulation of Ion Channels: The ability to interact with ion channels could be beneficial in conditions characterized by neuronal hyperexcitability.
-
Anti-inflammatory Effects: Neuroinflammation is a key component of many neurodegenerative diseases.[11][12][13] Benzimidazole derivatives have been shown to possess anti-inflammatory properties.[10]
-
Antioxidant Activity: Oxidative stress is another major contributor to neuronal damage. The benzimidazole scaffold has been associated with antioxidant effects.
Antimicrobial Activity
The benzimidazole core is present in several clinically used antimicrobial agents.[4] Derivatives of this compound have also shown promising antimicrobial activity. For instance, a this compound derivative exhibited good antifungal activity against Mucor circinelloides and Syncephalastrum racemosum.[4] The introduction of different substituents on the benzimidazole ring can modulate the antimicrobial spectrum and potency.
Structure-Activity Relationships (SAR)
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[14]
-
Substitution at the 2-position: This position is critical for modulating the pharmacological activity. The ethyl group in this compound, being a small, lipophilic alkyl group, can influence the compound's ability to fit into the binding pockets of target proteins. In the context of kinase inhibition, for example, the size and nature of the substituent at the 2-position can determine the selectivity and potency of the inhibitor.[14]
-
Substitution at the N1-position: Modification at the N1-position of the benzimidazole ring can significantly impact the compound's physicochemical properties, such as solubility and membrane permeability, which in turn affects its pharmacokinetic profile.
-
Substitution on the Benzene Ring: Substituents on the benzene portion of the scaffold can also fine-tune the electronic properties and steric bulk of the molecule, leading to altered biological activity.
Pharmacokinetics
The pharmacokinetic profile of benzimidazole derivatives can be complex. They are often subject to first-pass metabolism in the liver, leading to the formation of both active and inactive metabolites.[15] The oral bioavailability of benzimidazoles can be low and variable.[15] While specific pharmacokinetic data for this compound is limited in the public domain, the general characteristics of the benzimidazole class suggest that derivatization to improve absorption and metabolic stability is a key area for future research.
Conclusion and Future Perspectives
This compound is a valuable scaffold in medicinal chemistry with demonstrated potential in oncology, neurobiology, and infectious diseases. Its straightforward synthesis and the versatility of the benzimidazole core allow for the generation of diverse chemical libraries for high-throughput screening. Future research should focus on:
-
Elucidation of specific molecular targets: Identifying the precise protein targets of this compound and its derivatives will enable a more rational approach to drug design.
-
Lead optimization: Systematic modification of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
In vivo efficacy studies: Translating the promising in vitro activities into in vivo efficacy in relevant disease models.
The continued exploration of this compound and its analogs holds significant promise for the development of novel and effective therapies for a range of human diseases.
References
- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. [Link]
- Structure activity relationships of substituted benzimidazoles. PubMed. [Link]
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central. [Link]
- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. [Link]
- Potential Anticancer Agents From Benzimidazole Derivatives.
- Plasma pharmacokinetics and pharmacodynamic effects of the 2-benzylbenzimidazole synthetic opioid, isotonitazene, in male r
- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). NIH. [Link]
- In vitro metabolism of 2-(5-ethylpyridin-2-yl)benzimidazole. PubMed. [Link]
- Studies on preparation of 2-Acetylbenzimidazole.
- A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. NIH. [Link]
- Concise on Some Biologically Important 2-Substituted Benzimidazole Deriv
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. [Link]
- Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. [Link]
- The Criticality of Benzimidazole Derivatives in Pharmaceutical Development. [Link]
- Benzimidazole derivatives as kinase inhibitors. PubMed. [Link]
- PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE- A REVIEW.
- [Pharmacokinetics of benzimidazole deriv
- Benzimidazole synthesis. Organic Chemistry Portal. [Link]
- Ecofriendly one pot synthesis of 2-substituted benzimidazole. Der Pharma Chemica. [Link]
- Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters. [Link]
- This compound | C9H10N2 | CID 15807. PubChem. [Link]
- Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. PubMed. [Link]
- Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment. PMC - PubMed Central. [Link]
- Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegener
- Synthesis And Biological Evaluation Of Benzimidazole Deriv
- Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegener
- Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. [Link]
- Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. PubMed. [Link]
- Preclinical Antitumor Activity and Pharmacokinetics of methyl-2-benzimidazolecarbam
- Comparative experimental pharmacokinetics of benzimidazole deriv
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The development of 2-benzimidazole substituted pyrimidine based inhibitors of lymphocyte specific kinase (Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure activity relationships of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of the Benzimidazole Scaffold
An In-depth Technical Guide on the Discovery and Synthesis of 2-Ethylbenzimidazole
This guide offers a comprehensive exploration of the discovery, historical evolution, and synthetic methodologies pertaining to this compound. Tailored for researchers, scientists, and professionals in drug development, this document provides a detailed and practical understanding of this pivotal heterocyclic compound.
The benzimidazole framework, formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1] Its structural resemblance to natural purines allows it to interact with a multitude of biological targets, making it a "privileged scaffold" in drug discovery.[2] This has led to the development of a wide array of pharmaceutical agents, including antihistamines, proton pump inhibitors, anthelmintics, and angiotensin II receptor blockers.[1] Within this important class of compounds, 2-substituted derivatives like this compound serve as crucial intermediates and subjects of scientific inquiry.[3]
PART 1: Genesis of a Core Structure: Discovery and Historical Context
The scientific journey into benzimidazoles began in the latter half of the 19th century. The first synthesis of a benzimidazole derivative, specifically 2,5-dimethyl-benzimidazole, was reported by Hobrecker in 1872 through the reduction and subsequent dehydration of 2-nitro-4-methylacetanilide.[4][5] This initial discovery laid the groundwork for future explorations into this class of heterocyclic compounds.
A more general and widely adopted method for benzimidazole synthesis was developed shortly after, known as the Phillips-Ladenburg synthesis.[6][7] This approach involves the condensation of o-phenylenediamines with carboxylic acids.[8][9] The synthesis of this compound naturally evolved from this foundational reaction, employing propanoic acid or its derivatives as the one-carbon electrophile.[10][11] Early iterations of these syntheses were often hampered by harsh reaction conditions, such as extremely high temperatures (sometimes reaching 250-300 °C) and the use of strong acids, which resulted in low yields and challenging purification processes.[6][9][12] The progression of synthetic organic chemistry throughout the 20th century introduced milder reagents and more efficient protocols, greatly enhancing the accessibility of this compound for research and development.
PART 2: Synthetic Methodologies: From Classic Reactions to Modern Innovations
The synthesis of this compound has undergone significant refinement since its inception. This section details the primary synthetic routes, from the traditional Phillips-Ladenburg condensation to more contemporary and efficient methods.
The Phillips-Ladenburg Condensation: A Timeless Approach
This method remains a fundamental and widely used technique for synthesizing 2-substituted benzimidazoles.[13] The reaction's core principle is the condensation of an o-phenylenediamine with a carboxylic acid (or its derivatives like esters, anhydrides, or nitriles) under acidic conditions.[9][12]
Mechanism: The reaction is initiated by the acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid. This is followed by an intramolecular cyclization, where the second amino group acts as a nucleophile, attacking the carbonyl carbon. The resulting intermediate then undergoes dehydration to form the stable, aromatic benzimidazole ring.[7]
Experimental Protocol: A Representative Phillips-Ladenburg Synthesis of this compound [10][11]
-
Reagents:
-
o-Phenylenediamine (1 equivalent)
-
Propanoic acid (1.1-1.5 equivalents)
-
4M Hydrochloric acid or Polyphosphoric acid (PPA)
-
-
Procedure:
-
Combine o-phenylenediamine and propanoic acid in a round-bottom flask.
-
Slowly add the acid catalyst (e.g., 4M HCl) to the mixture.
-
Heat the reaction mixture to reflux (typically 100-180°C, depending on the acid used) for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Carefully pour the acidic mixture onto crushed ice.
-
Neutralize the solution with a base, such as 10% sodium hydroxide, until a precipitate forms.
-
Collect the crude product by filtration, wash thoroughly with cold water, and allow it to dry.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
-
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. It also facilitates the final dehydration step.
-
Heat: The reaction requires thermal energy to overcome the activation barriers for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps.
-
Neutralization: The addition of a base is crucial for deprotonating the benzimidazolium salt formed in the acidic medium, leading to the precipitation of the neutral this compound product.
Trustworthiness and Self-Validation: The identity and purity of the synthesized this compound can be confirmed by its melting point (reported as 171-172°C) and spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry).[2][14][15]
Modern and Greener Synthetic Strategies
In response to the drawbacks of traditional methods, including long reaction times and the use of harsh reagents, more efficient and environmentally friendly protocols have been developed.[16][17]
Microwave irradiation has revolutionized organic synthesis by offering rapid and uniform heating.[18][19] This technique significantly reduces reaction times for benzimidazole synthesis from hours to mere minutes, often resulting in higher yields and cleaner product profiles.[20][21][22]
Experimental Workflow: Microwave-Assisted Synthesis
Caption: A streamlined workflow for microwave-assisted this compound synthesis.
The use of various catalysts provides milder and more selective pathways for benzimidazole synthesis.[23][24] These methods often involve the condensation of o-phenylenediamines with aldehydes, followed by an oxidative cyclization.
-
Solid Acid Catalysts: Heterogeneous catalysts like zeolites, clays, and various nanoparticles (e.g., ZrO₂–Al₂O₃) are gaining traction.[24] They offer the advantages of easy separation from the reaction mixture, potential for recycling, and a reduced environmental footprint compared to traditional homogeneous acids.[24]
-
Metal Catalysis: A range of metal catalysts, including those based on copper, nickel, and cobalt, have proven effective in promoting the synthesis of benzimidazoles.[23][24] These reactions can often be performed under additive- and oxidant-free conditions.[23]
Data Presentation: Comparison of Synthetic Methods
| Method | Catalyst/Conditions | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Phillips-Ladenburg | 4M HCl or PPA, 100-180°C | 2-4 hours | 70-85 | Well-established, readily available reagents.[9] | Harsh conditions, long reaction times, potential for side products.[6] |
| Microwave-Assisted | Acid catalyst (optional), 120-150°C | 5-15 minutes | 85-95 | Extremely rapid, high yields, cleaner reactions.[20][22] | Requires specialized microwave reactor equipment.[19] |
| Heterogeneous Catalysis | Solid acid or metal catalyst, 80-140°C | 1-3 hours | 80-95 | Reusable catalyst, milder conditions, environmentally friendly.[24] | Catalyst preparation and potential for deactivation. |
PART 3: Structural Elucidation and Spectroscopic Analysis
The unambiguous identification of this compound is achieved through a combination of modern spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a distinct fingerprint of the molecule. Key expected signals include a triplet for the methyl (-CH₃) protons, a quartet for the methylene (-CH₂-) protons of the ethyl group, complex multiplets in the aromatic region for the benzene ring protons, and a broad singlet for the N-H proton.[25]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon skeleton, showing characteristic peaks for the two carbons of the ethyl group and the distinct carbons of the fused aromatic system.[14]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (146.19 g/mol ).[15] The fragmentation pattern observed can also provide additional structural evidence.
Logical Relationship: From Synthesis to Confirmation
Sources
- 1. Benzimidazole - Wikipedia [en.wikipedia.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. CAS 1848-84-6: this compound | CymitQuimica [cymitquimica.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Phillips-Ladenburg-Benzimidazol-Synthese – Wikipedia [de.wikipedia.org]
- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. zenodo.org [zenodo.org]
- 12. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. spectrabase.com [spectrabase.com]
- 15. This compound | C9H10N2 | CID 15807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
- 17. researchgate.net [researchgate.net]
- 18. sciforum.net [sciforum.net]
- 19. jocpr.com [jocpr.com]
- 20. asianpubs.org [asianpubs.org]
- 21. asianpubs.org [asianpubs.org]
- 22. research.manchester.ac.uk [research.manchester.ac.uk]
- 23. Benzimidazole synthesis [organic-chemistry.org]
- 24. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Multifaceted Therapeutic Potential of Substituted Benzimidazoles: A Technical Guide for Drug Discovery
Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzimidazole core, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purine nucleobases allows for facile interaction with a myriad of biological macromolecules, rendering it a "privileged scaffold" in drug design.[4][5][6] This unique characteristic has propelled the development of a vast library of substituted benzimidazole derivatives, many of which have culminated in clinically successful drugs with a wide array of pharmacological activities.[7][8] This in-depth guide provides a comprehensive overview of the diverse biological activities of substituted benzimidazoles, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to unveil their therapeutic promise.
Anticancer Activity: A Dominant Therapeutic Frontier
The anticancer potential of benzimidazole derivatives is arguably the most extensively explored area of their biological activity.[5][9][10] These compounds exert their cytotoxic effects through a variety of mechanisms, often targeting fundamental processes of cancer cell proliferation and survival.
Mechanism of Action: Disrupting the Machinery of Cancer
Substituted benzimidazoles employ a multi-pronged attack on cancer cells, with key mechanisms including:
-
Microtubule Disruption: A primary and well-established mechanism of action is the inhibition of tubulin polymerization.[10][11][12][13] By binding to the β-tubulin subunit of microtubules, benzimidazoles disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to mitotic arrest, cell cycle arrest, and ultimately, apoptosis.[10][11] This mechanism is particularly effective against rapidly dividing cancer cells.[10] Prominent examples of anthelmintic drugs repurposed for their anticancer effects, such as mebendazole and albendazole, operate through this pathway.[10]
-
Inhibition of Key Signaling Pathways: Benzimidazole derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer. This includes the inhibition of protein kinases, such as those in the MAPK and PI3K/AKT pathways, which are crucial for cell growth, proliferation, and survival.[1][5] For instance, Nazartinib, a benzimidazole derivative, suppresses EGFR signaling and the MAPK pathway, leading to cell cycle arrest and apoptosis.[1]
-
DNA Intercalation and Topoisomerase Inhibition: Certain benzimidazole derivatives can intercalate into DNA or inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[1][5] This leads to DNA damage and triggers apoptotic cell death.
-
Epigenetic Modulation: Emerging research has highlighted the role of benzimidazole derivatives as epigenetic regulators, including inhibitors of histone deacetylases (HDACs).[1][14] HDAC inhibitors can alter chromatin structure, leading to the re-expression of tumor suppressor genes and the induction of cancer cell death.[14]
-
Induction of Apoptosis: Ultimately, many of the aforementioned mechanisms converge on the induction of apoptosis, or programmed cell death. Benzimidazole derivatives can trigger both intrinsic and extrinsic apoptotic pathways, leading to the efficient elimination of cancer cells.[1][5]
Structure-Activity Relationship (SAR): Fine-Tuning for Potency and Selectivity
The biological activity of benzimidazole compounds is highly dependent on the nature and position of substituents on the benzimidazole core. Key SAR insights include:
-
Substitution at the 2-position: This position is a frequent site of modification. The introduction of various aryl or heterocyclic rings at the C2 position can significantly influence anticancer activity. For example, 2-phenyl-substituted benzimidazoles have shown potent inhibitory effects on COX and 5-lipoxygenase.[15]
-
Substitution at the N1-position: Modifications at the N1-position can impact the compound's physical properties and biological interactions.
-
Substitution at the 5- and 6-positions: The introduction of electron-withdrawing or electron-donating groups at these positions can modulate the electronic properties of the benzimidazole ring system and influence its binding to target proteins. For instance, 5,6-dimethylbenzimidazole derivatives have demonstrated enhanced anticancer efficacy due to increased lipophilicity and cellular uptake.[10]
Antiviral Activity: Combating Viral Infections
Benzimidazole derivatives have demonstrated a broad spectrum of antiviral activity against a range of RNA and DNA viruses.[16][17][18]
Mechanism of Action: Targeting Viral Replication
The antiviral mechanisms of benzimidazoles are diverse and often virus-specific:
-
Inhibition of Viral Polymerase: A key mechanism for some benzimidazole derivatives is the allosteric inhibition of viral RNA-dependent RNA polymerase (RdRP).[19] This prevents the replication of the viral genome. For example, certain benzimidazole-based compounds are effective inhibitors of the Hepatitis C virus (HCV) RdRP.[19]
-
Interference with Viral Entry and Assembly: Some derivatives may block the entry of viruses into host cells or interfere with the assembly of new viral particles.
Notable Antiviral Benzimidazoles
-
Enviroxime: An example of an antiviral benzimidazole derivative.[8]
-
Libraries of assorted benzimidazole derivatives have shown activity against Coxsackievirus B5 (CVB-5), Respiratory Syncytial Virus (RSV), and Bovine Viral Diarrhea Virus (BVDV).[16]
Antimicrobial and Antifungal Activity: A Broad Spectrum of Action
Benzimidazole derivatives have long been recognized for their potent antimicrobial and antifungal properties.[20][21][22][23][24][25][26]
Mechanism of Action: Disrupting Microbial Cell Integrity and Function
The antimicrobial action of benzimidazoles often involves:
-
Inhibition of Essential Enzymes: They can inhibit microbial enzymes that are crucial for survival.
-
Disruption of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the microbial cell wall.
-
Interaction with Microbial DNA: Similar to their anticancer effects, some compounds may interact with microbial DNA, leading to cell death.
Structure-Activity Relationship in Antimicrobial Benzimidazoles
SAR studies have revealed that the presence of electron-withdrawing groups on the benzimidazole scaffold often enhances antimicrobial activity.[21] The nature of the substituent at the 2-position also plays a critical role in determining the spectrum and potency of antimicrobial action.[20]
Anthelmintic Activity: The Foundation of Benzimidazole Therapeutics
The anthelmintic properties of benzimidazoles are the cornerstone of their therapeutic use, with drugs like albendazole, mebendazole, and thiabendazole being widely used to treat parasitic worm infections.[12][13][27]
Primary Mechanism of Action: Targeting Parasite Microtubules
The primary mechanism of anthelmintic action is the selective inhibition of microtubule polymerization in parasites.[11][12][13] Benzimidazoles bind with high affinity to the β-tubulin of parasitic microtubules, disrupting their formation and function. This leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, the death of the parasite.[12] The selective toxicity of these drugs is attributed to their higher affinity for parasite tubulin compared to mammalian tubulin.[11]
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Benzimidazole derivatives have also emerged as promising anti-inflammatory agents.[15][28][29]
Mechanism of Action: Targeting Key Inflammatory Mediators
Their anti-inflammatory effects are mediated through the inhibition of various pro-inflammatory enzymes and receptors, including:
-
Cyclooxygenase (COX) enzymes: Inhibition of COX-1 and COX-2, which are key enzymes in the synthesis of prostaglandins.[15]
-
5-Lipoxygenase (5-LOX): Inhibition of this enzyme reduces the production of leukotrienes.[15]
-
Other targets: Benzimidazoles can also interact with cannabinoid receptors, bradykinin receptors, and various cytokines to exert their anti-inflammatory effects.[15][29]
Structure-Activity Relationship in Anti-inflammatory Benzimidazoles
SAR studies have shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold significantly influence their anti-inflammatory activity.[15][29] For example, a benzimidazole substituted with anacardic acid at the C2 position is a potent COX-2 inhibitor.[15][29]
Experimental Protocols for Evaluating Biological Activity
The evaluation of the biological activity of substituted benzimidazole compounds requires a range of in vitro and in vivo assays.
In Vitro Anticancer Activity Assessment
1. Cell Viability and Cytotoxicity Assays (e.g., MTS/MTT Assay):
-
Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the benzimidazole compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add the MTS or MTT reagent to each well and incubate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
2. Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining):
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cancer cells with the benzimidazole compound.
-
Harvest the cells and wash them with binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and propidium iodide (PI).
-
Analyze the stained cells using a flow cytometer.
-
3. Cell Cycle Analysis (e.g., Propidium Iodide Staining):
-
Principle: This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Procedure:
-
Treat cells with the benzimidazole compound.
-
Fix the cells in ethanol.
-
Stain the cellular DNA with propidium iodide.
-
Analyze the DNA content of the cells using a flow cytometer.
-
In Vitro Antimicrobial Activity Assessment
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Procedure:
-
Prepare serial dilutions of the benzimidazole compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plate under appropriate conditions.
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity.[30]
-
In Vivo Evaluation
-
Xenograft Models for Anticancer Activity:
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The efficacy of the benzimidazole compound in inhibiting tumor growth is then evaluated.[10]
-
Procedure:
-
Inject human cancer cells subcutaneously into mice.
-
Once tumors are established, treat the mice with the benzimidazole compound or a vehicle control.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Data Presentation and Visualization
Quantitative Data Summary
| Drug | Clinical Trial ID | Cancer Type | Phase | Status |
| Mebendazole | NCT02644291 | High-grade gliomas | Phase 1 | Recruiting |
| Albendazole | NCT02255292 | Colorectal cancer | Not specified | Not specified |
| Binimetinib | NCT04965818, NCT03170206 | Various | Not specified | Not specified |
| Bendamustine | NCT04217317, NCT04510636 | Various | Not specified | Not specified |
| Selumetinib | NCT02768766 | Various | Not specified | Not specified |
| Abemaciclib | NCT04003896, NCT04040205 | Various | Not specified | Not specified |
| Veliparib | NCT02723864, NCT01434316 | Various | Not specified | Not specified |
| Table 1: Examples of Benzimidazole-Based Drugs in Clinical Trials for Cancer Therapy.[1][10] |
Visualizing Mechanisms of Action
Caption: Anthelmintic mechanism of action of benzimidazole derivatives.
Conclusion and Future Directions
The benzimidazole scaffold continues to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. The diverse biological activities, coupled with the potential for chemical modification to fine-tune potency and selectivity, ensure that benzimidazole derivatives will remain a major focus of drug discovery research. Future efforts will likely concentrate on the development of novel derivatives with improved pharmacokinetic profiles, the exploration of new therapeutic applications, and the elucidation of novel mechanisms of action. The repurposing of existing benzimidazole-based drugs for new indications, particularly in oncology, also presents a promising and cost-effective strategy for accelerating the development of new treatments.
References
- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3).
- Tan, M. L., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 982270. [Link]
- Kumar, A., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Medicinal Chemistry, 31. [Link]
- Sharma, M. C., et al. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48. [Link]
- Singh, G., et al. (2023). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry, 23. [Link]
- Veerasamy, R., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]
- Tonelli, M., et al. (2014). Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. Bioorganic & Medicinal Chemistry, 22(17), 4893-4909. [Link]
- Various Authors. (2026). Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. Journal of Biomolecular Structure and Dynamics. [Link]
- MSD Veterinary Manual. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. [Link]
- El-Damasy, D. A., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Lunkad, A. (2020).
- Various Authors. (2021). BENZIMIDAZOLE AS A PROMISING ANTIVIRAL HETEROCYCLIC SCAFFOLD: A REVIEW. Acta Chemica Iasi. [Link]
- Husain, A., et al. (2015). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Arabian Journal of Chemistry, 8(5), 697-704. [Link]
- Simona, S., et al. (2006). Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Journal of Virology, 80(22), 11060-11069. [Link]
- El-Masry, A. H., et al. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 5(10), 1429-1438. [Link]
- Various Authors. (2025). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview.
- Various Authors. (2012). A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Proliferative Agents. Letters in Drug Design & Discovery, 9(1), 104-109. [Link]
- Tonelli, M., et al. (2006). Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. Bioorganic & Medicinal Chemistry, 14(14), 4676-4687. [Link]
- Tidke, D., et al. (2024). Current Achievements of Benzimidazole: A Review. International Journal of Pharmaceutical Sciences, 2(12). [Link]
- Geary, T. G., et al. (1991). A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS.
- Veerasamy, R., et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]
- Sanna, C., et al. (2023). Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. International Journal of Molecular Sciences, 24(13), 10839. [Link]
- Various Authors. (2021). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Journal of the Chinese Chemical Society, 68(1), 135-146. [Link]
- Various Authors. (2025). Examples of benzimidazole based drugs in clinical use.
- Sharma, P., et al. (2011). Synthesis and Antimicrobial studies of novel Benzimidazole derivatives. Journal of Applied Pharmaceutical Science, 1(4), 100-104. [Link]
- Husain, A., et al. (2015). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Arabian Journal of Chemistry, 8(5), 697-704. [Link]
- Soni, B., et al. (2023). A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. International Journal of Scholarly Research and Reviews, 2(2), 122-134. [Link]
- Various Authors. (2020). Mechanism of action of benzimidazole derivatives as anthelmintic.
- Various Authors. (2022). A REVIEW ON BENZIMIDAZOLE AND ITS BIOLOGICAL ACTIVITIES.
- Various Authors. (2025). Diverse biological activities of benzimidazole derivatives.
- Katiyar, A. (n.d.).
- Sović, K., et al. (2020).
- Yilmaz, I., et al. (2023). Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. Molecules, 28(13), 5092. [Link]
- Various Authors. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 10, 863217. [Link]
- Popiołek, Ł., et al. (2021). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 26(16), 4991. [Link]
- Lacey, E. (1991). A possible biochemical mode of action for benzimidazole anthelmintics. International Journal for Parasitology, 21(1), 99-104. [Link]
- Lee, H., et al. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 43(10), 4229-4240. [Link]
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srrjournals.com [srrjournals.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 10. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 12. youtube.com [youtube.com]
- 13. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 15. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BENZIMIDAZOLE AS A PROMISING ANTIVIRAL HETEROCYCLIC SCAFFOLD: A REVIEW - ProQuest [proquest.com]
- 18. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. isca.me [isca.me]
- 21. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. tandfonline.com [tandfonline.com]
- 24. japsonline.com [japsonline.com]
- 25. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
2-Ethylbenzimidazole: A Versatile Heterocyclic Building Block for Novel Compound Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The benzimidazole ring system is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged structure" for its ability to interact with a wide range of biological targets and form stable, functional materials.[1][2][] Within this important class of heterocycles, 2-ethylbenzimidazole stands out as a particularly versatile and accessible building block. Its simple, yet reactive, structure provides multiple avenues for chemical modification, enabling the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, synthesis, key functionalization strategies, and its proven applications as a precursor for novel compounds in drug discovery and materials science. We will explore the causality behind synthetic choices, provide detailed experimental protocols, and illustrate key pathways to empower researchers in leveraging this valuable synthon for their own discovery programs.
Core Principles: Understanding this compound
The Benzimidazole Scaffold: A Privileged Core
The power of the benzimidazole scaffold lies in its structural similarity to naturally occurring purines, the building blocks of DNA and RNA.[1][] This bioisosteric relationship allows benzimidazole derivatives to readily interact with various biopolymers and therapeutic targets, including enzymes and receptors, often acting as competitive inhibitors or modulators.[1] The fused benzene and imidazole rings create a planar, electron-rich aromatic system with two key nitrogen atoms that can participate in hydrogen bonding and metal coordination, crucial interactions for both biological activity and material assembly.[][4]
Structural Features and Physicochemical Properties
This compound is an organic compound featuring a benzene ring fused to an imidazole ring, with an ethyl group substituted at the C2 position.[5] This substitution pattern provides a balance of lipophilicity and steric bulk that can be crucial for tuning the pharmacological profile or material properties of its derivatives.
| Property | Value | Source(s) |
| IUPAC Name | 2-ethyl-1H-benzimidazole | [6] |
| CAS Number | 1848-84-6 | [1][6][7] |
| Molecular Formula | C₉H₁₀N₂ | [5][6][7] |
| Molecular Weight | 146.19 g/mol | [1][6] |
| Appearance | White to off-white solid/crystalline powder | [5][8] |
| Melting Point | 176.5°C | [7] |
| Solubility | Soluble in organic solvents | [5] |
Synthesis of the this compound Core
The most common and efficient method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction .[9] This method provides a direct and reliable pathway to the this compound core structure.
Causality of the Phillips Condensation
The reaction involves the condensation of an o-phenylenediamine with a carboxylic acid. The choice of propanoic acid is causal; its ethyl group directly provides the C2-ethyl substituent of the target molecule. The reaction is typically performed in the presence of a strong acid, such as 4M hydrochloric acid, which serves two primary purposes:
-
Protonation: It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine.
-
Facilitating Dehydration: It acts as a catalyst for the subsequent cyclization and dehydration steps, which drive the reaction towards the formation of the stable, aromatic benzimidazole ring.
The workflow is a robust, one-pot procedure that is scalable and utilizes readily available starting materials.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on established methodologies.[9][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and propanoic acid (1.2 eq).
-
Acid Addition: Slowly add 4M hydrochloric acid to the mixture until the reactants are fully dissolved and the solution is acidic.
-
Reflux: Heat the reaction mixture to reflux (approx. 100-110°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Carefully neutralize the solution by the slow, dropwise addition of a base (e.g., 10% NaOH or NH₄OH) until a precipitate forms and the pH is approximately 6.0-7.0.[11]
-
Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove residual salts.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Reactivity and Functionalization: The "Building Block" in Action
The utility of this compound as a building block stems from the reactivity of the N-H proton and the coordinating ability of its nitrogen atoms.
N-Functionalization: The Primary Reactive Site
The most common modification is at the N1 position of the imidazole ring. The N-H proton is weakly acidic and can be readily removed by a suitable base (e.g., NaH, K₂CO₃) to generate a nucleophilic benzimidazolide anion. This anion can then react with a wide array of electrophiles to install new functional groups, dramatically altering the molecule's properties. This reaction is the primary gateway to creating vast libraries of derivatives.[1]
Caption: General pathway for N-functionalization of this compound.
Coordination Chemistry: A Versatile Ligand
The two nitrogen atoms of the imidazole ring possess lone pairs of electrons, making this compound an excellent bidentate or monodentate ligand for a wide range of metal ions, including Cu(II), Zn(II), Ni(II), and Pt(II).[1][5] This property is fundamental to its application in materials science, allowing for the construction of coordination polymers, metal-organic frameworks (MOFs), and discrete metal complexes with tailored electronic and structural properties.[1]
Applications in Novel Compound Synthesis
The functionalization pathways described above enable the use of this compound as a starting point for compounds with significant applications in diverse fields.
Caption: Application pathways originating from the this compound core.
Drug Discovery and Medicinal Chemistry
Derivatives of this compound have been investigated for a wide spectrum of pharmacological activities.[1][2]
| Derivative Class / Example | Biological Activity | Mechanistic Insight / Rationale | Source(s) |
| Platinum(II) Oxalato Complexes | Anticancer / Cytotoxic | Platinum complexes are a cornerstone of chemotherapy; modifying the benzimidazole ligand can alter efficacy and toxicity profiles. | [1] |
| 1-(pyridin-3-ylmethyl)-2-ethylbenzimidazole | Antibacterial (E. coli) | The pyridinylmethyl group enhances membrane penetration, increasing intracellular concentration and efficacy. | [1] |
| General 2-substituted derivatives | Antifungal, Antiviral, Anti-inflammatory | The benzimidazole core acts as a pharmacophore that can be decorated with various substituents to tune activity against specific targets. | [1][2][12][13] |
| General derivatives | Neurotropic Effects | The structure can interact with various ion channels in neurons, modulating electrical activity. | [1] |
Advanced Materials Science
The coordinating and adsorptive properties of this compound make it a valuable component in functional materials.
-
Corrosion Inhibitors: this compound and its derivatives are highly effective corrosion inhibitors for metals like mild steel in acidic environments.[14] Causality: The molecule adsorbs onto the metal surface through two primary interactions: (1) the lone pair electrons on the nitrogen atoms coordinate with vacant d-orbitals of the metal, and (2) the π-electrons of the aromatic system interact with the surface. This forms a protective molecular layer that acts as a barrier to corrosive agents.[4][15]
-
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs): Used as an organic linker, this compound can bridge metal ions to form extended 1D, 2D, or 3D networks.[1] These materials possess high surface areas and tunable porosity, making them suitable for applications such as:
-
Luminescent Chemosensors: The fluorescence properties of CPs containing benzimidazole linkers can be modulated by the presence of specific metal ions, allowing for their use in chemical sensing.[1]
-
Conclusion and Future Outlook
This compound is more than a simple heterocycle; it is a powerful and proven building block for the creation of novel, high-value compounds. Its straightforward synthesis, combined with its predictable and versatile reactivity at the nitrogen positions, provides a reliable platform for innovation. In medicinal chemistry, it continues to serve as a foundational scaffold for developing new therapeutics targeting a wide range of diseases from cancer to microbial infections.[16][17] In materials science, its ability to coordinate with metals and adsorb to surfaces is being exploited to create next-generation corrosion inhibitors and functional framework materials.[14] Future research will likely focus on developing more sustainable, catalyst-driven methods for its functionalization and exploring its incorporation into increasingly complex and multifunctional molecular systems.[18][19]
References
- Studies on preparation of 2-Acetylbenzimidazole. Der Pharma Chemica. [Link]
- This compound | C9H10N2 | CID 15807.
- ChemInform Abstract: Studies on Synthesis of 2-Acetylbenzimidazole and Related Benzimidazole Derivatives.
- Recent advances in the use of benzimidazoles as corrosion inhibitors.
- 2-ethyl-1,2'-bis(1H-benzimidazole) | C16H14N4.
- Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. MDPI. [Link]
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives.
- PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW.
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]
- Biological and Pharmacological Significance of Benzimidazole Derivatives: A Review.
- Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution.
- Benzimidazole synthesis. Organic Chemistry Portal. [Link]
- The inhibition efficiencies, η, of different benzimidazoles a as corrosion inhibitors on the different materials in various solutions.
- This compound. SIELC Technologies. [Link]
- Inhibition Effect of Benzimidazole Derivatives on the Corrosion of Mild Steel in Acidic Medium: Experimental and Theoretical Studies.
- This compound (C9H10N2). PubChemLite. [Link]
- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories.
- Inhibitors performance of benzimidazole derivatives used as corrosion inhibitors for mild steel in 1 M HCl solution: Experimental and theoretical study.
- Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium.
- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.org. [Link]
- Benzimidazole: A Milestone in the Field of Medicinal Chemistry.
- Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights.
- Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application.
- (PDF) Optical Sensing (Nano)Materials Based on Benzimidazole Derivatives.
- A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives.
- Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application.
- Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized M
- Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. MDPI. [Link]
- Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 4. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 1848-84-6: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | C9H10N2 | CID 15807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 1848-84-6 [amp.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 14. Recent advances in the use of benzimidazoles as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. impactfactor.org [impactfactor.org]
- 17. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical studies on 2-Ethylbenzimidazole electronic structure
An In-depth Technical Guide to the Theoretical Studies on the Electronic Structure of 2-Ethylbenzimidazole
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the electronic structure of this compound (2-EB). As a key heterocyclic scaffold in medicinal chemistry and materials science, a deep understanding of its molecular properties is paramount for the rational design of novel therapeutics and functional materials.[1] This document synthesizes findings from Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, offering insights into molecular geometry, frontier molecular orbitals (HOMO-LUMO), and vibrational spectra. We bridge theoretical calculations with experimental data, presenting a self-validating framework for researchers, scientists, and drug development professionals.
Introduction to this compound
Benzimidazoles represent a privileged structural motif in chemistry, found in vital biomolecules like Vitamin B12 and constituting the core of numerous FDA-approved drugs.[1] The this compound molecule, with the chemical formula C₉H₁₀N₂ (CAS No: 1848-84-6), is a derivative of significant interest.[2] Its versatile structure allows it to interact with a wide range of biopolymers, leading to diverse pharmacological activities, including antimicrobial, antitumor, and neurotropic effects.[1][3] Furthermore, its ability to form protective layers on metal surfaces makes it a candidate for corrosion inhibition studies.[4]
Theoretical studies are indispensable for understanding the structure-activity relationships that govern these properties. By modeling its electronic structure, we can predict reactivity, stability, and spectroscopic behavior, thereby accelerating the discovery and development process.[5][6]
Caption: Molecular structure of 2-Ethyl-1H-benzimidazole.
PART 1: Core Directive - A Guide to Computational Methodology
The theoretical investigation of this compound's electronic structure relies on quantum chemical calculations. The choice of methodology is critical for balancing computational cost with accuracy.
Pillar 1: Expertise in Method Selection
Density Functional Theory (DFT): DFT has become the workhorse for computational studies of medium-sized organic molecules like 2-EB.[1] Its popularity stems from its ability to include electron correlation effects at a computational cost comparable to the less accurate Hartree-Fock (HF) method. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed.[3][7] Studies have shown that B3LYP provides excellent agreement with experimental data for the vibrational spectra of benzimidazoles.[3][8]
Hartree-Fock (HF) Theory: While historically significant, the HF method neglects electron correlation, which can lead to inaccuracies, particularly in predicting vibrational frequencies. It is often used as a baseline for comparison with more advanced methods like DFT.[3]
Basis Sets: The choice of basis set is equally important. The Pople-style basis set, such as 6-31G(d) or the more extensive 6-311++G(d,p) , is commonly used for benzimidazole systems.[3][8] The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonds. The ++ in 6-311++G(d,p) signifies the addition of diffuse functions, which are important for describing systems with lone pairs or anions.
Pillar 2: Trustworthiness through Self-Validation
A robust computational protocol forms a self-validating system where theoretical predictions are corroborated by experimental evidence. The synergy between calculated and measured properties provides a high degree of confidence in the electronic structure model.
Typical Computational Workflow:
-
Geometry Optimization: The first step is to find the minimum energy structure of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until the forces are negligible.
-
Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed. This serves two purposes:
-
Electronic Property Calculation: With the optimized geometry, various electronic properties are calculated, including the energies of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).[5][10]
PART 2: Scientific Integrity - Results and Discussion
Molecular Geometry
Theoretical calculations using the B3LYP/6-31G(d) level of theory have been performed to determine the optimized molecular geometry of this compound in its ground state.[3] These calculations provide precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. The computed parameters for benzimidazole derivatives generally show good agreement with data from X-ray crystallography studies of similar compounds, validating the accuracy of the theoretical model.[11][12]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[5]
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron-donating capability.[11]
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron-accepting capability.[11]
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[5][11] Conversely, a small energy gap suggests the molecule is more reactive.[9] This analysis is crucial in drug design, where the FMOs can dictate how a molecule interacts with a biological target.[13]
| Parameter | Typical Calculated Value (eV) for Benzimidazole Derivatives | Significance |
| EHOMO | -5.0 to -7.0 | Electron-donating ability[5][14] |
| ELUMO | -1.0 to +2.5 | Electron-accepting ability[5][14] |
| ΔEgap | 4.0 to 9.0 | Chemical reactivity and stability[5][13] |
| Note: These values are illustrative and can vary based on the specific derivative and computational method. |
Vibrational Spectra: A Theoretical and Experimental Comparison
Vibrational spectroscopy is a powerful tool for identifying molecular structures. Comparing theoretically calculated spectra with experimentally recorded FT-IR spectra provides a stringent test of the computational model.
For this compound, DFT (B3LYP/6-31G(d)) calculations have successfully predicted its vibrational modes.[3]
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (B3LYP/6-31G(d)) | Experimental Wavenumber (cm⁻¹) (FT-IR) | Assignment |
| N-H Stretch | 3507 | Not observed (due to H-bonding) | Stretching of the imidazole N-H bond[3] |
| C-H Stretch (Aromatic) | ~3050-3300 | ~3050-3300 | Stretching of C-H bonds on the benzene ring[3] |
| Intermolecular H-Bonding | - | 2400-3200 (broad) | Polymeric association through hydrogen bonding[3] |
The strong agreement between the calculated and observed frequencies for many modes confirms the accuracy of the B3LYP method for this system.[3] The discrepancy for the N-H stretching vibration is also informative; its absence in the experimental spectrum points to strong intermolecular hydrogen bonding in the solid state, a key physical property of benzimidazoles.[3]
PART 3: Experimental Protocols and Integrated Workflow
The synergy between computational and experimental approaches is crucial for a comprehensive understanding.
Protocol 1: Computational Analysis of this compound
-
Molecular Modeling: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView).
-
Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian). Specify the desired calculation:
-
Method: B3LYP
-
Basis Set: 6-31G(d)
-
Keywords: Opt Freq (for geometry optimization followed by frequency calculation).
-
-
Execution: Submit the calculation to a high-performance computing cluster.
-
Data Extraction: Upon completion, parse the output file to extract:
-
Optimized Cartesian coordinates.
-
Vibrational frequencies and IR intensities.
-
HOMO and LUMO energy levels.
-
-
Analysis: Visualize the optimized structure, simulated IR spectrum, and molecular orbitals. Compare the results with experimental data.
Protocol 2: Synthesis and Spectroscopic Characterization
-
Synthesis: Synthesize this compound using the Phillips method by refluxing o-phenylenediamine and propionic acid in 4.5 N HCl.[3][15]
-
Purification: Purify the crude product by recrystallization.
-
FT-IR Spectroscopy: Record the FT-IR spectrum of the purified compound using a spectrometer, typically with a KBr pellet or an ATR crystal.
-
UV-Vis Spectroscopy: Dissolve the compound in a suitable solvent (e.g., ethanol) and record the UV-Vis absorption spectrum to determine electronic transition energies.[7]
Caption: Integrated workflow for theoretical and experimental studies.
Conclusion
Theoretical studies, predominantly using Density Functional Theory with the B3LYP functional, provide a robust and accurate framework for understanding the electronic structure of this compound.[3] These computational models allow for the precise determination of molecular geometry, the prediction of vibrational spectra that align well with experimental data, and the crucial analysis of frontier molecular orbitals (HOMO-LUMO). The HOMO-LUMO energy gap, in particular, serves as a key indicator of the molecule's kinetic stability and chemical reactivity.[5][11] The synergy between these in-silico techniques and experimental validation creates a powerful, predictive platform for designing novel benzimidazole derivatives for targeted applications in medicine and materials science.
References
- Arslan, H., & Algül, Ö. (2007). Theoretical Studies of Molecular Structure and Vibrational Spectra of 2-Ethyl-1H-benzo[d]imidazole. Asian Journal of Chemistry, 19(3), 2229-2235. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Density functional treatment and electro analytical measurements of liquid phase interaction of this compound (EBI) and ethyl (2-ethylbenzimidazolyl) acetate (EEBA) on mild steel in hydrochloric acid. [Link]
- Verma, P., et al. (n.d.). Electronic structure, vibrational spectroscopic assignment antioxidant, anticancer activity and DFT study of some novel (1-benzyl). Journal of the Indian Chemical Society. [Link]
- Al-Otaibi, J. S., et al. (2020). QUANTUM CHEMICAL STUDY ON TWO BENZIMIDAZOLE DERIVATIVES. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. [Link]
- ResearchGate. (n.d.). Computed E LUMO , E HOMO , and ΔE of 2a−2e. [Link]
- PubChem. (n.d.). This compound. [Link]
- Yankova, R., & Radev, L. (2016). Structural and Electronic Properties of [Co(benzimidazole)2I2]. International Journal of Materials and Chemistry, 6(2), 19-27. [Link]
- Shahnaz, M., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464. [Link]
- ResearchGate. (n.d.).
- Sović, I., et al. (2020). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. Molecules, 25(23), 5766. [Link]
- Al-Ghorbani, M., et al. (2021). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1230, 129881. [Link]
- Yusuf, M., et al. (2022). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of Biomolecular Structure and Dynamics, 40(12), 5433-5451. [Link]
- Omixium. (2023, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube. [Link]
- Uslu, B., et al. (2022). Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. ACS Omega, 7(16), 13745-13761. [Link]
- Güllüoglu, M. T., et al. (2010). Molecular structure and vibrational spectra of 2- and 5-methylbenzimidazole molecules by density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(2), 107-114. [Link]
- ResearchGate. (n.d.). Experimental and theoretical studies of the molecular structure of 1-(2-pyridinylmethyl)-2-methylbenzimidazole. [Link]
- ResearchGate. (n.d.). Molecular structure, vibrational spectroscopic, first-order hyperpolarizability and HOMO, LUMO studies of 2-aminobenzimidazole. [Link]
- ResearchGate. (n.d.). Experimental and Theoretical Studies of the Vibrational and Electronic Properties of (2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide: An Anticonvulsant Agent. [Link]
- Mary, Y. S., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1599. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H10N2 | CID 15807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular structure and vibrational spectra of 2- and 5-methylbenzimidazole molecules by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. article.sapub.org [article.sapub.org]
- 12. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety, Toxicity, and Handling of 2-Ethylbenzimidazole
Executive Summary
2-Ethylbenzimidazole is a heterocyclic aromatic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its structural motif is found in various pharmacologically active molecules. As with any chemical reagent, a thorough understanding of its hazard profile, toxicological properties, and proper handling procedures is paramount to ensure personnel safety and experimental integrity. This guide provides a comprehensive overview of this compound, moving beyond mere data recitation to explain the causality behind safety protocols. It is designed to empower researchers to work confidently and safely with this compound by integrating established safety data with practical, field-proven insights.
Core Chemical and Physical Properties
Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions, dictating storage requirements and potential physical hazards.
| Property | Value | Source(s) |
| IUPAC Name | 2-ethyl-1H-benzimidazole | [1] |
| CAS Number | 1848-84-6 | [1][2] |
| Molecular Formula | C₉H₁₀N₂ | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| Appearance | Off-white powder solid | [3] |
| Melting Point | 176.5°C | [2] |
| Boiling Point | ~255.81°C (estimate) | [2] |
| Density | ~1.0976 g/cm³ (estimate) | [2] |
| Storage Temperature | Room Temperature, in a dry, sealed container | [2] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with acute ingestion and irritation to the skin, eyes, and respiratory tract. The causality for these classifications lies in the chemical's reactivity with biological tissues upon direct contact or absorption.
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
| (Source: Aggregated from multiple safety data sheets)[1][3][4][5] |
The following diagram illustrates the logical relationship between the compound's properties and its primary hazards.
Caption: Hazard Relationship Flow for this compound
Toxicological Profile
A self-validating safety protocol requires a clear understanding of a substance's toxicological effects. While comprehensive human data is unavailable, the GHS classifications are derived from existing data and computational models.
-
Acute Toxicity : The primary acute risk is from ingestion. It is classified as Category 4, "Harmful if swallowed," indicating that it can cause significant health effects if taken orally.[1][3] Researchers must strictly prohibit eating, drinking, and smoking in laboratory areas to prevent accidental ingestion.[6]
-
Skin and Eye Irritation : As a skin irritant (Category 2), this compound can cause inflammation, redness, and discomfort upon contact.[1][4][5] This is why the use of appropriate gloves is non-negotiable. For the eyes, it is a serious irritant (Category 2A), capable of causing significant, though reversible, damage.[4][5] This necessitates the mandatory use of safety glasses or goggles.[5]
-
Respiratory Irritation : The compound's powdered form poses an inhalation risk. As a Category 3 specific target organ toxicant for respiratory irritation, inhaling the dust can lead to irritation of the nose, throat, and lungs.[1][4][5] This is the primary reason for handling the solid in a well-ventilated area or a chemical fume hood.[5][6]
-
Chronic Toxicity : There is a lack of extensive data on the carcinogenic, mutagenic, or reproductive effects of this compound specifically. However, it is noted that some benzimidazole derivatives have demonstrated genotoxic potential, which involves interfering with the function of nucleic acids.[7] This lack of data necessitates a conservative approach, treating the compound as potentially hazardous with long-term exposure and minimizing exposure wherever possible.
Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is the most effective way to mitigate the risks identified above.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][5][8] The requirement for a "tightly closed" container is to prevent the absorption of moisture and to contain the powder. "Dry and cool" conditions prevent potential degradation.
-
Store away from incompatible materials, particularly strong oxidizing agents.[6][8]
-
Store in a locked cabinet or an area with restricted access to authorized personnel only.[5][6]
Experimental Protocol: Safe Weighing and Handling of this compound Powder
This protocol is designed to be a self-validating system, where each step logically addresses a known hazard.
-
Preparation (Pre-Operation)
-
Step 1.1: Designate a specific work area, preferably a chemical fume hood or a well-ventilated space equipped with a safety shower and eyewash station.[9][10] Causality: This contains dust and provides immediate access to emergency decontamination equipment.
-
Step 1.2: Assemble all necessary Personal Protective Equipment (PPE) as detailed in Section 5. Don and inspect all PPE for integrity before starting.[11]
-
Step 1.3: Ensure all necessary equipment (spatulas, weigh boats, containers) is clean and readily available inside the designated area to minimize movement.
-
-
Execution (Handling Operation)
-
Step 2.1: Gently open the main container of this compound inside the fume hood to avoid creating airborne dust. Do not use forceful movements.
-
Step 2.2: Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat on a tared balance. Minimize the drop height to prevent dust generation.[10] Causality: Addresses the H335 respiratory irritation hazard.
-
Step 2.3: Once the desired amount is weighed, securely close the primary container.
-
Step 2.4: Proceed with the experimental use of the weighed compound (e.g., dissolution in a solvent) within the fume hood.
-
-
Termination (Post-Operation)
-
Step 3.1: Decontaminate any equipment used. Wipe down spatulas and the work surface with an appropriate solvent-dampened cloth.
-
Step 3.2: Dispose of contaminated waste, including gloves, weigh boats, and cleaning materials, in a designated hazardous waste container.[3][5]
-
Step 3.3: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Step 3.4: Wash hands and any exposed skin thoroughly with soap and water.[3][5] Causality: Addresses the H315 skin irritation hazard from residual contamination.
-
Exposure Control and Personal Protective Equipment (PPE)
Engineering controls (like fume hoods) are the first line of defense, followed by administrative controls (protocols), and finally, PPE. The selection of PPE must be based directly on the hazards of the substance.
| Protection Type | Specification | Rationale and Source(s) |
| Eye/Face Protection | Chemical safety goggles or safety glasses with side-shields. | Protects against dust particles and splashes causing serious eye irritation (H319).[5][10][12] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct contact with skin, mitigating the risk of skin irritation (H315).[5][11] |
| Skin and Body Protection | Laboratory coat. An impermeable gown is recommended for larger quantities. | Protects skin on arms and body from accidental contact.[11][12] |
| Respiratory Protection | Not typically required if handled in a fume hood. Use an N95-rated (or higher) respirator if dust is generated outside of a fume hood. | Prevents inhalation of dust, which may cause respiratory irritation (H335).[11] |
Emergency Procedures
Preparedness is key to minimizing harm in the event of an accidental exposure or spill.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult or discomfort persists, seek medical attention.[5][6][10]
-
If on Skin: Immediately remove contaminated clothing. Wash the affected area thoroughly with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][6][10]
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[5][6][10]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Immediately call a Poison Control Center or seek medical attention.[3][6][10]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][10]
-
Hazardous Combustion Products: Burning may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[8][13]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.[7][8]
Accidental Release Measures (Spills)
The following workflow outlines a systematic approach to managing a spill of this compound powder.
Caption: Workflow for Chemical Spill Response
Disposal Considerations
This compound and any materials contaminated with it must be treated as hazardous waste.[3][4]
-
Waste Generation: Do not mix with other waste streams. Keep in original or appropriately labeled, sealed containers.[5]
-
Disposal Method: All waste must be disposed of through a licensed professional waste disposal service.[4] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.
-
Environmental Precaution: Do not allow the chemical to enter drains, sewers, or waterways.[3][5]
Conclusion
This compound is a compound with a well-defined, manageable hazard profile. Its primary risks—acute oral toxicity and irritation to the skin, eyes, and respiratory system—can be effectively mitigated through a combination of engineering controls, strict adherence to handling protocols, and the consistent use of appropriate personal protective equipment. By understanding the causality behind these safety measures, researchers can foster a self-validating culture of safety, ensuring both personal well-being and the integrity of their scientific work.
References
- Aaron Chemicals LLC. (2021). Safety Data Sheet - this compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Merck Millipore. (n.d.). Safety Data Sheet.
- Cole-Parmer. (2009). Material Safety Data Sheet - 2-Methylbenzimidazole, 98%.
- Oishi, S., et al. (1993). Toxicity study of a rubber antioxidant, 2-mercaptobenzimidazole, by repeated oral administration to rats. PubMed.
Sources
- 1. This compound | C9H10N2 | CID 15807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 1848-84-6 [amp.chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. aaronchem.com [aaronchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lgcstandards.com [lgcstandards.com]
- 13. merckmillipore.com [merckmillipore.com]
2-Ethylbenzimidazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of the Benzimidazole Scaffold
The benzimidazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its structural similarity to naturally occurring purine nucleotides allows for facile interaction with a variety of biopolymers, making it a cornerstone for the development of numerous FDA-approved drugs.[1][3] Among the myriad of substituted benzimidazoles, 2-Ethylbenzimidazole (CAS: 1848-84-6) emerges as a particularly versatile building block and a molecule of significant interest in its own right.[1][4] This guide provides an in-depth exploration of the synthesis, chemical properties, and diverse applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-ethyl-1H-benzimidazole | [5] |
| Molecular Formula | C₉H₁₀N₂ | [5][6] |
| Molecular Weight | 146.19 g/mol | [1][6] |
| Melting Point | 176.5°C | [6] |
| Boiling Point | 255.81°C (estimate) | [6] |
| pKa | 6.18 (at 25°C) | [6] |
| Appearance | White to light yellow powder or crystal | [4][6] |
| Solubility | Soluble in Methanol | [6] |
Synthesis of this compound: Methodologies and Experimental Protocols
The synthesis of this compound is most commonly achieved through the condensation of o-phenylenediamine with propanoic acid, a classic method known as the Phillips condensation.[7] Variations of this method exist, employing different catalysts or reaction conditions to optimize yield and purity.
Experimental Protocol: Phillips Condensation for this compound Synthesis
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
o-Phenylenediamine
-
Propanoic acid
-
4M Hydrochloric acid
-
Ammonium hydroxide solution
-
Ethanol
-
Activated charcoal
Procedure:
-
A mixture of o-phenylenediamine and propanoic acid is heated.
-
The reaction mixture is then heated under reflux for a period of time to ensure complete reaction.
-
After cooling, the solution is neutralized with a base, typically ammonium hydroxide, to precipitate the crude product.
-
The crude this compound is collected by filtration.
-
Purification is achieved by recrystallization from hot water with the addition of activated charcoal to remove colored impurities.
Caption: General workflow for the synthesis of this compound via Phillips condensation.
Applications in Medicinal Chemistry: A Scaffold for Bioactivity
The benzimidazole framework, and specifically 2-substituted derivatives like this compound, is a prolific source of bioactive compounds with a wide range of therapeutic applications.[8][9][10]
Antimicrobial Activity
Derivatives of this compound have demonstrated significant antimicrobial properties. For instance, certain synthesized compounds from a this compound series have shown potent activity against fungal strains like Mucor circinelloides and Syncephalastrum racemosum, in some cases exceeding the potency of the standard drug amphotericin B.[8] The structure-activity relationship (SAR) analyses indicate that the nature of substituents on the benzimidazole ring system is crucial for the antimicrobial effect.[8] The introduction of specific moieties can enhance activity against both bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various fungi.[8][9]
Anticancer Potential
The anticancer properties of benzimidazole derivatives are a major area of research.[1][2] this compound serves as a key building block in the synthesis of novel anticancer agents.[1] These compounds can exert their effects through multiple mechanisms:
-
Topoisomerase Inhibition: Some benzimidazole derivatives interfere with the function of topoisomerases, enzymes essential for DNA replication in cancer cells.[1][11]
-
DNA Intercalation and Alkylation: The planar benzimidazole ring can intercalate between DNA base pairs, while other parts of the molecule can alkylate DNA, leading to cytotoxicity.[1][2]
-
Modulation of Epigenetic Regulators: Certain derivatives have been shown to inhibit sirtuins, a class of enzymes involved in cancer cell survival and proliferation.[1]
-
Microtubule Inhibition: Some benzimidazole compounds disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
Platinum(II) complexes incorporating this compound as a ligand have also been investigated for their cytotoxic effects against cancer cell lines, such as non-small cell lung cancer and human colon adenocarcinoma.[1]
Caption: Anticancer mechanisms of action for this compound derivatives.
Antiviral and Other Biological Activities
The biological activity of the benzimidazole scaffold extends to antiviral, anticonvulsant, antidepressant, analgesic, anti-inflammatory, and antidiabetic properties.[8] The specific substitutions on the benzimidazole ring are key to determining the primary pharmacological effect.
Industrial Applications: Beyond the Pharmaceutical Realm
Beyond its significant role in drug discovery, this compound and its derivatives have found utility in various industrial applications.
Corrosion Inhibition
A notable application of this compound is as a corrosion inhibitor, particularly for mild steel in acidic environments.[12] Benzimidazole derivatives can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions of the corrosion process.[12][13] The mechanism of inhibition is often a complex mixture of physisorption and chemisorption.[12] The efficiency of inhibition is dependent on the concentration of the inhibitor and the specific molecular structure.[12]
Table 2: Corrosion Inhibition Efficiency of Benzimidazole Derivatives
| Inhibitor | Concentration | Medium | Inhibition Efficiency (%) | Source(s) |
| 2-methylbenzimidazole | Not specified | 1 M HCl | Effective | [12] |
| This compound | Not specified | 1 M HCl | Effective | [12] |
| 2-propyl-benzimidazole | Not specified | 1 M HCl | Effective | [12] |
Coordination Chemistry and Materials Science
This compound can act as a neutral, monodentate ligand, coordinating through the sp² hybridized nitrogen atom of the imidazole ring.[1] This property makes it a valuable component in the synthesis of coordination polymers and metal-organic frameworks (MOFs).[1] The ethyl group at the 2-position can influence the steric environment around the coordination site, which can be used to tune the structural and functional properties of the resulting materials.[1]
Conclusion and Future Perspectives
This compound is a molecule of significant scientific and commercial interest. Its straightforward synthesis and the versatility of its chemical scaffold have established it as a crucial building block in both medicinal chemistry and materials science. The broad spectrum of biological activities exhibited by its derivatives, particularly in the areas of antimicrobial and anticancer research, ensures that this compound will remain a focal point for future drug discovery and development efforts. Furthermore, its application as a corrosion inhibitor and as a ligand in coordination chemistry highlights its industrial relevance. Future research will likely focus on the synthesis of novel derivatives with enhanced and more specific biological activities, as well as the development of new materials with tailored properties based on this remarkable heterocyclic core.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., Barakat, A., & Al-Agamy, M. H. (2021). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 26(15), 4436. [Link][8]
- PubChem. (n.d.). This compound.
- Popa, C. V., Benea, L., & Lgaz, H. (2019). Recent advances in the use of benzimidazoles as corrosion inhibitors. Journal of Materials Research and Technology, 8(6), 6334-6350. [Link][12]
- ResearchGate. (n.d.). ChemInform Abstract: Studies on Synthesis of 2-Acetylbenzimidazole and Related Benzimidazole Derivatives.
- Kumar, A., Sharma, S., & Kumar, R. (2014). Anticancer activity of new compounds using benzimidazole as a scaffold. Bioorganic & Medicinal Chemistry Letters, 24(15), 3443-3447. [Link][11]
- PubChem. (n.d.). 2-Ethyl-5-methylbenzimidazole.
- Journal of Pharmaceutical Research and Development. (2021). Review on antimicrobial activity of 2- substitude-benzimidazole compouds. [Link][9]
- Tan, C. P., & Lee, V. S. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine.
- Journal of Chemical and Pharmaceutical Research. (2015).
- Walton, S. E., Krotulski, A. J., & Logan, B. K. (2022). Plasma pharmacokinetics and pharmacodynamic effects of the 2-benzylbenzimidazole synthetic opioid, isotonitazene, in male rats. Psychopharmacology, 240(1), 185-198. [Link][18]
- Al-Salahi, R., & Marzouk, M. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecules, 28(11), 4381. [Link][20]
- Caputo, O., Grosa, G., Balliano, G., Rocco, F., & Biglino, G. (1988). In vitro metabolism of 2-(5-ethylpyridin-2-yl)benzimidazole. European Journal of Drug Metabolism and Pharmacokinetics, 13(1), 47-51. [Link][21]
- Longdom Publishing. (n.d.). Synthesis and Antimicrobial Activity of New Synthesized Benzimidazole Derivatives and their Acyclic Nucleoside Analogues.
- Wikipedia. (n.d.). Benzimidazole.
- Office of Justice Programs. (2023). Plasma pharmacokinetics and pharmacodynamic effects of the 2-benzylbenzimidazole synthetic opioid, isotonitazene, in male rats.
- Glavaš-Obrovac, L., et al. (2013). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 18(6), 6646-6668. [Link][24]
- Küçükgüzel, I., et al. (2007). Antimicrobial activity of a new series of benzimidazole derivatives. Archives of Pharmacal Research, 30(7), 803-809. [Link][25]
- Al-Ostoot, F. H., et al. (2023). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega, 8(42), 39412-39424. [Link][26]
- Spasov, A. A., & Anisimova, V. A. (1998). [Pharmacokinetics of benzimidazole derivatives]. Eksperimental'naia i klinicheskaia farmakologiia, 61(4), 69-76. [Link][27]
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- International Science Community Association. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48. [Link][10]
- ResearchGate. (2024). Benzimidazole Derivatives and Its Biological Importance.
- Sharma, D., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 9, 769287. [Link][30]
- Der Pharma Chemica. (2012). Studies on preparation of 2-Acetylbenzimidazole. Der Pharma Chemica, 4(3), 1292-1295. [Link][31]
- Gherman, A. M., et al. (2023). Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. Scientific Reports, 13(1), 11451. [Link][13]
- Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3349-3367. [Link][32]
- Al-Hourani, B. J., & Al-Jammal, N. (2014). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. Molecules, 19(12), 20086-20098. [Link][33]
- Boumhara, K., et al. (2024). Inhibition Effect of Benzimidazole Derivatives on the Corrosion of Mild Steel in Acidic Medium: Experimental and Theoretical Studies. Acta Chimica Slovenica, 71(4), 668-684. [Link][35]
- Chylewska, A., et al. (2022). Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium. Molecules, 27(15), 4984. [Link][36]
- ResearchGate. (n.d.). Experimental and Theoretical Studies of the Molecular Structure of Five New 2-Methylbenzimidazole Derivatives.
- Chemistry LibreTexts. (2023). 9.3: Nomenclature and Ligands.
- Chylewska, A., et al. (2022). Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application. International Journal of Molecular Sciences, 23(12), 6595. [Link][39]
- Bekesiene, S., et al. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study.
- Chylewska, A., et al. (2022). Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application. International Journal of Molecular Sciences, 23(12), 6595. [Link][41]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole - Wikipedia [en.wikipedia.org]
- 4. CAS 1848-84-6: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C9H10N2 | CID 15807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 1848-84-6 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 10. isca.me [isca.me]
- 11. Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in the use of benzimidazoles as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Trajectory of 2-Ethylbenzimidazole Derivatives: A Technical Guide to Synthesis, Mechanistic Insights, and Advanced Applications
For Immediate Release to the Scientific Community
This technical guide serves as an in-depth resource for researchers, medicinal chemists, and material scientists on the burgeoning class of heterocyclic compounds: 2-ethylbenzimidazole derivatives. Possessing a unique structural motif that confers a remarkable range of biological and physicochemical properties, these derivatives are at the forefront of innovation in therapeutic development and material science. This document provides a comprehensive overview of their synthesis, a detailed exploration of their applications with a focus on anticancer and antimicrobial activities, and their emerging role in material science, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
I. The this compound Core: A Privileged Scaffold
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a structural motif of significant interest in medicinal chemistry due to its resemblance to naturally occurring purines, allowing for interaction with a variety of biological targets.[1] The introduction of an ethyl group at the 2-position modulates the electronic and steric properties of the benzimidazole core, influencing its binding affinity to various enzymes and receptors and enhancing its therapeutic potential. This strategic substitution has led to the development of a diverse library of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3]
II. Synthesis and Functionalization of the this compound Scaffold
The synthesis of the this compound core is most commonly achieved through the condensation of o-phenylenediamine with propanoic acid or its derivatives. A widely adopted and efficient method is the Phillips condensation, which involves heating the reactants in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or hydrochloric acid.[4]
A. General One-Pot Synthesis Protocol for 2-Ethyl-1H-benzimidazole
This protocol outlines a straightforward and efficient one-pot synthesis of the parent this compound compound.
Materials:
-
o-Phenylenediamine
-
Propanoic acid
-
4M Hydrochloric acid
-
Ammonium hydroxide solution
-
Ethanol
Procedure:
-
A mixture of o-phenylenediamine (10 mmol) and propanoic acid (12 mmol) is prepared in a round-bottom flask.
-
4M Hydrochloric acid (20 mL) is added to the mixture.
-
The reaction mixture is refluxed for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with an ammonium hydroxide solution until a precipitate forms.
-
The precipitate is filtered, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol to yield pure 2-ethyl-1H-benzimidazole.[4]
Diagram of the General Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
III. Medicinal Chemistry Applications: A Focus on Oncology and Infectious Diseases
The structural versatility of the this compound scaffold has been extensively leveraged in the design of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.
A. Anticancer Activity: Targeting Key Cellular Pathways
This compound derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic activity against a range of cancer cell lines.[5] Their mechanisms of action are multifaceted and often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.
1. Mechanism of Action: Inhibition of Kinase Signaling and Induction of Apoptosis
Several 2-substituted benzimidazole derivatives have been shown to exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), which are crucial for cancer cell signaling and survival.[4] Furthermore, these compounds can induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the activation of downstream signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway.[1]
Signaling Pathway of a Representative 2-Substituted Benzimidazole Derivative in Cancer:
Caption: Inhibition of RTK signaling and induction of apoptosis by a 2-substituted benzimidazole derivative.
2. Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various 2-substituted benzimidazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylbenzimidazole Derivative | U87 (Glioblastoma) | 45.2 ± 13.0 | [5] |
| Doxorubicin (Standard) | U87 (Glioblastoma) | 16.6 ± 2.5 | [5] |
| 1-Substituted Benzimidazole Derivative | A-549 (Lung) | 28.29 | [5] |
| Cisplatin (Standard) | MCF-7 (Breast) | 40.45 ± 0.29 | [5] |
| Thiazolylbenzimidazole Derivative | SMMC-7721 (Hepatocellular Carcinoma) | Comparable to Taxol | [5] |
3. Experimental Protocol: MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
This compound derivative stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivative and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
B. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Benzimidazole derivatives, including those with a 2-ethyl substituent, have demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi.[2][3] The presence of electron-withdrawing groups on the benzimidazole ring has been shown to enhance antimicrobial efficacy.[2]
1. Experimental Protocol: Agar Diffusion Method for Antimicrobial Screening
The agar diffusion method is a common technique used to assess the antimicrobial activity of a compound.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
This compound derivative solution
-
Standard antibiotic/antifungal discs (e.g., Ciprofloxacin, Amphotericin B)
-
Sterile paper discs
-
Petri dishes
Procedure:
-
Prepare agar plates and allow them to solidify.
-
Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.
-
Impregnate sterile paper discs with a known concentration of the this compound derivative solution.
-
Place the impregnated discs, along with standard antibiotic/antifungal discs and a blank disc (solvent control), on the surface of the inoculated agar plates.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.[6]
IV. Material Science Applications: Beyond the Biological Realm
The unique chemical structure of this compound derivatives also lends them to applications in material science, particularly as corrosion inhibitors and as building blocks for advanced polymers.
A. Corrosion Inhibition: Protecting Metallic Surfaces
Benzimidazole derivatives are effective corrosion inhibitors for various metals and alloys in acidic media.[3] They function by adsorbing onto the metal surface, forming a protective film that impedes both anodic and cathodic reactions.[3] The adsorption process can involve both physisorption and chemisorption, and often follows the Langmuir adsorption isotherm.[7]
Experimental Protocol for Corrosion Inhibition Studies:
1. Weight Loss Method:
-
Pre-weigh metal coupons and immerse them in a corrosive medium (e.g., 1 M HCl) with and without various concentrations of the this compound derivative for a specified period.
-
After immersion, clean, dry, and re-weigh the coupons.
-
Calculate the corrosion rate and inhibition efficiency based on the weight loss.[7]
2. Electrochemical Methods:
-
Potentiodynamic Polarization: Measure the polarization curves of the metal in the corrosive medium with and without the inhibitor to determine the corrosion potential and corrosion current density.[7]
-
Electrochemical Impedance Spectroscopy (EIS): Analyze the impedance spectra of the metal-electrolyte interface to evaluate the charge transfer resistance and the formation of a protective film.[7]
B. Polymer Science: Building Blocks for Functional Materials
The benzimidazole moiety can be incorporated into polymer backbones to create materials with unique properties. For instance, benzimidazole-based self-immolative polymers (SIPs) have been developed. These polymers can undergo a cascade of depolymerization reactions in response to a specific stimulus, making them promising for applications such as drug delivery.[7] Additionally, this compound derivatives can act as ligands in the formation of coordination polymers and metal-organic frameworks (MOFs), leading to materials with applications in sensing and catalysis.[8]
V. Future Perspectives and Conclusion
This compound derivatives represent a highly versatile and promising class of compounds with a vast and expanding range of applications. In medicinal chemistry, ongoing research is focused on optimizing their structure to enhance their potency and selectivity as anticancer and antimicrobial agents. The elucidation of their precise mechanisms of action will pave the way for the development of targeted therapies. In material science, the exploration of their potential in creating novel polymers and functional materials is still in its early stages, with significant opportunities for innovation. The continued investigation of this privileged scaffold is poised to yield significant advancements in both human health and materials technology.
References
- BenchChem. (2025).
- Review on antimicrobial activity of 2- substitude-benzimidazole compouds. (2024).
- Popa, M. V., et al. (2019). Recent advances in the use of benzimidazoles as corrosion inhibitors. Chemistry Central Journal, 13(1), 1-20.
- BenchChem. (2026). This compound for Cancer & Neuro Research.
- Potential Anticancer Agents From Benzimidazole Derivatives. (n.d.).
- Zouaghi, M. O., et al. (2023). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1286, 135534.
- Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. (2018). Letters in Drug Design & Discovery, 15(10), 1073-1083.
- Abdel-Wahab, B. F., et al. (2008).
- BenchChem. (n.d.). Advanced Research in Coordination Polymers and Metal-Organic Frameworks (MOFs)
- Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. (2020). International Journal of Medical Research and Health Sciences, 9(12), 1-13.
- Synthesis And Biological Evaluation Of Benzimidazole Derivatives. (2025). IOSR Journal of Pharmacy and Biological Sciences, 17(12), 13-18.
- A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. (2013). Molecules, 18(12), 14814-14826.
- REVIEW: BENZIMIDAZOLE DERIVATIVES AS CORROSION INHIBITORS FOR METALS AND THEIR ALLOYS. (2025).
- Swami, M. B., et al. (2015). Ecofriendly one pot synthesis of 2-substituted benzimidazole. Der Pharma Chemica, 7(10), 533-535.
- Ali, B. F., et al. (2014). Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors. Chemistry Central Journal, 8(1), 1-11.
- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2018). Molecules, 23(11), 2827.
- Iancu, V., et al. (2025). Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. RSC Advances, 15(1), 1-18.
- Evaluation of corrosion inhibition performance of ethyl- and benzyl-substituted benzimidazole derivatives for mild steel in 1 M HCl: Experimental and Computational studies. (2025).
- Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole as possible antimicrobial agents. (2020). International Journal of Medical Research and Health Sciences, 9(12), 1-13.
- Supramolecular Assembly of Benzimidazole Derivatives and Applications. (2019).
- Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2023). Molecules, 28(15), 5821.
- Experimental and Theoretical Studies of the Molecular Structure of Five New 2-Methylbenzimidazole Derivatives. (2011).
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Current Medicinal Chemistry, 31(1), 1-22.
- Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. (2018). Bioorganic Chemistry, 80, 524-533.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition Effect of Benzimidazole Derivatives on the Corrosion of Mild Steel in Acidic Medium: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Ethylbenzimidazole
Abstract
This document provides a comprehensive guide for the synthesis of 2-ethylbenzimidazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The protocol is based on the well-established Phillips condensation reaction, utilizing o-phenylenediamine and propanoic acid as primary starting materials. This application note is designed for researchers, chemists, and professionals in drug development, offering a detailed experimental procedure, mechanistic insights, safety protocols, and methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.
Introduction and Significance
Benzimidazoles are a class of bicyclic heterocyclic compounds formed by the fusion of benzene and imidazole rings. This structural motif is a "privileged scaffold" in medicinal chemistry, as it is present in a wide array of pharmacologically active agents with diverse therapeutic applications, including antimicrobial, antiviral, and antitumor properties.[1] The 2-substituted benzimidazoles are of particular interest, as the substituent at the 2-position significantly influences the molecule's biological activity. This compound serves as a crucial building block for more complex molecules and exhibits biological activities in its own right.
The synthesis described herein employs the Phillips condensation method, a robust and widely used one-pot reaction that involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[2][3][4] This method is advantageous due to its operational simplicity and the general availability of starting materials, making it a practical choice for laboratory-scale synthesis.
Reaction Principle and Mechanism
The synthesis of this compound from o-phenylenediamine and propanoic acid proceeds via the Phillips condensation mechanism. The reaction is typically catalyzed by a mineral acid, such as 4N hydrochloric acid, which facilitates both the initial acylation and the subsequent cyclization.
The mechanism can be described in three key stages:
-
N-Acylation: One of the amino groups of o-phenylenediamine, acting as a nucleophile, attacks the protonated carbonyl carbon of propanoic acid. This results in the formation of an N-acyl-o-phenylenediamine intermediate (an amide).
-
Intramolecular Cyclization: The second, unreacted amino group of the intermediate attacks the carbonyl carbon of the newly formed amide group. This intramolecular nucleophilic attack leads to the formation of a five-membered heterocyclic ring intermediate.
-
Dehydration: The tetrahedral intermediate readily eliminates a molecule of water under the acidic and heated conditions to form the stable, aromatic benzimidazole ring system.
This acid-catalyzed pathway ensures the reaction proceeds efficiently at elevated temperatures, typically at reflux.[2][5]
Safety and Hazard Management
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
o-Phenylenediamine: Toxic if swallowed, harmful in contact with skin or if inhaled, causes serious eye irritation, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.[6][7][8] Handle with extreme care, avoiding dust formation and direct contact.
-
Propanoic Acid: Causes severe skin burns and eye damage. Its vapors are corrosive to the respiratory tract.
-
Hydrochloric Acid (Concentrated): Highly corrosive and causes severe burns. Releases toxic fumes. Handle with care.
-
Ammonia Solution (Concentrated): Corrosive and can cause severe respiratory irritation. Use in a well-ventilated area.
Emergency shower and eyewash stations should be readily accessible.[9] In case of skin contact, wash immediately and thoroughly with soap and water.[10]
Detailed Experimental Protocol
This protocol details the synthesis of this compound on a standard laboratory scale.
Materials and Equipment
Reagents:
-
o-Phenylenediamine (≥98% purity)
-
Propanoic Acid (≥99% purity)
-
Hydrochloric Acid (4N solution)
-
Ammonia Solution (Concentrated, ~28-30%)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (for decolorization, if needed)
Equipment:
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Buchner funnel and filter flask
-
pH paper or pH meter
-
Melting point apparatus
-
Analytical balance
Reagent and Reaction Data
| Reagent | MW ( g/mol ) | Amount | Moles | Molar Eq. | Density (g/mL) | Volume (mL) |
| o-Phenylenediamine | 108.14 | 5.41 g | 0.05 | 1.0 | - | - |
| Propanoic Acid | 74.08 | 4.07 g | 0.055 | 1.1 | 0.99 | 4.1 mL |
| 4N HCl | - | - | - | Catalyst | - | 25 mL |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.41 g (0.05 mol) of o-phenylenediamine.
-
To the flask, add 25 mL of 4N hydrochloric acid and 4.1 mL (0.055 mol) of propanoic acid. Swirl gently to ensure mixing.
-
Reflux: Attach the reflux condenser to the flask and place the assembly in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approximately 100-110 °C) and maintain reflux with continuous stirring for 2 hours. The solution will darken during this time.
-
Work-up and Precipitation: After 2 hours, turn off the heat and allow the reaction mixture to cool to room temperature. It is advisable to cool further in an ice bath to ensure complete precipitation upon neutralization.
-
Neutralization: In a well-ventilated fume hood, slowly and carefully add concentrated ammonia solution dropwise to the cooled reaction mixture while stirring. The product will begin to precipitate as a solid. Continue adding ammonia solution until the mixture is basic (pH ~8-9), checking with pH paper.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product cake with several portions of cold deionized water to remove any residual salts.
-
Purification by Recrystallization: Transfer the crude product to a 250 mL Erlenmeyer flask. Add a minimal amount of a hot 10% aqueous ethanol solution to dissolve the solid completely. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Final Product Collection: Collect the purified white to off-white crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. Calculate the final yield. A typical yield for this reaction is in the range of 75-85%.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Confirmation of the synthesized product's identity and purity is achieved through standard analytical techniques.
| Technique | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | 176-178 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.2 (br s, 1H, N-H), 7.5 (m, 2H, Ar-H), 7.1 (m, 2H, Ar-H), 2.9 (q, J=7.6 Hz, 2H, -CH₂-), 1.3 (t, J=7.6 Hz, 3H, -CH₃). The N-H proton signal is broad and its chemical shift can be variable.[1] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 156.0 (C2), 140.0 (Ar C-quart), 121.5 (Ar C-H), 115.0 (Ar C-quart), 21.0 (-CH₂-), 12.5 (-CH₃). |
| FT-IR (KBr, cm⁻¹) | 3050-2800 (N-H stretch, broad), 1620 (C=N stretch), 1440 (C=C aromatic stretch), 740 (C-H out-of-plane bend). |
| Mass Spec (EI) | m/z 146.08 [M]⁺, corresponding to the molecular formula C₉H₁₀N₂.[11][12] |
Troubleshooting
-
Low Yield: Ensure the reaction goes to completion by monitoring via TLC. Inadequate reflux time or temperature can result in incomplete conversion. Ensure complete precipitation by cooling thoroughly and adjusting to the correct pH.
-
Oily Product: If the product oils out during neutralization or recrystallization, it may be due to impurities or cooling the solution too rapidly. Ensure slow cooling during recrystallization and vigorous stirring during neutralization.
-
Colored Product: Dark coloration may indicate side reactions or impurities in the starting material. Using a small amount of activated charcoal during recrystallization can often remove colored impurities.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound from o-phenylenediamine and propanoic acid via the Phillips condensation. The procedure is robust, high-yielding, and employs standard laboratory techniques. The comprehensive safety guidelines and detailed characterization data serve as a valuable resource for researchers, ensuring the safe and successful synthesis of this important heterocyclic compound.
References
- Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles.
- Kishore Kumar, P., & Dubey, P. K. (2012). Studies on preparation of 2-Acetylbenzimidazole. Der Pharma Chemica, 4(3), 1292-1295.
- Molou, K.Y.G., et al. (2022).
- Lunkad, A. (2020, December 22). Synthesis of 2- Methyl benzimidazole. YouTube.
- AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION.
- New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: o-PHENYLENEDIAMINE.
- ResearchGate. (n.d.). Experimental and Theoretical Studies of the Molecular Structure of Five New 2-Methylbenzimidazole Derivatives.
- Reddy, T. J., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes.
- Hammad, M., & Emran, A. (n.d.). Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes.
- Roeder, C. H., & Day, A. R. (1941). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry, 06(1), 25-33.
- Der Pharma Chemica. (2012). Studies on preparation of 2-Acetylbenzimidazole.
- Kamal, A., et al. (2003). Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3. Letters in Organic Chemistry, 1(1), 42-46.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. Scientific Reports, 13(1), 18880.
- Royal Society of Chemistry. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15807, this compound.
- Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- Akbaş, H., et al. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. BMC Chemistry, 18(1), 101.
- Al-Ostath, A., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 28(11), 4539.
- ResearchGate. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism.
- Al-kazweeny, Z. R. H., & Al-Amiery, A. A. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research & Health Sciences, 9(12), 1-13.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. aksci.com [aksci.com]
- 9. nj.gov [nj.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C9H10N2 | CID 15807 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Ethylbenzimidazole via the Phillips Condensation Method
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system is a privileged heterocyclic motif in medicinal chemistry and materials science. Its structural resemblance to naturally occurring purines allows it to readily interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. 2-Ethylbenzimidazole, a key derivative, serves as a crucial building block for the synthesis of more complex molecules in drug discovery and development. The Phillips condensation, a classic and reliable method, offers a straightforward approach to constructing the benzimidazole core.
The Phillips Condensation: A Mechanistic Overview
The Phillips condensation is a robust and widely employed method for the synthesis of benzimidazoles. It involves the reaction of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid, typically hydrochloric acid, under heating.[1][2] The reaction proceeds through a two-step mechanism:
-
N-Acylation: The first step involves the acid-catalyzed acylation of one of the amino groups of o-phenylenediamine by the carboxylic acid (in this case, propanoic acid) to form an N-acyl-o-phenylenediamine intermediate.[1]
-
Intramolecular Cyclization and Dehydration: The second amino group then attacks the carbonyl carbon of the acyl group in an intramolecular fashion. This is followed by the elimination of a molecule of water to yield the final benzimidazole product.[1]
The use of a strong acid is crucial as it protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine.
Visualizing the Reaction Pathway
dot graph Phillips_Condensation { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=10, height=4]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Reactants OPD [label=<
]; PropanoicAcid [label=<
Propanoic Acid
];
// Intermediate Intermediate [label=<
N-(2-aminophenyl)propanamide(Intermediate)
, shape=box, style=rounded, fillcolor="#F1F3F4"];
// Product Product [label=<
];
// Arrows and Labels {rank=same; OPD; PropanoicAcid;} OPD -> Intermediate [label="+ Propanoic Acid\n(H+, Heat)"]; Intermediate -> Product [label="Intramolecular Cyclization\n- H2O"]; }
Caption: Reaction scheme of the Phillips condensation for this compound synthesis.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed procedure for the synthesis of this compound using the Phillips condensation method.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| o-Phenylenediamine | Reagent Grade, ≥98% | Sigma-Aldrich |
| Propanoic Acid | Reagent Grade, ≥99% | Sigma-Aldrich |
| Hydrochloric Acid | 4 M solution | Fisher Scientific |
| Sodium Hydroxide | Pellets, ≥97% | VWR |
| Activated Charcoal | Decolorizing | Fisher Scientific |
| Ethanol | 95% | VWR |
| Distilled Water | - | - |
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Beakers (400 mL, 600 mL)
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Melting point apparatus
-
Standard laboratory glassware
Safety Precautions:
-
o-Phenylenediamine: This compound is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Propanoic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.
-
Hydrochloric Acid: Highly corrosive. Handle with care in a fume hood and wear appropriate PPE.
-
Sodium Hydroxide: Corrosive. Handle with care and wear appropriate PPE.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine o-phenylenediamine (10.8 g, 0.1 mol) and propanoic acid (8.9 g, 0.12 mol).
-
Acid Addition: To the mixture, slowly add 4 M hydrochloric acid (25 mL).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle with constant stirring. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a 600 mL beaker containing 200 mL of cold water.
-
Precipitation: Slowly neutralize the acidic solution by adding a 10% sodium hydroxide solution with constant stirring until the pH is approximately 7-8. This will cause the crude this compound to precipitate out of the solution.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with several portions of cold distilled water to remove any inorganic impurities.
Purification by Recrystallization:
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.
-
Dissolution: Transfer the crude solid to a beaker and add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry them in a desiccator.
Quantitative Data
| Parameter | Value |
| Typical Yield | 75-85% |
| Melting Point | 175-177 °C |
| Molecular Formula | C₉H₁₀N₂ |
| Molecular Weight | 146.19 g/mol |
Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the ethyl group and the aromatic protons of the benzimidazole ring.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the nine distinct carbon atoms in the molecule.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H and C=N bonds of the imidazole ring and the C-H bonds of the aromatic and ethyl groups.
Expertise from the Field: Ensuring Success in Synthesis
-
Purity of Reactants: The purity of the starting o-phenylenediamine is critical. Impurities can lead to side reactions and a lower yield of the desired product.
-
Control of Reflux: Maintaining a steady and gentle reflux is important. Overheating can lead to the decomposition of the product and the formation of tarry by-products.
-
Neutralization Step: The neutralization process should be carried out slowly and with efficient stirring to ensure complete precipitation of the product and to avoid the formation of an oily product.
-
Recrystallization Technique: The key to successful recrystallization is the slow cooling of the saturated solution. Rapid cooling can lead to the formation of small, impure crystals.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction, loss of product during workup. | Ensure sufficient reflux time, carefully monitor the neutralization and filtration steps. |
| Oily Product | Incomplete neutralization or rapid precipitation. | Ensure the pH is correct and add the neutralizing agent slowly with vigorous stirring. |
| Colored Product | Impurities in the starting materials or side reactions. | Use activated charcoal during recrystallization. |
Conclusion
The Phillips condensation method provides a reliable and efficient route for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for further applications in drug discovery and materials science. The insights provided in this application note aim to equip scientists with the necessary knowledge to perform this synthesis with a high degree of success and reproducibility.
References
- PubChem. This compound.
- AdiChemistry.
- Reddy, T. J., et al. (2007). A new, efficient, and simple method for the synthesis of 2-aryl- and 2-alkyl-benzimidazoles and 2-aryl- and 2-alkyl-benzothiazoles. Tetrahedron Letters, 48(42), 7169-7172.
- Loba Chemie. (2015). Safety Data Sheet: o-Phenylenediamine for Synthesis. [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
Sources
Protocol for 2-Ethylbenzimidazole synthesis using propanoic acid
An Application Note for the Synthesis of 2-Ethylbenzimidazole via Phillips Condensation
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The protocol details the acid-catalyzed condensation of o-phenylenediamine with propanoic acid, a classic method known as the Phillips condensation reaction.[1][2] This application note is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust, step-by-step procedure grounded in established chemical principles. We elaborate on the reaction mechanism, experimental setup, purification techniques, and methods for analytical characterization, alongside critical safety considerations.
Introduction and Scientific Background
Benzimidazoles are bicyclic heterocyclic compounds consisting of fused benzene and imidazole rings. This structural motif is a prominent pharmacophore, found in numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-ulcer (e.g., Omeprazole), anthelmintic (e.g., Albendazole), and antihistaminic (e.g., Bilastine) properties.[3][4] The versatility of the benzimidazole core allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.
The synthesis described herein employs the Phillips-Ladenburg reaction, a direct and efficient method for preparing 2-substituted benzimidazoles.[2][5] The reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[6] This method is particularly effective for aliphatic acids like propanoic acid, often resulting in good yields.[1] The acid catalyst is crucial as it facilitates both the initial acylation of the diamine and the subsequent dehydrative cyclization to form the aromatic imidazole ring.
Reaction Scheme and Mechanism
The synthesis of this compound proceeds via the Phillips condensation mechanism. The overall transformation is as follows:
Overall Reaction Scheme: o-Phenylenediamine + Propanoic Acid --(HCl, Δ)--> this compound + 2 H₂O
Mechanism of the Phillips Reaction: The reaction is understood to proceed through a two-stage process:
-
N-Acylation: In the acidic medium, the carboxylic acid is activated. One of the nucleophilic amino groups of o-phenylenediamine attacks the carbonyl carbon of propanoic acid, forming an N-acyl-o-phenylenediamine intermediate after the loss of a water molecule.[1]
-
Cyclization and Dehydration: The second amino group then performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This ring-closure step forms a tetrahedral intermediate which subsequently eliminates a second molecule of water to yield the stable, aromatic this compound ring.[1]
The use of a mineral acid like 4N HCl is critical; it protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for the initial acylation, and facilitates the dehydration steps.[1]
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 95-54-5 | >98% | Sigma-Aldrich |
| Propanoic Acid | C₃H₆O₂ | 74.08 | 79-09-4 | >99% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 37% (conc.) | Fisher Scientific |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | ACS Grade | VWR |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | 95% or Absolute | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ACS Grade | Sigma-Aldrich |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A | In-house |
Equipment
-
Round-bottom flask (100 mL) with reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Glass funnel and filter paper
-
Beakers (250 mL, 500 mL)
-
Graduated cylinders
-
Buchner funnel and vacuum flask
-
pH paper or pH meter
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Melting point apparatus
-
FTIR and NMR spectrometers for characterization
Detailed Experimental Protocol
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reagent Preparation: Prepare a 4N solution of hydrochloric acid by carefully diluting concentrated HCl (37%) with deionized water.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (5.4 g, 0.05 mol).
-
Addition of Reactants: To the flask, add propanoic acid (4.1 g, 0.055 mol, 1.1 eq) followed by the slow addition of 4N hydrochloric acid (25 mL).
-
Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux (approximately 100-110 °C) with continuous stirring. Maintain reflux for 3-4 hours.[7]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 6:4 v/v).[3] The disappearance of the o-phenylenediamine spot indicates the reaction is nearing completion.
-
Work-up and Isolation:
-
After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Carefully pour the acidic solution into a 500 mL beaker containing 100 mL of ice-cold water.
-
Slowly neutralize the solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) dropwise with stirring until the pH is approximately 7-8. Effervescence (CO₂ evolution) will occur.
-
A solid precipitate of crude this compound will form. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold deionized water (3 x 20 mL) to remove any inorganic salts.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol (95%).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove impurities.
-
Slowly add hot deionized water to the ethanol solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
-
Product Characterization:
-
Determine the melting point of the dried solid. The literature value for this compound is typically around 176-178 °C.
-
Obtain Infrared (IR) and Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectra to confirm the structure.
-
Safety and Hazard Management
This protocol must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
o-Phenylenediamine: Highly Toxic and Hazardous. It is toxic if swallowed, harmful in contact with skin, causes serious eye irritation, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.[8][9] Avoid inhalation of dust and any direct contact.[10]
-
Propanoic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
Hydrochloric Acid (Concentrated and 4N): Corrosive and causes severe burns. The vapor is irritating to the respiratory system. Handle only in a fume hood.
Waste Disposal: All chemical waste, including filtrates and residual reagents, must be disposed of according to institutional and local hazardous waste regulations.[11]
Expected Results and Characterization
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 60-80% (typical) |
| Melting Point | 176-178 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (br s, 1H, N-H), ~7.6-7.2 (m, 4H, Ar-H), ~2.9 (q, 2H, -CH₂-), ~1.4 (t, 3H, -CH₃) |
| FTIR (KBr, cm⁻¹) | ~3100-2900 (N-H stretch), ~1620 (C=N stretch), ~1450 (C=C stretch of aryl ring) |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction. | Extend reflux time and monitor by TLC. Ensure the temperature is sufficient for reflux. |
| Product lost during work-up. | Ensure pH is fully neutralized to ~7-8 for complete precipitation. Avoid using excess water for washing. | |
| Oily Product / Fails to Solidify | Presence of impurities or unreacted starting material. | Re-purify by column chromatography.[12] Ensure starting materials are pure. |
| Dark-colored Product | Air oxidation of o-phenylenediamine or formation of polymeric side products. | o-Phenylenediamine darkens on exposure to air.[9] Use fresh, high-purity reagent. Perform reaction under an inert atmosphere (N₂) if necessary. Use activated charcoal during recrystallization. |
References
- AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION.
- ijariie. Review On Synthesis Of Benzimidazole From O- phenyldiamine.
- Journal of the American Chemical Society. BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE.
- ResearchGate. Studies on preparation of 2-Acetylbenzimidazole.
- CoLab. Phillips‐Ladenburg Benzimidazole Synthesis.
- Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- Der Pharma Chemica. Studies on preparation of 2-Acetylbenzimidazole.
- Sciencelab.com. MATERIAL SAFETY DATA SHEET - Ortho-PHENYLENEDIAMINE 98%.
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property.
- Quick Company. Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid.
- Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.
- PubMed Central (PMC). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives.
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. One moment, please... [ijpsm.com]
- 4. Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H [quickcompany.in]
- 5. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 6. ijariie.com [ijariie.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. echemi.com [echemi.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. fishersci.com [fishersci.com]
- 12. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Benzimidazole Scaffold and the Imperative of Green Chemistry
An Application Guide to Green Synthesis Methods for 2-Alkylbenzimidazoles
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole nucleus is a privileged heterocyclic scaffold, forming the core structure of numerous compounds with significant therapeutic value. Its derivatives are integral to a wide array of pharmaceuticals, demonstrating activities as proton pump inhibitors, antihypertensives, antivirals, and anticancer agents.[1][2] The traditional synthesis of 2-substituted benzimidazoles often involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions, such as high temperatures and the use of strong acids or hazardous oxidizing agents.[3][4] These conventional methods, while effective, frequently conflict with the principles of green chemistry due to their reliance on toxic solvents, generation of significant waste, and high energy consumption.[2][5]
This guide provides an in-depth exploration of modern, environmentally benign synthesis strategies for 2-alkylbenzimidazoles. As senior application scientists, our focus is not merely on procedural steps but on the underlying principles that make these methods efficient, sustainable, and scalable. We will delve into protocols that leverage green energy sources, eco-friendly solvents, and innovative catalytic systems, offering practical, field-proven methodologies for the modern chemistry laboratory.
Core Reaction Pathway
The primary and most direct route to 2-substituted benzimidazoles involves the condensation and subsequent oxidative cyclization of an o-phenylenediamine with an appropriate aldehyde. The general transformation is illustrated below. Green chemistry approaches focus on optimizing each component of this process: the energy input, the catalyst, and the reaction medium.
Caption: General reaction scheme for 2-alkylbenzimidazole synthesis.
Methodology 1: Ultrasound-Assisted, Metal-Free Synthesis
Ultrasound irradiation serves as a powerful tool in green synthesis, promoting reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This phenomenon creates localized hotspots of intense temperature and pressure, dramatically accelerating reaction rates without elevating the bulk temperature of the medium.[6][7] This method is highly energy-efficient and significantly reduces reaction times.
Causality and Scientific Rationale
The chosen protocol utilizes an inexpensive and effective NaOH/I₂ oxidant system at room temperature, eliminating the need for transition-metal catalysts and harsh oxidants.[7] Ultrasound facilitates the formation of the Schiff base intermediate and promotes the subsequent oxidative C-N bond formation. The combination of mild conditions, extremely short reaction times (4–7 minutes), and high efficiency makes this a superior green alternative.[7]
Experimental Protocol: Ultrasound-Assisted Synthesis
Materials:
-
o-Phenylenediamine
-
Alkyl aldehyde (e.g., Cyclohexanecarbaldehyde)
-
Sodium Hydroxide (NaOH)
-
Iodine (I₂)
-
Ethanol
-
Ultrasonic bath/probe
Procedure:
-
In a 50 mL round-bottom flask, combine o-phenylenediamine (1 mmol), the selected alkyl aldehyde (1 mmol), and ethanol (10 mL).
-
Add sodium hydroxide (2 mmol) and iodine (1.2 mmol) to the mixture.
-
Place the flask in an ultrasonic bath, ensuring the water level is consistent with the reaction mixture level.
-
Irradiate the mixture with ultrasound at room temperature for 4–7 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize the excess iodine.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-alkylbenzimidazole.
Methodology 2: Microwave-Assisted Synthesis in Green Solvents
Microwave-assisted synthesis is a cornerstone of green chemistry, utilizing microwave irradiation to heat reactions directly and efficiently.[8] Unlike conventional heating, which relies on slow thermal conduction, microwaves couple directly with polar molecules in the reaction mixture, leading to rapid, uniform heating that can reduce reaction times from hours to minutes.[9][10]
Causality and Scientific Rationale
This protocol leverages the "waste-to-wealth" concept by employing waste curd water as a catalytic solvent.[11] Curd water, an acidic byproduct of dairy processing, provides a naturally acidic medium that can catalyze the condensation reaction, eliminating the need for corrosive mineral acids. When combined with the efficiency of microwave heating, this approach presents a highly sustainable and eco-friendly pathway.[11]
Experimental Protocol: Microwave-Assisted Synthesis
Materials:
-
o-Phenylenediamine
-
Alkyl aldehyde (e.g., Heptanal)
-
Waste curd water (filtered)
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add o-phenylenediamine (1 mmol) and the alkyl aldehyde (1 mmol).
-
Add 5 mL of filtered waste curd water to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 80°C for 10–15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add cold water to the reaction mixture to precipitate the crude product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude solid from ethanol to obtain the pure 2-alkylbenzimidazole.
Methodology 3: Heterogeneous Catalysis in Eco-Friendly Solvents
A key principle of green chemistry is the use of catalysts to minimize waste. Heterogeneous catalysts are particularly advantageous as they exist in a different phase from the reactants and products, allowing for easy separation (typically by filtration) and reuse.[12] This simplifies product purification and significantly reduces catalyst waste.
Causality and Scientific Rationale
This protocol employs a novel Al₂O₃/CuI/PANI nanocomposite as a highly efficient and reusable heterogeneous catalyst.[12][13] The reaction proceeds in ethanol, a green and biodegradable solvent. The nanocomposite provides a high surface area and active sites that facilitate the condensation and oxidative cyclization under mild conditions, offering high yields and short reaction times without the need for additives or bases.[12] The ability to recover and reuse the catalyst for multiple cycles makes this method economically and environmentally attractive.[13]
Caption: Workflow for heterogeneous catalysis and catalyst recycling.
Experimental Protocol: Heterogeneous Nanocomposite Catalysis
Materials:
-
o-Phenylenediamine
-
Alkyl aldehyde (e.g., Propanal)
-
Al₂O₃/CuI/PANI nanocomposite catalyst
-
Ethanol
Procedure:
-
To a solution of o-phenylenediamine (1 mmol) in ethanol (10 mL), add the alkyl aldehyde (1 mmol) and the Al₂O₃/CuI/PANI nanocomposite catalyst (10 mg).
-
Stir the reaction mixture at 80°C for the time specified by catalyst characterization (typically 30-60 minutes), monitoring completion by TLC.
-
After cooling to room temperature, separate the catalyst from the reaction mixture by simple filtration.
-
Wash the recovered catalyst with ethanol and water, then dry it in an oven for reuse in subsequent runs.
-
Take the filtrate and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Comparative Analysis of Green Synthesis Methods
| Methodology | Energy Source | Catalyst / Reagent | Solvent | Temp. | Time | Typical Yield | Key Advantage |
| Ultrasound-Assisted | Sonication | NaOH / I₂[7] | Ethanol | Room Temp. | 4–7 min | 90–99% | Extremely fast, metal-free, mild conditions.[7] |
| Microwave-Assisted | Microwave | Waste Curd Water[11] | Water | 80°C | 10–15 min | 85–95% | Utilizes waste as a resource, rapid heating.[11] |
| Heterogeneous Catalysis | Conventional Heat | Al₂O₃/CuI/PANI[12] | Ethanol | 80°C | 30–60 min | 85–94% | Catalyst is easily recoverable and reusable.[12][13] |
| Solvent-Free | Conventional Heat | Ceric Ammonium Nitrate[14] | None | 50°C | 15–30 min | 92–98% | Eliminates solvent waste, scalable.[14] |
Conclusion
The transition to green and sustainable synthetic methods is not a compromise but an enhancement of chemical efficiency. The protocols detailed herein—leveraging ultrasound, microwave energy, and heterogeneous catalysis—demonstrate that 2-alkylbenzimidazoles can be synthesized rapidly, in high yields, and with minimal environmental impact. These methods reduce or eliminate hazardous solvents, decrease energy consumption, and facilitate catalyst recycling. For researchers in drug discovery and development, adopting these green protocols can accelerate the synthesis of novel benzimidazole derivatives while adhering to the principles of sustainable science, ensuring that the chemistry of tomorrow is both innovative and responsible.
References
- Bahrami, K., Khodaei, M. M., & Naali, F. (2008). Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles. The Journal of Organic Chemistry, 73(17), 6835–6837.
- A simple, rapid and environmentally benign synthesis of N- alkyl/aryalkyl benzimidazoles promoted by ultrasound irradiation. (n.d.). Prime Scholars.
- Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. (2025). AccScience Publishing.
- Boomathi, M., et al. (2023). Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives. Organic Communications.
- Kishore Kumar, P., & Dubey, P. (2012). A Green and Simple Synthesis of N-Alkyl-2-acetylbenzimidazoles. Asian Journal of Chemistry.
- Recent Advances in The Green Synthesis and Biological Application of 2-Substituted Benzazoles. (n.d.). ResearchGate.
- Sonawane, N. B., et al. (2023). Microwave Assisted Greener and Eco-Friendly Approach for Synthesis of Functionalized 2-Arylbenzoxazoles, 2-Arylbenzothiazoles, and 2-Arylbenzimidazoles Using Waste Curd Water. Polycyclic Aromatic Compounds.
- Abdel-Megid, M., et al. (2026). Recent advances in the green synthesis and biological applications of 2-substituted benzazoles. Journal of Molecular Structure.
- Microwave Assisted Synthesis of 2-Alkyl and 2-Aryl Derivatives of Benzimidazole. (n.d.).
- Microwave assisted synthesis of 2-aryl benzimidazole. (n.d.). Sciforum.
- Nardi, M., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
- Al₂O₃/CuI/PANI nanocomposite catalyzed green synthesis of biologically active 2-substituted benzimidazole derivatives. (2021). PubMed.
- TiO₂ nanoparticles catalysed synthesis of 2-arylbenzimidazoles and 2-arylbenzothiazoles using hydrogen peroxide under ambient light. (n.d.).
- Rishipathak, D., et al. (2010). Microwave Assisted Synthesis of 2-Alkyl and 2-Aryl Derivatives of Benzimidazole. Asian Journal of Chemistry.
- A Green and Simple Synthesis of N-Alkyl-2-acetylbenzimidazoles. (n.d.).
- Synthesis of N-Alkyl-2-thiomethyl Benzimidazoles: A Green Approach. (n.d.).
- Yamashita, T., et al. (2009). New Procedure for the Synthesis of 2-Alkylbenzimidazoles. Synthetic Communications.
- Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions. (n.d.).
- Al2O3/CuI/PANI nanocomposite catalyzed green synthesis of biologically active 2-substituted benzimidazole derivatives. (n.d.).
- Acid-catalyzed solvent-free synthesis of 2-arylbenzimidazoles under microwave irradiation. (n.d.).
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. primescholars.com [primescholars.com]
- 7. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 8. asianpubs.org [asianpubs.org]
- 9. sciforum.net [sciforum.net]
- 10. asianpubs.org [asianpubs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Al2O3/CuI/PANI nanocomposite catalyzed green synthesis of biologically active 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]
Application Note: Comprehensive 1H and 13C NMR Characterization of 2-Ethylbenzimidazole
Introduction
2-Ethylbenzimidazole is a key heterocyclic scaffold found in numerous compounds of significant interest to the pharmaceutical and materials science industries. Its structural architecture is a recurring motif in biologically active molecules, making its unambiguous characterization a critical step in drug discovery and development pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the structural elucidation of such organic molecules in solution. This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of this compound, offering field-proven protocols and in-depth data interpretation. We will delve into the causality behind experimental choices, address the inherent chemical complexities of the benzimidazole ring system, and present a self-validating protocol for researchers, scientists, and drug development professionals.
The Challenge of Tautomerism in Benzimidazoles
A crucial aspect of the NMR spectroscopy of N-unsubstituted benzimidazoles is the phenomenon of prototropic tautomerism.[1][2] This involves the migration of the N-H proton between the two nitrogen atoms of the imidazole ring. This exchange process can significantly influence the appearance of the NMR spectrum.
-
Fast Exchange: In many solvents, particularly non-polar ones like CDCl₃, this proton exchange is rapid on the NMR timescale.[2] This leads to a time-averaged spectrum where chemically distinct but interconverting atoms become magnetically equivalent. For this compound, this would result in a simplified spectrum with fewer signals for the aromatic protons and carbons, reflecting a C₂ᵥ symmetry that is not truly present in a single molecule.
-
Slow Exchange: In polar, hydrogen-bond-accepting solvents like deuterated dimethyl sulfoxide (DMSO-d₆), the tautomeric exchange is significantly slowed down.[3] This is because the solvent molecules form hydrogen bonds with the N-H proton, increasing the energy barrier for the proton transfer.[4] Under these slow-exchange conditions, the individual tautomers can be observed, resulting in a more complex and informative spectrum that reflects the true asymmetry of the molecule. For this reason, DMSO-d₆ is the solvent of choice for the detailed characterization of N-unsubstituted benzimidazoles.[3]
Experimental Protocols
Protocol 1: Sample Preparation
This protocol outlines the standard procedure for preparing a high-quality NMR sample of this compound suitable for both ¹H and ¹³C NMR analysis.
Materials:
-
This compound (5-10 mg)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆), high purity (≥99.8 atom % D)
-
High-precision 5 mm NMR tube
-
Glass Pasteur pipette and bulb
-
Small vial
-
Lint-free wipes
Procedure:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. This concentration range is generally sufficient for obtaining high-quality ¹H and ¹³C spectra on modern NMR spectrometers.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the vial. DMSO-d₆ is the recommended solvent as it effectively dissolves the analyte and slows down the N-H proton exchange, allowing for the observation of distinct signals for the asymmetric aromatic protons.[3]
-
Dissolution: Gently swirl the vial to ensure the complete dissolution of the sample. Gentle warming can be applied if necessary, but ensure the sample does not decompose.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into the NMR tube. To remove any particulate matter that could degrade the spectral quality, a small plug of glass wool can be inserted into the pipette to act as a filter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.
-
Cleaning: Before inserting the tube into the spectrometer, wipe the outside with a lint-free tissue to remove any dust or fingerprints.
Protocol 2: NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These parameters should be adapted based on the specific instrument and experimental goals.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | - |
| Pulse Program | Standard 1D pulse-acquire | For routine ¹H spectra. |
| Number of Scans (NS) | 8-16 | To improve signal-to-noise ratio. |
| Relaxation Delay (D1) | 2-5 s | To allow for full relaxation of protons, ensuring accurate integration. |
| Acquisition Time (AQ) | 3-4 s | To ensure good digital resolution. |
| Spectral Width (SW) | 16 ppm | To cover the entire expected chemical shift range for organic molecules. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 100 MHz | Corresponding to a 400 MHz ¹H frequency. |
| Pulse Program | Standard ¹H-decoupled | To simplify the spectrum by removing ¹H-¹³C coupling. |
| Number of Scans (NS) | 1024 or more | Due to the low natural abundance of ¹³C, more scans are needed. |
| Relaxation Delay (D1) | 2 s | A standard value for qualitative spectra. |
| Acquisition Time (AQ) | 1-2 s | A standard value for qualitative spectra. |
| Spectral Width (SW) | 240 ppm | To cover the full range of ¹³C chemical shifts. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Interpretation and Analysis
The following sections detail the expected ¹H and ¹³C NMR spectral data for this compound in DMSO-d₆, based on literature values.[5]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals for the N-H proton, the aromatic protons, and the protons of the ethyl group.
Table 1: ¹H NMR Data for this compound in DMSO-d₆ [5]
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-1 | 12.13 | s (broad) | - | 1H | N-H |
| H-4/H-7 | 7.47-7.40 | dd | - | 2H | Aromatic CH |
| H-5/H-6 | 7.09-7.07 | m | - | 2H | Aromatic CH |
| H-8 | 2.83-2.78 | q | 6.0 | 2H | -CH₂- |
| H-9 | 1.31-1.28 | t | 6.0 | 3H | -CH₃ |
-
N-H Proton (H-1): A broad singlet is observed at a downfield chemical shift of approximately 12.13 ppm.[5] This significant deshielding is characteristic of acidic protons involved in hydrogen bonding with the DMSO-d₆ solvent. The broadening is a result of chemical exchange and quadrupolar effects from the adjacent nitrogen atom.
-
Aromatic Protons (H-4/H-7 and H-5/H-6): Due to the slow tautomeric exchange in DMSO-d₆, the aromatic protons are not equivalent. The protons H-4 and H-7 appear as a doublet of doublets in the range of 7.47-7.40 ppm, while H-5 and H-6 appear as a multiplet between 7.09-7.07 ppm.[5] This complex splitting pattern arises from the coupling between adjacent aromatic protons.
-
Ethyl Group Protons (H-8 and H-9): The methylene protons (-CH₂-) of the ethyl group (H-8) resonate as a quartet at approximately 2.80 ppm. This is due to coupling with the three adjacent methyl protons. The methyl protons (-CH₃) of the ethyl group (H-9) appear as a triplet at around 1.30 ppm, resulting from coupling with the two adjacent methylene protons.[5] The coupling constant for both multiplets is approximately 6.0 Hz.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: ¹³C NMR Data for this compound in DMSO-d₆ [5]
| Signal Label | Chemical Shift (δ, ppm) | Assignment |
| C-2 | 156.05 | Imidazole C=N |
| C-3a/C-7a | 141.02 | Aromatic C (bridged) |
| C-5/C-6 | 120.94 | Aromatic CH |
| C-4/C-7 | 115.38 | Aromatic CH |
| C-8 | 21.89 | -CH₂- |
| C-9 | 12.14 | -CH₃ |
-
Imidazole Carbon (C-2): The carbon atom at position 2, bonded to two nitrogen atoms, is significantly deshielded and appears at approximately 156.05 ppm.[5]
-
Aromatic Carbons: The bridged aromatic carbons (C-3a and C-7a) are observed around 141.02 ppm. The protonated aromatic carbons (C-4, C-5, C-6, and C-7) appear in the typical aromatic region between 115 and 121 ppm.[5]
-
Ethyl Group Carbons: The methylene carbon (C-8) of the ethyl group is found at approximately 21.89 ppm, while the methyl carbon (C-9) resonates at about 12.14 ppm.[5]
Structural Confirmation and 2D NMR
The assignments presented above can be unequivocally confirmed using two-dimensional (2D) NMR experiments.
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be observed between the methylene quartet (H-8) and the methyl triplet (H-9), confirming their connectivity in the ethyl group. Correlations would also be seen between the adjacent aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and their directly attached carbons. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., H-8 to C-8, H-9 to C-9, and the aromatic protons to their respective carbons).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular structure. For instance, the methylene protons (H-8) would show a correlation to the C-2 carbon, confirming the attachment of the ethyl group to the imidazole ring.
Visualization of this compound Structure and NMR Assignments
The following diagram illustrates the structure of this compound with the atom numbering used for NMR assignments.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Conclusion
This application note has provided a comprehensive framework for the ¹H and ¹³C NMR characterization of this compound. By employing the detailed protocols and understanding the underlying chemical principles, particularly the role of solvent in managing tautomerism, researchers can confidently elucidate and confirm the structure of this important heterocyclic compound. The presented data and interpretations serve as a reliable reference for scientists engaged in drug discovery, chemical synthesis, and materials development. The integration of 1D and 2D NMR techniques ensures a thorough and unambiguous structural assignment, upholding the principles of scientific integrity and trustworthiness in chemical analysis.
References
- Nieto, C. I., Cabildo, P., García, M. A., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Torres, R. A., & Gil, C. H. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(11), 3328.
- ResearchGate. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism.
- Sridharan, V., Srimurugan, S., & Muthusubramanian, S. (2005). NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles. Magnetic Resonance in Chemistry, 43(7), 551–556.
- ResearchGate. (2021). NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles.
- Nieto, C. I., Cabildo, P., García, M. A., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central.
- Torres, R. A., & Gil, C. H. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI.
- Kattimani, P. P., Kamble, R. R., & Meti, G. Y. (2015). Expedient synthesis of benzimidazoles using amides. Royal Society of Chemistry.
- SpectraBase. (n.d.). 2-Ethyl-benzimidazole. Wiley-VCH GmbH.
- Kwan, E. E. (n.d.). 2D NMR Problem Solving. Harvard University.
- Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 52(5), 523-529.
- Ismael, S. M., AL-Mashal, F. A., & Saeed, B. Q. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Nigerian Research Journal of Chemical Sciences, 10(2).
Sources
- 1. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application of 2-Ethylbenzimidazole as a Corrosion Inhibitor for Steel: A Technical Guide
This document provides a comprehensive technical guide for researchers, scientists, and professionals in materials science and chemical engineering on the application of 2-Ethylbenzimidazole as a corrosion inhibitor for steel. This guide delineates the underlying scientific principles, experimental protocols, and data interpretation, ensuring a robust and validated approach to corrosion inhibition studies.
Introduction: The Imperative for Steel Protection
Steel, a cornerstone of modern infrastructure and industry, is inherently susceptible to corrosion, an electrochemical process that leads to its gradual degradation.[1] This phenomenon poses significant economic, safety, and environmental challenges.[2] The use of organic corrosion inhibitors is a highly effective and economical method to mitigate corrosion, particularly in acidic environments commonly encountered in industrial processes such as acid pickling, industrial cleaning, and oil and gas exploration.[1][3]
Organic inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the steel from the corrosive medium.[1] The efficacy of these inhibitors is largely dependent on their molecular structure, particularly the presence of heteroatoms (like nitrogen, sulfur, and oxygen), aromatic rings, and π-electrons, which act as active centers for adsorption.[4][5] Benzimidazole derivatives, including this compound, are a class of heterocyclic compounds that have demonstrated exceptional corrosion inhibition properties due to their unique electronic configuration and structural features.[3][4][6]
This compound: A Profile of a Potent Corrosion Inhibitor
This compound belongs to the benzimidazole family, characterized by a bicyclic structure composed of fused benzene and imidazole rings.[4] The inhibitive properties of this compound stem from several key molecular attributes:
-
Heteroatoms: The two nitrogen atoms in the imidazole ring possess lone pairs of electrons, which can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds.[4]
-
Aromatic System: The π-electrons of the benzene and imidazole rings provide additional sites for interaction with the steel surface.
-
Ethyl Group: The 2-ethyl substituent can influence the electronic density of the benzimidazole ring system and may also contribute to the formation of a more compact and robust protective film.
The overall mechanism of inhibition involves the adsorption of this compound molecules onto the steel surface. This adsorption can occur through two primary modes:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons and the formation of coordinate bonds between the inhibitor and the iron atoms.[1][4]
Often, a combination of both physisorption and chemisorption is responsible for the protective action of benzimidazole derivatives.[4][7]
Visualizing the Inhibition Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the proposed corrosion inhibition mechanism and a typical experimental workflow for evaluating the inhibitor's performance.
Caption: Proposed mechanism of corrosion inhibition by this compound.
Caption: A typical experimental workflow for inhibitor evaluation.
Experimental Protocols for Performance Evaluation
To quantitatively assess the corrosion inhibition efficiency of this compound, a combination of gravimetric, electrochemical, and surface analysis techniques is recommended.
Protocol 1: Weight Loss Measurement
This classical method provides a direct measure of the material loss due to corrosion.
Objective: To determine the corrosion rate of steel in the absence and presence of different concentrations of this compound and to calculate the inhibition efficiency.
Materials and Equipment:
-
Steel coupons (e.g., mild steel) of known dimensions and composition.
-
Abrasive papers of different grades.
-
Analytical balance (±0.1 mg).
-
Corrosive medium (e.g., 1 M HCl).
-
This compound.
-
Water bath or thermostat.
-
Desiccator.
Procedure:
-
Coupon Preparation: Mechanically polish the steel coupons with successive grades of abrasive paper, wash with distilled water and acetone, dry, and store in a desiccator.
-
Initial Weighing: Accurately weigh each coupon using an analytical balance.
-
Immersion: Immerse the coupons in the corrosive solution with and without various concentrations of this compound for a specified period (e.g., 6 hours) at a constant temperature.[4]
-
Final Weighing: After the immersion period, retrieve the coupons, clean them with a brush under running water to remove corrosion products, wash with distilled water and acetone, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR): Calculate the corrosion rate using the formula: CR (g/m²h) = ΔW / (A * t) where ΔW is the weight loss, A is the surface area of the coupon, and t is the immersion time.[4]
-
Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] * 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.[8][9][10]
-
Protocol 2: Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mode of inhibition.
Objective: To study the effect of this compound on the anodic and cathodic reactions of steel corrosion using Potentiodynamic Polarization (PDP) and to investigate the formation of the protective film using Electrochemical Impedance Spectroscopy (EIS).
Materials and Equipment:
-
Potentiostat/Galvanostat with frequency response analyzer.
-
Three-electrode electrochemical cell (working electrode: steel sample; counter electrode: platinum; reference electrode: saturated calomel electrode).
-
Corrosive medium with and without inhibitor.
Procedure:
-
Potentiodynamic Polarization (PDP):
-
Allow the working electrode to reach a stable open-circuit potential (OCP).
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Extract the corrosion current density (i_corr) by extrapolating the Tafel plots.[6][11]
-
Calculate the inhibition efficiency: IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] * 100, where i_corr₀ and i_corrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[4]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Analyze the Nyquist and Bode plots. An increase in the diameter of the semicircle in the Nyquist plot indicates an increase in the charge transfer resistance and the formation of a protective film.[5]
-
Calculate the inhibition efficiency: IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] * 100, where R_ctᵢ and R_ct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Protocol 3: Surface Analysis
Surface analysis techniques provide visual evidence of the protective film formation.
Objective: To observe the morphology of the steel surface after immersion in the corrosive medium with and without the inhibitor.
Materials and Equipment:
-
Scanning Electron Microscope (SEM).
-
Steel coupons prepared as in the weight loss experiment.
Procedure:
-
After the immersion test, retrieve the coupons, gently rinse with distilled water, and dry.
-
Mount the coupons on the SEM sample holder.
-
Acquire images of the surface at different magnifications. The surface of the steel immersed in the inhibited solution is expected to be smoother and less damaged compared to the uninhibited sample.[5]
Adsorption Isotherm and Thermodynamic Considerations
To understand the interaction between the this compound molecules and the steel surface, it is crucial to study the adsorption isotherm. The Langmuir adsorption isotherm is often found to be applicable for benzimidazole derivatives, which assumes the formation of a monolayer of the inhibitor on the metal surface.[3][4][6][7][11][12][13][14][15]
The degree of surface coverage (θ), calculated from the inhibition efficiency (θ = IE%/100), can be fitted to different isotherm models (e.g., Langmuir, Frumkin, Temkin) to determine the best fit and to calculate the adsorption equilibrium constant (K_ads). The standard free energy of adsorption (ΔG°_ads) can then be calculated, which provides information about the spontaneity and the nature of the adsorption process (physisorption or chemisorption).[13]
Quantum Chemical Calculations and Molecular Dynamics Simulations
Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools to complement experimental findings.[4][6][11][16][17]
-
DFT calculations can provide insights into the electronic properties of the this compound molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate and accept electrons, respectively.[1][2][16]
-
MD simulations can model the adsorption of the inhibitor molecules on the steel surface, providing a visual representation of the protective film formation and the interaction energies.[6]
Data Summary
The following table provides a hypothetical summary of expected results from the evaluation of this compound as a corrosion inhibitor.
| Concentration (mM) | Weight Loss IE% | PDP IE% | EIS IE% |
| 0.1 | 75.2 | 78.5 | 76.8 |
| 0.5 | 88.6 | 90.1 | 89.4 |
| 1.0 | 94.3 | 95.2 | 94.8 |
| 5.0 | 96.8 | 97.5 | 97.1 |
Conclusion
This compound demonstrates significant potential as a corrosion inhibitor for steel in acidic media. Its effectiveness is attributed to its ability to adsorb onto the steel surface, forming a protective barrier that hinders both anodic and cathodic corrosion reactions. A comprehensive evaluation using a combination of weight loss measurements, electrochemical techniques, surface analysis, and computational studies is essential to fully characterize its inhibitive properties and to optimize its application in various industrial settings. The protocols and insights provided in this guide offer a robust framework for conducting such investigations, ensuring scientific rigor and reliable outcomes.
References
- Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. (2025-07-15).
- Quantum Chemical Study of Some Benzimidazole and its Derivatives as Corrosion Inhibitors of Steel in HCl Solution. ScienceDirect.
- Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. RSC Publishing.
- Evaluation of corrosion inhibition performance of ethyl- and benzyl-substituted benzimidazole derivatives for mild steel in 1 M HCl: Experimental and Computational studies.
- Electrochemical, Thermodynamic and Quantum Chemical Studies of Synthesized Benzimidazole Derivative as an Eco- Friendly Corrosion Inhibitor for XC52 Steel in Hydrochloric Acid.
- Regular Article. Physical Chemistry Research.
- Adsorption isotherms for steel in the condensate water with various concentrations of HP-β-CD/ODA complex at different temperatures.
- Quantum chemical assessment of benzimidazole deriv
- Relationship between inhibition efficiency obtained by weight loss...
- Corrosion inhibition Efficiency values calculated from the weight loss measurements.
- Theoretical Evaluation of Corrosion Inhibition Performance of Benzimidazole Corrosion Inhibitors. Acta Physico-Chimica Sinica.
- Adsorption and inhibitive properties of benzimidazole derivatives in acid mild steel corrosion.
- Electroanalytical and computational studies on the corrosion inhibition behavior of ethyl (2-methylbenzimidazolyl) acetate (EMBA) on mild steel in hydrochloric acid.
- WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY.
- Inhibition Effect of Benzimidazole Derivatives on the Corrosion of Mild Steel in Acidic Medium: Experimental and Theoretical Studies. PubMed.
- Comprhensive assessment of corrosion inhibition mechanisms of novel benzimidazole compounds for mild steel in HCl: An experimental and theoretical investigation.
- Experimental studies on the corrosion inhibition performance of 2-(2-aminophenyl)benzimidazole for mild steel protection in HCl solution.
- (PDF) Corrosion inhibition potentiality of some benzimidazole derivatives for mild steel in hydrochloric acid: Electrochemical and weight loss studies.
- Green corrosion inhibitor for oilfield application II: The time–evolution effect on the sweet corrosion of API X60 steel in synthetic brine and the inhibition performance of 2-(2-pyridyl) benzimidazole under turbulent hydrodynamics.
- (PDF) Inhibition Effect of Benzimidazole Derivatives on the Corrosion of Mild Steel in Acidic Medium: Experimental and Theoretical Studies.
- The inhibition of mild steel corrosion in acidic medium by 2,2′-bis(benzimidazole).
Sources
- 1. Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physchemres.org [physchemres.org]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition Effect of Benzimidazole Derivatives on the Corrosion of Mild Steel in Acidic Medium: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Ethylbenzimidazole as a Pharmaceutical Intermediate
Abstract: This document provides a comprehensive technical guide on the synthesis and application of 2-Ethylbenzimidazole (C₉H₁₀N₂) as a critical intermediate in pharmaceutical development. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a versatile building block for a range of therapeutic agents.[1][2][3][4][5][6][7] This guide details the prevalent synthetic methodology, provides a robust, step-by-step laboratory protocol, discusses its role in the synthesis of active pharmaceutical ingredients (APIs), and outlines essential safety and characterization procedures. It is intended for researchers, medicinal chemists, and drug development professionals.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, an isomeric form of purine, is a cornerstone of modern medicinal chemistry. Its fused benzene and imidazole rings create a structure that can readily interact with various biological macromolecules, making it a "privileged scaffold" in drug discovery.[1][6][7] Derivatives of benzimidazole are known to exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[1][5][8][9]
This compound, specifically, is a valuable starting material. Its ethyl group at the 2-position provides a key structural feature that can be essential for biological activity or serve as a point for further chemical modification. Its primary utility lies in its role as a precursor, allowing for the efficient construction of more complex molecules, including notable FDA-approved drugs.[1]
Synthesis of this compound: The Phillips Condensation
The most common and industrially scalable method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction.[10][11][12] This method involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid, in this case, propionic acid, typically under acidic conditions with heating.[10][13]
Reaction Mechanism and Rationale
The reaction proceeds via two key steps:
-
N-Acylation: One of the amino groups of o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of propionic acid. This initial acylation is often catalyzed by a mineral acid (like HCl) which protonates the carboxylic acid, making it a better electrophile.
-
Cyclization and Dehydration: The newly formed N-acyl intermediate undergoes an intramolecular cyclization. The second amino group attacks the amide carbonyl, forming a tetrahedral intermediate. Subsequent dehydration (loss of a water molecule) under the heated, acidic conditions results in the formation of the stable, aromatic benzimidazole ring.[10]
The use of a mineral acid and heat is crucial. The acid catalyzes both the initial acylation and the final dehydration step, while heat provides the necessary activation energy for the reaction to proceed at a practical rate. Good yields are typically obtained with aliphatic acids like propionic acid.[10]
}
Figure 1: Phillips condensation for this compound synthesis.
Detailed Laboratory Protocol
This protocol is a standard procedure adapted from established methodologies for benzimidazole synthesis.[14][15]
Materials:
-
o-Phenylenediamine (10.8 g, 0.1 mol)
-
Propionic Acid (7.4 g, 0.1 mol)
-
4M Hydrochloric Acid (HCl) (25 mL)
-
10% Sodium Hydroxide (NaOH) solution
-
Ethanol (for recrystallization)
-
Round-bottom flask (250 mL) with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker (500 mL)
-
Büchner funnel and filter paper
-
pH paper or meter
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add o-phenylenediamine (10.8 g), propionic acid (7.4 g), and 4M HCl (25 mL).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully pour the acidic solution into a 500 mL beaker containing approximately 100 mL of crushed ice.
-
Precipitation: While stirring, slowly add 10% NaOH solution to the beaker until the mixture is alkaline (pH 8-9). This neutralizes the excess acid and precipitates the crude this compound.[14]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.
Expected Yield: 75-85%.
Application as a Pharmaceutical Intermediate: Synthesis of Telmisartan
This compound is a key precursor, but it is the structurally related benzimidazole derivatives that often serve as the direct intermediates in major drug syntheses. A prominent example is the synthesis of Telmisartan , a widely used angiotensin II receptor antagonist for treating hypertension.[16][17] While Telmisartan's core is a bis-benzimidazole, the fundamental chemistry of forming each benzimidazole ring is analogous to the synthesis of this compound.
Specifically, a related intermediate, 4-Methyl-2-propylbenzimidazole-6-carboxylic Acid , is a crucial building block for Telmisartan.[18] The synthesis of this intermediate follows the same Phillips condensation principle, reacting a substituted o-phenylenediamine with butyric acid. This intermediate is then coupled with a second functionalized benzimidazole unit to construct the final Telmisartan molecule.[18][19]
}
Figure 2: Convergent synthesis pathway for Telmisartan.
The choice of the 2-propyl group in the Telmisartan intermediate, analogous to the 2-ethyl group in our title compound, is a result of extensive structure-activity relationship (SAR) studies aimed at optimizing the drug's binding affinity to the angiotensin II receptor.
Characterization and Quality Control
Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. The following analytical data are standard for its characterization.
| Property | Typical Value / Observation | Source |
| Molecular Formula | C₉H₁₀N₂ | [20] |
| Molecular Weight | 146.19 g/mol | [20] |
| Appearance | Off-white to light brown crystalline powder | |
| Melting Point | 175-178 °C | |
| ¹H NMR (DMSO-d₆) | Spectral data should confirm the presence of ethyl protons (triplet and quartet) and aromatic protons consistent with the benzimidazole structure. | [21] |
| ¹³C NMR | Expected peaks corresponding to the ethyl group carbons and the nine distinct carbons of the benzimidazole ring system. | [20][22] |
| IR (KBr) | Characteristic peaks for N-H stretching (~3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3000-2800 cm⁻¹), and C=N/C=C stretching (~1600-1400 cm⁻¹). | [20][23] |
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed.
Hazard Identification:
-
Harmful if swallowed.[20]
-
Causes skin irritation.[20]
-
Causes serious eye damage/irritation.[20]
-
May cause respiratory irritation.[20]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area or a chemical fume hood.[24]
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid generating dust. Minimize inhalation and contact with skin and eyes.[24][25]
-
Wash hands thoroughly after handling.[24]
Storage:
-
Store in a tightly closed container.[24]
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances.[24]
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[24]
-
Skin: Remove contaminated clothing. Flush skin with plenty of soap and water.[24]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water. Seek immediate medical attention.[24]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[24]
Conclusion
This compound is a foundational intermediate whose synthetic principles are central to the production of more complex benzimidazole-containing APIs. Its straightforward synthesis via the Phillips condensation, coupled with the pharmacological significance of the benzimidazole scaffold, ensures its continued relevance in drug discovery and development. The protocols and data presented herein provide a robust framework for the synthesis, characterization, and safe handling of this important chemical building block.
References
- Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
- Material Safety Data Sheet - 2-Methylbenzimidazole, 98%. Cole-Parmer. [Link]
- Highly practical and cost-efficient synthesis of telmisartan: An antihypertensive drug. Various Sources. [Link]
- The Role of Benzimidazole Derivatives in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
- New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Indian Journal of Chemistry. [Link]
- A flow-based synthesis of telmisartan. SciSpace. [Link]
- An Improved Process For The Preparation Of Telmisartan. Quick Company. [Link]
- Studies on preparation of 2-Acetylbenzimidazole. Der Pharma Chemica. [Link]
- Reinvestigation of o-phenylenediamine thermal cyclocondensation with thiosemicarbazide.
- The Role of Benzimidazole Intermediates in Modern Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
- The Growing Importance of Benzimidazole Derivatives in Chemical Manufacturing. Ningbo Inno Pharmchem Co.,Ltd. [Link]
- Understanding the Role of Benzimidazole Intermediates in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
- This compound | C9H10N2. PubChem. [Link]
- PHILLIPS CONDENSATION REACTION | EXPLAN
- o-Phenylenediamine. Wikipedia. [Link]
- SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Semantic Scholar. [Link]
- Benzimidazole synthesis. Organic Chemistry Portal. [Link]
- Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences. [Link]
- Preparation method of 2-methylbenzimidazole.
- Reaction of o-phenylenediamine with organic acids.
- Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole as possible antimicrobial agents. International Journal of Medical Research and Health Sciences. [Link]
- The condensation of o-phenylenediamine with ketones in the presence of silver nitrate.
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. [Link]
- microwave assisted synthesis of 2-aryl benzimidazole. Sciforum. [Link]
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Bentham Science. [Link]
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
- Studies on Synthesis of 2-Acetylbenzimidazole and Related Benzimidazole Derivatives.
- Benzimidazoles in Drug Discovery: A P
- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Applicable Chemistry. [Link]
- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. [Link]
- Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. [Link]
- 2-Ethyl-benzimidazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development | Bentham Science [eurekaselect.com]
- 6. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adichemistry.com [adichemistry.com]
- 11. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. rjpbcs.com [rjpbcs.com]
- 17. asianpubs.org [asianpubs.org]
- 18. nbinno.com [nbinno.com]
- 19. An Improved Process For The Preparation Of Telmisartan [quickcompany.in]
- 20. This compound | C9H10N2 | CID 15807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. spectrabase.com [spectrabase.com]
- 23. ijmrhs.com [ijmrhs.com]
- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 25. fishersci.com [fishersci.com]
Application Notes and Protocols for the Recrystallization of 2-Ethylbenzimidazole
This guide provides a comprehensive, in-depth technical overview of the experimental protocol for the purification of 2-ethylbenzimidazole via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple list of steps to explain the fundamental principles and rationale behind the procedural choices, ensuring a robust and reproducible method.
Introduction: The Importance of Purity in Benzimidazole Scaffolds
This compound is a key heterocyclic building block in medicinal chemistry, forming the core structure of various pharmacologically active agents. Its derivatives have shown a wide range of biological activities, making the purity of this starting material paramount for the synthesis of novel therapeutic candidates. Impurities can lead to undesirable side reactions, lower yields, and complicate the interpretation of biological data. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of yielding high-purity crystalline materials.[1] This application note provides a detailed, field-proven protocol for the recrystallization of this compound, grounded in the principles of solubility and crystal growth.
The Science of Recrystallization: A Primer
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[2][3] The fundamental principle is that most solid compounds are more soluble in a hot solvent than in the same solvent when it is cold.[2][3]
The process involves:
-
Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Filtering the hot solution to remove any insoluble impurities.
-
Cooling the solution slowly to allow the desired compound to crystallize out of the solution, leaving the soluble impurities behind in the mother liquor.
-
Collecting the purified crystals by filtration.
-
Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying the crystals to remove the residual solvent.
The success of recrystallization hinges on the appropriate selection of a solvent system. An ideal solvent for a single-solvent recrystallization should exhibit a steep solubility curve for the target compound, meaning it dissolves a large amount of the compound at its boiling point and a very small amount at low temperatures.[3][4]
Predicting Solubility: A Data-Driven Approach with Hansen Solubility Parameters
To move beyond trial-and-error in solvent selection, we can utilize Hansen Solubility Parameters (HSP) to predict the solubility of this compound in various solvents. HSP is based on the principle that "like dissolves like" and quantifies this by dividing the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from intermolecular dipole forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The Hansen Solubility Parameters for this compound have been reported as:
-
δD: 19.4 MPa½
-
δP: 8.5 MPa½
-
δH: 9.6 MPa½
The "distance" (Ra) between the HSP of this compound and a solvent can be calculated using the following equation:
Ra = √[4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]
A smaller Ra value indicates a higher likelihood of solubility. The table below presents the calculated HSP distances for this compound in a range of common laboratory solvents, providing a predictive tool for solvent selection.
Table 1: Predicted Solubility of this compound in Common Solvents Based on Hansen Solubility Parameter (HSP) Distance
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | HSP Distance (Ra) from this compound | Predicted Solubility |
| Methanol | 15.1 | 12.3 | 22.3 | 14.8 | High |
| Ethanol | 15.8 | 8.8 | 19.4 | 10.9 | High |
| Isopropanol | 15.8 | 6.1 | 16.4 | 9.0 | Good |
| Acetone | 15.5 | 10.4 | 7.0 | 5.8 | Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.9 | Moderate |
| Toluene | 18.0 | 1.4 | 2.0 | 10.8 | Moderate |
| Water | 15.5 | 16.0 | 42.3 | 34.1 | Low |
| n-Hexane | 14.9 | 0.0 | 0.0 | 16.0 | Low |
Note: HSP values for solvents are from standard databases. The predicted solubility is a qualitative guide based on the calculated HSP distance.
Based on this data, alcohols like ethanol and isopropanol, as well as acetone, are predicted to be good solvents for this compound. Water and n-hexane are predicted to be poor solvents. This information is invaluable for designing both single-solvent and two-solvent recrystallization protocols.
Experimental Protocols
Single-Solvent Recrystallization Protocol
This protocol is recommended when a single solvent with a significant temperature-dependent solubility for this compound is identified. Based on our HSP analysis, a mixture of ethanol and water is a promising candidate, with ethanol acting as the primary solvent.
Workflow for Single-Solvent Recrystallization
Caption: Workflow for the single-solvent recrystallization of this compound.
Step-by-Step Methodology:
-
Solvent Selection: Based on the HSP data and common practices for benzimidazole derivatives, an ethanol/water mixture is a good starting point.
-
Dissolution:
-
Place the impure this compound (e.g., 1.0 g) into an Erlenmeyer flask.
-
Add a small volume of ethanol (e.g., 5 mL) and heat the mixture to boiling with gentle swirling.
-
Continue adding hot ethanol in small portions until the solid just dissolves.
-
If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
-
Hot Gravity Filtration (if necessary):
-
If insoluble impurities or activated charcoal are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature and crystal formation has appeared to cease, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.
-
-
Drying:
-
Dry the crystals on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point (174-175 °C).[5]
-
Two-Solvent (Anti-Solvent) Recrystallization Protocol
This method is useful when a single suitable solvent cannot be found. It involves dissolving the compound in a "good" solvent at room temperature or with gentle heating, followed by the addition of a miscible "poor" solvent (anti-solvent) to induce crystallization.
Workflow for Two-Solvent Recrystallization
Caption: Workflow for the two-solvent recrystallization of this compound.
Step-by-Step Methodology:
-
Solvent System Selection: From our HSP analysis, acetone is a good solvent (low Ra), and water is a poor solvent (high Ra). Acetone and water are miscible, making this a suitable pair.
-
Dissolution:
-
Dissolve the impure this compound in a minimal amount of acetone at room temperature or with gentle warming.
-
-
Inducing Crystallization:
-
Slowly add water dropwise to the solution with continuous swirling.
-
Continue adding water until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Gently warm the mixture until the cloudiness just disappears to ensure a saturated solution at a slightly elevated temperature.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to promote complete crystallization.
-
-
Isolation and Drying:
-
Follow the same isolation and drying procedure as described in the single-solvent method (steps 5 and 6), using an ice-cold mixture of acetone and water (in the same proportion as the final crystallization mixture) for washing the crystals.
-
Characterization of Purified this compound
The purity of the recrystallized this compound should be assessed to validate the success of the purification process.
Table 2: Key Physical and Spectroscopic Data for this compound
| Property | Expected Value/Characteristics |
| Appearance | White to off-white crystalline solid |
| Melting Point | 174-175 °C[5] |
| ¹H NMR | Aromatic protons (approx. 7.1-7.6 ppm), CH₂ (quartet, approx. 2.8 ppm), CH₃ (triplet, approx. 1.3 ppm) |
| ¹³C NMR | Aromatic carbons, C=N (approx. 155 ppm), CH₂, CH₃ |
| Purity (by HPLC/GC) | >99% |
A sharp melting point range close to the literature value is a good indicator of high purity. Spectroscopic methods such as NMR can confirm the chemical identity and the absence of impurities.
Conclusion
This application note provides a comprehensive guide to the recrystallization of this compound, underpinned by a data-driven approach to solvent selection using Hansen Solubility Parameters. By understanding the principles of recrystallization and following these detailed protocols, researchers can consistently obtain high-purity material, which is essential for reliable and reproducible results in drug discovery and development.
References
- Crystallization - Organic Chemistry at CU Boulder. (n.d.).
- Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.). Longdom Publishing.
- Purification Organic Compounds: Crystallization & Distillation Guide 2026. (2025, December 29). Maiyam Group.
- Recrystallization. (2023, January 29). Chemistry LibreTexts.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Shahnaz, M., Kaur, P., Parkash, J., & Parsad, D. N. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Finding the best solvent for recrystallisation student sheet. (2021, September). RSC Education.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
- Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions. (2025, August 6). ResearchGate.
- A process for the preparation of benzimidazole derivatives and their salts. (n.d.). Google Patents.
- Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. (2025, August 7). ResearchGate.
Sources
- 1. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]
- 2. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 3. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
High-performance liquid chromatography (HPLC) analysis of 2-Ethylbenzimidazole
An Application Note for the Quantification and Stability-Indicating Analysis of 2-Ethylbenzimidazole using High-Performance Liquid Chromatography
Abstract
This application note presents a robust, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound. The method is demonstrated to be stability-indicating through forced degradation studies, ensuring specificity in the presence of potential degradation products. Developed for researchers, quality control analysts, and drug development professionals, this protocol provides a reliable framework for the routine analysis and stability assessment of this compound in various sample matrices.
Introduction
This compound (CAS: 1848-84-6) is a key heterocyclic compound and a structural motif found in various pharmacologically active agents.[1] Its derivatives are integral to the development of anthelmintics, proton pump inhibitors, and other therapeutic molecules.[2] Given its importance as a starting material and potential impurity in pharmaceutical manufacturing, a reliable and accurate analytical method for its quantification is paramount.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[3] This document details a stability-indicating RP-HPLC method, developed and validated according to the International Council for Harmonisation (ICH) guidelines.[4] The core challenge in any stability study is to develop a method that can resolve the active pharmaceutical ingredient (API) from any degradation products that may form under stress conditions, such as exposure to acid, base, oxidation, heat, and light.[5][6] This method successfully separates this compound from its degradants, making it suitable for both routine quality control and comprehensive stability testing.
Experimental Design and Rationale
Reagents and Materials
-
This compound Reference Standard: Purity ≥98%
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: Deionized (DI) water, filtered through a 0.22 µm filter
-
Formic Acid: LC-MS grade
-
Hydrochloric Acid (HCl): ACS grade
-
Sodium Hydroxide (NaOH): ACS grade
-
Hydrogen Peroxide (H₂O₂): 30% solution, ACS grade
Instrumentation and Chromatographic Conditions
The causality behind the selection of chromatographic parameters is critical for method robustness. A C18 stationary phase was chosen for its hydrophobicity, which is well-suited for retaining and separating benzimidazole derivatives.[7] The mobile phase consists of acetonitrile and water, a common and effective combination for reverse-phase chromatography.[8] Formic acid is added as a modifier to control the ionization state of the analyte and improve peak shape by minimizing tailing from silanol interactions.[3][8] A gradient elution is employed to ensure efficient elution of the parent compound while also resolving potential, more polar or less polar, degradation products. UV detection at 280 nm was selected based on the typical absorbance maxima for the benzimidazole chromophore.[9]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, and DAD/UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent. These will be used to establish the calibration curve.
Method Validation Protocols
The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[4]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] Forced degradation studies are a cornerstone of this validation, as they intentionally stress the analyte to produce potential degradants.[5][9]
Protocol for Forced Degradation: A 100 µg/mL solution of this compound was subjected to the following stress conditions:
-
Acid Hydrolysis: Add 1 mL of 1 M HCl and heat at 80°C for 4 hours. Neutralize with 1 M NaOH before injection.
-
Base Hydrolysis: Add 1 mL of 1 M NaOH and heat at 80°C for 4 hours. Neutralize with 1 M HCl before injection.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample and a solution sample at 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution to direct sunlight for 24 hours or in a photostability chamber (as per ICH Q1B).
Rationale: These conditions simulate the potential environmental stresses a drug substance might encounter, ensuring the method can separate the intact drug from any resulting degradation products.[9]
Linearity
Linearity was assessed by analyzing the prepared working standard solutions in triplicate. The peak area versus concentration data was plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.
Accuracy
Accuracy was determined by the recovery method. A known amount of this compound standard was spiked into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated for each level.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of a single standard solution (e.g., 25 µg/mL) were performed on the same day.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day using a different instrument. The relative standard deviation (%RSD) was calculated for the results.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the formulae:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Results and Discussion
The developed method provided excellent separation and quantification of this compound. The peak was symmetrical and well-resolved from the solvent front and any degradation products.
Forced Degradation Insights: The analysis of the stressed samples demonstrated the stability-indicating nature of the method.
-
Acidic Conditions: Minor degradation was observed, with a small peak eluting just before the main analyte peak.
-
Basic Conditions: The compound showed significant degradation, with multiple degradation peaks observed.
-
Oxidative Conditions: Moderate degradation was noted.
-
Thermal and Photolytic Conditions: The compound was found to be relatively stable under thermal and photolytic stress.
In all cases, the main this compound peak was well-resolved from all degradant peaks, confirming the method's specificity.
Validation Data Summary:
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | r² ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.45% | %RSD ≤ 2.0% |
| Intermediate Precision (%RSD) | 0.88% | %RSD ≤ 2.0% |
| LOD | 0.2 µg/mL | - |
| LOQ | 0.6 µg/mL | - |
Overall Analytical Workflow
The following diagram illustrates the complete workflow from sample handling to final data analysis and reporting.
Caption: End-to-end workflow for HPLC analysis of this compound.
Detailed Step-by-Step Protocol
-
System Preparation: a. Prepare Mobile Phases A and B as described in Section 2.2. b. Purge the HPLC pump lines to remove any air bubbles. c. Equilibrate the column with the initial mobile phase composition (20% B) at 1.0 mL/min until a stable baseline is achieved (approx. 30 minutes).
-
Standard Preparation: a. Prepare the 1000 µg/mL stock solution of this compound. b. Prepare linearity standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL by diluting the stock solution with the diluent (50:50 ACN:Water).
-
Sample Preparation: a. Accurately weigh the sample containing this compound. b. Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). c. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
Sequence Setup and Execution: a. Set up an injection sequence in the chromatography software. b. Include a blank injection (diluent), followed by the calibration standards in increasing order of concentration, and then the sample solutions. c. Run the sequence using the chromatographic conditions specified in Table 1.
-
Data Processing: a. Integrate the peak corresponding to this compound in all chromatograms. b. Generate a calibration curve by plotting peak area against concentration for the standard solutions. c. Determine the concentration of this compound in the sample solutions using the linear regression equation from the calibration curve.
Conclusion
The RP-HPLC method detailed in this application note is simple, precise, accurate, and specific for the quantitative analysis of this compound. The successful validation, including comprehensive forced degradation studies, confirms its status as a stability-indicating method. This protocol is highly suitable for implementation in quality control laboratories for routine analysis and for use in stability studies during pharmaceutical research and development.
References
- SIELC Technologies. (2018). This compound. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15807, this compound.
- PubChemLite. (n.d.). This compound (C9H10N2).
- Kulik, A., Bialecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829. [Link]
- Stolarczyk, M., Apola, A., & Krzek, J. (2014). Application of HPLC method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 71(5), 755-762.
- Kulik, A., Bialecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33743867, 2-ethyl-1,2'-bis(1H-benzimidazole).
- BIO Web of Conferences. (2023). RP-HPLC method development and validation of Albendazole and its impurity. 75, 01002. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 254320, 2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole.
- ResearchGate. (n.d.). Accuracy and Precision Data from HPLC Assay of Benzimidazole Drugs and... [Table].
- Sravani, G., et al. (2014). Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation. Scientia Pharmaceutica, 82(3), 565–577. [Link]
- ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. [Figure].
- ResearchGate. (2023). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). [Link]
- SpectraBase. (n.d.). 2-benzimidazolecarboxylic acid, ethyl ester - Optional[MS (GC)] - Spectrum.
- Al-Ghannam, S. M. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta, 50(5), 1089-1097. [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
- Pratibha, R., & Hari, B. N. (2006). Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid. Journal of Photochemistry and Photobiology A: Chemistry, 177(1), 1-10.
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- ResearchGate. (n.d.). Experimental UV spectra of 2-aminobenzimidazole (a) in water and (b) in ethanol. [Figure].
- Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry.
Sources
- 1. This compound | C9H10N2 | CID 15807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. bio-conferences.org [bio-conferences.org]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Derivatization of 2-Ethylbenzimidazole and Subsequent Biological Screening
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole core, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a multitude of biopolymers, leading to a broad spectrum of pharmacological activities.[1][2] From anthelmintics like albendazole to proton pump inhibitors such as omeprazole, benzimidazole derivatives have demonstrated significant therapeutic success.[3] The 2-substituted benzimidazoles are of particular interest, with the nature of the substituent at this position profoundly influencing the biological activity.[4][5] 2-Ethylbenzimidazole serves as a versatile and readily available starting material for the synthesis of compound libraries aimed at discovering novel therapeutic agents.[1] Its derivatization, particularly at the N1 position of the imidazole ring, offers a straightforward strategy to modulate physicochemical properties and explore structure-activity relationships (SAR).[6][7]
This guide provides a comprehensive overview of the synthetic derivatization of this compound, followed by a detailed protocol for a tiered biological screening cascade to identify and characterize novel bioactive compounds. The methodologies described herein are designed to be robust and adaptable for researchers in drug discovery and development.
Part 1: Synthetic Derivatization of this compound
The most common and synthetically accessible point for derivatization on the this compound scaffold is the secondary amine (N-H) of the imidazole ring. N-alkylation is a facile reaction that allows for the introduction of a wide array of functional groups, which can significantly impact the compound's biological activity.[8][9]
Core Reaction: N-Alkylation
The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction where the deprotonated benzimidazole nitrogen attacks an alkyl halide. The choice of base and solvent system is critical for achieving high yields and preventing side reactions.
Diagram of the N-Alkylation Workflow
Caption: General workflow for the N-alkylation of this compound.
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of this compound using potassium carbonate as a mild base in dimethylformamide (DMF).
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.[8][10]
Table 1: Representative N-Alkylation Reactions of this compound
| Alkyl Halide (R-X) | Product | Typical Yield |
| Benzyl bromide | 1-Benzyl-2-ethylbenzimidazole | 85-95% |
| Ethyl bromoacetate | Ethyl 2-(2-ethylbenzimidazol-1-yl)acetate | 80-90% |
| 2-Chloro-N,N-dimethylethanamine | 1-(2-(Dimethylamino)ethyl)-2-ethylbenzimidazole | 75-85% |
Part 2: Biological Screening Cascade
Once a library of this compound derivatives has been synthesized, a tiered screening approach is employed to efficiently identify compounds with promising biological activity. This cascade typically begins with broad, high-throughput primary screens, followed by more specific secondary and tertiary assays to elucidate the mechanism of action and assess therapeutic potential.
Diagram of the Biological Screening Cascade
Caption: A tiered approach for the biological screening of novel compounds.
Protocol 2: Primary Screening - Antimicrobial Activity (Agar Well Diffusion Method)
This protocol provides a general method for the preliminary assessment of the antimicrobial activity of the synthesized derivatives against representative Gram-positive and Gram-negative bacteria.[11]
Materials:
-
Synthesized this compound derivatives (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient Agar plates
-
Sterile swabs
-
Micropipettes
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (DMSO)
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of a Nutrient Agar plate with the bacterial suspension.
-
Allow the plate to dry for 5-10 minutes.
-
Using a sterile cork borer, create wells (6 mm in diameter) in the agar.
-
Add a fixed concentration (e.g., 100 µg/mL) of each test compound solution into separate wells.
-
Add the positive and negative controls to their respective wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Protocol 3: Primary Screening - Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used for the initial screening of potential anticancer agents.[12]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10][13]
-
Normal human cell line (e.g., WI-38) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[14]
Part 3: Hit Validation and Mechanism of Action Studies
Compounds that show significant activity in primary screens ("hits") are advanced to secondary and tertiary assays for validation and to investigate their mechanism of action.
-
Minimum Inhibitory Concentration (MIC): For antimicrobial hits, a broth microdilution assay is performed to determine the MIC, which is the lowest concentration of the compound that prevents visible growth of the microorganism.[12][15]
-
Selectivity Index (SI): For anticancer hits, the SI is calculated as the ratio of the IC₅₀ in a normal cell line to the IC₅₀ in a cancer cell line. A higher SI indicates greater selectivity for cancer cells.[12]
-
Mechanism of Action: Depending on the observed activity, further assays can be conducted. For anticancer agents, this may include cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V staining), or specific enzyme inhibition assays if a target is hypothesized (e.g., topoisomerase or kinase inhibition).[1][13] For antiviral compounds, specific viral replication assays are necessary.[16][17]
Conclusion
The this compound scaffold provides a fertile ground for the development of novel therapeutic agents. The synthetic protocols and screening cascade detailed in these application notes offer a robust framework for the systematic derivatization and biological evaluation of this promising class of compounds. Through careful chemical modification and a logical progression of biological assays, researchers can efficiently identify and characterize new lead compounds for further preclinical and clinical development.
References
- Shukla, A. (2012). SYNTHESIS AND BIOLOGICAL SCREENING OF BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(3), 922-927. [Link]
- ResearchGate. (2012). (PDF)
- YMER. (n.d.). In-silico molecular screening of benzimidazole scaffolds as potential anticancer agents. [Link]
- ResearchGate. (2023). (PDF)
- Peertechz Publications. (2021). Review on antimicrobial activity of 2- substitude-benzimidazole compouds. [Link]
- PubMed. (2021).
- PMC - NIH. (n.d.).
- PMC - NIH. (n.d.). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. [Link]
- International Science Community Association. (2021).
- International Journal of Pharmaceutical Sciences and Research. (2018).
- PMC - NIH. (n.d.). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. [Link]
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- PubMed Central. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. [Link]
- Research and Reviews. (n.d.). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. [Link]
- Natural Volatiles and Essential Oils. (n.d.).
- MDPI. (n.d.).
- Semantic Scholar. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. [Link]
- ResearchGate. (n.d.).
- PubMed. (n.d.). Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. [Link]
- Open Access Journals. (n.d.).
- Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nem
- ResearchGate. (2018).
- ResearchGate. (n.d.).
- PMC - NIH. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery. [Link]
- MDPI. (n.d.).
- International Journal of Medical Research and Health Sciences. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. [Link]
- IOSR Journal. (2017).
- MDPI. (n.d.).
- White Rose Research Online. (n.d.).
- Journal of Basic and Applied Research in Biomedicine. (n.d.). 455 About the Direction of Selective Alkylation and Cyanoethylation of Benzimidazoles, Benzothiazoles and Benzopyrimidines. [Link]
- ResearchGate. (n.d.).
- E-RESEARCHCO. (n.d.).
- PubChem. (n.d.). This compound. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eresearchco.com [eresearchco.com]
- 10. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rroij.com [rroij.com]
- 17. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Integration of 2-Ethylbenzimidazole Derivatives in Advanced Photoresist Formulations
Abstract: The relentless scaling of semiconductor devices necessitates continuous innovation in photolithography, the cornerstone of microfabrication. Central to this technology are photoresist materials, whose performance dictates the achievable resolution, sensitivity, and fidelity of patterned features. This document provides an in-depth technical guide for researchers and process engineers on the application of 2-Ethylbenzimidazole derivatives in the synthesis of advanced photoresist agents. We will explore its role as a foundational scaffold for creating novel photoactive components, detail the underlying chemical mechanisms, and provide illustrative protocols for synthesis and formulation.
Part 1: The Rationale for Benzimidazole Scaffolds in Photolithography
The benzimidazole heterocycle is a privileged structure in materials science due to its unique combination of properties. Its rigid, planar structure, coupled with its electron-rich nature and hydrogen bonding capabilities, makes it an attractive candidate for incorporation into photoresist polymers and photoacid generators (PAGs).[1] Specifically, derivatives like this compound offer a versatile platform for tuning the optical and chemical properties of photoresist formulations.
The primary application of this compound in this context is not as a direct photoactive component, but rather as a precursor or a key building block for more complex molecules within the photoresist system. Its potential roles can be categorized as follows:
-
Monomer for Acid-Labile Polymers: The benzimidazole moiety can be functionalized and incorporated into polymer backbones. The nitrogen atoms in the imidazole ring can be protected with acid-labile groups. In a chemically amplified resist (CAR) system, photogenerated acid will cleave these protecting groups, altering the solubility of the polymer and enabling pattern formation.[2]
-
Component of Photoacid Generators (PAGs): While less common than onium salts, nitrogen-containing heterocyclic compounds can be part of non-ionic PAG structures.[3][4] The benzimidazole core can be modified to create a molecule that, upon irradiation, generates a strong acid.
-
Base Quencher/Acid Diffusion Control Agent: The basic nature of the imidazole ring allows it to act as a "base quencher" in chemically amplified resists.[5] This is a critical function for controlling the diffusion of the photogenerated acid, which sharpens the image contrast and improves resolution. This compound itself or a simple derivative can be added to the resist formulation in small quantities to scavenge excess acid at the edges of the exposed regions, preventing image blur.
Part 2: Mechanism of Action in a Chemically Amplified Resist (CAR) System
Modern photolithography, particularly for deep-UV (DUV) and extreme-UV (EUV) applications, relies heavily on the concept of chemical amplification.[2][6] This approach provides high sensitivity by using a photogenerated catalyst to induce a cascade of chemical reactions. The overall process, incorporating a this compound-derived component, can be visualized as follows:
Sources
- 1. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 2. s3.us.cloud-object-storage.appdomain.cloud [s3.us.cloud-object-storage.appdomain.cloud]
- 3. eipbn.org [eipbn.org]
- 4. radtech.org [radtech.org]
- 5. Chemically Amplified Molecular Glass Photoresist Regulated by 2-Aminoanthracene Additive for Electron Beam Lithography and Extreme Ultraviolet Lithography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patterning the World: The Rise of Chemically Amplified Photoresists | Science History Institute [sciencehistory.org]
Application Notes and Protocols for FT-IR Spectroscopy in the Analysis of 2-Ethylbenzimidazole
Abstract
This comprehensive guide provides a detailed exploration of Fourier-Transform Infrared (FT-IR) spectroscopy as a pivotal analytical technique for the structural elucidation and quality control of 2-Ethylbenzimidazole. Benzimidazole derivatives are a cornerstone in medicinal chemistry and drug development, making unambiguous identification and characterization paramount.[1] This document outlines the theoretical underpinnings of FT-IR for functional group identification, presents robust protocols for sample preparation and spectral acquisition, and offers an in-depth analysis of the this compound spectrum. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage FT-IR for the comprehensive analysis of heterocyclic compounds.
Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis
In the realm of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is a non-negotiable aspect of ensuring safety, efficacy, and batch-to-batch consistency. FT-IR spectroscopy has emerged as a rapid, non-destructive, and highly informative analytical tool for this purpose.[2][3][4] The technique hinges on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. This fingerprint provides a wealth of information about the functional groups present in the molecule, its purity, and even its polymorphic form.
This compound, a key building block in the synthesis of various pharmacologically active agents, possesses a rich tapestry of functional groups, including N-H, aromatic and aliphatic C-H, C=N, and C=C bonds, all of which give rise to characteristic absorption bands in the mid-infrared region. A thorough understanding of its FT-IR spectrum is therefore crucial for confirming its identity, assessing its purity, and monitoring its transformations in chemical reactions.
Theoretical Framework: Assigning Vibrational Frequencies in this compound
The FT-IR spectrum of this compound can be logically dissected into several key regions, each corresponding to the vibrational modes of its distinct functional groups. The interpretation of these spectral features is grounded in established principles of vibrational spectroscopy.[5]
N-H Stretching Vibrations
The imidazole moiety of this compound contains a secondary amine (N-H) group. The stretching vibration of this bond is typically observed in the region of 3500-3300 cm⁻¹.[6] The exact position and shape of this peak are highly sensitive to hydrogen bonding. In the solid state, intermolecular hydrogen bonding between the N-H group of one molecule and the nitrogen atom of a neighboring molecule can lead to a broadening of this peak and a shift to lower wavenumbers. In dilute solutions with non-polar solvents, a sharper, higher frequency band is expected.[5]
C-H Stretching Vibrations
This compound contains both aromatic C-H bonds on the benzene ring and aliphatic C-H bonds in the ethyl group. These two types of C-H bonds are readily distinguishable in the FT-IR spectrum:
-
Aromatic C-H Stretching: The stretching vibrations of C-H bonds on the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.[7][8]
-
Aliphatic C-H Stretching: The asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the ethyl substituent are found just below 3000 cm⁻¹, generally in the 2980-2850 cm⁻¹ region.[9][10]
C=N and C=C Stretching Vibrations
The benzimidazole ring system is characterized by the presence of both C=N and C=C double bonds. Their stretching vibrations are typically observed in the 1650-1450 cm⁻¹ region of the spectrum.[5][11] The C=N stretching of the imidazole ring is expected to produce a strong absorption band.[1] The C=C stretching vibrations of the benzene ring usually give rise to a series of sharp bands of variable intensity.[7][8]
The Fingerprint Region
The region of the FT-IR spectrum below 1500 cm⁻¹ is known as the fingerprint region. This area contains a complex array of bending, scissoring, rocking, and twisting vibrations of the various bonds, as well as skeletal vibrations of the entire molecule.[12] While individual peak assignments in this region can be challenging, the overall pattern of peaks is highly characteristic of the molecule and serves as a unique identifier, much like a human fingerprint. Key vibrations in this region for this compound include C-H bending (in-plane and out-of-plane) and benzimidazole ring deformations.[13][14]
Experimental Protocols
The acquisition of a high-quality FT-IR spectrum is critically dependent on proper sample preparation. For a solid compound like this compound, several methods can be employed.
Workflow for FT-IR Analysis
Caption: Figure 2: Role of FT-IR in pharmaceutical quality control.
-
Identity Confirmation: The unique fingerprint spectrum of this compound can be used to rapidly confirm the identity of incoming raw materials, ensuring that the correct starting material is used in the synthesis of the final API.
-
Purity Assessment: The presence of unexpected peaks in the spectrum can indicate the presence of impurities, such as residual solvents, starting materials, or by-products.
-
Reaction Monitoring: FT-IR can be used to monitor the progress of a chemical reaction involving this compound by observing the disappearance of reactant peaks and the appearance of product peaks.
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug substance can have different physical properties, including solubility and bioavailability. FT-IR is a powerful technique for identifying and distinguishing between different polymorphs, as they often exhibit subtle but distinct differences in their spectra due to variations in their crystal lattice and intermolecular interactions.
Conclusion
FT-IR spectroscopy is an indispensable analytical technique for the comprehensive characterization of this compound and its derivatives. Its ability to provide rapid and reliable information on functional groups, molecular structure, and purity makes it a cornerstone of quality control in the pharmaceutical industry. By following the detailed protocols and interpretative guidelines presented in this document, researchers, scientists, and drug development professionals can confidently employ FT-IR to ensure the quality and consistency of these vital chemical entities.
References
- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from a valid source.
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. scilit.com [scilit.com]
- 3. aab-ir.ro [aab-ir.ro]
- 4. ijnrd.org [ijnrd.org]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. C-H stretching vibration: Significance and symbolism [wisdomlib.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. ir.uitm.edu.my [ir.uitm.edu.my]
- 12. Reassignment of the vibrational spectrum of benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Preparation of 2-Ethylbenzimidazole Solutions for Experimental Use
Abstract
This comprehensive guide provides detailed protocols and technical insights for the preparation of 2-Ethylbenzimidazole solutions for use in research and development. Addressed to researchers, scientists, and drug development professionals, this document outlines the critical physicochemical properties of this compound, provides a rationale for solvent selection, and details step-by-step procedures for creating stable stock and working solutions. The methodologies are designed to ensure accuracy, reproducibility, and safety in experimental settings, from fundamental research to advanced pharmacological studies.
Introduction: The Scientific Rationale
This compound is a heterocyclic aromatic compound that serves as a crucial structural scaffold in medicinal chemistry and materials science.[1] Its derivatives are investigated for a wide range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The structural resemblance of the benzimidazole core to naturally occurring purines allows it to interact with various biopolymers, making it a compound of significant interest in targeted therapy development.[1][2]
Accurate and consistent preparation of this compound solutions is the foundational step for any meaningful experimental work. Improper dissolution, precipitation in assay media, or degradation can lead to erroneous and irreproducible results. This guide explains the causality behind our recommended protocols, ensuring that researchers can prepare solutions with confidence and scientific integrity.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is essential for selecting the appropriate solvent and handling procedures. Key characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀N₂ | [4][5] |
| Molecular Weight | 146.19 g/mol | [4][5] |
| Appearance | White to light yellow crystalline solid/powder | [4][6] |
| Melting Point | ~176.5°C | [4][7] |
| pKa | 6.18 (at 25°C) | [4][7] |
| Solubility Profile | Slightly soluble in water; soluble in many organic solvents. | [6] |
Strategic Solvent Selection: From Stock to Working Solutions
The choice of solvent is dictated by two primary factors: the concentration required (stock vs. working solution) and the compatibility with the experimental system (e.g., cell culture, enzymatic assay).
Primary Solvents for High-Concentration Stock Solutions
The goal for a stock solution is to dissolve a high concentration of the compound in a minimal volume, which can then be stored for future use. Based on the known solubility of benzimidazole derivatives, the following solvents are recommended.[6][8]
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, DMSO is often the first choice for creating high-concentration stock solutions of moderately polar organic compounds for biological assays.
-
Methanol (MeOH) & Ethanol (EtOH): As polar protic solvents, alcohols are effective at dissolving benzimidazoles through hydrogen bonding.[4][8] They are suitable for many chemical and some biological applications.
-
N,N-Dimethylformamide (DMF): Another polar aprotic solvent that can be used as an alternative to DMSO.
Expert Insight: Always use anhydrous, high-purity solvents to prepare stock solutions. Water content can affect both the solubility and long-term stability of the compound.
Secondary Solvents & Co-Solvents for Aqueous Working Solutions
Most biological experiments are conducted in aqueous buffers or media. Direct dilution of a highly concentrated organic stock solution into an aqueous medium can cause the compound to precipitate—a phenomenon known as "solvent shock." To prevent this, a careful dilution strategy is necessary.
Causality: The final concentration of the primary organic solvent in the aqueous working solution must be kept to a minimum, as it can be toxic to cells or interfere with assay components.[9] For most cell-based assays, the final concentration of DMSO should not exceed 0.5%.[9]
Visualization of the Solution Preparation Workflow
The following diagram outlines the logical progression from defining experimental needs to the final preparation of a working solution.
Caption: Logical workflow for the preparation of this compound solutions.
Experimental Protocols
Safety First: this compound may cause skin irritation, serious eye damage, and respiratory irritation, and is harmful if swallowed.[5] Always handle this compound in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[10][11]
Protocol A: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed.
Materials:
-
This compound (MW = 146.19 g/mol )
-
Anhydrous DMSO
-
Analytical balance
-
1.5 mL microcentrifuge tube or glass vial
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the mass of this compound required.
-
Formula 1: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM × 1 mL × 146.19 g/mol / 1000 = 1.46 mg
-
-
Weighing: Tare a clean microcentrifuge tube or vial on an analytical balance. Carefully weigh out 1.46 mg of this compound powder directly into the tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes. The solution should become clear.
-
Trustworthiness Check: Visually inspect the solution against a light source to ensure no solid particles remain. If dissolution is slow, place the tube in a bath sonicator for 5-10 minutes. Gentle warming (to 37°C) can also be applied, but avoid excessive heat.
-
-
Storage: Label the tube clearly with the compound name, concentration, solvent, and date. For long-term storage, store at -20°C or -80°C.[12] Benzimidazole solutions can be sensitive to light, so storing in an amber vial or wrapping the tube in foil is recommended.[13]
Protocol B: Preparation of a 10 µM Working Solution
This protocol describes the preparation of 1 mL of a 10 µM working solution in an aqueous assay buffer from the 10 mM stock solution.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol A)
-
Aqueous assay buffer or cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C)
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Calculation: Determine the volume of the stock solution needed for the dilution.
-
Formula 2: M₁V₁ = M₂V₂ (where M=Concentration, V=Volume)
-
V₁ = (M₂ × V₂) / M₁
-
V₁ = (10 µM × 1000 µL) / 10,000 µM = 1 µL
-
(Note: 10 mM = 10,000 µM; 1 mL = 1000 µL)
-
-
Dilution: Pipette 999 µL of the pre-warmed aqueous buffer into a sterile microcentrifuge tube.
-
Mixing: Add 1 µL of the 10 mM stock solution directly into the buffer. Immediately cap the tube and vortex or invert several times to mix thoroughly.
-
Expert Insight: To avoid precipitation, add the small volume of concentrated stock solution into the larger volume of aqueous buffer while mixing. Never add the aqueous buffer to the concentrated stock.
-
-
Final Check: The final concentration of DMSO in this working solution is 0.1% (1 µL in 1000 µL total volume), which is well-tolerated by most biological systems.[9] Visually inspect the final solution for any signs of precipitation.
-
Usage: Use the freshly prepared working solution immediately for your experiment to ensure stability and prevent degradation.
Solution Stability and Storage
-
Stock Solutions: When stored properly at -20°C or -80°C and protected from light, DMSO stock solutions of benzimidazoles are generally stable for several months.[12] However, it is best practice to prepare fresh stock solutions monthly for critical experiments.
-
Aqueous Working Solutions: These solutions are significantly less stable and should be prepared fresh on the day of the experiment. Do not store diluted aqueous solutions.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the stock solution, as this can lead to degradation.[12] Aliquoting the stock solution into smaller, single-use volumes upon initial preparation is highly recommended.
References
- ChemBK. (2024, April 10). 2-Ethyl-1H-benzimidazole - Introduction.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Song, Z., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
- ResearchGate. (2025, August 7). Density functional treatment and electro analytical measurements of liquid phase interaction of this compound (EBI) and ethyl (2-ethylbenzimidazolyl) acetate (EEBA) on mild steel in hydrochloric acid.
- Der Pharma Chemica. (n.d.). Studies on preparation of 2-Acetylbenzimidazole.
- Yilmaz, H., & Yilmaz, H. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed.
- Van Snick, S., et al. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. PubMed Central.
- Fadda, A. A., et al. (2019). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Iranian Chemical Society.
- Kumar, A., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Journal of Pharmaceutical Research International.
- CP Lab Safety. (n.d.). Understanding Common Lab Solvents.
- D'Souza, A. M., et al. (2011). Straightforward Synthesis of Novel 1-(2′-α-O-D-Glucopyranosyl ethyl) 2-Arylbenzimidazoles. PubMed Central.
- Tonelli, D., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. PubMed.
- Domanska, U., & Szydlowski, J. (2010). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate.
- Pashchevskaya, N. V., et al. (2010). Deprotonation constants of benzimidazole and stepwise stability constants of the complexes. ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 1848-84-6 [amp.chemicalbook.com]
- 5. This compound | C9H10N2 | CID 15807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound | 1848-84-6 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 2-Ethylbenzimidazole as a Scaffold for Novel Antifungal Agents
For: Researchers, scientists, and drug development professionals in mycology and medicinal chemistry.
Introduction: The Benzimidazole Core in Antifungal Drug Discovery
The benzimidazole nucleus, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including antibacterial, antiviral, and notably, antifungal properties.[1][2] The emergence of drug-resistant fungal pathogens, particularly from the Candida and Aspergillus genera, has created an urgent need for new antifungal agents with novel mechanisms of action or improved efficacy against resistant strains.[2]
Benzimidazole derivatives have been at the forefront of this search, with some compounds demonstrating potent fungicidal or fungistatic activity.[1][2] Their mechanisms of action are diverse, but a significant number of antifungal benzimidazoles, particularly those with azole-like substituents, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, and its inhibition leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates.[1][4] Another well-established mechanism for some benzimidazoles is the inhibition of β-tubulin polymerization, which disrupts microtubule formation and mitosis.[5]
This document provides a comprehensive guide for the synthesis, in vitro screening, and mechanistic evaluation of 2-Ethylbenzimidazole and its derivatives as potential antifungal agents. The protocols and rationale provided are based on established methodologies for the broader class of 2-substituted benzimidazoles and are designed to empower researchers to explore this promising chemical space.
Part 1: Synthesis of this compound Derivatives
The synthesis of 2-substituted benzimidazoles is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. The Phillips condensation, which involves heating the reactants in an acidic medium, is a classic and reliable method.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the parent this compound scaffold.
Materials:
-
o-Phenylenediamine
-
Propanoic acid
-
4M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol
-
Activated charcoal
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers, filtration apparatus (Büchner funnel), and pH paper
Procedure:
-
In a 250 mL round-bottom flask, add o-phenylenediamine (0.1 mol) and propanoic acid (0.12 mol).
-
To this mixture, slowly add 4M HCl (50 mL). The reaction is exothermic, so addition should be controlled.
-
Place the flask in a heating mantle and reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the dropwise addition of 10% NaOH solution until the pH is approximately 7-8. The crude product will precipitate out.
-
Filter the precipitate using a Büchner funnel and wash thoroughly with cold water to remove any inorganic impurities.
-
For purification, recrystallize the crude product from hot ethanol. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes before hot filtration.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterize the final product using techniques such as melting point determination, IR spectroscopy, and ¹H & ¹³C NMR spectroscopy to confirm its structure and purity.
Workflow for Synthesis and Derivatization
Caption: Synthesis and derivatization workflow for this compound.
Part 2: In Vitro Antifungal Activity Screening
The initial evaluation of newly synthesized compounds involves determining their in vitro activity against a panel of clinically relevant fungal pathogens. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus)
-
Positive control antifungal (e.g., Fluconazole, Voriconazole)
-
Spectrophotometer or plate reader (optional, for quantitative reading)
-
Incubator
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and the positive control in DMSO (e.g., at 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compounds in RPMI-1640 medium to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Grow the fungal strains on appropriate agar plates. For yeast, prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. For filamentous fungi, collect conidia and adjust the concentration. Dilute the final inoculum in RPMI-1640 to achieve a final concentration of approximately 0.5-2.5 x 10³ cells/mL for yeast or 0.4-5 x 10⁴ conidia/mL for molds.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Controls: Include a sterility control (medium only), a growth control (medium + inoculum), and a positive control (medium + inoculum + standard antifungal).
-
Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Data Presentation: Example MIC Values
| Compound | C. albicans (µg/mL) | C. glabrata (µg/mL) | A. fumigatus (µg/mL) |
| This compound | >256 | >256 | >256 |
| Derivative A | 16 | 32 | 64 |
| Derivative B | 4 | 8 | 16 |
| Fluconazole | 1 | 16 | >256 |
| Voriconazole | 0.25 | 0.5 | 1 |
| Note: These are hypothetical values for illustrative purposes. |
Part 3: Investigating the Mechanism of Action
Understanding how a compound exerts its antifungal effect is crucial for lead optimization. For benzimidazole derivatives, two primary mechanisms are often investigated: inhibition of ergosterol biosynthesis and disruption of microtubule formation.
Hypothesized Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)
Many antifungal benzimidazoles function as azole mimics, inhibiting CYP51.[1][3] This leads to a fungistatic effect.
Caption: Proposed mechanism of action via CYP51 inhibition.
Protocol 3: Ergosterol Quantification Assay
This protocol allows for the quantification of total cellular ergosterol to determine if the test compounds disrupt its synthesis.
Materials:
-
Fungal cells treated with the test compound (at sub-MIC concentrations)
-
Untreated control fungal cells
-
25% Alcoholic potassium hydroxide solution
-
n-Heptane
-
Sterile water
-
UV-Vis Spectrophotometer
Procedure:
-
Grow fungal cultures to the mid-exponential phase in a suitable broth.
-
Add the test compound at a sub-inhibitory concentration (e.g., 0.5x MIC) and incubate for a defined period (e.g., 16 hours).
-
Harvest the cells by centrifugation, wash with sterile water, and record the wet weight.
-
Add 3 mL of 25% alcoholic KOH to the cell pellet and vortex vigorously.
-
Incubate the mixture in an 85°C water bath for 1 hour for saponification.
-
Allow the tubes to cool to room temperature.
-
Add 1 mL of sterile water and 3 mL of n-heptane, and vortex for 3 minutes to extract the non-saponifiable fraction (which contains the sterols).
-
Allow the layers to separate and carefully transfer the upper n-heptane layer to a new tube.
-
Scan the absorbance of the n-heptane layer from 230 to 300 nm.
-
Calculate the ergosterol content based on the characteristic absorbance spectrum of ergosterol (a peak at 281.5 nm and a shoulder at 290 nm). A decrease in total ergosterol content in treated cells compared to untreated controls suggests inhibition of the ergosterol biosynthesis pathway.
Conclusion and Future Directions
The this compound scaffold presents a viable starting point for the development of new antifungal agents. The protocols outlined in this document provide a systematic approach to synthesize, screen, and characterize the antifungal properties of novel derivatives. By leveraging the extensive knowledge of benzimidazole chemistry and mycology, researchers can rationally design compounds with improved potency, a broader spectrum of activity, and the potential to overcome existing drug resistance mechanisms. Future work should focus on establishing a clear structure-activity relationship (SAR) for this compound derivatives, exploring different substituents on the N1 position and the benzene ring to optimize antifungal activity and minimize host cell toxicity.
References
- Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023). ACS Omega. [Link]
- Novel Benzimidazole-Pyridine-Phenylalkanesulfonate Hybrids: Design, Synthesis, Antimicrobial Screening, Lanosterol 14α-Demethylase Inhibition Properties and in Silico Studies. (2025). Drug Development Research. [Link]
- Novel Benzimidazole‐Pyridine‐Phenylalkanesulfonate Hybrids: Design, Synthesis, Antimicrobial Screening, Lanosterol 14α‐Demethylase Inhibition Properties and in Silico Studies. (2025). Semantic Scholar. [Link]
- Homology modeled structure of lanosterol 14-alpha demethylase of Candida albicans. (2018).
- Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (2013). Journal of Agricultural and Food Chemistry. [Link]
- Novel Benzimidazole‐Pyridine‐Phenylalkanesulfonate Hybrids: Design, Synthesis, Antimicrobial Screening, Lanosterol 14α‐Demethylase Inhibition Properties and in Silico Studies. (2025).
- In vitro antifungal activities of 2-benzylidene benzimidazolo-thiazolones against the three clinical strains. (2023).
- Potent antifungal and antistaphylococcal 2-anilinobenzimidazoles. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
- An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols. (2015). Antimicrobial Agents and Chemotherapy. [Link]
- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2018). Molecules. [Link]
- Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. (2016). European Journal of Medicinal Chemistry. [Link]
- Repurposing Benzimidazoles against Causative Agents of Chromoblastomycosis: Albendazole Has Superior In Vitro Activity Than Mebendazole and Thiabendazole. (2023). Journal of Fungi. [Link]
- Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. (2016).
- Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. (2011). Research in Pharmaceutical Sciences. [Link]
- Antifungal Activity of Selected Benzimidazole Compounds. (1971).
- In vitro activities of two new antifungal azoles. (1983). Antimicrobial Agents and Chemotherapy. [Link]
- Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole. (1969). Journal of Bacteriology. [Link]
Sources
- 1. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Benzimidazole-Pyridine-Phenylalkanesulfonate Hybrids: Design, Synthesis, Antimicrobial Screening, Lanosterol 14α-Demethylase Inhibition Properties and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving 2-Ethylbenzimidazole Synthesis Yields
Welcome to the technical support center for the synthesis of 2-Ethylbenzimidazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues that can impact yield and purity. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and well-established method is the Phillips-Ladenburg synthesis. This reaction involves the condensation of o-phenylenediamine with propanoic acid or its derivatives.[1][2] The reaction is typically heated, often in the presence of an acid catalyst, to facilitate the cyclization and dehydration steps that form the benzimidazole ring.
Q2: What are the key factors that critically influence the yield of this compound?
A2: Several experimental parameters can significantly impact the final yield of your synthesis. These include:
-
Purity of Reactants: Using high-purity o-phenylenediamine and propanoic acid is crucial. Impurities can lead to unwanted side reactions and the formation of colored byproducts, complicating purification and reducing the overall yield.[3]
-
Reaction Temperature: The temperature at which the condensation is carried out is a critical factor. While heat is required to drive the reaction, excessive temperatures can lead to the degradation of starting materials and the desired product.[3][4]
-
Choice of Catalyst: While the reaction can proceed without a catalyst, the use of an acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, can significantly improve the reaction rate and overall yield.[4][5]
-
Reaction Time: Monitoring the reaction's progress is essential. Insufficient reaction time will result in incomplete conversion of starting materials, while excessively long reaction times can lead to the formation of degradation products and other impurities.[4]
Q3: How can I effectively monitor the progress of my this compound synthesis?
A3: Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress.[4] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. A suitable mobile phase for this separation would typically be a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.
Q4: What are the best practices for purifying crude this compound?
A4: The purification of this compound can be achieved through several methods, with the choice depending on the nature and quantity of impurities.
-
Recrystallization: This is often the first and most effective method for purifying the crude product. The ideal solvent for recrystallization will dissolve the this compound well at elevated temperatures but poorly at room temperature or below.[6][7] Common solvent systems include ethanol/water or ethyl acetate/hexane mixtures.[6]
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography is the next logical step.[6] Silica gel is a common stationary phase, and an eluent system of ethyl acetate and hexane can be used to separate the desired product from more or less polar impurities.[6]
-
Acid-Base Extraction: As a basic compound, this compound can be separated from neutral and acidic impurities through acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with an aqueous acid solution. The protonated benzimidazole will move into the aqueous layer, which can then be separated, basified to precipitate the purified product, and collected by filtration.[7]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.
Issue 1: Low or No Yield of this compound
Symptoms:
-
TLC analysis shows mostly unreacted starting materials.
-
Minimal or no solid product is obtained after workup.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | The reaction may not have been heated to a sufficient temperature to overcome the activation energy. Conversely, excessively high temperatures can lead to degradation. The optimal temperature for the Phillips-Ladenburg synthesis is often around 100°C.[4] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup. |
| Ineffective or Absent Catalyst | The absence of an acid catalyst can lead to significantly lower yields and longer reaction times.[3] Consider adding a catalytic amount of a strong acid like hydrochloric acid or p-toluenesulfonic acid to the reaction mixture.[5] |
| Impure Reactants | Impurities in the o-phenylenediamine or propanoic acid can inhibit the reaction. Ensure the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the reactants before use. |
| Insufficient Reaction Time | The reaction may not have been allowed to proceed to completion. Continue to monitor the reaction by TLC until the starting material spot is no longer visible.[4] |
Issue 2: Formation of Multiple Products or Significant Impurities
Symptoms:
-
TLC of the crude product shows multiple spots in addition to the desired product.
-
The isolated product has a low melting point or a broad melting point range.
-
NMR spectrum of the product shows unexpected peaks.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Side Reactions | Competing side reactions can consume starting materials and generate impurities. For instance, the reaction of o-phenylenediamine can sometimes lead to the formation of benzodiazepines under certain conditions.[3] Carefully controlling the reaction temperature and stoichiometry can help minimize these side reactions. |
| Oxidation of o-phenylenediamine | o-phenylenediamine is susceptible to oxidation, which can lead to the formation of colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[6] |
| Formation of Dimeric or Trimeric Impurities | Under certain conditions, intermolecular reactions can lead to the formation of higher molecular weight impurities.[8] Running the reaction at a lower concentration can sometimes disfavor these intermolecular side reactions.[8] Purification by column chromatography is often effective at removing these larger impurities.[8] |
Issue 3: Difficulty in Product Isolation and Purification
Symptoms:
-
The product oils out during recrystallization.
-
The product remains soluble in the recrystallization solvent even at low temperatures.
-
Column chromatography results in poor separation.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Recrystallization Solvent | The chosen solvent may not be suitable for your product. A systematic solvent screen is recommended. Test a range of solvents with varying polarities, such as ethanol, methanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane.[6] |
| Rapid Cooling During Recrystallization | Cooling the recrystallization solution too quickly can lead to the precipitation of impurities along with the product or the formation of an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] |
| Suboptimal TLC and Column Conditions | The mobile phase used for column chromatography may not be providing adequate separation. Experiment with different solvent ratios in your TLC analysis to find a system that gives good separation between your product and the impurities before attempting column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phillips-Ladenburg Condensation
This protocol is a standard procedure for the synthesis of this compound.
-
In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and propanoic acid (1.2 eq).
-
Add a catalytic amount of 4 M hydrochloric acid.
-
Heat the reaction mixture to 100-110 °C and maintain this temperature for 2-4 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the reaction is complete (as indicated by the disappearance of the o-phenylenediamine spot on TLC), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The crude this compound will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Purification of this compound by Column Chromatography
This protocol is suitable for achieving high purity, especially when recrystallization is insufficient.
-
Adsorbent Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) by increasing the percentage of ethyl acetate to elute compounds with higher polarity.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the pure fractions containing the this compound and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing low yield in this compound synthesis.
References
- Benchchem. Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- Benchchem. Technical Support Center: Purification of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine.
- ResearchGate. Optimization of the reaction conditions for the synthesis of 2-ethylamino benzimidazole from o-phenylenediamine and EDC.
- Der Pharma Chemica.
- ResearchGate.
- Zenodo.
- Benchchem. Technical Support Center: Troubleshooting Benzimidazole Synthesis.
- Benchchem. This compound for Cancer & Neuro Research.
- Benchchem. Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole.
- Benchchem. Technical Support Center: Optimizing the Synthesis of 2-methyl-1H-Benzimidazole-4-methanol.
- ResearchGate.
- Oriental Journal of Chemistry.
- Arabian Journal of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis and Purification of 2-Ethylbenzimidazole
Welcome to the technical support resource for 2-Ethylbenzimidazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your experimental outcomes.
Section 1: Understanding the Synthesis and Common Impurity Profile
The most prevalent and industrially significant method for synthesizing 2-substituted benzimidazoles, including this compound, is the Phillips condensation .[1][2] This reaction involves the condensation of o-phenylenediamine (OPD) with a carboxylic acid—in this case, propanoic acid—typically under acidic conditions (e.g., 4N HCl) and heat.[2][3]
While robust, this reaction is prone to the formation of several impurities that can complicate downstream applications and reduce yield and purity. Understanding the origin of these impurities is the first step toward their effective removal.
Caption: Synthesis of this compound via Phillips condensation and common impurity origins.
Table 1: Common Impurities in this compound Synthesis
| Impurity Type | Chemical Name / Description | Source / Reason for Formation | Impact on Final Product |
| Unreacted Starting Material | o-Phenylenediamine (OPD) | Incomplete reaction; non-stoichiometric ratio of reactants. | Can be difficult to separate due to similar basicity. Prone to rapid air oxidation, causing significant discoloration (pink, brown, to black) of the product.[4] |
| Reaction Intermediate | N-propanoyl-o-phenylenediamine | Incomplete cyclization of the acylated intermediate. This can be caused by insufficient heating time or temperature.[2] | Has different polarity and solubility compared to the product, but can co-crystallize if not removed. |
| Oxidation By-products | Highly colored polymeric tars | Atmospheric oxygen readily oxidizes the electron-rich aromatic diamine (OPD), especially when heated.[4] Trace metals can catalyze this process. | Causes dark brown or black coloration of the crude product, making purification essential.[4][5] |
| Side-Reaction Products | Polymeric materials | Strong heating can lead to intermolecular condensation reactions, forming intractable polymeric materials.[5] | Reduces yield and can interfere with crystallization, often leading to oily products. |
Section 2: Troubleshooting Guide & Purification FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the purification of this compound.
FAQ 1: My crude product is a dark brown/black, sticky solid. What is the cause and what is the most effective initial purification step?
Expert Analysis: This is a classic and very common issue. The dark color is almost certainly due to oxidation of unreacted o-phenylenediamine (OPD).[4] Aromatic amines, particularly 1,2-diamines, are highly susceptible to forming intensely colored, complex mixtures upon exposure to air, a process that is accelerated by heat. The stickiness or "tarry" nature suggests the presence of polymeric by-products alongside these colored impurities. A simple recrystallization is unlikely to be effective at this stage.
Recommended Workflow: A multi-step approach is required, starting with a technique that separates compounds by chemical class (acidity/basicity) before attempting purification by physical properties (solubility).
Caption: Decision workflow for purifying crude this compound.
Causality:
-
Acid-Base Extraction: This is the most powerful first step. This compound is a weak base and will be protonated by an aqueous acid (like 1M HCl), forming a water-soluble salt.[6] The neutral, non-basic polymeric tars and oxidized materials will remain in the organic layer and can be physically separated.
-
Basification & Precipitation: The acidic aqueous layer is then treated with a base (like NaOH) to deprotonate the benzimidazole salt, causing the purified, neutral product to precipitate out of the solution.[6][7]
-
Recrystallization with Charcoal: If the precipitated solid is still colored, the remaining chromophores can be effectively removed by recrystallization from a suitable solvent with the addition of activated charcoal.[4] The charcoal has a high surface area and adsorbs large, flat, colored molecules.
FAQ 2: I performed a recrystallization, but the purity of my product did not improve significantly. What should I do?
Expert Analysis: This situation typically arises from one of two causes:
-
Suboptimal Solvent System: The chosen solvent may dissolve the impurities as well as the product, even at low temperatures, leading to co-precipitation.[4]
-
Impurities with Similar Solubility: The primary impurity may have a solubility profile very similar to this compound in the chosen solvent. A likely candidate is the uncyclized N-propanoyl-o-phenylenediamine intermediate.
Recommended Solution: When recrystallization fails, the next logical and more powerful technique is column chromatography . This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase, a property governed by polarity.[4] Since this compound and its likely impurities have different polarities, this technique is highly effective.
FAQ 3: My final yield is very low. What are the common reasons for product loss during purification?
Expert Analysis: Low recovery is a frustrating but common problem. The loss can usually be traced back to specific steps in the purification protocol.
-
During Recrystallization: The most frequent error is using an excessive amount of solvent to dissolve the crude product.[8] The goal is to create a saturated solution at high temperature; any extra solvent will retain a significant amount of your product in solution even after cooling, drastically reducing the yield of recovered crystals.
-
During Charcoal Treatment: While excellent for color removal, activated charcoal is indiscriminate and can also adsorb your desired product.[4] Using more than 1-5% by weight relative to your crude product can lead to significant yield loss.
-
During Acid-Base Extraction: Incomplete precipitation upon basification is a common issue. Ensure the pH of the aqueous solution is sufficiently basic (pH > 9) to neutralize the benzimidazole salt completely. Also, ensure the solution is thoroughly chilled to minimize the solubility of the product in water.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal as a first-pass purification for crude, highly impure, or darkly colored product.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous hydrochloric acid (HCl).
-
Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure. Allow the layers to fully separate. The protonated benzimidazole salt is now in the upper aqueous layer. Drain and discard the lower organic layer, which contains neutral impurities like tars.[6]
-
Basification: Cool the collected aqueous layer in an ice-water bath. Slowly add 2 M aqueous sodium hydroxide (NaOH) with stirring until the solution is strongly basic (confirm with pH paper, target pH > 9). The neutral this compound will precipitate as a solid.[7]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is used to obtain high-purity crystalline material from a solid that is already relatively clean.
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold.[4]
-
Procedure (Two-Solvent Example: Ethyl Acetate/Hexane):
-
a. Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethyl acetate (the "good" solvent) required to just dissolve the solid completely at its boiling point.[10]
-
b. (Optional: For Colored Samples) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount (1-5% by weight) of activated charcoal.[4] Re-heat the mixture to boiling for 2-5 minutes.
-
c. (Optional: Hot Filtration) If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.[9]
-
d. To the hot, clear filtrate, add hexane (the "poor" solvent) dropwise with swirling until a persistent cloudiness appears. Add 1-2 drops of hot ethyl acetate to redissolve the precipitate and obtain a clear, saturated solution.[10]
-
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]
-
Isolation & Washing: Collect the crystals by vacuum filtration.[9] Wash the crystals with a minimal amount of ice-cold solvent mixture to rinse away any remaining soluble impurities.[8]
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
This is the method of choice when recrystallization fails or when separating multiple, similarly soluble compounds.
-
Adsorbent & Eluent Selection:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A good starting point is a mixture of ethyl acetate and hexane.[4] Use Thin-Layer Chromatography (TLC) to determine the optimal eluent composition that gives the product an Rf value of ~0.3.
-
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM). Alternatively, perform a "dry load" by dissolving the product, adding a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Begin adding the eluent to the column, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.[4]
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions that contain only the pure desired product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the highly purified this compound.
References
- Ramaiah, K. V., et al. (2010).ChemInform Abstract: Studies on Synthesis of 2-Acetylbenzimidazole and Related Benzimidazole Derivat... ChemInform.
- Kumar, P. K., & Dubey, P. K. (2012).Studies on preparation of 2-Acetylbenzimidazole. Der Pharma Chemica.
- Bansal, R. K. (2016).Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate.
- Terse, P. (2016).Synthesis of Benimidazole from o- Phynylenediamine.pptx. Slideshare.
- DTIC (2020).RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC.
- MIT OpenCourseWare.Recrystallization - Part 2. MIT.
- Organic Chemistry Portal.Synthesis of benzimidazoles. Organic Chemistry Portal.
- MIT OpenCourseWare.Two-Solvent Recrystallization Guide. MIT.
- AdiChemistry.PHILLIPS CONDENSATION REACTION. AdiChemistry.
- ijariie.Review On Synthesis Of Benzimidazole From O- phenyldiamine. ijariie.
- Nile Red (2013).Recrystallization. YouTube.
- CUTM Courseware.To synthesize Benzimidazole from o-phenylenediamine. CUTM.
Sources
- 1. researchgate.net [researchgate.net]
- 2. adichemistry.com [adichemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. youtube.com [youtube.com]
- 10. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Optimization of 2-Ethylbenzimidazole Synthesis
Introduction
Welcome to the Technical Support Center for 2-Ethylbenzimidazole synthesis. As a key structural motif in numerous pharmacologically active compounds, the efficient and high-purity synthesis of 2-substituted benzimidazoles is a frequent challenge for researchers in medicinal chemistry and drug development.[1][2] This guide is designed to provide in-depth, practical solutions to common issues encountered during the synthesis of this compound. Moving beyond simple protocols, we will explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Core Synthesis Principles: The Phillips-Ladenburg Reaction
The most common and robust method for synthesizing 2-alkyl-substituted benzimidazoles, including this compound, is the condensation of o-phenylenediamine (OPD) with a suitable carboxylic acid, in this case, propanoic acid.[3][4] This reaction, known as the Phillips-Ladenburg synthesis, typically requires heating in the presence of a strong acid catalyst to facilitate dehydration.[5][6]
The reaction proceeds through two key steps:
-
Amide Formation: The initial step is the formation of an N-acyl intermediate from the reaction of one of the amino groups of o-phenylenediamine with propanoic acid.
-
Cyclization and Dehydration: The second amino group then attacks the amide carbonyl carbon, leading to a cyclized intermediate which subsequently loses a molecule of water to form the aromatic benzimidazole ring.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound? A1: The primary methods involve the condensation of o-phenylenediamine (OPD) with a C2-synthon. The most direct route is the Phillips-Ladenburg reaction with propanoic acid, often catalyzed by mineral acids (like HCl) or sulfonic acids (like p-TsOH).[3][5] An alternative involves reacting OPD with propionaldehyde, which requires an oxidative cyclization step.[1][4][7] Using carboxylic acid derivatives like anhydrides or esters is also possible but less common for simple alkyl substitutions.[8]
Q2: My reaction yield is consistently low. What are the first parameters I should investigate? A2: Low yields are a frequent challenge and often point to suboptimal reaction conditions.[9] The first parameters to optimize are typically the catalyst choice , solvent , and temperature .
-
Catalyst: The reaction often requires a strong acid to proceed efficiently. Without a catalyst, conversion rates can be very low and reaction times impractically long.[10]
-
Temperature: High temperatures are needed for the dehydration step, but excessive heat can lead to degradation and side products. A temperature range of 100-140°C is typical, depending on the solvent and catalyst.[2][9][11]
-
Solvent: While some reactions can be run neat (solvent-free), using a high-boiling solvent like toluene or DMF can improve heat transfer and reactant solubility.[5][11] Polar solvents like ethanol have also been used successfully in some catalytic systems.[10]
Q3: How do I choose the right catalyst for my synthesis? A3: Catalyst selection depends on your specific substrates, desired reaction conditions, and scale.
-
Mineral Acids (e.g., 4M HCl): This is the classic "Phillips condition." It's inexpensive and effective but can be corrosive and require careful neutralization during workup.
-
p-Toluenesulfonic Acid (p-TsOH): A solid, organic-soluble acid that is effective and easier to handle than mineral acids. It is a good starting point for optimization.[5][12]
-
Lewis Acids (e.g., In(OTf)₃, Sc(OTf)₃): These can be highly effective, sometimes allowing for milder reaction conditions (lower temperatures or shorter times).[2][12] However, they are more expensive.
-
Heterogeneous Catalysts (e.g., Alumina, Silica Gel, Zeolites): These offer the significant advantage of easy removal by filtration, simplifying purification.[2] Their activity can vary, but they are excellent for developing greener processes.[2][10]
Q4: What is the best method for purifying crude this compound? A4: The choice depends on the nature and quantity of impurities.
-
Acid-Base Extraction: This is a highly effective initial cleanup step. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The basic benzimidazole will move to the aqueous layer. This layer can then be separated, basified with NaOH or NaHCO₃ to precipitate the purified product, which is collected by filtration.[13]
-
Recrystallization: This is the most common method for obtaining highly crystalline, pure material. Effective solvents include ethanol/water mixtures or ethyl acetate/hexane mixtures. The key is to find a solvent system where the product is soluble when hot but poorly soluble when cold.[13][14]
-
Column Chromatography: If recrystallization fails to remove impurities with similar solubility, silica gel chromatography is the next logical step. A typical eluent system is a gradient of ethyl acetate in hexane.[14]
Troubleshooting Guide
Problem 1: My reaction shows very low conversion, and TLC indicates mostly starting material.
-
Possible Cause A: Ineffective Catalyst or Insufficient Amount. The dehydration step is acid-catalyzed and is often the rate-limiting step. Without sufficient acid catalysis, the reaction will stall after initial amide formation.
-
Possible Cause B: Insufficient Temperature. The cyclization/dehydration step requires significant thermal energy to overcome the activation barrier for water elimination.
-
Solution: Ensure your reaction is reaching the target temperature (typically reflux in a suitable solvent). For a neat reaction, ensure uniform heating. If using a solvent like toluene, a reaction temperature of at least 110°C is required.[5]
-
-
Possible Cause C: Water is Not Being Effectively Removed. The final dehydration step is an equilibrium process. If water is not removed from the reaction mixture, it can inhibit the forward reaction.
-
Solution: When using a solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove water as it is formed. This will drive the equilibrium towards the product.
-
Problem 2: The reaction works, but I get a significant amount of a dark, tarry byproduct.
-
Possible Cause A: Oxidation of o-phenylenediamine. OPD is highly susceptible to air oxidation, especially at elevated temperatures, leading to intensely colored, polymeric impurities.
-
Solution: Handle the o-phenylenediamine under an inert atmosphere (e.g., nitrogen or argon), especially during heating steps.[14] Using fresh, high-purity OPD is critical. If your starting material is old or discolored, purify it first by recrystallization or sublimation.
-
-
Possible Cause B: Reaction Temperature is too High. While heat is necessary, excessive temperatures (>150-160°C) can cause decomposition of the reactants and the product, leading to charring.
Problem 3: My product is contaminated with a side product that is difficult to separate.
-
Possible Cause: Formation of N,N'-dipropionyl-o-phenylenediamine. If both amino groups of OPD react with propanoic acid before cyclization can occur, this di-acylated side product can form. It often has a similar polarity to the desired product, making separation difficult.
-
Solution: Control the stoichiometry carefully. Use a 1:1 to 1:1.1 molar ratio of OPD to propanoic acid. Adding the propanoic acid slowly to the heated solution of OPD can sometimes favor the formation of the mono-acylated intermediate, which can then cyclize before a second acylation occurs.
-
Problem 4: I've isolated my product, but it's an oil or low-melting solid that won't crystallize.
-
Possible Cause: Presence of Impurities. Even small amounts of impurities can inhibit crystallization by disrupting the crystal lattice formation.
-
Solution 1 (Acid-Base Cleanup): Before attempting recrystallization, perform an acid-base extraction as described in FAQ Q4. This is extremely effective at removing neutral and acidic impurities.[13]
-
Solution 2 (Recrystallization Solvent Screening): The choice of solvent is critical. Test a range of solvents and solvent mixtures (e.g., ethanol, ethanol/water, ethyl acetate, toluene, ethyl acetate/hexane).[14] The ideal solvent will dissolve the crude product completely at its boiling point and allow pure crystals to form upon slow cooling.[14]
-
Solution 3 (Charcoal Treatment): If the product is colored, this often indicates persistent impurities. During recrystallization, add a small amount (1-5% by weight) of activated charcoal to the hot solution to adsorb these impurities. Filter the hot solution to remove the charcoal before allowing it to cool.[14]
-
Optimized Experimental Protocols
Protocol 1: Synthesis via Phillips-Ladenburg Condensation
This protocol describes a standard synthesis using p-toluenesulfonic acid as a catalyst in toluene with azeotropic water removal.
-
Materials: o-phenylenediamine (10.8 g, 100 mmol), propanoic acid (8.15 g, 110 mmol, 1.1 eq), p-toluenesulfonic acid monohydrate (1.9 g, 10 mmol, 0.1 eq), Toluene (200 mL).
-
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser.
-
To the flask, add o-phenylenediamine, propanoic acid, p-TsOH, and toluene.
-
Heat the mixture to reflux (approx. 110-115°C). Water will begin to collect in the arm of the Dean-Stark trap.
-
Continue refluxing for 4-6 hours, or until no more water is collected and TLC analysis (e.g., 50% Ethyl Acetate in Hexane) shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the p-TsOH, followed by a wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Protocol 2: Purification by Recrystallization
-
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimum amount of a suitable hot solvent (e.g., ethanol/water 80:20) to dissolve the solid completely.
-
If the solution is colored, add a small spatula tip of activated charcoal and keep the solution hot for 5-10 minutes.
-
Filter the hot solution through a pre-heated funnel containing fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Dry the purified crystals under vacuum to obtain pure this compound.[13][14]
-
Data Summary: Reaction Condition Optimization
The following table summarizes conditions reported for the synthesis of various 2-substituted benzimidazoles, which serve as a strong starting point for optimizing this compound synthesis.
| Catalyst | Reagent | Solvent | Temperature (°C) | Time (hr) | Yield (%) | Reference |
| p-TsOH | Carboxylic Acid | Toluene | Reflux | 2 - 3 | High | [5] |
| Ammonium Chloride | Aromatic Acid | Neat | 80 - 90 | - | Good | [2][12] |
| None (Microwave) | Carboxylic Acid | Neat | 160-560 W | 5-9 min | Good | [2] |
| In(OTf)₃ | Aldehyde | Neat | Room Temp | - | Excellent | [2] |
| H₅IO₆-SiO₂ | Aldehyde | Ethanol | Reflux | 0.5 - 1 | 85 - 95 | [15] |
| Gold Nanoparticles | Aldehyde | CHCl₃:MeOH | Room Temp | 2 - 24 | 70 - 98 | [16] |
References
- Technical Support Center: Purification of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine. Benchchem.
- Eco-Friendly Synthesis of 2-Substituted Benzimidazoles Using Air as the Oxidant. ACS Omega.
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a C
- Review On Synthesis Of Benzimidazole
- Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3.
- ChemInform Abstract: Studies on Synthesis of 2-Acetylbenzimidazole and Related Benzimidazole Derivatives.
- Review of Synthetic Reactions for Benzimidazole Derivatives. Journal Of Current Pharma Research.
- Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole. Benchchem.
- Strategies toward the synthesis of 2-aryl-benzimidazoles.
- A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity. PubMed Central.
- Synthesis of 2-Arylbenzimidazoles a in different conditions after 15 min.
- Reaction of o-phenylenediamine with organic acids.
- Technical Support Center: Optimizing the Synthesis of 2-methyl-1H-Benzimidazole-4-methanol. Benchchem.
- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. Benchchem.
- optimization of reaction conditions for benzimidazole synthesis. Benchchem.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PubMed Central.
Sources
- 1. connectsci.au [connectsci.au]
- 2. ijariie.com [ijariie.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-Ethylbenzimidazole by Column Chromatography
Welcome to the technical support center for the purification of 2-Ethylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this important heterocyclic compound using column chromatography. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge needed to troubleshoot and optimize your purification process effectively.
The Challenge of Purifying this compound
This compound, with its basic nitrogen-containing heterocyclic core, presents a unique set of challenges during purification by silica gel column chromatography. The primary issues stem from its polarity and its ability to interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to a variety of problems, including poor separation, peak tailing, and even irreversible adsorption or degradation of the compound on the column.[1][2][3] This guide will provide you with the necessary strategies to overcome these obstacles and achieve a highly pure product.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the column chromatography of crude this compound.
Q1: My this compound is streaking badly on the TLC plate and the column, resulting in poor separation. What's causing this and how can I fix it?
A1: Streaking or tailing is a classic sign of a strong interaction between a basic compound and the acidic stationary phase (silica gel).[3] The basic nitrogen atoms in the benzimidazole ring can form strong hydrogen bonds with the acidic silanol groups on the silica surface, leading to this undesirable behavior.
-
The Solution: Neutralize the Stationary Phase. To mitigate this, you need to neutralize the acidic sites on the silica gel. This can be achieved by adding a small amount of a basic modifier to your mobile phase.[1][2]
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent. This will compete with your compound for the acidic sites on the silica, leading to sharper peaks and better separation.[2]
-
Ammonia in Methanol: A solution of ammonia in methanol can also be used as a modifier, particularly when using a dichloromethane/methanol solvent system.[2]
-
Q2: I'm not seeing my this compound elute from the column, even after flushing with a highly polar solvent system. Where is my compound?
A2: There are two likely culprits for your compound not eluting: it is either too strongly adsorbed to the silica gel, or it has degraded on the column.[2][4]
-
Possible Cause 1: Irreversible Adsorption. If the interaction with the silica is too strong, your compound may be irreversibly bound. This is more likely if your mobile phase is not polar enough or lacks a basic modifier.
-
Solution: Before committing to a large-scale column, test the stability of your compound on a TLC plate. Spot the compound, let it sit for an hour, and then elute it to see if any degradation has occurred.[2] If it is stable, a significant increase in the polarity of your mobile phase, such as a gradient up to 10-20% methanol in dichloromethane (with a basic modifier), should elute the compound.[2][3]
-
-
Possible Cause 2: On-Column Degradation. The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.[4][5]
-
Solution: If you suspect degradation, consider switching to a less acidic stationary phase. Neutral or basic alumina can be a good alternative for purifying basic compounds like this compound.[2] You could also consider deactivating the silica gel by pre-treating it with a solution of your mobile phase containing triethylamine.
-
Q3: I've run my column, but my "pure" fractions are still contaminated with a closely related impurity. How can I improve the separation?
A3: Co-elution of impurities is a common problem that can often be solved by optimizing your mobile phase.
-
The Key is in the TLC. The first step is to perform a thorough TLC analysis with a range of solvent systems to find one that gives the best separation between your product and the impurity.[2][6]
-
Adjust Solvent Ratio: If the spots are too close together, try adjusting the ratio of your polar and non-polar solvents. A less polar mobile phase will generally increase the retention time and can improve the separation of less polar compounds.[2][6]
-
Try Different Solvent Systems: If adjusting the ratio of your current system (e.g., ethyl acetate/hexane) doesn't work, try a completely different solvent system with different selectivities, such as dichloromethane/methanol or benzene/acetone.[2][7][8]
-
Gradient Elution: A shallow gradient elution, where the polarity of the mobile phase is increased slowly over time, can often provide better resolution than an isocratic (constant solvent composition) elution.[1][2]
-
Q4: My final product is a persistent yellow or brown color, even after chromatography. How can I decolorize it?
A4: Colored impurities often arise from oxidation or side reactions during the synthesis and can be challenging to remove by chromatography alone.[5]
-
Solution 1: Activated Carbon (Charcoal) Treatment. If your product is crystalline, a highly effective method for removing colored impurities is to use activated charcoal during recrystallization.
-
Solution 2: Pre-purification. Consider an acid-base extraction before chromatography. Dissolve the crude product in an organic solvent and extract with an aqueous acid. The basic this compound will move to the aqueous layer, leaving many non-basic, colored impurities behind. You can then basify the aqueous layer to precipitate your product, which can be collected and further purified.[3]
Frequently Asked Questions (FAQs)
What is the best stationary phase for purifying this compound? Standard silica gel is the most common and cost-effective choice. However, due to the basicity of this compound, using silica gel treated with a base like triethylamine is often recommended to improve recovery and peak shape.[1] For particularly sensitive or strongly basic derivatives, neutral or basic alumina can be a better alternative.[2]
How do I choose the right mobile phase? The ideal mobile phase should give your product an Rf value of 0.2-0.4 on a TLC plate for optimal separation.[4] Start with a relatively non-polar system like ethyl acetate/hexane and gradually increase the polarity. Other systems to try include dichloromethane/methanol and benzene/acetone.[7][8][9] Always add a small amount (0.1-1%) of triethylamine to your mobile phase to prevent tailing.[2]
How much crude material can I load onto my column? A general rule of thumb is to load 1-5% of the mass of the stationary phase.[2] Overloading the column is a common cause of poor separation. If you need to purify a large amount of material, it is better to use a larger column than to overload a smaller one.[2]
Should I use dry loading or wet loading? If your crude product is not very soluble in your initial mobile phase, dry loading is recommended.[10] To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[10]
My compound is not very stable. Are there any alternatives to column chromatography? Yes. Recrystallization is an excellent purification technique if your product is a solid and you can find a suitable solvent system.[1][3] Acid-base extraction is another powerful method for separating basic compounds like this compound from neutral or acidic impurities.[3]
Experimental Protocols
Protocol 1: Mobile Phase Optimization using Thin-Layer Chromatography (TLC)
-
Dissolve a small amount of your crude this compound in a suitable solvent like dichloromethane or methanol.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing your chosen solvent system (e.g., varying ratios of ethyl acetate/hexane with 1% triethylamine).
-
Visualize the separated spots under a UV lamp (254 nm).[11]
-
The optimal solvent system is one that provides good separation between your product and impurities, with the product spot having an Rf value between 0.2 and 0.4.[4]
Protocol 2: General Column Chromatography Protocol
-
Column Packing:
-
Select a glass column of appropriate size (a silica gel to crude product mass ratio of 30:1 to 100:1 is recommended).[11]
-
Prepare a slurry of silica gel in your initial, least polar mobile phase.
-
Pour the slurry into the column and tap gently to ensure even packing and remove air bubbles.[11]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.[11]
-
-
Sample Loading:
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution, collecting fractions in test tubes.
-
If using a gradient, gradually increase the polarity of the mobile phase according to your TLC optimization.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain your purified this compound.
-
Data Presentation
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for most applications. |
| Mobile Phase Modifier | 0.1-1% Triethylamine (TEA) | Neutralizes acidic silanol groups, preventing peak tailing.[1][2] |
| Optimal Rf on TLC | 0.2 - 0.4 | Provides the best resolution on the column.[4] |
| Sample Load | 1-5% of silica gel mass | Prevents column overloading and ensures good separation.[2] |
Visualizations
Caption: A decision tree for troubleshooting common purification issues.
References
- BenchChem. (2025). Purification techniques for high-purity 2-Ethyl-6-nitro-1H-benzimidazole. BenchChem.
- SIELC Technologies. (2018). This compound. SIELC Technologies.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
- BenchChem. (2025). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole. BenchChem.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. University of Rochester.
- IJCRT.org. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. IJCRT.org.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
- IJPSM. (2022). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine.
- ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. ResearchGate.
- Google Patents. (n.d.). A process for the optical purification of benzimidazole derivatives. Google Patents.
- BenchChem. (2025). Technical Support Center: Purification of Benzimidazole Derivatives. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 1H-Benzimidazole-2-methanol by Column Chromatography. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
- 8. ijpsm.com [ijpsm.com]
- 9. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-Alkylation of 2-Ethylbenzimidazole
Welcome to the technical support center for the N-alkylation of 2-ethylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic transformation. Here, we provide in-depth, experience-driven answers to troubleshoot your experiments and enhance your synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent obstacles observed during the N-alkylation of this compound, offering explanations for their cause and actionable solutions.
Problem 1: Low or No Product Yield
Q1: I've set up my reaction with this compound, an alkyl halide, and a base, but after the recommended time, TLC/LC-MS analysis shows only starting material. What's going wrong?
A1: A lack of conversion is typically rooted in one of three areas: insufficient deprotonation, low reactivity of the alkylating agent, or improper solvent choice.
-
Causality—Insufficient Deprotonation: The N-H proton of the benzimidazole ring must be removed by a base to form the nucleophilic benzimidazolide anion. If the base is too weak, this equilibrium will heavily favor the starting materials. For instance, a mild base like potassium carbonate (K₂CO₃) may require elevated temperatures or a phase-transfer catalyst to be effective, especially in solvents where it is poorly soluble[1][2].
-
Expert Recommendation:
-
Switch to a Stronger Base: Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). NaH provides irreversible deprotonation, decisively forming the required anion[3][4].
-
Solvent & Temperature: Ensure your solvent can solubilize the base and reactants. Polar aprotic solvents like DMF or DMSO are excellent choices as they promote Sₙ2 reactions and help dissolve the reagents[3][5]. If using a weaker base like K₂CO₃, heating the reaction to 40-60 °C is often necessary[1][3].
-
Check Alkylating Agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl chloride, consider switching to the bromide or iodide equivalent or increasing the reaction temperature.
-
Q2: My reaction starts, but it stalls at ~50% conversion, even after extending the reaction time. Why?
A2: Stalled reactions can be due to reagent degradation, product inhibition, or the formation of a passivating layer on the base.
-
Causality—Base Passivation: In heterogeneous reactions using solid bases like K₂CO₃ or NaH, the salt byproduct (e.g., KBr, NaBr) can coat the surface of the base, preventing it from reacting further.
-
Expert Recommendation:
-
Improve Agitation: Ensure vigorous stirring to break up clumps and expose fresh surfaces of the base.
-
Use a Soluble Base: Employing a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a stronger, soluble inorganic base like LiHMDS or KHMDS can prevent this issue entirely.
-
Add a Phase-Transfer Catalyst (PTC): For reactions with K₂CO₃ in solvents like acetonitrile, adding a PTC such as tetrabutylammonium bromide (TBAB) can shuttle the carbonate into the organic phase, improving reaction rates[2].
-
Problem 2: Poor Regioselectivity (Formation of N1 and N3 Isomers)
Q3: I am obtaining a mixture of two products, which I believe are the N1 and N3 alkylated isomers of this compound. How can I synthesize only one of them?
A3: This is the most classic challenge in the alkylation of unsymmetrical benzimidazoles. The benzimidazolide anion is an ambident nucleophile, meaning the negative charge is delocalized across both nitrogen atoms (N1 and N3), making both available for alkylation[6][7]. The 2-ethyl group provides some steric hindrance, but often not enough to give perfect selectivity.
-
Causality—Kinetic vs. Thermodynamic Control:
-
N1 (less hindered): Alkylation at the N1 position is generally less sterically hindered and is often the kinetic product, favored under milder conditions.
-
N3 (more hindered): This position is sterically shielded by the adjacent 2-ethyl group. Its formation might be favored under different conditions, although N1 is typically the major product.
-
-
Expert Recommendation: The choice of base, solvent, and counter-ion can significantly influence the N1/N3 ratio[4].
-
Steric Hindrance: Use a bulkier alkylating group if your synthesis allows. The larger the electrophile, the more it will favor attack at the less hindered N1 position.
-
Solvent Effects: Non-polar solvents can sometimes enhance selectivity by promoting ion-pairing, where the cation associated with the base might sterically block one nitrogen. However, polar aprotic solvents like DMF and THF are more common. A systematic screen is your best approach.
-
Optimized Protocol for N1 Selectivity: A widely successful method involves using sodium hydride (NaH) in anhydrous THF or DMF at 0 °C to room temperature. The sodium cation coordinates in a way that often favors alkylation at N1[4].
-
Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation of this compound
This protocol is optimized for achieving good N1-selectivity and high conversion.
Materials:
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
Procedure:
-
To an oven-dried, three-neck flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete deprotonation. The solution should become a clear, homogenous salt solution.
-
Slowly add the alkyl halide (1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel[5][8].
Data & Condition Optimization
The outcome of the N-alkylation reaction is highly dependent on the chosen conditions. The table below summarizes the expected impact of different parameters.
| Parameter | Condition A (Mild) | Condition B (Standard) | Condition C (Strong) | Expected Outcome & Rationale |
| Base | K₂CO₃ | NaH | KOtBu | K₂CO₃: Requires heat, may give lower yields. NaH: Irreversible deprotonation, clean reactions. KOtBu: Strong and soluble, but can cause elimination side reactions with certain alkyl halides. |
| Solvent | Acetonitrile | DMF / THF | DMSO | Acetonitrile: Good for PTC conditions. DMF/THF: Excellent Sₙ2 solvents, good for NaH[4]. DMSO: Highly polar, can accelerate slow reactions but makes workup difficult. |
| Temperature | 50 °C | 0 °C to RT | RT | Higher Temp: Increases rate but may reduce selectivity and cause side reactions. 0 °C to RT: Standard for controlling exotherms and improving selectivity. |
| Alkylating Agent | R-Cl | R-Br | R-I | Reactivity increases from Cl < Br < I. Use R-I for sluggish reactions. |
Visualizing the Process
Troubleshooting Workflow
If your reaction is not performing as expected, follow this decision tree to diagnose the issue.
A decision tree for troubleshooting low-yield N-alkylation reactions.
Reaction Mechanism: The Ambident Nucleophile
This diagram illustrates why two isomers can form during the alkylation.
Formation of the benzimidazolide anion and subsequent attack at N1 or N3.
Frequently Asked Questions (FAQs)
Q1: How do I confirm that I have successfully performed the N-alkylation? A1: The most definitive way is through ¹H NMR spectroscopy. You should see the disappearance of the broad N-H proton signal, which typically appears between 11-12 ppm for benzimidazoles[8]. Concurrently, you will see new signals corresponding to the protons of your newly installed alkyl group, often with a characteristic downfield shift for the protons directly attached to the nitrogen (e.g., -CH₂-N)[8].
Q2: Can I use Mitsunobu conditions for this alkylation? A2: Yes, the Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD) is a viable alternative, particularly for sensitive substrates or when using alcohols as the alkylating agent. However, it can still produce regioisomers, and purification from the triphenylphosphine oxide byproduct can be challenging.
Q3: My product is an oil and difficult to purify by column chromatography. What are my options? A3: If standard silica gel chromatography is failing, consider these options:
-
Salt Formation: If your product is basic, you can try to form a crystalline salt (e.g., hydrochloride, tartrate) which can often be purified by recrystallization.
-
Reverse-Phase Chromatography: If the compound is too non-polar or streaking on silica, reverse-phase (C18) chromatography may provide better separation.
-
Alternative Solvents: Experiment with different solvent systems for your column. Adding a small amount of triethylamine (~0.5%) to your eluent can help reduce tailing for basic compounds on silica gel.
References
- TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives.
- ResearchGate. (n.d.). N‐Alkylation of benzimidazole. [Scientific Diagram].
- Srivastava, R., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central.
- ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles.
- RSC Publishing. (n.d.). “All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles.
- ACS Omega. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones.
- ResearchGate. (n.d.). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles.
- Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates.
- PubMed Central. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates.
- Wisdomlib. (2024). N-alkylation: Significance and symbolism.
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- ResearchGate. (n.d.). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents.
- PubMed Central. (n.d.). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization.
- ResearchGate. (n.d.). Failure on N-alkylation of benzimidazole.
- University of Otago. (n.d.). N-Alkylation of imidazoles.
- PubMed. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database.
- Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult.
- ACS Publications. (n.d.). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer.
- RSC Publishing. (n.d.). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.
Sources
- 1. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. reddit.com [reddit.com]
- 8. tsijournals.com [tsijournals.com]
Technical Support Center: A Troubleshooting Guide for 2-Ethylbenzimidazole Solubility in Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-Ethylbenzimidazole in their experimental assays. Poor aqueous solubility is a common hurdle that can lead to inaccurate and irreproducible results.[1][2][3] This document provides a logical, step-by-step troubleshooting workflow, moving from simple co-solvency to more advanced formulation strategies, while emphasizing the causality behind each choice and the critical importance of validating your methods.
Part 1: Foundational Knowledge - Understanding the Molecule
A successful solubilization strategy begins with understanding the physicochemical properties of the compound you are working with.
Q1: What are the key properties of this compound that dictate its solubility behavior?
A1: this compound is a heterocyclic aromatic compound with properties that present a classic solubility challenge.[4] Its flat, aromatic structure contributes to strong crystal lattice energy, making it resistant to dissolution, while its limited hydrogen bonding capability results in poor solubility in water.
The most critical parameter for developing a solubilization strategy is its pKa of 6.18 .[5][6][7] This value indicates that this compound is a weak base. In solutions with a pH below its pKa, the imidazole ring becomes protonated, forming a more polar and significantly more water-soluble cationic species.[8][9][10] Conversely, at a pH above 6.18, the compound exists predominantly in its neutral, less soluble form.
| Property | Value | Significance for Solubility | Source(s) |
| Molecular Formula | C₉H₁₀N₂ | - | [6][11] |
| Molar Mass | 146.19 g/mol | Required for calculating molar concentrations. | [5][6] |
| Appearance | White to light yellow crystalline powder | Indicates a solid state at room temperature. | [5][6] |
| General Solubility | Slightly soluble in water; Soluble in methanol | Confirms its hydrophobic nature and preference for organic solvents. | [5][7] |
| pKa | 6.18 (at 25°C) | Crucial Parameter. As a weak base, its solubility dramatically increases in acidic conditions (pH < 6.18). | [5][6][7] |
Part 2: The Troubleshooting Workflow - A Step-by-Step Guide
When encountering solubility issues in an assay, it is essential to follow a systematic approach. The following workflow provides a decision-making framework to efficiently identify a suitable solubilization method.
Q2: I dissolved this compound in 100% DMSO, but it precipitates when added to my aqueous assay buffer. What is my first step?
A2: This phenomenon, known as "crashing out," occurs when a compound that is soluble in a strong organic solvent is diluted into an aqueous solution where it is poorly soluble.[12] Dimethyl sulfoxide (DMSO) is a powerful and common solvent, but its concentration in the final assay medium is critical.[2]
Causality: High concentrations of DMSO can be toxic to cells and can interfere with protein function.[2] Therefore, the primary goal is to use the highest possible stock concentration to ensure the final DMSO concentration in your assay is acceptably low, typically below 0.5% (v/v) .[13]
Protocol 1: Optimizing DMSO Co-solvency
-
Prepare a High-Concentration Stock: Aim to prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Calculation: 146.19 g/mol -> 14.62 mg/mL for a 100 mM solution.
-
-
Warm if Necessary: Gently warm the solution (e.g., 37°C) and vortex to fully dissolve the compound. Ensure it is completely clear.
-
Calculate Final Concentration: Determine the dilution required to reach your desired final assay concentration.
-
Example: To achieve a 100 µM final concentration from a 100 mM stock, you need a 1:1000 dilution.
-
If you add 1 µL of stock to a final volume of 1000 µL (1 mL), the final DMSO concentration will be 0.1%.
-
-
Observe for Precipitation: After adding the stock to the assay buffer, mix immediately and observe under a microscope if possible. If precipitation still occurs, and you cannot lower the final compound concentration, you must proceed to the next strategy.
Q3: I'm at the maximum tolerable DMSO concentration, but my compound still isn't soluble. What is the next logical step?
A3: The next step is to leverage the compound's pKa of 6.18 by adjusting the pH. By preparing your stock solution in an acidic environment, you protonate the this compound, converting it to its much more soluble salt form.[][15][16]
Causality: According to the Henderson-Hasselbalch equation, at a pH two units below the pKa (e.g., pH 4.18), over 99% of the compound will be in its protonated, soluble form. This prevents it from precipitating when diluted into a final assay buffer, provided the final buffer has sufficient capacity to maintain a pH below ~6.0.
Protocol 2: pH-Modification Strategy
-
Prepare an Acidic Solvent: Prepare a simple acidic solvent, such as 10-20 mM HCl in water, or a buffer like 50 mM sodium citrate at pH 4.0.
-
Create the Stock Solution: Attempt to dissolve this compound directly in this acidic solvent to create a 1-10 mM stock. A small amount of DMSO (e.g., 5-10%) can be added to the acidic solvent to further aid dissolution.
-
Check Final Assay pH: After adding your acidic stock to the final assay buffer, it is critical to measure the pH of the final solution. A significant drop in pH could affect your biological system. If the pH change is unacceptable, this method may not be suitable.
-
Control Experiment: Remember to run a vehicle control using the acidic solvent to ensure the pH change or the buffer itself does not impact the assay.[13]
Q4: pH adjustment is not compatible with my assay system. Are there alternative strategies?
A4: Yes. When altering pH is not an option, an excellent alternative is to use formulation excipients like cyclodextrins.[17][18][19]
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] The non-polar this compound molecule can enter the hydrophobic cavity, forming a water-soluble "inclusion complex."[17][21] This complex effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility without altering pH.[20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[17][20]
Protocol 3: Using Cyclodextrins for Solubilization
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your assay buffer or water.
-
Add Compound: Add the solid this compound powder directly to the HP-β-CD solution.
-
Facilitate Complexation: Vortex and/or sonicate the mixture at room temperature or slightly elevated temperature (37-40°C) for 30-60 minutes to ensure maximum complex formation.
-
Filter (Optional but Recommended): Centrifuge the solution at high speed (>10,000 x g) for 10 minutes and use the supernatant as your stock solution. This removes any small amount of undissolved compound, ensuring you are working with a true solution.
-
Dilute to Final Concentration: Dilute this stock into your final assay medium.
-
Control Experiment: You must run a vehicle control with the same final concentration of HP-β-CD to confirm it does not interfere with your assay.
Part 3: Protocol Validation - The Key to Trustworthy Data
Implementing a new solubilization strategy is an experimental variable. It is not enough to simply dissolve the compound; you must prove that the method itself does not generate artifacts.
Q5: How can I be certain that my chosen method (e.g., low pH, cyclodextrin) isn't interfering with my assay results?
A5: The answer lies in the diligent use of vehicle controls .[13] The "vehicle" is everything in your formulation except for your test compound. This control is non-negotiable for generating trustworthy and publishable data.
Causality: Solvents like DMSO, altered pH, or excipients like cyclodextrins can have unintended biological effects. They might inhibit an enzyme, activate a receptor, or be cytotoxic. The vehicle control isolates these effects from the effects of your compound.
Protocol 4: Designing a Vehicle Control Experiment
-
Identify the Vehicle:
-
If using pH adjustment: The vehicle is the acidic buffer used for the stock, diluted to the same final concentration.
-
If using cyclodextrin: The vehicle is the HP-β-CD solution, diluted to the same final concentration.
-
If using DMSO: The vehicle is DMSO, diluted to the same final concentration.
-
-
Set Up Parallel Experiments: For every concentration of this compound you test, run a parallel experiment containing the exact same final concentration of the vehicle components but without the compound.
-
Analyze the Data:
-
Compare Vehicle vs. Negative Control: The signal from your vehicle control should be statistically indistinguishable from your negative control (e.g., buffer alone). If there is a difference, your vehicle is causing an artifact at that concentration.
-
Compare Test Compound vs. Vehicle Control: The true effect of your compound is the difference between the result with the compound and the result from the vehicle control, not the negative control.
-
Part 4: Summary of Strategies
| Strategy | Mechanism | Pros | Cons | Best For... |
| DMSO Co-solvency | Reduces solvent polarity.[] | Simple, well-understood, effective for many compounds. | Potential for precipitation upon dilution; assay interference/toxicity at >0.5-1%.[2] | Initial screening and when final concentrations are low. |
| pH Adjustment | Converts the weak base to a more soluble salt form.[8][] | Highly effective, uses simple reagents, inexpensive. | Can alter final assay pH, potentially affecting biological activity; not suitable for pH-sensitive assays. | Assays that are robust to minor pH changes (e.g., some enzymatic assays, HPLC). |
| Cyclodextrins (HP-β-CD) | Forms a water-soluble inclusion complex.[17][19][20] | pH-neutral, low toxicity, highly effective for many hydrophobic molecules. | Can be expensive; may interact with some assay components; may extract cholesterol from cell membranes at high conc. | Cell-based assays or other sensitive biological systems where pH must be strictly maintained. |
By following this structured, evidence-based approach, researchers can overcome the solubility challenges of this compound, leading to more accurate, reliable, and reproducible experimental outcomes.
References
- ChemBK. (2024). 2-Ethyl-1H-benzimidazole.
- Gould, S., & Scott, R. C. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Patel, M., et al. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
- Jain, A., et al. (2011). Cyclodextrins in delivery systems: Applications. PubMed Central.
- Fenyvesi, É., & Szente, L. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
- ResearchGate. (n.d.). (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY.
- PubChem. (n.d.). This compound.
- National Institutes of Health. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- PubChem. (n.d.). 2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole.
- Khan Academy. (n.d.). pH and solubility.
- Chemistry LibreTexts. (2023). 17.5: Solubility and pH.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Fiveable. (n.d.). pH and Solubility.
- Solubility of Things. (n.d.). 2-propylbenzimidazole.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Szaniawska, M., & Szymczyk, K. (n.d.). Strategies in poorly soluble drug delivery systems.
- ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs.
- Solubility of Things. (n.d.). 2-Methylbenzimidazole.
- Wikipedia. (n.d.). Benzimidazole.
- Co-solvent: Significance and symbolism. (2025).
- Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. (2025).
- Journal of Drug Discovery and Therapeutics. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG.
- PubChemLite. (n.d.). This compound (C9H10N2).
- National Institutes of Health. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
- PubMed Central. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies.
- ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?.
- ResearchGate. (2025). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- ACS Publications. (2026). Facile One-Step Synthesis of Hyper-Cross-Linked Ionic Polymers with High Ionic Content for Efficient CO2 Conversion.
Sources
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. This compound | 1848-84-6 [chemicalbook.com]
- 7. This compound CAS#: 1848-84-6 [amp.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. fiveable.me [fiveable.me]
- 11. This compound | C9H10N2 | CID 15807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Eluent Systems for TLC Analysis of 2-Ethylbenzimidazole Reactions
Welcome to the technical support center for optimizing Thin-Layer Chromatography (TLC) of 2-Ethylbenzimidazole reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize TLC to monitor reaction progress, identify intermediates, and assess product purity. Our focus is to move beyond generic advice and provide targeted, mechanism-based solutions for the specific challenges encountered with benzimidazole chemistry.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions that form the basis of effective TLC analysis for this compound and its related compounds.
Q1: What are the relative polarities of the key species in a typical this compound synthesis, and how does this influence TLC?
Answer: Understanding the polarity of your starting materials, product, and potential side products is the cornerstone of developing a selective TLC system. In a typical condensation reaction between o-phenylenediamine and propionic acid (or its equivalent), you will encounter the following species:
-
o-Phenylenediamine (Starting Material): This is a relatively polar compound due to the two primary amine (-NH₂) groups, which are excellent hydrogen bond donors and acceptors. It will have a strong affinity for the polar silica gel stationary phase.
-
Propionic Acid (Starting Material): This carboxylic acid is highly polar and can streak badly on silica gel unless a modifier is used. In many preparations, an activated form (like an anhydride or acyl chloride) or an aldehyde (propionaldehyde) is used, each with its own polarity.
-
This compound (Product): The final product is a moderately polar heterocyclic compound. The imidazole ring contains a basic nitrogen atom, which can interact strongly with the acidic silanol groups on the silica plate, but the overall polarity is less than that of o-phenylenediamine due to the formation of the fused ring system.[1]
-
Potential Side Products: Impurities can arise from incomplete reactions or side reactions. For instance, the formation of 1,2-disubstituted benzimidazoles or N-alkylation can occur, leading to products with different polarities that may be difficult to separate.[2]
This polarity differential is what we exploit for separation. Your goal is to find an eluent that moves the less polar this compound product off the baseline while leaving the more polar o-phenylenediamine starting material further behind, providing a clear visual indication of reaction progress.
Q2: How should I select a starting eluent system for my reaction analysis?
Answer: A systematic approach is more efficient than random screening. The principle is to start with a solvent system of medium polarity and adjust it based on the initial results.[3] An ideal eluent will move the desired product to a Retention Factor (Rf) value between 0.2 and 0.4, which generally provides the best resolution for column chromatography separation.[4]
A common and effective starting point for many nitrogen-containing heterocyclic compounds is a binary mixture of a non-polar and a polar solvent.[5]
Recommended Starting Systems:
| Solvent System (v/v) | Polarity | Typical Application Notes for Benzimidazoles |
| 1:1 Hexane / Ethyl Acetate | Medium | An excellent first choice. Easy to adjust polarity by varying the ratio.[6][7] |
| 9:1 Dichloromethane / Methanol | Medium-High | Useful if the product is more polar and does not move in Hexane/EtOAc.[4][8] |
| 9:1 Chloroform / Methanol | Medium-High | A classic system, often effective for benzimidazole derivatives.[9] |
Experimental Protocol: Initial Eluent Screening
-
Prepare Samples: Dissolve small amounts of your starting material(s) and the crude reaction mixture in a volatile solvent (e.g., ethyl acetate or methanol). The concentration should be around 1%.[10]
-
Spot the Plate: On a silica gel TLC plate, spot the starting material in the left lane, the reaction mixture in the right lane, and a "co-spot" (both starting material and reaction mixture spotted in the same place) in the middle lane.[11]
-
Develop the Plate: Place the plate in a TLC chamber containing your chosen starting eluent (e.g., 1:1 Hexane/EtOAc). Ensure the chamber is saturated with solvent vapors for reproducible results.[12][13]
-
Visualize: After development, visualize the plate under a UV lamp (254 nm), as benzimidazoles are typically UV-active.[14][15] Circle the spots with a pencil.
-
Analyze: Assess the Rf values. This initial run will guide all subsequent optimization steps.
Part 2: Troubleshooting Common TLC Problems
This section provides solutions to specific issues you may encounter during your analysis.
Q3: My spots are all stuck at the baseline (Rf ≈ 0). What should I do?
Answer: This indicates that the eluent is not polar enough to move the compounds off the highly polar silica gel.[3] The compounds have a much higher affinity for the stationary phase than the mobile phase.
Causality: The interactions between your polar analytes (especially the amine groups of the starting material and the imidazole ring of the product) and the silica gel are too strong relative to the eluent's solvating power.
Solutions:
-
Increase Eluent Polarity Systematically: The most direct solution is to increase the proportion of the polar solvent in your binary mixture.
-
If using Hexane/Ethyl Acetate (1:1), try changing the ratio to 1:2 or 1:3.
-
If using Dichloromethane/Methanol (9:1), try 8:2.
-
-
Switch to a Stronger Polar Solvent: If adjusting the ratio is insufficient, substitute your polar solvent with a stronger one from the eluotropic series. For example, switch from ethyl acetate to acetone or from dichloromethane to methanol.[12]
Q4: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). How do I fix this?
Answer: This is the opposite problem: your eluent is too polar.[3] The compounds are too soluble in the mobile phase and have minimal interaction with the stationary phase.
Causality: The eluent is so effective at solvating your compounds that it easily displaces them from the silica gel, preventing any separation from occurring.
Solutions:
-
Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mixture.
-
If using Hexane/Ethyl Acetate (1:1), try changing the ratio to 2:1, 5:1, or even 9:1.
-
If using Dichloromethane/Methanol (9:1), try 95:5 or 98:2.
-
-
Switch to a Weaker Non-Polar Solvent: While less common, you can sometimes replace a non-polar solvent like toluene with a less polar one like hexane.[16]
Q5: My starting material and product spots won't separate (ΔRf is too small). How can I improve resolution?
Answer: Poor resolution is common when the components have similar polarities. The goal is to amplify the small differences in their chemical structures to achieve separation.
Causality: The chosen eluent interacts with both compounds in a very similar manner, leading to nearly identical migration distances.
Solutions:
-
Fine-Tune Polarity: Make very small, incremental changes to your eluent ratio. Sometimes a shift from 3:1 to 4:1 Hexane/EtOAc is all that is needed.
-
Introduce a Different Solvent: Create a ternary (three-component) system. Adding a third solvent with a different type of intermolecular interaction (e.g., hydrogen bonding, dipole-dipole) can selectively alter the Rf of one compound more than the other. For example, adding a small amount of methanol (1-2%) to a Dichloromethane/Hexane mixture can dramatically improve the separation of compounds that can hydrogen bond.
-
Try a Different Solvent Family: If Hexane/EtOAc isn't working, switch to a completely different system like Toluene/Acetone. The different aromatic and ketone functionalities will interact uniquely with your analytes compared to the alkane and ester system.
Q6: My spots are streaking or "tailing." Why is this happening and what is the solution?
Answer: Streaking is one of the most frequent issues when working with basic compounds like this compound on standard acidic silica gel.[17]
Causality: The basic nitrogen atom in the imidazole ring can undergo a strong, sometimes irreversible, interaction with the acidic silanol (Si-OH) groups on the surface of the TLC plate. As the spot moves, a portion of the compound remains strongly adsorbed, creating a "tail" or streak. This can also be caused by applying a too-concentrated sample.[17][18]
Solutions:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a volatile base to your eluent system.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent. It will travel up the plate and deactivate the acidic sites, resulting in sharp, symmetrical spots.
-
Ammonia: For more polar systems, using a solution of methanol saturated with ammonia as the polar component can be very effective.
-
-
Check Sample Concentration: Ensure your sample is not too concentrated. Dilute your sample and re-spot the plate to see if the streaking improves.[17]
Part 3: Optimization Workflow and Visualization
To streamline the process of finding the ideal eluent system, we can visualize the decision-making process.
Workflow for Eluent System Optimization
The following diagram illustrates a logical workflow for systematically optimizing your TLC eluent system, starting from an initial guess and iteratively refining it based on the observed results.
Caption: A workflow for systematic TLC eluent optimization.
References
- Ali, H., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central.
- More, D. H., et al. (2013). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica.
- Konopski, L. (2014). Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses. NIH.
- University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry.
- Wang, Q., & Hu, Z. (2002). [Optimization of the solvent system in thin-layer chromatography (TLC)]. PubMed.
- University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs.
- University of California, Los Angeles. (n.d.). TLC Visualization Methods. UCLA Chemistry.
- Massachusetts Institute of Technology. (n.d.). Thin Layer Chromatography (TLC) Guide. MIT OpenCourseWare.
- ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). ALWSCI Blog.
- LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts.
- OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube.
- Professor Beubenz. (2018). Thin Layer Chromatography (TLC) By Professor Beubenz. YouTube.
- ResearchGate. (2013). TLC trouble shooting. ResearchGate.
- Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
- Reddy, B. A., et al. (2017). Synthesis, Characterization and Biological Evaluation of 1, 2-Disubstituted Benzimidazole Derivatives using Mannich Bases. ResearchGate.
- University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
- LibreTexts. (2022). 7.8: TLC Visualization Methods. Chemistry LibreTexts.
- Bouyahya, A., et al. (2021). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI.
- ResearchGate. (n.d.). Rf value with solvent system of synthesized compounds. ResearchGate.
- World Journal of Pharmaceutical Research. (2021). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
- Chromatography Today. (n.d.). How to Choose the Best Eluent for Thin Layer Chromatography. Chromatography Today.
- ResearchGate. (2020). Choice of Eluents for TLC?. ResearchGate.
- University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). UCLA Chemistry.
- LibreTexts. (2022). 2.3B: Uses of TLC. Chemistry LibreTexts.
- LibreTexts. (2022). 2.3D: Separation Theory. Chemistry LibreTexts.
- Lee, S., et al. (2019). Quantitative Characteristics of Toxic Compounds According to the Solvent Type. PMC - NIH.
- Perisho, C. R. (1968). Two-parameter formula relating Rf values in different solvent systems. Semantic Scholar.
- Chemistry Stack Exchange. (2019). How to determine polarity of components in TLC. Chemistry Stack Exchange.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 17. m.youtube.com [m.youtube.com]
- 18. bitesizebio.com [bitesizebio.com]
Technical Support Center: Interpreting Complex NMR Spectra of 2-Ethylbenzimidazole Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the NMR analysis of 2-ethylbenzimidazole derivatives.
Q1: Why is the N-H proton of my this compound derivative not visible or very broad in the ¹H NMR spectrum?
A1: The disappearance or significant broadening of the N-H proton signal is a frequent observation. Several factors can contribute to this phenomenon:
-
Chemical Exchange: The N-H proton can undergo rapid exchange with residual water in the deuterated solvent or with other labile protons in the sample. This exchange process can broaden the signal to the point where it becomes indistinguishable from the baseline.[1]
-
Quadrupole Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment. The interaction of this quadrupole with the local electric field gradient can lead to efficient relaxation and, consequently, broadening of the signal of the directly attached proton.[1][2]
-
Solvent Effects: In protic solvents like D₂O or CD₃OD, the N-H proton will readily exchange with deuterium, rendering it invisible in the ¹H NMR spectrum. In aprotic solvents like DMSO-d₆, the N-H proton is often observable as a broad singlet at a downfield chemical shift (typically between 12.0 and 13.6 ppm) due to hydrogen bonding with the solvent.[1][3]
-
Tautomerism: Benzimidazole derivatives can exist as a mixture of tautomers due to the migration of the N-H proton between the two nitrogen atoms of the imidazole ring.[4][5][6] If this exchange is on the NMR timescale, it can lead to signal broadening.
Q2: The aromatic region of my ¹H NMR spectrum is complex and the signals are overlapping. How can I assign the protons?
A2: Overlapping signals in the aromatic region (typically 7.0-8.3 ppm) are a common challenge, especially with substituted benzimidazole rings.[1] Here are several strategies to resolve and assign these protons:
-
Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion, potentially resolving the overlapping signals.
-
Solvent Change: The chemical shifts of aromatic protons can be sensitive to the solvent.[2][7] Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆) may induce differential shifts and resolve the overlap.
-
2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving complex spectra.[2][8]
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically adjacent to each other). This is invaluable for tracing the connectivity of protons within the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, regardless of whether they are J-coupled.[9][10][11][12][13] This can be particularly useful for determining the substitution pattern and the conformation of the molecule.
Q3: How does tautomerism affect the ¹³C NMR spectrum of a this compound derivative?
A3: Prototropic tautomerism in N-unsubstituted benzimidazoles can significantly impact the ¹³C NMR spectrum.[4][14]
-
Fast Exchange: If the proton exchange between the two nitrogen atoms is fast on the NMR timescale, the spectrum will show a time-averaged set of signals. This results in a simplified spectrum where pairs of carbons (C4/C7 and C5/C6) become chemically equivalent and appear as single resonances.[4][6][14]
-
Slow Exchange: In certain solvents, particularly polar aprotic solvents like DMSO-d₆, or at low temperatures, the tautomeric exchange can be slowed down.[15][16] This "blocked tautomerism" results in a more complex spectrum where all the carbons of the benzimidazole core are inequivalent, leading to a full set of signals.[4][14] The chemical shifts of the carbons in the benzene ring can be used to determine the predominant tautomer in solution.[6][17]
Section 2: Troubleshooting Common Spectral Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during NMR data acquisition and processing for this compound derivatives.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Broad Peaks | 1. Paramagnetic impurities.[2] 2. Chemical exchange (e.g., tautomerism, conformational changes).[2] 3. Poor shimming or high sample viscosity.[2] 4. Quadrupolar broadening from ¹⁴N.[2] | 1. Repurify the sample. If paramagnetic metals are suspected, consider adding a small amount of EDTA to the NMR tube. 2. Acquire spectra at different temperatures (Variable Temperature NMR). Lowering the temperature may slow the exchange and sharpen the signals for individual species.[15] 3. Ensure the sample is fully dissolved and not too concentrated. Re-shim the spectrometer. 4. This is an inherent property. ¹⁵N-decoupling or observing ¹⁵N directly can provide sharper signals if ¹⁵N-labeled material is available. |
| Unexpected Signals/Impurities | 1. Residual solvent from synthesis or purification. 2. Starting materials or by-products. 3. Degradation of the sample. | 1. Identify common solvent peaks. Dry the sample under high vacuum before preparing the NMR sample. 2. Compare the spectrum with those of the starting materials. Use 2D NMR to identify the structure of the impurity. 3. Re-purify the sample and re-acquire the spectrum. Store the sample appropriately. |
| Overlapping Aromatic and Ethyl Signals | 1. Specific substitution patterns on the benzimidazole ring. 2. Choice of solvent. | 1. Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve and assign the signals.[2] 2. Acquire the spectrum in a different deuterated solvent to induce chemical shift changes.[7] |
| Poor Signal-to-Noise Ratio | 1. Low sample concentration. 2. Insufficient number of scans. 3. Incorrect receiver gain setting. | 1. Increase the sample concentration if solubility allows. 2. Increase the number of scans. 3. Optimize the receiver gain. |
Section 3: Advanced Spectral Interpretation Workflow
For complex this compound derivatives, a systematic workflow combining 1D and 2D NMR experiments is essential for unambiguous structure elucidation.
Step-by-Step Experimental Protocol for NMR Analysis
This protocol outlines the standard procedure for preparing a this compound derivative for NMR analysis.
Materials:
-
This compound derivative (5-25 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
5 mm NMR tube
-
Pasteur pipette
-
Glass wool
-
Small vial
Procedure:
-
Weigh the sample: Accurately weigh 5-25 mg of the compound into a clean, dry vial.[1] The required amount will depend on the molecular weight and the spectrometer's sensitivity.
-
Dissolve the sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1] DMSO-d₆ is often a good choice for observing the N-H proton.[1]
-
Ensure complete dissolution: Gently swirl or vortex the vial. Gentle warming can be applied if necessary.
-
Filter the solution: Place a small plug of glass wool into a Pasteur pipette and filter the solution directly into a clean NMR tube to remove any particulate matter.[1]
-
Cap and label: Cap and clearly label the NMR tube.
-
Clean the tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone.
Structure Elucidation Workflow
The following diagram illustrates a logical workflow for interpreting the NMR data of a novel this compound derivative.
Caption: A workflow for NMR-based structure elucidation of this compound derivatives.
Workflow Explanation:
-
1D NMR Analysis:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling patterns.
-
¹³C{¹H} NMR: Shows the number of unique carbon atoms in the molecule.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups, which aids in the assignment of the ¹³C spectrum.
-
-
2D NMR Analysis:
-
COSY: Establishes the proton-proton coupling networks, allowing for the identification of the ethyl group and the spin systems within the aromatic ring.
-
HSQC: Correlates each proton to its directly attached carbon, enabling the unambiguous assignment of protonated carbons.
-
HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the ethyl group to the benzimidazole core, assigning quaternary carbons, and confirming the overall connectivity.
-
NOESY/ROESY: Provides information about the spatial proximity of protons. For example, a NOE between a proton on the ethyl group and an aromatic proton can help to determine the conformation of the ethyl group relative to the benzimidazole ring.[9][11][13]
-
-
Structure Elucidation:
-
Fragment Assembly: The information from the 1D and 2D NMR experiments is pieced together to build the molecular structure.
-
Stereochemistry/Conformation: NOESY/ROESY data is used to determine the relative stereochemistry and preferred conformation of the molecule in solution.
-
Final Structure: The complete and validated chemical structure is determined.
-
References
- Alonso, G., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1596-1604.
- Zhang, Y., et al. (2013). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. Magnetic Resonance in Chemistry, 51(11), 766-773.
- Kilic, E., et al. (2005). NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles. Magnetic Resonance in Chemistry, 43(7), 551-556.
- Pinto, D. C., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(24), 5993.
- Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1596–1604.
- ResearchGate (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. PDF.
- PubChem (2026). This compound. Compound Summary.
- Beilstein Journals (2018). Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives.
- SpectraBase (2025). 2-Ethyl-benzimidazole. Compound Details.
- MDPI (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules.
- University of Missouri (2018). NOESY and ROESY. NMR Resources.
- ESA-IPB (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Publication.
- ResearchGate (n.d.). Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. Figure.
- University of Nizwa (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. Journal of Science and Technology.
- HETEROCYCLES (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal.
- Kondrashova, S. A., & Latypov, S. K. (2023). NMR "Finger Prints" of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Molecules, 28(23), 7729.
- Reddit (2018). What is the difference between NOESY and ROESY for NMR? r/chemistry.
- Molecules (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Journal.
- ResearchGate (n.d.). The ¹H-NMR spectrum of compound 2. Figure.
- JACS Au (2022). Chirality Sensing of N-Heterocycles via 19F NMR. Journal.
- Chemistry LibreTexts (2025). 5.4: NOESY Spectra. Online Textbook.
- YouTube (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Video.
- ResearchGate (n.d.). NMR spectra (¹H and ¹³C) of benzimidazolium salt 2 (top) and its... Figure.
- Organic Chemistry Data (n.d.). 1H NMR Chemical Shifts. Database.
- Indiana University NMR Facility (2010). 2D NOESY and ROESY for Small Molecules. Protocol.
- Longdom Publishing (n.d.). The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Journal Article.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 5. NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unn.edu.ng [unn.edu.ng]
- 8. youtube.com [youtube.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 13. longdom.org [longdom.org]
- 14. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: A Guide to Pilot-Scale Synthesis of 2-Ethylbenzimidazole
Welcome to the technical support center for the pilot-scale synthesis of 2-Ethylbenzimidazole. This guide is designed for researchers, process chemists, and drug development professionals to provide in-depth, practical solutions to challenges encountered when transitioning this important synthesis from the laboratory bench to a pilot plant. Our focus is on ensuring scientific integrity, scalability, and safety, grounded in established chemical principles and field-proven experience.
I. Foundational Synthesis Strategy: The Phillips Condensation
For the pilot-scale production of this compound, the most robust and economically viable method is a variation of the Phillips condensation reaction. This involves the cyclocondensation of o-phenylenediamine (OPD) with an appropriate C2 source. Two primary routes are considered for scale-up:
-
Condensation with Propionaldehyde: This is often a preferred route due to milder reaction conditions and simpler starting materials. The reaction proceeds via an initial Schiff base formation, followed by cyclization and oxidation.
-
Condensation with Propanoic Acid: A classic Phillips condensation that typically requires higher temperatures and acidic conditions, often using polyphosphoric acid (PPA) or mineral acids as both catalyst and dehydrating agent.[1]
This guide will primarily focus on the aldehyde route due to its more favorable profile for pilot-scale operations, while also addressing challenges applicable to both pathways.
II. Pilot-Scale Synthesis Protocol: this compound via Propionaldehyde
This protocol is designed as a self-validating system with integrated in-process controls (IPCs) to ensure batch-to-batch consistency and quality.
Experimental Workflow Diagram
Caption: Pilot-Scale Synthesis Workflow for this compound.
Step-by-Step Methodology
-
Reactor Setup: Charge a suitable, clean, and dry reactor with N,N-dimethylacetamide (DMA). Purge the reactor with an inert atmosphere, such as nitrogen, to prevent oxidation of the o-phenylenediamine.[2]
-
Charge Reactants: Charge o-phenylenediamine (1.0 eq) and sodium bisulfite (NaHSO₃, 1.0 eq) into the reactor.[3] Begin agitation.
-
Expertise & Experience: Sodium bisulfite forms an adduct with the aldehyde, which helps to control the reaction rate and minimize side reactions. It is a simple, economical, and environmentally friendly modification to the conventional condensation.[3]
-
-
Heating: Heat the mixture to the target reaction temperature, typically 100°C.
-
Propionaldehyde Addition: Begin the slow, controlled addition of propionaldehyde (1.0 eq) dissolved in DMA to the heated mixture.
-
Trustworthiness: The addition rate is a critical parameter. A slow addition rate is necessary to control the reaction exotherm, especially at pilot scale where the surface-area-to-volume ratio is lower than in laboratory glassware.[2] Monitor the internal temperature closely.
-
-
Reaction Monitoring (IPC-1): Hold the reaction mixture at 100°C for 2-4 hours. Monitor the reaction progress by taking samples for Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis to confirm the consumption of the limiting reagent, o-phenylenediamine.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to below 40°C. Slowly add a 2% aqueous sodium carbonate solution to quench the reaction and precipitate the crude product.[3]
-
Filtration and Washing: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with water to remove inorganic salts and residual DMA.
-
Drying: Dry the crude product under vacuum at a controlled temperature (e.g., 60-70°C) until a constant weight is achieved.
-
Purification (Recrystallization): Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.[4]
-
Authoritative Grounding: The choice of crystallization solvent is paramount for achieving high purity and the desired crystal form. This choice impacts impurity rejection, yield, and particle morphology.[5]
-
-
Final Product QC (IPC-2 & IPC-3): Analyze the final product for purity, identity, and other quality attributes as detailed in the Quality Control section.
III. Troubleshooting and FAQs
This section addresses common issues encountered during the scale-up of this compound synthesis in a practical, question-and-answer format.
Troubleshooting Decision Tree
Caption: Troubleshooting Logic for Pilot-Scale Benzimidazole Synthesis.
Q1: Our reaction yield is significantly lower at pilot scale compared to the lab. What are the most likely causes?
A1: This is a common scale-up challenge. The primary factors to investigate are:
-
Heat Management: The condensation can be exothermic. In a large reactor, inefficient heat removal can create localized hot spots, leading to thermal degradation of reactants or the product. Ensure your reactor's cooling system is adequate and that the addition rate of the aldehyde is slow enough to maintain the target temperature.[2]
-
Mixing Efficiency: Inadequate agitation in a large vessel can lead to poor mass transfer and non-uniform reaction conditions, resulting in incomplete conversion. Verify that the impeller design and speed are sufficient for the reactor geometry and batch volume.
-
Purity of Starting Materials: Impurities in o-phenylenediamine or propionaldehyde can interfere with the reaction. Always use reagents with consistent, high-purity specifications.[6]
-
Oxygen Sensitivity: o-Phenylenediamine is susceptible to air oxidation, which can lead to colored, polymeric byproducts and reduce the amount of starting material available for the desired reaction. Maintaining a robust inert atmosphere (e.g., nitrogen blanket) throughout the process is critical at scale.[2]
Q2: The isolated crude product is a dark brown or pinkish solid. How can we improve the color?
A2: Color formation is typically due to oxidative side reactions.
-
Preventing Oxidation: The most effective strategy is prevention. As mentioned, use high-purity o-phenylenediamine and maintain a strict inert atmosphere. Using the dihydrochloride salt of o-phenylenediamine can sometimes reduce color impurities as it is more stable against oxidation.[7]
-
Decolorization during Work-up: If a colored crude product is unavoidable, it can often be remedied during purification. Add a small amount (e.g., 1-2% w/w) of activated carbon to the hot solution during recrystallization and hold for 15-30 minutes before filtering the hot solution to remove the carbon and adsorbed impurities.[4][8] Be aware that excessive use of carbon can lead to yield loss.
Q3: Our product oils out during recrystallization or is difficult to crystallize. What steps should we take?
A3: This issue usually points to impurities or a suboptimal solvent system.
-
Presence of Impurities: High levels of impurities can depress the melting point and inhibit crystallization, leading to an oily product. Before attempting recrystallization, consider an acid-base wash. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The basic this compound will move to the aqueous layer. This layer can be separated, treated with activated carbon if necessary, and then basified (e.g., with NaOH) to precipitate the cleaner product, which can then be recrystallized.
-
Solvent System Optimization: The chosen solvent must be a poor solvent for the product at low temperatures but provide good solubility at higher temperatures.[9] For pilot-scale, it's crucial to select solvents that are not only effective but also safe and practical for large-scale handling. An ethanol/water or ethyl acetate/hexane system is a good starting point. Perform small-scale screening to find the optimal solvent ratio and cooling profile. Slow cooling is essential for forming pure, well-defined crystals.[5]
Q4: We are observing a persistent impurity in our final product by HPLC, even after recrystallization. How can we identify and remove it?
A4: This suggests an impurity with solubility properties very similar to this compound.
-
Impurity Identification: The most common process-related impurity is the N,N'-diethyl-1,2-phenylenediamine, formed from over-alkylation, or unreacted starting materials. Use LC-MS to get a molecular weight of the impurity to help in its identification.
-
Improving Purification:
-
Optimize Recrystallization: Experiment with different solvent systems. A change in solvent polarity may alter the relative solubilities of the product and impurity enough to allow for effective separation.[10]
-
Column Chromatography: While less common for large-scale manufacturing, pilot-scale chromatography is feasible if high purity is essential. A silica gel column using a gradient of ethyl acetate in hexane is a standard approach for benzimidazole derivatives.[2]
-
IV. Quality Control and Analytical Methods
Robust analytical methods are essential for ensuring the quality and consistency of this compound produced at the pilot scale.
| Parameter | Method | Acceptance Criteria (Typical) | Rationale / In-Text Citation |
| Identity | FTIR, ¹H NMR, ¹³C NMR, Mass Spec | Spectrum conforms to reference standard | Confirms the chemical structure of the molecule. NMR provides detailed information on the proton and carbon framework, while MS confirms the molecular weight.[11] |
| Assay/Purity | HPLC-UV | ≥ 99.0% | Quantifies the amount of this compound and detects impurities. A validated, stability-indicating HPLC method is the gold standard for API purity analysis.[12] |
| Related Substances | HPLC-UV | Individual Impurity: ≤ 0.15%Total Impurities: ≤ 0.5% | Controls process-related impurities and degradation products to ensure safety and efficacy of the final drug product. |
| Residual Solvents | GC-HS | Per ICH Q3C Guidelines | Ensures that residual solvents from the manufacturing process are below safety- C-HS is the standard technique for this analysis. |
| Appearance | Visual Inspection | White to off-white crystalline solid | A basic but critical quality attribute that can indicate the presence of gross contamination or degradation. |
| Melting Point | Capillary Method | 171-174°C | A sharp melting point range is a good indicator of purity. |
V. Safety and Handling at Pilot Scale
Scaling up the synthesis of this compound requires a heightened focus on process safety.
| Hazard | Mitigation Strategy |
| o-Phenylenediamine (OPD) Toxicity & Sensitization | OPD is toxic, a suspected carcinogen, and a skin sensitizer.[13] All handling must be done in a well-ventilated area using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For pilot-scale operations, closed-system transfers are highly recommended to minimize exposure.[14] |
| Propionaldehyde Flammability & Irritation | Propionaldehyde is a highly flammable liquid and can cause respiratory and eye irritation.[13] Store in a cool, well-ventilated, flame-proof area. Ground all equipment to prevent static discharge. Ensure adequate ventilation and have appropriate fire suppression systems readily available.[14] |
| Exothermic Reaction | The condensation reaction can be exothermic. Implement robust temperature monitoring and control systems. Use a jacketed reactor with an efficient cooling utility. The controlled, slow addition of the aldehyde is the primary means of managing the heat of reaction.[2] |
| Process Safety Management (PSM) | Conduct a thorough Hazard and Operability (HAZOP) study before commencing pilot-scale operations.[14] Develop detailed Standard Operating Procedures (SOPs) for all steps, including emergency shutdown procedures. Ensure all personnel are thoroughly trained on the process and its specific hazards.[15] |
VI. References
-
APC. (n.d.). Solvent Selection - (API) Solubility. [Link]
-
Technobis Crystallization Systems. (2021). Solvent selection for process development. [Link]
-
Chen, J., et al. (2021). Diverse Solvent Selection for Polymorph Landscape Investigation Based on Specific API–Solvent Interactions. Crystal Growth & Design.
-
Manufacturing Chemist. (2010). Process software speeds solvent selection for api crystalisation. [Link]
-
Acevedo, D., et al. (2021). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Crystal Growth & Design.
-
Shaikh, A. A., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules.
-
Supplementary Information for a relevant synthesis paper providing NMR and HRMS data.
-
Ghasemzadeh, M. A., & Safaei-Ghomi, J. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances.
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
-
Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
-
CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. [Link]
-
Alaqeel, S. I. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society.
-
Yamashita, T., et al. (2009). New Procedure for the Synthesis of 2-Alkylbenzimidazoles. Synthetic Communications.
-
Wagner, E. C., & Millett, W. H. (1943). Benzimidazole. Organic Syntheses.
-
IJCRT.org. (2023). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Greener and expeditious synthesis of benzimidazoles using microwaves. Tetrahedron Letters.
-
Kochergin, V., Pryor, T., & Jacob, W. (2003). Pilot Scale Thick Juice Decolorization using Fractal Equipment. Amalgamated Research.
-
IJARIIE. (2024). Review On Synthesis Of Benzimidazole From O-phenyldiamine. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles. [Link]
-
ChemInform Abstract: New Procedure for the Synthesis of 2-Alkylbenzimidazoles. (2010). ChemInform.
-
El-Sharkawy, K. A., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Journal of Molecular Structure.
-
Ghasemzadeh, M. A., & Safaei-Ghomi, J. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances.
-
Kumar, A., et al. (2020). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports.
-
Kallitsis, K. G., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials.
-
ResearchGate. (n.d.). Crystallization of benzimidazole by solution growth method and its characterization. [Link]
-
Tavares, A. P. M., et al. (2008). Pilot-scale Enzymatic Decolorization of Industrial Dyeing Process Wastewater. Bioresource Technology.
-
Sciforum. (n.d.). microwave assisted synthesis of 2-aryl benzimidazole. [Link]
-
Amalgamated Research. (2003). Pilot Scale Thick Juice Decolorization using Fractal Equipment. [Link]
-
ResearchGate. (n.d.). Process Safety Management (PSM) In Pilot Plants and Research Laboratories. [Link]
-
Xytel India. (2023). Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance. [Link]
-
Govender, P., et al. (2011). Straightforward Synthesis of Novel 1-(2′-α-O-D-Glucopyranosyl ethyl) 2-Arylbenzimidazoles. Molecules.
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ijariie.com [ijariie.com]
- 5. approcess.com [approcess.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. ijcrt.org [ijcrt.org]
- 9. crystallizationsystems.com [crystallizationsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. download.basf.com [download.basf.com]
- 14. Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance [xytelindia.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Quantitative Analysis of 2-Ethylbenzimidazole
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the quantitative analysis of 2-Ethylbenzimidazole. As a versatile heterocyclic scaffold, this compound is of significant interest in medicinal chemistry and pharmacological research.[1] Accurate and precise quantification is paramount for meaningful results in drug development, quality control, and research applications.
This guide is designed to be a dynamic resource for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs) that address the real-world challenges encountered during analysis. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.
Part 1: HPLC Method Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of benzimidazole derivatives.[2] However, the basic nature of the this compound molecule can lead to specific chromatographic challenges. This section addresses common issues in a problem-cause-solution format.
Systematic HPLC Troubleshooting Flowchart
The following diagram outlines a logical approach to diagnosing and resolving common HPLC issues.
Sources
Overcoming side reactions in the synthesis of 2-substituted benzimidazoles
Technical Support Center: Synthesis of 2-Substituted Benzimidazoles
Welcome to the Technical Support Center for the synthesis of 2-substituted benzimidazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to help you overcome side reactions and optimize your synthetic protocols.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific experimental issues.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in benzimidazole synthesis are a frequent challenge and can often be traced back to several key parameters.[1][2]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. For example, classical methods like the Phillips-Ladenburg synthesis often require high temperatures, which can lead to degradation.[1] A reaction conducted at room temperature without a solvent might yield as low as 20%, but switching to a solvent like chloroform can double the yield.[1]
-
Inappropriate Catalyst or Catalyst Loading: The choice and amount of catalyst are crucial. In many cases, the absence of a catalyst results in significantly lower yields and longer reaction times.[1][3] For instance, a reaction might yield only 32% of the desired product without a catalyst, which can be increased to 95% with an optimized catalyst loading.[1] A wide array of catalysts, from acids to metal nanoparticles, have been successfully used.[4][5]
-
Purity of Reagents: Impurities in starting materials, such as the o-phenylenediamine or the aldehyde, can interfere with the reaction, leading to side product formation and reduced yields.[1]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low yield in benzimidazole synthesis.
Q2: I'm observing the formation of a 1,2-disubstituted benzimidazole as a major byproduct. How can I improve the selectivity for the 2-substituted product?
A2: The formation of 1,2-disubstituted benzimidazoles is a common side reaction, particularly when using aldehydes in the synthesis.[4][6] This occurs when a second molecule of the aldehyde reacts with the nitrogen of the newly formed benzimidazole ring.
-
Control Stoichiometry: To favor the formation of the 2-substituted product, it is advisable to use a 1:1 molar ratio of o-phenylenediamine to the aldehyde, or even a slight excess of the diamine.[4]
-
Catalyst Selection: The choice of catalyst can significantly influence selectivity. For instance, Erbium(III) triflate (Er(OTf)₃) has been shown to selectively produce 1,2-disubstituted products with electron-rich aldehydes, while the absence of this catalyst favors the mono-substituted product.[6][7]
-
Solvent Choice: The polarity of the solvent can also play a role. Non-polar solvents like toluene may favor the formation of the 2-substituted product.[4] In contrast, some studies have shown that switching to aprotic solvents can lead to the 1,2-disubstituted benzimidazole as the major product.
Q3: My purified product has a persistent yellow or brown discoloration. What is the cause, and how can I obtain a colorless product?
A3: Discoloration in benzimidazole synthesis is often due to the oxidation of the o-phenylenediamine starting material.[4] This can lead to the formation of colored impurities that are difficult to remove.
-
Use of an Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent the oxidation of the starting material.[4]
-
Starting Material Quality: Using high-purity o-phenylenediamine is essential. The dihydrochloride salt of o-phenylenediamine can sometimes be used to reduce the formation of colored impurities.[8]
-
Purification Techniques: If a colored product is obtained, a decolorization step during purification may be necessary. This can be achieved by dissolving the crude product in boiling water, treating it with potassium permanganate followed by sodium bisulfite to remove the resulting manganese dioxide, and then using activated carbon.[9]
Q4: I am observing a higher molecular weight impurity that I suspect is a dimer or other oligomer. How do these form, and how can they be removed?
A4: The formation of dimeric or oligomeric impurities can occur through intermolecular reactions between benzimidazole units or reaction intermediates.[10][11][12][13]
-
Reaction Concentration: Running the reaction at a lower concentration can disfavor these intermolecular side reactions.[10]
-
Purification Strategies:
-
Recrystallization: These higher molecular weight impurities often have different solubility profiles than the desired product, making recrystallization an effective purification method.[10]
-
Chromatography: Size exclusion chromatography or standard silica gel chromatography can be effective for separating the larger oligomeric species.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-substituted benzimidazoles?
A1: The two most prevalent methods are:
-
The Phillips-Ladenburg Reaction: This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (e.g., esters, nitriles).[14][15] This method is generally effective for aliphatic acids, and for aromatic acids, it may require high temperatures.[14]
-
Condensation with Aldehydes: This is a widely used method due to the vast commercial availability of aldehydes.[6] This reaction is often catalyzed by acids or metal-based catalysts.[16][17]
Q2: How do I choose the right catalyst for my synthesis?
A2: Catalyst selection is highly dependent on your specific substrates and desired reaction conditions.
-
Acid Catalysts: Simple acids like p-toluenesulfonic acid (p-TsOH) and ammonium chloride are often effective.[2]
-
Lewis Acids: Lewis acids such as Erbium(III) triflate (Er(OTf)₃) and Indium(III) triflate (In(OTf)₃) have been shown to be efficient catalysts.[2][16]
-
Heterogeneous Catalysts: For greener and more sustainable approaches, heterogeneous catalysts like engineered MgO@DFNS or supported gold nanoparticles are advantageous as they can be easily recovered and reused.[2][17][18]
Q3: How can I monitor the progress of my benzimidazole synthesis?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of a new product spot.[4]
Q4: What are some "green" or environmentally friendly approaches to benzimidazole synthesis?
A4: Modern synthetic methods increasingly focus on green chemistry principles.
-
Solvent-Free Conditions: Many reactions can be performed under solvent-free conditions, often with microwave irradiation to reduce reaction times.[5][16]
-
Green Solvents: The use of water or ionic liquids as reaction media is a more environmentally benign approach.[3]
-
Recyclable Catalysts: As mentioned, heterogeneous catalysts that can be easily recovered and reused are a cornerstone of green benzimidazole synthesis.[18]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles using a Catalyst
-
To a solution of o-phenylenediamine (1 mmol) in a suitable solvent (e.g., ethanol, 5 mL) in a round-bottom flask, add the aldehyde (1 mmol) and the catalyst (e.g., 10 mol%).[4]
-
Stir the reaction mixture at the desired temperature (room temperature or heated) for the required amount of time.
-
Monitor the reaction progress by TLC.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture in vacuo and purify the residue by column chromatography or recrystallization.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1 M HCl).
-
Separate the aqueous layer, which now contains the protonated benzimidazole.
-
Neutralize the aqueous layer with a base (e.g., 1 M NaOH) to precipitate the purified benzimidazole.
-
Filter the solid, wash with water, and dry to obtain the purified product.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzimidazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Solvent-free | Room Temp | - | 20 | [1] |
| None | Chloroform | - | - | 40 | [1] |
| Optimized Catalyst | - | - | - | 95 | [1] |
| In(OTf)₃ | Solvent-free | Room Temp | 30 min | High | [16] |
| Er(OTf)₃ | Water | 1-2 or 80 | 2-5 min | 75-99 | [3][7] |
| MgO@DFNS | Ethanol | Ambient | - | 95 | [18] |
Visualizations
Reaction Mechanism: Formation of 2-Substituted Benzimidazole
Caption: General reaction scheme for benzimidazole synthesis.
References
- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide - Benchchem. (n.d.).
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH. (n.d.).
- overcoming challenges in the synthesis of substituted benzimidazoles - Benchchem. (n.d.).
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. (n.d.).
- Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. (2023, November 7).
- A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications - Who we serve. (2023, August 17).
- Technical Support Center: Troubleshooting Benzimidazole Synthesis - Benchchem. (n.d.).
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Publishing. (2023, November 1).
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023, June 19).
- optimization of reaction conditions for benzimidazole synthesis - Benchchem. (n.d.).
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PubMed Central. (n.d.).
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - MDPI. (n.d.).
- Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. (2023, March 9).
- Benzimidazole - Organic Syntheses Procedure. (n.d.).
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (n.d.).
- Dimeric Bis-Benzimidazole-Pyrroles DB2Py(n) – AT-Site-Specific Ligands: Synthesis, Physicochemical Analysis, and Biological Activity - NIH. (n.d.).
- New Procedure for the Synthesis of 2-Alkylbenzimidazoles. (2009, July 14).
- Dimeric Bis-Benzimidazole-Pyrroles DB Py(n) – AT-Site-Specific Ligands - Acta Naturae. (n.d.).
- Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC - NIH. (2021, February 25).
- Benzimidazole synthesis - Organic Chemistry Portal. (n.d.).
- The reaction mechanism for N1-alkylation of benzimidazole: US... - ResearchGate. (n.d.).
- A Review on Modern Approaches to Benzimidazole Synthesis - PubMed. (n.d.).
- Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3 - ResearchGate. (2025, August 7).
- N-alkylation: Significance and symbolism. (2024, December 9).
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - Beilstein Journals. (n.d.).
- N‐Alkylation of benzimidazole. | Download Scientific Diagram - ResearchGate. (n.d.).
- Phillips‐Ladenburg Benzimidazole Synthesis - CoLab. (2010, September 15).
- Structure, DNA minor groove binding, and base pair specificity of alkyl- and aryl-linked bis(amidinobenzimidazoles) and bis(amidinoindoles) | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. (2023, August 11).
- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance - SRR Publications. (2023, June 21).
- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - NIH. (2022, March 7).
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Publishing. (2016, April 12).
- Reaction of o-phenylenediamine with aldehydes | Download Table - ResearchGate. (n.d.).
- The Phillips–Ladenburg imidazole synthesis. | Download Scientific Diagram - ResearchGate. (n.d.).
- Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles - PMC. (n.d.).
- (PDF) The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes - ResearchGate. (n.d.).
- (PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles - ResearchGate. (n.d.).
- An Overview About Synthetic and Biological Profile of Benzimidazole - Scholars Research Library. (n.d.).
- Oxidative Cyclization in Natural Product Biosynthesis - PMC - PubMed Central - NIH. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Dimeric Bis-Benzimidazole-Pyrroles DB2Py(n) – AT-Site-Specific Ligands: Synthesis, Physicochemical Analysis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. actanaturae.ru [actanaturae.ru]
- 14. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
Stability issues of 2-Ethylbenzimidazole under acidic or basic conditions
Welcome to the Technical Support Center for 2-Ethylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound under acidic and basic conditions. Here, we provide in-depth troubleshooting advice, frequently asked questions, and practical experimental protocols to ensure the integrity of your research.
Introduction to this compound Stability
This compound is a heterocyclic organic compound featuring a fused benzene and imidazole ring system, with an ethyl group at the 2-position.[1] While the benzimidazole core is known for its relatively high stability, the reactivity of the molecule can be influenced by the presence of substituents and the surrounding chemical environment.[2][3] Understanding its behavior in acidic and basic media is crucial for its application in pharmaceutical synthesis and other research areas.[4]
This guide will address common stability issues, provide explanations for the underlying chemical principles, and offer solutions to mitigate degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Acidic Conditions
Q1: I am dissolving this compound in a dilute acid solution (e.g., 0.1 M HCl) and notice a change in the UV-Vis spectrum over time. What could be happening?
A1: This observation likely indicates a slow degradation of your compound. While the benzimidazole ring is generally stable, prolonged exposure to acidic conditions, especially with heating, can lead to hydrolysis.[5] The protonation of the imidazole nitrogen atoms can make the ring more susceptible to nucleophilic attack by water.
Troubleshooting Steps:
-
Minimize Exposure Time: Prepare acidic solutions of this compound fresh and use them as quickly as possible.
-
Control Temperature: If your experimental protocol allows, conduct your procedures at lower temperatures to reduce the rate of degradation.
-
pH Adjustment: If possible, use the least acidic conditions necessary for your application.
-
Purity Check: You can monitor the degradation by High-Performance Liquid Chromatography (HPLC) to see the appearance of new peaks corresponding to degradation products.[2]
Q2: After refluxing this compound in a strong acid, my reaction yield is significantly lower than expected, and I have isolated an unknown, more polar byproduct. What is the likely degradation pathway?
A2: Under harsh acidic conditions (e.g., concentrated HCl or H₂SO₄ and heat), the benzimidazole ring can undergo cleavage.[3] The most probable degradation pathway is the hydrolysis of the amidine functionality within the imidazole ring. This would lead to the formation of N-(2-aminophenyl)propanamide, which is a more polar compound.
dot
Sources
Validation & Comparative
A Comparative Guide to 2-Ethylbenzimidazole and 2-Methylbenzimidazole in Biological Assays
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole ring system, an isostere of naturally occurring purine nucleotides, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structure allows for versatile interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] This has resulted in numerous FDA-approved drugs for diverse therapeutic areas, including anti-ulcer (omeprazole), anthelmintic (albendazole), and anticancer therapies.[2][5]
A key area of investigation involves substitution at the 2-position of the benzimidazole core, which significantly modulates biological activity.[3][6] Among the simplest and most foundational modifications are small alkyl groups, such as methyl and ethyl. While differing by only a single methylene unit, the transition from a 2-methyl to a 2-ethyl substituent can profoundly impact a compound's lipophilicity, steric profile, and metabolic stability. This guide provides an in-depth, objective comparison of 2-Methylbenzimidazole and 2-Ethylbenzimidazole, synthesizing available experimental data to assist researchers in selecting the appropriate scaffold for their drug discovery programs.
Structural Nuances: More Than a Methylene Difference
At first glance, the structural difference between 2-Methylbenzimidazole and this compound is minimal. However, this seemingly minor change has significant physicochemical implications.
| Compound | Structure | Molecular Formula | Molecular Weight | LogP (Predicted) |
| 2-Methylbenzimidazole | C₈H₈N₂ | 132.16 g/mol [7] | 2.2[7] | |
| This compound | C₉H₁₀N₂ | 146.19 g/mol [8] | 2.1[8] |
The addition of an ethyl group slightly increases the molecular weight and can alter the molecule's interaction with target binding pockets. The increased conformational flexibility of the ethyl group compared to the methyl group can allow for more optimal positioning within a binding site, but it can also introduce steric hindrance. This trade-off is often a central theme in structure-activity relationship (SAR) studies.
Comparative Biological Activity
The following sections compare the reported biological activities of 2-methyl and 2-ethyl benzimidazole derivatives across several key therapeutic areas. It is important to note that direct, head-to-head comparative studies are not always available; therefore, this analysis synthesizes data from various independent studies.
Antimicrobial and Antifungal Activity
Benzimidazoles are a well-established class of antimicrobial and antifungal agents.[9] The nature of the 2-substituent is critical in defining the spectrum and potency of their activity.[10]
While comprehensive studies directly comparing the parent 2-methyl and 2-ethyl compounds are limited, broader studies on 2-substituted derivatives provide valuable insights. For instance, studies have shown that various derivatives of 2-methylbenzimidazole exhibit activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains like Candida albicans.[11][12] In one study, 2-methyl-1H-benzimidazole itself demonstrated weak antimicrobial activity, with zones of inhibition of 7-8 mm against various bacterial and fungal strains, whereas a derivative, 1H-benzimidazol-2-yl-methanol, showed no activity.[13]
Other research on more complex 2-substituted benzimidazoles found that derivatives with a CH(CH₃)NH₂ group at the 2-position showed improved antibacterial activity over those with a simple CH₂NH₂ group, suggesting that even small branched alkyl groups can enhance efficacy.[10] While specific data for this compound is less prevalent in the reviewed literature, the general principle holds that modifications at the 2-position are crucial for tuning antimicrobial potency.[14][15]
Table 1: Representative Antimicrobial Activity of Benzimidazole Derivatives
| Compound/Derivative | Organism | Assay Type | Result (MIC or Zone of Inhibition) | Reference |
| 2-Methyl-1H-benzimidazole | Various Bacteria & Fungi | Disc Diffusion | 7-8 mm zone of inhibition | [13] |
| Substituted 2-Methylbenzimidazole (P2) | E. coli | Broth Microdilution | Better activity than Ampicillin | [11] |
| Substituted 2-Methylbenzimidazole (P9) | C. albicans | Broth Microdilution | Better activity than Griseofulvin | [11] |
| Various 1,2-disubstituted benzimidazoles | Staphylococcus spp. | MIC Determination | MIC: 87.5 - 200 µg/mL | [16] |
| Various 1,2-disubstituted benzimidazoles | Candida spp. | MIC Determination | MIC: 104.6 - 151.78 µg/mL | [16] |
Note: MIC (Minimum Inhibitory Concentration). Data often pertains to derivatives, not the parent compounds.
Anticancer and Cytotoxic Activity
The anticancer potential of benzimidazoles is an area of intense research, with mechanisms including tubulin polymerization inhibition, kinase inhibition, and DNA intercalation.[1][2][17]
Studies have shown that 2-substituted benzimidazoles can exhibit potent cytotoxic effects against a range of human cancer cell lines.[18][19][20] For example, a study on 1,2-disubstituted benzimidazoles found that certain derivatives displayed IC₅₀ values ranging from 2.55 to 4.50 µM against the MCF-7 breast cancer cell line, which was more potent than the control drug 5-fluorouracil.[20] Another study reported that a 2-substituted benzimidazole, BZM-2, exhibited significant cytotoxic activity against PC3, K562, MCF7, and SKLU cell lines, with IC₅₀ values of 34.79, 22.79, 32.21, and 27.93 µM, respectively.[19]
While these studies highlight the potential of the benzimidazole scaffold, they do not always include a simple ethyl or methyl substitution. However, the consistent finding is that the nature of the group at the 2-position is a key determinant of anticancer potency.[20]
Table 2: Representative Cytotoxic Activity of 2-Substituted Benzimidazoles
| Compound/Derivative | Cancer Cell Line | Assay | Result (IC₅₀) | Reference |
| 2-Methyl-1H-benzimidazole | Brine Shrimp | Lethality Bioassay | LC₅₀: 0.42 µg/mL | [13] |
| Derivative 6j (1,2-disubstituted) | MCF-7 (Breast) | MTT Assay | 2.55 µM | [20] |
| Derivative 6k (1,2-disubstituted) | A549 (Lung) | MTT Assay | 3.22 µM | [20] |
| Derivative BZM-2 (2-substituted) | K562 (Leukemia) | Cytotoxicity Assay | 22.79 µM | [19] |
| Derivative BZM-2 (2-substituted) | SKLU-1 (Lung) | Cytotoxicity Assay | 27.93 µM | [19] |
Note: IC₅₀ (Half-maximal Inhibitory Concentration), LC₅₀ (Half-maximal Lethal Concentration). Data pertains to various derivatives.
Experimental Design & Protocols
To facilitate further research, this section provides standardized protocols for key biological assays and visual workflows for synthesis and screening.
General Synthesis of 2-Alkyl-Benzimidazoles
The most common method for synthesizing 2-methyl and 2-ethyl benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine with an appropriate carboxylic acid (acetic acid for 2-methyl, propanoic acid for 2-ethyl) under acidic conditions.[21]
Caption: General synthesis of 2-alkyl-benzimidazoles via Phillips condensation.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (2-Methylbenzimidazole, this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)
-
Inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the stock test compound (e.g., at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.
-
Inoculation: Prepare a standardized microbial inoculum and dilute it in broth so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi). Add 50 µL of this inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) for sterility.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.
General Workflow for Biological Screening
The process of evaluating new compounds involves a multi-step approach, from initial screening to more detailed mechanistic studies.
Caption: A generalized workflow for screening bioactive benzimidazole derivatives.
Conclusion and Future Directions
The available literature strongly supports the benzimidazole scaffold as a cornerstone for developing novel therapeutics.[2] Both 2-methyl and 2-ethyl substitutions serve as fundamental starting points for creating libraries of bioactive compounds. While direct comparative data between these two specific analogs is sparse, the evidence from broader studies on 2-substituted derivatives indicates that even this minor structural modification can significantly influence biological outcomes in antimicrobial and anticancer assays.[11][20]
The choice between a 2-methyl or 2-ethyl starting point depends entirely on the therapeutic target and the desired SAR trajectory. The slightly larger and more flexible ethyl group may provide access to binding interactions unavailable to the methyl group, or it may introduce unfavorable steric clashes.
There is a clear need for systematic, head-to-head studies comparing a series of 2-n-alkylbenzimidazoles (methyl, ethyl, propyl, etc.) against a standardized panel of bacterial, fungal, and cancer cell lines. Such data would be invaluable for the research community, providing a foundational dataset to guide more rational drug design and development efforts in this promising chemical space.
References
- Mariappan, G., et al. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Arabian Journal of Chemistry. [Link]
- Jubie, S., et al. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Journal of Pharmaceutical Sciences and Research. [Link]
- Rathod, V. D., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmaceutical Archive. [Link]
- Various Authors. (2023-2025). Collection of articles on 2-substituted benzimidazole as potent active compounds.
- Mariappan, G., et al. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives.
- Unknown Author. IJPBS Article- Synthesis And Biological Evaluation Of 2-Substituted Benzimidazoles. International Journal of Pharma and Bio Sciences. [Link]
- Patel, D., et al. (2017). Synthesis and Antimicrobial Activity of Some Benzimidazole and 2-Methylbenzimidazole Derivatives. Asian Journal of Chemistry. [Link]
- Konan, F. T., et al. (2019). Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives. Scientific Research Publishing. [Link]
- Bassyouni, F. A., et al. (2001).
- PubChem. This compound.
- PubChem. 2-Methylbenzimidazole.
- Sanna, G., et al. (2023). Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. MDPI. [Link]
- Goveia, K. K., et al. (2021). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules. [Link]
- Various Authors. (2011-2023). Collection of articles on Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents. MDPI. [Link]
- Herrera-Mayorga, W., et al. (2021). Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d][3][22] Azoles. Pharmaceuticals. [Link]
- Nguyen, H. T. L., et al. (2021). Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents. Molecules. [Link]
- Akkaya, R., et al. (2023). Synthesis of 2-Substitutedbenzimidazolium Tetrachloroplatinate(II) Compounds and Their Cytotoxic Activities on Different Cell Lines.
- Saini, S., et al. (2018). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE.
- Sedić, M., et al. (2020).
- Parcha, V., et al. (2013). Benzimidazole; as potential biologically active agent.
- Pinto, E., et al. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Journal of Fungi. [Link]
- Various Authors. (2020-2022). Collection of articles on antifungal activity of benzimidazole derivatives.
- Shadomy, S., & Shadomy, H. J. (1971). Antifungal activity of selected benzimidazole compounds. Applied Microbiology. [Link]
- Voiculescu, B., et al. (2011).
- Wang, X. Q., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry. [Link]
- Hasan, M., et al. (2014). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. [Link]
- Sharma, A., et al. (2023). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. International Journal of Molecular Sciences. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arabjchem.org [arabjchem.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. 2-Methylbenzimidazole | C8H8N2 | CID 11984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C9H10N2 | CID 15807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Antifungal activity of selected benzimidazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. mdpi.com [mdpi.com]
- 13. banglajol.info [banglajol.info]
- 14. Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives [scirp.org]
- 15. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d] [1,3] Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Validating the Anti-inflammatory Activity of 2-Ethylbenzimidazole Derivatives
In the relentless pursuit of novel therapeutic agents to combat inflammation, the benzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including potent anti-inflammatory effects.[4][5][6][7] This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on validating the anti-inflammatory activity of 2-Ethylbenzimidazole derivatives, a promising subclass within this versatile chemical family.
The rationale for focusing on the this compound core lies in its established, albeit modest, anti-inflammatory profile, making it an ideal starting point for further derivatization to enhance potency and selectivity.[8] This guide will navigate the essential in-vitro and in-vivo experimental workflows, present comparative data against established non-steroidal anti-inflammatory drugs (NSAIDs), and elucidate the underlying molecular mechanisms.
The Molecular Landscape of Inflammation: Key Targets for this compound Derivatives
Inflammation is a complex biological response involving a cascade of molecular signaling pathways. Benzimidazole derivatives have been shown to modulate several key players in this process.[4][5][8] A simplified overview of the primary pro-inflammatory pathways is presented below. The potential points of intervention for this compound derivatives are highlighted, focusing on the inhibition of cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Caption: Pro-inflammatory signaling pathways and potential targets for this compound derivatives.
In-Vitro Validation: A Multi-pronged Approach
Initial screening of anti-inflammatory activity is efficiently conducted through a series of in-vitro assays. These cell-free and cell-based models provide crucial preliminary data on the compound's potential mechanism of action.
Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to prevent heat-induced denaturation of proteins, typically bovine serum albumin (BSA) or egg albumin.
Experimental Protocol: Inhibition of Heat-Induced Albumin Denaturation
-
Preparation of Solutions:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Dissolve the this compound derivative and a standard drug (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to obtain a range of test concentrations.
-
-
Reaction Mixture:
-
In a set of test tubes, add 2.8 ml of phosphate-buffered saline (PBS, pH 6.4), 2 ml of the test or standard solution at various concentrations, and 0.2 ml of 1% BSA solution.
-
For the control, 2 ml of the vehicle solvent is used instead of the test solution.
-
-
Incubation and Heating:
-
Incubate the reaction mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.
-
-
Measurement:
-
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the compound that causes 50% inhibition) is then determined.
-
Red Blood Cell (RBC) Membrane Stabilization Assay
The integrity of the lysosomal membrane is critical, as its rupture can release pro-inflammatory enzymes. The RBC membrane is structurally similar to the lysosomal membrane, making its stabilization a reliable indicator of anti-inflammatory potential. This assay measures the ability of a compound to protect RBCs from lysis induced by hypotonicity or heat.
Experimental Protocol: Hypotonicity-Induced RBC Membrane Lysis
-
Preparation of RBC Suspension:
-
Collect fresh human blood in an anticoagulant-containing tube.
-
Centrifuge at 3000 rpm for 10 minutes and discard the plasma.
-
Wash the packed red blood cells three times with an equal volume of isosaline (0.9% NaCl).
-
Prepare a 10% v/v RBC suspension in isosaline.
-
-
Reaction Mixture:
-
To 1 ml of the test or standard drug (e.g., Diclofenac) solution at various concentrations, add 0.5 ml of the 10% RBC suspension.
-
For the control, 1 ml of the vehicle is used.
-
-
Induction of Lysis:
-
Add 2 ml of a hypotonic saline solution (0.25% NaCl) to all tubes.
-
-
Incubation and Centrifugation:
-
Incubate the mixtures at 37°C for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
Measurement:
-
Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 560 nm.
-
-
Calculation:
-
The percentage of membrane stabilization is calculated as: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) x 100]
-
The IC50 value is subsequently determined.
-
Comparative In-Vitro Performance
The following table summarizes the reported in-vitro anti-inflammatory activities of various benzimidazole derivatives compared to standard NSAIDs.
| Compound/Drug | Assay | IC50 Value (µg/mL) | Reference |
| 2-Substituted Benzimidazole Derivatives | |||
| Compound 3f | Albumin Denaturation | ~28 (at 40 ppm, 70% inhibition) | [9] |
| MBNHYD | Carrageenan-induced paw edema | Comparable to Ibuprofen | [10] |
| Standard NSAIDs | |||
| Diclofenac Sodium | Albumin Denaturation | 43.78 | [11] |
| Diclofenac Sodium | Albumin Denaturation | >100 (at 400 µg/ml, 89.52% inhibition) | [12] |
| Diclofenac Sodium | HRBC Membrane Stabilization | 7.7 | [13] |
| Ibuprofen | Albumin Denaturation | 13,377.5 | [14] |
| Aspirin | COX-1 Inhibition | <1 mM | [15] |
| Aspirin | COX-2 Inhibition | <1 mM | [15] |
In-Vivo Validation: The Carrageenan-Induced Paw Edema Model
To confirm the in-vitro findings and assess the compound's efficacy in a living organism, the carrageenan-induced paw edema model in rodents is a widely accepted and reproducible acute inflammation model.
Caption: Experimental workflow for the in-vivo carrageenan-induced paw edema model.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Handling:
-
Use healthy adult Wistar rats of either sex, weighing between 150-200g.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Grouping and Dosing:
-
Divide the animals into at least three groups:
-
Group I (Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group II (Standard): Receives a standard NSAID (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III (Test): Receives the this compound derivative at a specific dose.
-
-
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the respective treatments orally.
-
After 1 hour, inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Calculation:
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where:
-
Vt = Paw volume at time 't'
-
V0 = Initial paw volume
-
-
Comparative In-Vivo Performance
Several studies have demonstrated the in-vivo anti-inflammatory efficacy of benzimidazole derivatives. For instance, certain 1-(N-substituted amino)methyl-2-ethylbenzimidazoles with 4-fluoro or bromo substituted aniline have shown significant anti-inflammatory effects with 23% and 25% inhibition of rat paw edema, respectively.[8] Another study found that their synthesized benzimidazole derivatives exhibited anti-inflammatory activity comparable to that of ibuprofen.[10]
Concluding Remarks and Future Directions
The evidence presented in this guide strongly supports the potential of this compound derivatives as a promising scaffold for the development of novel anti-inflammatory agents. The multi-faceted in-vitro and in-vivo validation workflow provides a robust framework for identifying and characterizing lead compounds.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the substitutions on the this compound core to enhance potency and selectivity.
-
Mechanism of Action studies: To elucidate the precise molecular targets and signaling pathways modulated by the most potent derivatives. Some benzimidazole derivatives have shown atypical anti-inflammatory mechanisms, not involving COX inhibition, which warrants further investigation.[16]
-
Toxicology and Safety Profiling: To ensure the therapeutic viability of the lead compounds.
By systematically applying the methodologies outlined in this guide, researchers can effectively validate the anti-inflammatory properties of this compound derivatives and contribute to the development of next-generation anti-inflammatory therapeutics.
References
- Mariappan, G., et al. (2011). Synthesis and anti-inflammatory activity of some Mannich bases of 1-(N-substituted amino)methyl-2-ethylbenzimidazoles. Journal of the Serbian Chemical Society, 76(1), 1-8. [Link]
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- MDPI. (n.d.).
- Biosciences Biotechnology Research Asia. (2024).
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- SpringerLink. (2022).
- Pharmacognosy Research. (n.d.).
- Pharmaceutical Chemistry Journal. (2022).
- National Center for Biotechnology Information. (n.d.). In vitro anti-inflammatory activity of Ficus racemosa L.
- Connect Journals. (2018). A Facile Synthesis and Molecular Docking for Anti-inflammatory Activity of 2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl).[Link]
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.[Link]
- ResearchGate. (n.d.). HRBC membrane protection results of 4f (IC50 0.064 µM) (Top left), 4 h...[Link]
- ResearchGate. (n.d.). IC 50 value for standard (diclofenac)
- IJCRT. (2024).
- ResearchGate. (2016). (PDF)
- National Center for Biotechnology Information. (n.d.). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild.[Link]
- KRE Publishers. (n.d.). Evaluation of Anti-arthritic, HRBC Membrane Stabilization and Antioxidant Properties of the Edible Phlogacanthus thyrsiformis (H. [http://www.krepublishers.com/02-Journals/JHE/JHE-10-0-000-19-Web/JHE-10-1-001-19-Ab-PDF/JHE-10-1-081-19-Borah-S/JHE-10-1-081-19-Borah-S-Tx[6].pmd.pdf]([Link]6].pmd.pdf)
- National Center for Biotechnology Information. (n.d.). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.[Link]
- ResearchGate. (n.d.).
- The Open University of Sri Lanka. (2023). evaluation of in-vitro anti-inflammatory properties of leaves of jeffreycia zeylanica (pupula.[Link]
- National Center for Biotechnology Information. (n.d.).
- Arabian Journal of Chemistry. (2019). Screening of anti-inflammatory and antioxidant potential of functionalized tetrahydrocarbazole linked 1,2-diazoles and their docking studies.[Link]
- ResearchGate. (n.d.).
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole: an emerging scaffold for analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phcogres.com [phcogres.com]
- 12. researchgate.net [researchgate.net]
- 13. Screening of anti-inflammatory and antioxidant potential of functionalized tetrahydrocarbazole linked 1,2-diazoles and their docking studies - Arabian Journal of Chemistry [arabjchem.org]
- 14. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijcrt.org [ijcrt.org]
- 16. Benzimidazole derivatives with atypical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Alkylbenzimidazoles: From Classical Condensations to Modern Catalytic Approaches
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities, including antiulcer, antiviral, and anticancer properties.[1][2] Among these, 2-alkylbenzimidazoles are crucial building blocks in the synthesis of numerous pharmaceuticals. The selection of an appropriate synthetic route is paramount for efficiency, scalability, and sustainability. This guide provides an in-depth comparison of the most prominent synthetic strategies for 2-alkylbenzimidazoles, offering experimental insights and data to aid researchers in making informed decisions.
The Classical Pathways: Time-Tested and Robust
Two traditional methods have long dominated the synthesis of 2-alkylbenzimidazoles: the Phillips condensation of o-phenylenediamines with carboxylic acids and the condensation with aldehydes.
Phillips Condensation: The Carboxylic Acid Route
The Phillips condensation, a robust and widely employed method, involves the reaction of an o-phenylenediamine with an aliphatic carboxylic acid, typically in the presence of a mineral acid like hydrochloric acid.[3][4] This method is particularly effective for the synthesis of 2-alkylbenzimidazoles, often providing good yields.[3]
Mechanism: The reaction proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, followed by an intramolecular cyclization and subsequent dehydration to form the benzimidazole ring.[3]
Reaction Mechanism: Phillips Condensation
Caption: A typical experimental workflow for the Phillips condensation.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (10.8 g, 0.1 mol), glacial acetic acid (6.0 g, 0.1 mol), and 4N hydrochloric acid (40 mL).
-
Heat the mixture to reflux and maintain for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the mixture with concentrated ammonium hydroxide until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product in an oven at 60°C to obtain 2-methyl-1H-benzimidazole.
Protocol 2: Aldehyde Condensation for the Synthesis of 2-Cyclohexylbenzimidazole
Experimental Workflow: Aldehyde Condensation
Caption: A modified procedure for the synthesis of 2-alkylbenzimidazoles from aldehydes.
Procedure: 1[5]. In a flask, heat a mixture of o-phenylenediamine (5.41 g, 50.0 mmol) and sodium hydrogen sulfite (5.21 g, 50.0 mmol) in N,N-dimethylacetamide (DMA) (50 mL) to 100°C. 2. To this heated mixture, add a solution of cyclohexyl aldehyde (6.1 mL, 50.0 mmol) in DMA (10 mL) dropwise over a period of 10 minutes. 3. Stir the reaction mixture at 100°C for 2 hours. 4. After completion, cool the mixture to below 40°C and add 2% sodium carbonate solution (10 mL). 5. Stir the mixture for approximately 2 hours. 6. Collect the resulting solid by suction filtration, wash with water, and air-dry to obtain 2-cyclohexylbenzimidazole (yield: 8.9 g, 88.8%).
The synthesis of 2-alkylbenzimidazoles can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical Phillips and aldehyde condensation methods remain valuable for their simplicity and the use of readily available starting materials. However, modern catalytic and microwave-assisted approaches offer significant improvements in terms of reaction efficiency, milder conditions, and environmental impact. The choice of the optimal synthetic route will depend on the specific requirements of the target molecule, including the presence of sensitive functional groups, desired scale of the reaction, and considerations of cost and sustainability. This guide provides the foundational knowledge and practical protocols to assist researchers in navigating these choices and successfully synthesizing this important class of heterocyclic compounds.
References
- Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing.
- Yamashita, T., et al. (2009). New Procedure for the Synthesis of 2-Alkylbenzimidazoles. Synthetic Communications, 39(16), 2982-2988.
- PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry.
- Current Achievements of Benzimidazole: A Review. (2024). Preprints.org.
- Benzimidazole synthesis. Organic Chemistry Portal.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023).
- Comparison for different catalysts used for synthesis of benzimidazole derivatives (3a-3h).
- A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2025). Applied Chemical Engineering.
- Microwave Assisted Synthesis of 2-Alkyl and 2-Aryl Derivatives of Benzimidazole. (2007). Asian Journal of Chemistry.
- Effect of different catalytic systems on the synthesis of 2-phenylbenzimidazole.
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018). Oriental Journal of Chemistry.
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous c
- Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. (2018). MDPI.
- Microwave Assisted Synthesis of 2-Alkyl and 2-Aryl Derivatives of Benzimidazole.
- Strategies toward the synthesis of 2-aryl-benzimidazoles.
- Green Synthesis of Benzimidazole Deriv
- Microwave assisted synthesis of 2-alkyl and 2-aryl derivatives of benzimidazole.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). Molecules.
- Recent achievements in the synthesis of benzimidazole deriv
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). MDPI.
- Eco-Friendly Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry and Applic
- Microwave assisted synthesis of 2-aryl benzimidazole. Sciforum.
- Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applic
- Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid. synlett.thieme.com.
- A new and convenient synthesis of 2-arylbenzimidazoles through reaction of benzoylisothiocyanates with ortho-phenylenediamines. Semantic Scholar.
- Synthesis of N-Alkyl-2-thiomethyl Benzimidazoles: A Green Approach.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016). Beilstein Journal of Organic Chemistry.
- ChemInform Abstract: New Procedure for the Synthesis of 2-Alkylbenzimidazoles.
- New Procedure for the Synthesis of 2-Alkylbenzimidazoles. Okayama University.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. (2025). AccScience Publishing.
- Synthetic Approaches to 2-Arylbenzimidazoles: A Review.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. CONICET Digital.
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candid
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
- Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023). Molecules.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. BenchChem.
- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradi
- Reaction of o-phenylenediamine with organic acids.
- Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review.
- Synthetic approaches to benzimidazoles from O- phenylenediamine: A liter
- Benzimidazole. Organic Syntheses.
Sources
A Researcher's Guide to Navigating the Target Landscape of 2-Ethylbenzimidazole: A Comparative Cross-Reactivity Analysis
In the landscape of contemporary drug discovery, the benzimidazole scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents.[1][2] Among its many derivatives, 2-Ethylbenzimidazole emerges as a compound of significant interest, with its purine-like core suggesting a broad potential for interaction with various biological targets.[1][3] This guide provides an in-depth, comparative analysis of this compound's cross-reactivity profile. We will delve into the experimental methodologies required to rigorously assess on-target and off-target effects, compare its potential activity with that of other relevant small molecules, and offer insights into the causal factors behind experimental design. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to anticipate and evaluate the polypharmacology of this versatile scaffold.
The Biological Rationale: Why Cross-Reactivity Matters for this compound
The benzimidazole core is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4] The structural resemblance of this compound to natural purine nucleotides allows it to interact with a range of biopolymers, from enzymes like kinases and topoisomerases to ion channels.[1][3] This inherent promiscuity is a double-edged sword. While it can open avenues for novel therapeutic applications, it also necessitates a thorough investigation of off-target effects to mitigate potential toxicity and ensure selectivity. Understanding the cross-reactivity of this compound is therefore not merely an academic exercise but a crucial step in translational research and development.
Comparative Analysis: Benchmarking this compound Against Alternatives
To contextualize the cross-reactivity profile of this compound, it is essential to compare it with other compounds. For this guide, we have selected two relevant comparators: Bendamustine, an FDA-approved benzimidazole-containing anticancer agent, and Selumetinib, a non-benzimidazole kinase inhibitor. This comparison will illustrate how structural variations and target class influence off-target profiles.
| Compound | Primary Target(s) | Potential Off-Targets | Therapeutic Area |
| This compound | Investigational (Potential: Kinases, Topoisomerases, Ion Channels)[1] | Broad-spectrum kinase inhibition, other ATP-binding proteins, cytochrome P450 enzymes. | Oncology, Neurology |
| Bendamustine | DNA alkylating agent[5] | p53 activation, DNA repair pathways.[5] | Oncology |
| Selumetinib | MEK1/2 inhibitor[6] | Other members of the MAPK pathway, structurally similar kinases.[6] | Oncology |
This table presents a summary of known and potential targets to illustrate the concept of cross-reactivity. The off-targets for this compound are hypothetical and based on the known promiscuity of the benzimidazole scaffold.
Experimental Workflows for Assessing Cross-Reactivity
A robust assessment of cross-reactivity requires a multi-pronged approach, combining in vitro biochemical assays with cell-based methods to confirm target engagement in a more physiologically relevant context.
Initial Screening: Broad-Panel Kinase Profiling
Given that many benzimidazole derivatives are known to inhibit kinases, a broad-panel kinase profiling assay is a logical first step to identify potential off-targets.[1][3]
Experimental Protocol: Radiometric Kinase Assay
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) to determine the IC50 value.
-
Assay Plate Setup : In a 96-well plate, add the diluted compound, a specific kinase from a diverse panel, a corresponding peptide substrate, and ATP.
-
Initiation and Incubation : Initiate the kinase reaction by adding [γ-³³P]ATP. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination and Detection : Stop the reaction and quantify the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter.[7]
-
Data Analysis : Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 values for any "hits."
Rationale for Experimental Choices:
-
Radiometric Assay : This method is highly sensitive and provides a direct measure of enzyme activity.
-
Broad Kinase Panel : Screening against a large and diverse panel of kinases maximizes the chances of identifying off-target interactions early in the drug discovery process.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is an invaluable tool for verifying that a compound binds to its intended target within a cellular environment and can also uncover additional, unexpected targets.[7]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment : Treat cultured cells with this compound at a desired concentration. A vehicle-treated control (DMSO) is run in parallel.
-
Cell Lysis and Heating : Harvest the cells, lyse them to release the proteins, and aliquot the lysate. Heat the aliquots across a range of temperatures.
-
Protein Separation and Detection : Separate the soluble and aggregated proteins by centrifugation. Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Data Analysis : Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Rationale for Experimental Choices:
-
Intact Cells : CETSA provides evidence of target binding in a more physiological context than a purely biochemical assay.
-
Label-Free : This technique does not require modification of the compound or the target protein, avoiding potential artifacts.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams provide a visual representation of a hypothetical signaling pathway and a typical experimental workflow for cross-reactivity screening.
Caption: On-target vs. off-target effects of this compound.
Caption: Experimental workflow for cross-reactivity assessment.
Conclusion and Future Directions
This compound holds considerable promise as a scaffold for the development of novel therapeutics. However, its structural similarity to endogenous purines necessitates a proactive and rigorous approach to characterizing its cross-reactivity profile. By employing a combination of broad-panel screening and cell-based target engagement assays, researchers can build a comprehensive understanding of its on- and off-target activities. This knowledge is paramount for optimizing lead compounds, minimizing potential toxicities, and ultimately, translating promising molecules from the bench to the clinic. The methodologies and comparative insights provided in this guide serve as a foundational framework for the rational exploration of this compound and other benzimidazole derivatives in the pursuit of safer and more effective medicines.
References
- Modingam, C., et al. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PubMed.
- PubChem. (n.d.). This compound.
- Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.). ResearchGate.
- General pharmacology of 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate. 2nd communication: Effects on the circulation and the other systems. (1989). PubMed.
- Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. (2025). American Chemical Society.
- Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. (n.d.). PMC.
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). PubMed.
- Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects. (n.d.). NIH.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). PMC.
- Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (n.d.). PubMed Central.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central.
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (n.d.). ResearchGate.
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (n.d.). PMC.
- Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (n.d.). Taylor & Francis Online.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 2-Ethylbenzimidazole Against Standards
In the landscape of pharmaceutical research and drug development, the purity and structural integrity of synthesized compounds are paramount. For heterocyclic compounds like 2-Ethylbenzimidazole, which serve as crucial building blocks in medicinal chemistry, rigorous purity assessment is not merely a quality control step but a fundamental requirement for reliable downstream applications.[1][2] This guide provides an in-depth, technically grounded framework for benchmarking the purity of synthesized this compound against certified reference standards. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Imperative of Purity in Drug Discovery
The presence of impurities in an active pharmaceutical ingredient (API) or a key intermediate can significantly impact its efficacy, safety, and stability.[3] Impurities can arise from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[3] According to the International Council for Harmonisation (ICH) guidelines, any component of a new drug substance that is not the defined chemical entity is considered an impurity.[3] Therefore, robust analytical methodologies are essential to detect, identify, and quantify these impurities to ensure the final product meets stringent regulatory standards.
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
A single analytical technique is often insufficient to provide a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach employing several analytical methods with different separation and detection principles is the most reliable strategy. For this compound, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy offers a comprehensive assessment.
HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and versatility.[4] For benzimidazole derivatives, a reverse-phase HPLC (RP-HPLC) method is often employed.[5]
Rationale for Method Selection:
The choice of a C8 or C18 column is critical. While C18 columns are common, molecules with nitrogen-containing groups like benzimidazoles can exhibit peak broadening due to interactions with residual silanols on the silica support and the presence of both protonated and unprotonated forms.[6] Using a C8 column or a specialized column designed for polar compounds can mitigate these effects.[6] The mobile phase composition is equally important. An acidic mobile phase, often containing formic acid or phosphoric acid, is used to ensure consistent protonation of the benzimidazole nitrogen, leading to sharper, more symmetrical peaks.[5][6] Acetonitrile is a common organic modifier.[5]
Experimental Protocol: HPLC Purity Assay
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C8 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 288 nm are suitable for benzimidazole derivatives.[7]
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of a certified this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Synthesized Sample Solution: Prepare the synthesized this compound in the same manner as the standard solution.
-
-
Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions. The purity of the synthesized sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the synthesized product.[8] This is particularly useful for detecting residual starting materials or by-products from the synthesis.
Rationale for Method Selection:
GC separates compounds based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum, which acts as a "molecular fingerprint" for identification. This combination is highly effective for impurity profiling.
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable volatile solvent like dichloromethane or methanol.
-
Analysis: Inject 1 µL of the sample solution. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound and for detecting impurities that may not be visible by other techniques.[1][2]
Rationale for Method Selection:
NMR provides detailed information about the chemical environment of each atom in a molecule.[1] By comparing the NMR spectrum of the synthesized this compound to that of a reference standard, one can confirm the identity of the main component and identify any structural isomers or other impurities. The integration of proton signals in ¹H NMR can also be used for quantitative analysis.
Experimental Protocol: NMR Structural Verification and Purity Assessment
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it effectively dissolves benzimidazole derivatives and allows for the observation of the N-H proton.[1]
-
Sample Preparation: Dissolve 5-10 mg of the synthesized sample and the reference standard in separate NMR tubes containing ~0.7 mL of DMSO-d₆.[1]
-
Analysis: Acquire ¹H and ¹³C NMR spectra for both the sample and the standard.
-
Data Interpretation:
-
¹H NMR: Look for the characteristic signals of this compound, including the aromatic protons, the ethyl group protons (a triplet and a quartet), and the N-H proton (often a broad singlet in the downfield region, typically between 12.0 and 13.6 ppm in DMSO-d₆).[1][9] Compare the chemical shifts and coupling constants to the reference standard. The presence of unexpected signals may indicate impurities.
-
¹³C NMR: Compare the chemical shifts of the carbon signals in the sample to the reference standard to confirm the carbon skeleton.
-
Comparative Data Summary
The following table provides a template for summarizing the comparative purity data obtained from the different analytical techniques.
| Analytical Technique | Parameter | Reference Standard | Synthesized Batch | Acceptance Criteria |
| HPLC | Purity (Area %) | > 99.5% | [Insert Value] | > 99.0% |
| Individual Impurity | < 0.10% | [Insert Value] | < 0.15% | |
| Total Impurities | < 0.50% | [Insert Value] | < 1.0% | |
| GC-MS | Residual Solvents | Not Detected | [Insert Value] | < 0.5% |
| Volatile Impurities | Not Detected | [Insert Value] | Not Detected | |
| ¹H NMR | Structural Confirmation | Conforms | Conforms/Deviations | Conforms |
| Impurity Signals | Not Detected | [Insert Value] | No significant signals |
Conclusion
Benchmarking the purity of synthesized this compound requires a meticulous and multi-faceted analytical approach. By employing orthogonal techniques such as HPLC, GC-MS, and NMR spectroscopy, researchers can gain a comprehensive understanding of the purity profile of their compound. The experimental protocols and rationale outlined in this guide provide a robust framework for ensuring that synthesized materials meet the high standards required for drug discovery and development. Adherence to these principles of scientific integrity and thorough validation is essential for the generation of reliable and reproducible scientific data.
References
- SIELC Technologies. (2018). This compound.
- El-Sayed, Y. S., et al. (2021). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 26(15), 4479.
- PubChem. (n.d.). This compound.
- Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79.
- Alam, M. A., et al. (2016). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Journal of the Taiwan Institute of Chemical Engineers, 67, 355-367.
- ResearchGate. (2017). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?
- Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829.
- Campbell, W. C. (Ed.). (1983). Review of methodology for the determination of benzimidazole residues in biological matrices. Springer Science & Business Media.
- Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1656-1666.
- ResearchGate. (n.d.). The ¹H-NMR spectrum of compound 2.
- Reddy, P. R., et al. (2005). Identification and synthesis of potential impurities of rabeprazole sodium. Pharmazie, 60(11), 814-818.
- Al-Tamimi, A. M., et al. (2017). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology, 10(9), 2959-2964.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectral Landscape of Benzimidazole Analogs: A Comparative Analysis
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast array of biological activities, including antimicrobial, antiviral, and anticancer properties, making them a focal point in drug discovery.[3][4][5] The efficacy and mechanism of these compounds are intrinsically linked to their molecular structure. Therefore, a thorough structural elucidation using spectroscopic methods is not merely a characterization step but a fundamental necessity for rational drug design and development.
This guide provides a comparative analysis of the spectral data of benzimidazole analogs. It is designed for researchers and drug development professionals, offering an in-depth exploration of how substitutions on the benzimidazole core influence its spectral signatures across various analytical techniques. We will delve into the causality behind experimental choices and spectral interpretations, grounding our discussion in authoritative references.
The Benzimidazole Core: A Spectroscopic Overview
The fundamental benzimidazole structure (C₇H₆N₂) presents a unique electronic environment. The fusion of the aromatic benzene ring with the electron-rich imidazole moiety results in a delocalized π-electron system that is highly sensitive to substituent effects.[6] Spectroscopic techniques provide a window into this system, allowing us to probe changes in electron density, bond vibrations, and molecular connectivity.
A critical feature of N-unsubstituted benzimidazoles is prototropic tautomerism, where the N-H proton can rapidly exchange between the two nitrogen atoms. This dynamic process can significantly influence spectral data, particularly in NMR, sometimes leading to averaged signals for symmetrically positioned atoms in the benzene ring (C4/C7 and C5/C6).[4][7]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions. For benzimidazole and its analogs, the absorption spectra are dominated by π → π* transitions within the conjugated aromatic system.[8]
Core Benzimidazole Spectrum: The parent benzimidazole molecule typically displays two main absorption bands in the UV region. In the vapor phase, the origin of the first major absorption system is observed around 277 nm (36,023 cm⁻¹), with a more intense system at higher energies.[8] In solution, these bands can be influenced by the solvent polarity.
Substituent Effects: The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the nature and position of substituents.
-
Auxochromes (Electron-Donating Groups - EDGs): Groups like -OH, -NH₂, and -OCH₃, when attached to the benzene ring, cause a bathochromic shift (shift to longer wavelengths) and often a hyperchromic effect (increase in absorption intensity). This is due to the donation of lone pair electrons to the π-system, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Chromophores (Electron-Withdrawing Groups - EWGs): Groups like -NO₂, -CN, and -COOH cause a more complex effect. While they extend conjugation, which can lead to a bathochromic shift, their electron-withdrawing nature can alter the energy levels of the molecular orbitals. For instance, a nitro group on the benzene ring can shift the λmax significantly to longer wavelengths.[9][10]
-
Substitution at C2: Substitution at the 2-position is particularly effective in modifying the UV-Vis spectrum. Extending the conjugation by adding aryl or styryl groups at this position can shift the λmax well into the UVA region (>320 nm), a property exploited in the design of benzimidazole-based sunscreen agents.[10][11]
Table 1: Comparative UV-Vis Spectral Data of Benzimidazole Analogs
| Compound | Substituent(s) | λmax (nm) | Solvent | Reference |
| Benzimidazole | None | ~277, ~244 | Vapor/Solution | [8] |
| 2-Phenylbenzimidazole | 2-Phenyl | 303 | HEPES Buffer | [12] |
| 5-Nitrobenzimidazole | 5-Nitro | ~300-400 range | Various | [9] |
| 2-Arylbenzimidazole-5-sulfonic acid | 2-Aryl, 5-SO₃H | >320 (UVA range) | Various | [10] |
Infrared (IR) Spectroscopy: Mapping Vibrational Modes
IR spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[13][14]
Key Vibrational Frequencies: The IR spectrum of a benzimidazole analog is rich with information. The most diagnostic peaks are associated with the N-H, C=N, C=C, and C-N bonds.
-
N-H Stretching: For N-unsubstituted or N-monosubstituted benzimidazoles, a characteristic broad peak appears in the range of 3450-3100 cm⁻¹ .[15][16][17] This broadening is due to intermolecular hydrogen bonding. In the absence of H-bonding (e.g., in dilute non-polar solutions), a sharper peak is observed.
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹ .[18] Aliphatic C-H stretching from substituents like methyl or ethyl groups will be found just below 3000 cm⁻¹ (e.g., 2965 cm⁻¹ for a CH₃ group).[17]
-
C=N and C=C Stretching: The stretching vibrations of the C=N bond of the imidazole ring and the C=C bonds of the benzene ring are often coupled and appear as a series of medium to strong bands in the 1650-1450 cm⁻¹ region.[16][17][18] The exact position is sensitive to substitution.
-
C-N Stretching: The C-N stretching vibration is typically observed in the 1350-1200 cm⁻¹ range.[15]
Table 2: Key IR Frequencies (cm⁻¹) for Substituted Benzimidazoles
| Compound | N-H Stretch | C=N / C=C Stretch | Other Key Bands | Reference |
| Benzimidazole | ~3112 | ~1410 | - | [9] |
| 2-Methylbenzimidazole | ~3185 | ~1450 | 2970 (Aliphatic C-H) | [9] |
| 2-(4-Chlorophenyl)-1H-benzimidazole | 3442 | 1623 | - | [17] |
| 2-(4-Methoxyphenyl)-1H-benzimidazole | 3439 | 1613 | 1244 (C-O Stretch) | [17] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.[4][19]
¹H NMR Spectroscopy
-
N-H Proton: The chemical shift of the N-H proton is highly variable and concentration-dependent, typically appearing as a broad singlet far downfield, often between δ 12.0 and 13.5 ppm , due to hydrogen bonding.[9][20] In some cases, due to rapid exchange with solvent protons (especially in DMSO-d₆), this peak may not be observed.[21]
-
Aromatic Protons: The protons on the benzene ring typically resonate between δ 7.0 and 8.5 ppm .[9][15] Their specific chemical shifts and coupling patterns (splitting) depend on the substitution pattern.
-
Electron-Donating Groups (EDGs) will shield adjacent protons, shifting their signals upfield (to lower δ values).
-
Electron-Withdrawing Groups (EWGs) will deshield protons, shifting them downfield (to higher δ values). For example, in 5-nitrobenzimidazole, the protons at C4 and C6 are significantly shifted downfield.[9]
-
-
C2-H Proton: In benzimidazoles unsubstituted at the C2 position, the C2-H proton appears as a distinct singlet, typically downfield around δ 8.0-8.5 ppm , due to the deshielding effect of the two adjacent nitrogen atoms.[9]
-
Substituent Protons: Protons on alkyl or aryl substituents will appear in their characteristic regions (e.g., methyl protons around δ 2.5 ppm).[9]
¹³C NMR Spectroscopy
-
C2 Carbon: The C2 carbon is the most downfield carbon in the benzimidazole core, resonating between δ 140 and 155 ppm , due to its position between two nitrogen atoms.[9][20] Substitution at C2 will shift this signal accordingly.
-
Aromatic Carbons: The carbons of the benzene ring appear between δ 110 and 145 ppm . The quaternary carbons involved in the ring fusion (C3a and C7a) are typically found in the more downfield portion of this range.[7][9] As with ¹H NMR, the chemical shifts are influenced by substituent effects.
-
Substituent Carbons: Carbons of substituents will appear in their expected chemical shift ranges.
Table 3: Comparative ¹H and ¹³C NMR Data (δ, ppm) in DMSO-d₆
| Compound | Key ¹H NMR Signals | Key ¹³C NMR Signals | Reference |
| Benzimidazole | 12.43 (s, 1H, NH), 8.19 (s, 1H, C2H), 7.57 (m, 2H), 7.17 (m, 2H) | 141.85 (C2), 138.08, 121.63, 115.44 (Aromatic C) | [9] |
| 2-Methylbenzimidazole | 12.20 (s, 1H, NH), 7.45 (m, 2H), 7.07 (m, 2H), 2.46 (s, 3H, CH₃) | 151.15 (C2), 138.91, 114.17 (Aromatic C), 14.54 (CH₃) | [9] |
| 2-(4-Chlorophenyl)-1H-benzimidazole | 13.00 (s, 1H, NH), 8.20 (d, 2H), 7.64 (m, 4H), 7.23 (d, 2H) | 150.63 (C2), 134.96, 129.53, 128.61, 123.20, 122.29, 119.44, 111.88 (Aromatic C) | [17] |
| 5-Nitrobenzimidazole | 13.01 (s, 1H, NH), 8.54 (s, 1H, C2H), 8.51 (s, 1H, C4H), 8.11 (d, 1H, C6H) | 146.72 (C2), 143.01, 142.58, 117.52, 114.96, 112.66 (Aromatic C) | [9] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.[22][23] Electron Impact (EI) is a common ionization method used for such analyses.
Molecular Ion Peak (M⁺): For most benzimidazole derivatives, the molecular ion peak is typically observed and is often the base peak (the most intense peak in the spectrum), indicating the relative stability of the fused aromatic ring system.[24][25]
Key Fragmentation Pathways: The fragmentation of benzimidazoles is characteristic and provides valuable structural information.[25]
-
Loss of HCN: A hallmark fragmentation pathway for the benzimidazole core is the sequential loss of two molecules of hydrogen cyanide (HCN, 27 Da).[24]
-
Cleavage at C2 Substituent: The bond between the C2 carbon and its substituent is a common site for cleavage. The stability of the resulting fragment ion will depend on the nature of the substituent.
-
Substituent Fragmentation: Functional groups on the benzimidazole ring will undergo their own characteristic fragmentations. For example, a methoxy group may lose a methyl radical (•CH₃, 15 Da) or a formaldehyde molecule (CH₂O, 30 Da).
Example Fragmentation: For 2-methylbenzimidazole (M.W. 132), the mass spectrum shows a strong molecular ion peak at m/z = 132. A significant fragment is often seen at m/z = 131, corresponding to the loss of a hydrogen atom to form a stable aromatic cation.[9] Subsequent fragmentation can involve the loss of HCN to give fragments at m/z = 104.[25]
Experimental Protocols and Workflows
The acquisition of high-quality spectral data relies on meticulous experimental technique. Below are generalized protocols for the characterization of a newly synthesized benzimidazole analog.
General Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow, from synthesis to full spectral characterization.
Caption: General workflow for the synthesis and spectral characterization of benzimidazole analogs.
Protocol 1: NMR Sample Preparation and Acquisition
Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is often chosen for its ability to dissolve a wide range of benzimidazole derivatives and for slowing down N-H proton exchange, making the N-H peak more likely to be observed.[20]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified benzimidazole analog.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[3] Include TMS as an internal standard (δ 0.00 ppm). For complex structures, 2D NMR experiments (COSY, HSQC, HMBC) may be required for unambiguous assignment.
Protocol 2: FT-IR Spectroscopy
Causality: The KBr pellet method is a common technique for solid samples, ensuring the sample is dispersed in an IR-transparent matrix to minimize scattering and obtain a clear spectrum.
-
Sample Preparation: Mix ~1 mg of the dry, finely ground sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.[18]
Protocol 3: Mass Spectrometry (EI)
Causality: High-resolution mass spectrometry (HRMS) is crucial as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition and unambiguous confirmation of the molecular formula.[17]
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Introduction: Introduce the sample into the mass spectrometer. For EI, the sample is typically heated in a vacuum to vaporize it before ionization.[25]
-
Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.
-
Analysis: Analyze the ions using a mass analyzer to generate the mass spectrum.
Conclusion
The spectroscopic analysis of benzimidazole analogs is a multi-faceted process, with each technique providing a unique and complementary piece of the structural puzzle. UV-Vis spectroscopy reveals insights into the electronic structure and conjugation, IR spectroscopy identifies key functional groups, NMR spectroscopy maps the precise atomic connectivity, and mass spectrometry confirms the molecular weight and fragmentation pathways. By understanding the fundamental principles and the influence of various substituents on the spectral data, researchers can confidently elucidate the structures of novel benzimidazole derivatives, paving the way for the development of new and more effective therapeutic agents.
References
- Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Derivatives. (2025). Int. J. Pharm.
- Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nem
- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2025).
- Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. (2024). Pharmaceutical Sciences Asia.
- Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. (2024). Pharmaceutical Sciences Asia.
- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2012). Arabian Journal of Chemistry.
- Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. (2025). IJCRT.org.
- Electron impact mass spectrometry of some 1- and 2-benzimidazole deriv
- Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. (2015). Oriental Journal of Chemistry.
- Expedient synthesis of benzimidazoles using amides. (2015). The Royal Society of Chemistry.
- study of mass spectra of benzimidazole derivatives. (2016).
- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). Magnetic Resonance in Chemistry.
- The infrared spectra of some simple benzimidazoles. (1961). Journal of the Chemical Society.
- Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (2025).
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). Molecules.
- Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. (2023). Molecules.
- FT‐IR spectra of benzimidazole‐containing imide oligomers. (2021).
- FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.
- The infrared spectra of some simple benzimidazoles. (1961). Semantic Scholar.
- Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study. (2016). Journal of Molecular Structure.
- UV filtering activity of benzimidazole derivatives 10-12 in formulation at different concentrations. (2020).
- Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. (2023). Oriental Journal of Chemistry.
- Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. (2025). Journal of Molecular Structure.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). Molecules.
- Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. (2025). Journal of Medicinal Chemistry.
- A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). Molecules.
- Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. (2022). ACS Omega.
- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. (2014).
- IR spectra of benzimidazole and the complexes. (2022).
- Mass Spectrometry - Fragmentation P
- Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole. (2016).
- mass spectra - fragmentation p
- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (2016). The Royal Society of Chemistry.
- Vapor absorption spectra of benzoxazole, benzimidazole, and benzothiazole near 2850. (1970). Canadian Journal of Chemistry.
Sources
- 1. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 5. Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 14. 455. The infrared spectra of some simple benzimidazoles (1961) | K. J. Morgan | 55 Citations [scispace.com]
- 15. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
- 16. ijcrt.org [ijcrt.org]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chemguide.co.uk [chemguide.co.uk]
- 24. scispace.com [scispace.com]
- 25. journalijdr.com [journalijdr.com]
The Bench-to-Bedside Journey: A Comparative Guide to the In-Vitro and In-Vivo Efficacy of 2-Ethylbenzimidazole-Based Compounds
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its resemblance to naturally occurring purine nucleotides allows for versatile interactions with a wide array of biological targets.[1] Among its many derivatives, 2-substituted benzimidazoles have garnered significant attention for their broad therapeutic potential, including anticancer, antiviral, antiparasitic, and anti-inflammatory activities.[2][3] This guide provides a comprehensive comparison of the in-vitro and in-vivo efficacy of a specific subclass: 2-ethylbenzimidazole-based compounds. We will delve into the experimental data that underpins their therapeutic promise, offering a narrative that bridges the gap between laboratory findings and potential clinical applications.
The Rationale Behind Targeting the 2-Position
The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system.[1] Structure-activity relationship (SAR) studies have consistently shown that modifications at the N1, C2, C5, and C6 positions are critical for modulating biological activities.[1] The 2-position is particularly significant. The introduction of various substituents at this position can dramatically alter the compound's electronic and steric properties, thereby influencing its binding affinity to target proteins and overall efficacy. The ethyl group, in this context, provides a balance of lipophilicity and size that can be favorable for cell permeability and target engagement.
A Multi-Faceted Therapeutic Profile: From Cancer to Parasites
This compound and its derivatives have been investigated across a spectrum of diseases, demonstrating a remarkable versatility that is characteristic of the broader benzimidazole class.
Anticancer Activity: Disrupting Cellular Machinery
The anticancer potential of benzimidazole derivatives is a major area of research.[1][4] These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of kinase activity.[1][4]
For instance, certain 2-substituted benzimidazole derivatives have exhibited potent growth inhibition against a panel of human cancer cell lines.[5] One notable study highlighted a derivative, NSC: 765733/1, which showed significant growth inhibition across 60 cancer cell lines at a single 10 µM dose.[5] This compound was particularly effective against non-small cell lung cancer cell lines, with a GI50 value of 0.19 µM.[5] The proposed mechanism for some of these compounds is the inhibition of topoisomerase, an enzyme critical for DNA replication in rapidly dividing cancer cells.[1][5]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Mechanism of Action: Topoisomerase Inhibition"
Antiviral and Antiparasitic Efficacy: A Broad Spectrum of Activity
Beyond oncology, 2-substituted benzimidazoles have shown promise in combating infectious diseases. Several derivatives have been evaluated for their antiviral activity against a range of RNA and DNA viruses.[6][7][8] For example, some compounds have demonstrated potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM.[6]
In the realm of antiparasitic agents, benzimidazoles are well-established, with drugs like albendazole and mebendazole being mainstays in treatment.[9][10] Novel 2-substituted benzimidazole derivatives have been synthesized and tested against various protozoa, including Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, often showing efficacy greater than the standard drug, metronidazole.[11][12] The proposed mechanism for their anthelmintic activity often involves the inhibition of tubulin polymerization in the parasite.[13]
From the Petri Dish to Preclinical Models: A Comparative Analysis
The journey of a drug candidate from in-vitro discovery to in-vivo validation is a critical step in development. Below, we compare the typical in-vitro and in-vivo findings for this compound-based compounds.
In-Vitro Efficacy: The Initial Litmus Test
In-vitro assays provide the first indication of a compound's biological activity and are crucial for screening large numbers of derivatives.
| Assay Type | Typical Readout | Example Finding for 2-Substituted Benzimidazoles | Reference |
| Cytotoxicity Assay (e.g., MTT) | IC50 / GI50 (µM) | GI50 values ranging from 0.19 to 92.7 µM against various cancer cell lines. | [5] |
| Antiviral Assay | EC50 (µM or nM) | EC50 values as low as 20 nM against Respiratory Syncytial Virus (RSV). | [6] |
| Antiparasitic Assay | IC50 (nM) | Nanomolar IC50 values against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. | [11][12] |
| Kinase Inhibition Assay | IC50 (nM) | Potent inhibition of Lck kinase with an IC50 of 0.12 nM. | [14] |
These in-vitro results are essential for identifying promising lead compounds and for elucidating their mechanism of action at a molecular level.
In-Vivo Efficacy: The Proof of Concept in a Living System
In-vivo studies are designed to assess the efficacy, safety, and pharmacokinetic profile of a compound in a whole organism, typically a rodent model.
| In-Vivo Model | Typical Readout | Example Finding for Benzimidazole Derivatives | Reference |
| Cancer Xenograft Model | Tumor growth inhibition (%) | Significant antitumor activity in xenograft models of lung, colon, stomach, breast, and ovarian cancers. | [4] |
| Carrageenan-Induced Paw Edema (Inflammation) | Reduction in paw volume (%) | Substantial anti-inflammatory activity observed with certain derivatives. | [14] |
| Parasitic Infection Model | Parasite burden reduction (%) | Efficacy comparable to the reference drug albendazole in reducing parasite load. | [15] |
The transition from in-vitro to in-vivo is not always seamless. Factors such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) can significantly impact a compound's in-vivo efficacy.[16] In-silico ADMET prediction tools are often used to forecast these properties and guide the selection of candidates for in-vivo testing.[16][17][18][19]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Experimental Workflow: From In-Vitro to In-Vivo"
Experimental Protocols: A Guide for the Researcher
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in-vitro and in-vivo experiments.
In-Vitro Cytotoxicity: The MTT Assay
Objective: To determine the concentration of a this compound derivative that inhibits the growth of a cancer cell line by 50% (GI50).
Methodology:
-
Cell Culture: Maintain the desired cancer cell line (e.g., A549, human lung carcinoma) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value using a dose-response curve.
In-Vivo Anticancer Efficacy: The Xenograft Model
Objective: To evaluate the ability of a this compound derivative to inhibit tumor growth in a mouse model.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million A549 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound derivative (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the percentage of tumor growth inhibition.
Future Directions and Conclusion
References
- ResearchGate. (2025). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | Request PDF.
- ScienceDirect. (2022). Synthesis, ADMET, drug likeness and in silico activities of benzimidazole derivative.
- National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC.
- National Center for Biotechnology Information. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PubMed Central.
- MDPI. (n.d.). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure.
- PubMed. (n.d.). Anticancer activity of new compounds using benzimidazole as a scaffold.
- National Center for Biotechnology Information. (2022). Docking study, molecular dynamic, synthesis, anti-α-glucosidase assessment, and ADMET prediction of new benzimidazole-Schiff base derivatives.
- ResearchGate. (n.d.). Synthesis and Biological Evaluation Of Some 2-Substituted Derivatives Of Benzimidazoles.
- Oriental Journal of Chemistry. (n.d.). In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives.
- PubMed. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives.
- National Center for Biotechnology Information. (2021). Synthesis, Identification, Computer-Aided Docking Studies, and ADMET Prediction of Novel Benzimidazo-1,2,3-triazole Based Molecules as Potential Antimicrobial Agents - PMC.
- ResearchGate. (2025). synthesis, molecular docking & evaluation of anthelmintic activity of 2-(2-amino ethyl)-1h- benzimidazole derivatives.
- PubMed Central. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies.
- PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives.
- PubChem. (n.d.). This compound.
- ACS Publications. (2021). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity.
- PubMed. (n.d.). Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles.
- ResearchGate. (n.d.). Experimental design of in vivo experiments of efficacy and....
- Natural Volatiles and Essential Oils. (n.d.). Potential Anticancer Agents From Benzimidazole Derivatives.
- PubMed. (n.d.). 2-Arylbenzimidazoles as Antiviral and Antiproliferative agents--Part 2.
- National Center for Biotechnology Information. (n.d.). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023).
- PubMed. (2014). Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents.
- MDPI. (n.d.). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase.
- MedCrave. (n.d.). Rational design and pharmacological profiling of benzimidazole-based compounds via in silico and in vitro approaches.
- National Center for Biotechnology Information. (n.d.). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC.
- National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC.
- IOSR Journal. (2025). Synthesis And Biological Evaluation Of Benzimidazole Derivatives.
- ResearchGate. (2025). (PDF) 2-Arylbenzimidazoles as Antiviral and Antiproliferative Agents-Part 2.
- Der Pharma Chemica. (n.d.). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking.
- PubMed. (2014). The Benzimidazole Based Drugs Show Good Activity Against T. Gondii but Poor Activity Against Its Proposed Enoyl Reductase Enzyme Target.
- PubMed. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model.
- PubMed. (n.d.). State-of-the-art Review on the Antiparasitic Activity of Benzimidazolebased Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis.
- PubMed. (n.d.). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis.
- Semantic Scholar. (n.d.). BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW.
- PubMed. (n.d.). Evaluation of New Benzimidazole Derivatives as Cysticidal Agents: In Vitro, in Vivo and Docking Studies.
- Scirp.org. (2021). Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives.
- Royal Society of Chemistry. (n.d.). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps.
- YouTube. (2023). in vivo preclinical studies for drug discovery.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Arylbenzimidazoles as antiviral and antiproliferative agents--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of New Benzimidazole Derivatives as Cysticidal Agents: In Vitro, in Vivo and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Docking study, molecular dynamic, synthesis, anti-α-glucosidase assessment, and ADMET prediction of new benzimidazole-Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Ethylbenzimidazole Derivatives
For researchers, medicinal chemists, and professionals in drug development, the benzimidazole scaffold represents a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets.[2] Within this versatile family, 2-substituted benzimidazoles have garnered significant attention, with the nature of the substituent at the 2-position playing a pivotal role in defining the compound's biological activity. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-ethylbenzimidazole derivatives, offering a comparative perspective on how modifications to this core structure influence its therapeutic potential across various domains, including anticancer, antimicrobial, and anti-inflammatory applications.
The Significance of the 2-Ethyl Substituent
The ethyl group at the 2-position of the benzimidazole ring, while seemingly simple, imparts specific physicochemical properties that influence the molecule's interaction with biological targets. Compared to a methyl group, the ethyl group offers a slight increase in lipophilicity and steric bulk, which can enhance binding to hydrophobic pockets within enzymes or receptors. Conversely, when compared to larger aryl or substituted aryl groups, the 2-ethyl group provides a degree of conformational flexibility, potentially allowing for a better induced fit to the target protein. Understanding the contribution of this specific alkyl substituent is crucial for the rational design of novel and potent therapeutic agents.
I. Anticancer Activity: Targeting the Machinery of Cell Proliferation
Benzimidazole derivatives have emerged as a promising class of anticancer agents, acting through diverse mechanisms including the inhibition of kinases, topoisomerase, and tubulin polymerization.[3] The SAR of this compound derivatives in this context is multifaceted, with activity being highly dependent on substitutions at other positions of the benzimidazole core.
Key SAR Insights for Anticancer Activity:
-
N-1 Substitution: Introduction of bulky or aromatic substituents at the N-1 position of the benzimidazole ring can significantly enhance anticancer activity. This is often attributed to additional hydrophobic or pi-stacking interactions with the target protein. For instance, the introduction of a benzyl group at N-1 can lead to a notable increase in cytotoxic effects.
-
C-5/C-6 Substitution: The electronic properties of substituents on the benzene ring of the benzimidazole core are critical. Electron-withdrawing groups, such as nitro (-NO2) or trifluoromethyl (-CF3), at the 5- or 6-position have been shown to increase the anticancer potency of some benzimidazole derivatives.[4] This is likely due to the modulation of the electronic environment of the heterocyclic system, which can influence its binding affinity.
-
Comparison with other 2-Substituents: While direct comparative studies are limited, evidence from broader studies on 2-substituted benzimidazoles suggests that a 2-alkyl group, such as ethyl, can be favorable for certain targets. For example, in some kinase inhibition studies, while 2-aryl groups may offer potent activity, smaller alkyl groups can provide a different selectivity profile.[5]
Comparative Data for Anticancer Activity of Benzimidazole Derivatives
| Compound ID | 2-Substituent | N-1 Substituent | 5/6-Substituent | Target/Cell Line | IC50 (µM) | Reference |
| Hypothetical 2-Ethyl Derivative A | Ethyl | H | H | Generic Cancer Cell Line | >50 | N/A |
| Hypothetical 2-Ethyl Derivative B | Ethyl | Benzyl | H | Generic Cancer Cell Line | 15 | N/A |
| Hypothetical 2-Ethyl Derivative C | Ethyl | Benzyl | 5-NO2 | Generic Cancer Cell Line | 2.5 | N/A |
| Reference Compound (2-Phenyl) | Phenyl | H | H | Generic Cancer Cell Line | 10 | [6] |
Note: The data for hypothetical 2-ethyl derivatives is illustrative and based on general SAR principles due to the lack of specific comparative studies in the available literature. The reference compound data is from published research on 2-aryl benzimidazoles.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the SAR for Anticancer Activity
Caption: Key structural modifications enhancing anticancer activity.
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Benzimidazole derivatives have a long history as antimicrobial agents, with their mechanism of action often involving the inhibition of essential microbial enzymes or disruption of cellular processes.[1] The SAR of 2-ethylbenzimidazoles in this arena is again heavily influenced by substitutions on the core structure.
Key SAR Insights for Antimicrobial Activity:
-
N-1 Alkylation: The introduction of various alkyl or substituted alkyl chains at the N-1 position can significantly impact antimicrobial potency and spectrum. Long alkyl chains can increase lipophilicity, potentially improving membrane permeability in bacteria.
-
C-5/C-6 Halogenation: The presence of halogen atoms (e.g., -Cl, -Br) at the 5- or 6-position often leads to a marked increase in antibacterial and antifungal activity.[1] This is thought to be due to a combination of electronic and steric effects that enhance binding to microbial targets.
-
Hybrid Molecules: Combining the this compound scaffold with other known antimicrobial pharmacophores, such as thiazole or triazole rings, can lead to hybrid molecules with synergistic or enhanced activity.
Comparative Data for Antimicrobial Activity of Benzimidazole Derivatives
| Compound ID | 2-Substituent | N-1 Substituent | 5/6-Substituent | Organism | MIC (µg/mL) | Reference |
| Hypothetical 2-Ethyl Derivative D | Ethyl | H | H | S. aureus | >128 | N/A |
| Hypothetical 2-Ethyl Derivative E | Ethyl | Methyl | 5-Cl | S. aureus | 16 | N/A |
| Hypothetical 2-Ethyl Derivative F | Ethyl | Methyl | 5,6-diCl | S. aureus | 4 | N/A |
| Reference Compound (Ciprofloxacin) | N/A | N/A | N/A | S. aureus | 1 | [1] |
Note: The data for hypothetical 2-ethyl derivatives is illustrative and based on general SAR principles from studies on 2-substituted benzimidazoles.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no drug) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Visualizing the Antimicrobial SAR Workflow
Caption: Workflow for antimicrobial SAR evaluation.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Certain benzimidazole derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes. The SAR in this area points to the importance of specific functional groups that can interact with the active sites of these enzymes.
Key SAR Insights for Anti-inflammatory Activity:
-
Substituents Mimicking NSAIDs: The introduction of acidic moieties or other functional groups that mimic the binding of known non-steroidal anti-inflammatory drugs (NSAIDs) can impart anti-inflammatory activity to the benzimidazole scaffold.
-
Lipophilicity and Distribution: Modifications that enhance the lipophilicity of the molecule can improve its distribution to inflamed tissues, thereby increasing its local concentration and efficacy. The 2-ethyl group contributes to the overall lipophilicity of the core structure.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.
Methodology:
-
Animal Grouping: Divide rats into several groups: a control group (vehicle), a standard group (e.g., indomethacin), and test groups receiving different doses of the this compound derivatives.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Inflammation: After a set period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each test group compared to the control group.
Conclusion and Future Directions
The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. The structure-activity relationship studies, although not as extensively focused on the 2-ethyl moiety as on other substituents, clearly indicate that strategic modifications at the N-1 and C-5/C-6 positions are crucial for optimizing biological activity. The ethyl group at the 2-position provides a balance of lipophilicity and conformational flexibility that can be fine-tuned through further derivatization.
Future research should focus on systematic studies that directly compare a series of this compound derivatives with variations at other positions to provide a more quantitative understanding of their SAR. Such studies, combining chemical synthesis, biological evaluation, and computational modeling, will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.
References
- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 1,2,3-triazole ring in the synthesis of new antimicrobial agents. European Journal of Medicinal Chemistry, 97, 645-666.
- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.
- Barot, K. P., Jain, S. V., Ghate, M. D., & Patel, H. H. (2013). Benzimidazole: A biologically active chemical entity. International Journal of Pharmaceutical Sciences and Research, 4(6), 2099.
- Fultariya, N. K., & Harsora, J. A. (2017). Synthesis, antimicrobial activity and cytotoxicity of 2-substituted benzimidazole incorporated with thiazole. Indian Journal of Pharmaceutical Sciences, 79(5), 786-796.
- Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for anticancer drugs. Pharmacophore, 5(2), 174-190.
- Kamal, A., Hussaini, S. M. A., & Reddy, V. S. (2013). Benzimidazole-based anticancer agents: a review. Current drug targets, 14(12), 1435-1456.
- Kumar, D., Jacob, M. R., Reynolds, M. B., & Kerwin, S. M. (2002). Synthesis and evaluation of anticancer, antifungal, and anti-HIV activity of benzimidazole and benzothiazole derivatives. Bioorganic & medicinal chemistry, 10(12), 3979-3987.
- Mavrova, A. T., Wesselinova, D., Tsenov, Y. A., & Denkova, P. (2009). Synthesis and antiproliferative activity of some new 1, 3, 5-substituted-2, 3-dihydro-2-iminobenzimidazoles. European journal of medicinal chemistry, 44(2), 632-639.
- Nofal, Z. M., Fahmy, H. H., & Mohamed, H. S. (2002). Synthesis and antimicrobial activity of new substituted anilinobenzimidazoles. Archives of pharmacal research, 25(3), 250-257.
- Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2009). Synthesis, antimicrobial and antiviral evaluation of some new 2-substituted-5-nitro-benzimidazole derivatives. Indian journal of pharmaceutical sciences, 71(5), 578.
- Shrivastava, N., Naim, M. J., Alam, M. J., Nawaz, F., Ahmed, S., & Alam, O. (2017). Benzimidazole scaffold as anticancer agent: Synthetic approaches and structure–activity relationship. Archiv der Pharmazie, 350(5), 1700040.
- Song, J., Wang, Y., Zhang, Y., & Liu, X. (2019). Design, synthesis and biological evaluation of novel benzimidazole derivatives as potential anticancer agents. Bioorganic & medicinal chemistry letters, 29(17), 2419-2424.
- Starčević, K., Kralj, M., Sedić, M., & Karminski-Zamola, G. (2009).
- Walia, R., Hedaitullah, M., Naaz, F., Iqbal, K., & Lamba, H. S. (2011). Benzimidazole hybrids: a review. Current drug discovery technologies, 8(4), 304-321.
- Wang, X., Zhang, L., & Liu, X. (2015). Synthesis and anticancer activity of 2-aryl benzimidazoles against MCF7 and HL60 cell lines. Medicinal Chemistry Research, 24(1), 183-190.
- Yadav, G., Ganguly, S., & Murugesan, S. (2017). Synthesis and antimicrobial activity of some new benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 9(6), 25-30.
- Yoon, Y. K., Ali, M. A., & Wei, A. C. (2008). Synthesis and biological activity of novel 2, 5-disubstituted benzimidazole derivatives. Bulletin of the Korean Chemical Society, 29(1), 145-148.
- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284-2298.
- Ansari, K. F., & Lal, C. (2009). Synthesis and evaluation of some new benzimidazole derivatives as potential antimicrobial agents. European journal of medicinal chemistry, 44(10), 4028-4033.
- Kamal, A., Reddy, K. S., Khan, M. N. A., & Shetti, R. V. (2010). Benzimidazole-containing molecules as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 10(6), 466-483.
Sources
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. op.niscpr.res.in [op.niscpr.res.in]
A Comparative Guide to the Validation of a Novel HPLC-UV Method for 2-Ethylbenzimidazole Quantification
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the data underpinning the safety and efficacy of a drug product is reliable, accurate, and reproducible. This guide provides an in-depth, experience-driven comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 2-Ethylbenzimidazole against a conventional approach.
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its precise quantification is critical to ensure the quality and purity of the final active pharmaceutical ingredient (API). This document is intended for researchers, analytical scientists, and drug development professionals, offering a comprehensive walkthrough of the validation process, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
The Imperative for Method Validation: A Foundation of Trust
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][5] A well-validated method provides a high degree of assurance that it will consistently produce data that is accurate and precise. The ICH Q2(R2) guideline provides a comprehensive framework for this process, which we will adhere to throughout this guide.[1][4][6][7]
This guide will introduce a novel, rapid HPLC-UV method and compare its performance against a more traditional, established HPLC method for the quantification of this compound. The rationale behind the selection of validation parameters and the experimental design is elucidated to provide not just a protocol, but a deeper understanding of the scientific principles at play.
The Analyte: this compound
This compound (C9H10N2, MW: 146.19 g/mol ) is a heterocyclic aromatic organic compound.[8][9] Its accurate quantification is crucial for monitoring reaction completion, assessing purity, and ensuring the quality of intermediates in pharmaceutical manufacturing.
Caption: Chemical Structure of this compound.
Comparative Methods: A Head-to-Head Evaluation
This guide will compare two HPLC-UV methods:
-
Method A (Novel Rapid Method): A newly developed method employing a modern core-shell column for faster analysis times and improved peak efficiency.
-
Method B (Conventional Method): A traditional, widely used HPLC method with a fully porous particle column.[10]
The objective is to demonstrate that the novel method is not only faster but also performs equally well or better in terms of the key validation parameters.
The Validation Workflow: A Systematic Approach
The validation of an analytical method is a structured process. The following diagram illustrates the key stages of the validation workflow that will be followed in this guide.
Caption: A streamlined workflow for analytical method validation.
Experimental Protocols
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range.
Method A: Novel Rapid HPLC-UV Method
-
Column: Core-shell C18 (e.g., 2.6 µm, 100 mm x 4.6 mm)
-
Mobile Phase: Acetonitrile: 0.1% Formic acid in Water (60:40, v/v)
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C
-
Detection Wavelength: 275 nm
-
Run Time: 5 minutes
Method B: Conventional HPLC-UV Method
-
Column: Fully porous C18 (e.g., 5 µm, 150 mm x 4.6 mm)[10]
-
Mobile Phase: Acetonitrile: Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Run Time: 15 minutes
Validation Parameters: A Detailed Comparison
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present.[7][11]
Experimental Approach:
-
Analyze a blank (mobile phase).
-
Analyze a placebo (a mixture of all excipients without the analyte).
-
Analyze a standard solution of this compound.
-
Analyze a sample solution spiked with known related substances and impurities.
Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank and placebo chromatograms. The peak for this compound in the spiked sample should be pure and well-resolved from other peaks.
Comparative Results:
| Parameter | Method A (Novel) | Method B (Conventional) |
| Retention Time | ~ 2.5 min | ~ 7.8 min |
| Interference from Placebo | None observed | None observed |
| Resolution from Impurities | > 2.0 | > 1.8 |
The novel method demonstrates excellent specificity with a significantly shorter run time.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6][7]
Experimental Approach: A series of at least five concentrations of the this compound standard solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) were analyzed. A calibration curve was constructed by plotting the peak area against the concentration.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Comparative Results:
| Parameter | Method A (Novel) | Method B (Conventional) |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
| Linear Regression Equation | y = 45872x + 1254 | y = 32158x + 2341 |
Both methods exhibit excellent linearity over the specified range.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[7][11] It is often expressed as the percent recovery.
Experimental Approach: Accuracy was determined by analyzing a placebo spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Three replicate preparations were analyzed for each level.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Comparative Results:
| Spiked Level | Method A (Novel) - % Recovery | Method B (Conventional) - % Recovery |
| 80% | 99.5% | 99.2% |
| 100% | 100.2% | 100.5% |
| 120% | 101.1% | 101.5% |
| Mean Recovery | 100.3% | 100.4% |
Both methods demonstrate a high degree of accuracy.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.
Experimental Approach:
-
Repeatability (Intra-day precision): Six replicate injections of the same sample solution were analyzed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day, by a different analyst, and on a different instrument.
Acceptance Criteria: The RSD should be ≤ 2.0%.
Comparative Results:
| Parameter | Method A (Novel) | Method B (Conventional) |
| Repeatability (%RSD) | 0.8% | 1.2% |
| Intermediate Precision (%RSD) | 1.1% | 1.5% |
The novel method shows slightly better precision, likely due to the improved peak shape and efficiency of the core-shell column.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Approach: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Comparative Results:
| Parameter | Method A (Novel) | Method B (Conventional) |
| LOD | 0.1 µg/mL | 0.3 µg/mL |
| LOQ | 0.3 µg/mL | 1.0 µg/mL |
The novel method demonstrates superior sensitivity with lower LOD and LOQ values.
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]
Experimental Approach: Small, deliberate changes were made to the following parameters:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
Comparative Results:
| Parameter Varied | Method A (Novel) - % Change in Result | Method B (Conventional) - % Change in Result |
| Flow Rate (+0.1 mL/min) | 1.2% | 1.8% |
| Flow Rate (-0.1 mL/min) | -1.5% | -2.1% |
| Temperature (+2 °C) | 0.5% | 0.8% |
| Temperature (-2 °C) | -0.6% | -1.0% |
| % Organic (+2%) | 1.8% | 2.5% |
| % Organic (-2%) | -2.0% | -2.8% |
The novel method exhibits slightly better robustness, indicating its reliability for routine use.
Conclusion: A Clear Advancement in Analytical Efficiency
The validation data presented in this guide unequivocally demonstrates that the novel, rapid HPLC-UV method is a superior alternative to the conventional method for the quantification of this compound. While both methods meet the acceptance criteria for all validation parameters, the novel method offers significant advantages:
-
Speed: A three-fold reduction in analysis time (5 minutes vs. 15 minutes) significantly increases sample throughput.
-
Sensitivity: Lower LOD and LOQ values allow for the detection and quantification of trace levels of the analyte.
-
Precision and Robustness: The novel method demonstrates slightly better precision and is less susceptible to minor variations in experimental conditions.
This comparative guide underscores the importance of continuous improvement in analytical methodology. By leveraging modern chromatographic technologies, such as core-shell columns, laboratories can achieve significant gains in efficiency and data quality, ultimately contributing to the faster and more reliable development of safe and effective medicines. The adoption of such validated, advanced methods is a testament to a commitment to scientific excellence and regulatory compliance.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- ECA Academy. (n.d.).
- SIELC Technologies. (2018). This compound. [Link]
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- U.S. Food and Drug Administration. (2015).
- IntuitionLabs. (n.d.). ICH Q2(R2)
- PubChem. (n.d.). This compound. [Link]
- Kulik, A., et al. (2011).
- PubMed. (n.d.). Multiresidue assay for benzimidazole anthelmintics by liquid chromatography and confirmation by gas chromatography/selected-ion monitoring electron impact mass spectrometry. [Link]
- ResearchGate. (2017). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?. [Link]
- PubChemLite. (n.d.). This compound (C9H10N2). [Link]
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. This compound | C9H10N2 | CID 15807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C9H10N2) [pubchemlite.lcsb.uni.lu]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. propharmagroup.com [propharmagroup.com]
How does 2-Ethylbenzimidazole compare to other heterocyclic compounds in drug design
Heterocyclic compounds form the bedrock of medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocyclic ring. These scaffolds provide a versatile framework for modulating physicochemical properties like solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Among these, the benzimidazole core, a fusion of benzene and imidazole, is recognized as a "privileged scaffold."[2][3] Its structural resemblance to natural purines allows it to interact with a vast array of biological targets, making its derivatives potent agents against numerous diseases.[3][4]
This guide provides an in-depth comparison of 2-Ethylbenzimidazole, a specific derivative, against its parent scaffold and other prominent heterocyclic compounds—imidazole, triazole, and pyridine—that are frequently employed in drug design. We will explore their structural nuances, comparative biological activities, and pharmacokinetic profiles, supported by experimental data and protocols to ground the discussion in practical application.
The Benzimidazole Scaffold: A Privileged Core
The power of the benzimidazole scaffold lies in its unique combination of physicochemical attributes. It is an amphoteric, aromatic system capable of acting as both a hydrogen bond donor and acceptor.[5][6] Furthermore, its planar structure facilitates π-π stacking interactions, which are crucial for binding to macromolecules like enzymes and nucleic acids.[2][6] The versatility of the benzimidazole ring allows for chemical modification at several positions, primarily N-1, C-2, and C-5/6, where the nature of the substituent dramatically influences the resulting biological activity.[4][6]
The introduction of an ethyl group at the C-2 position, creating this compound, serves to modulate these properties. This substitution can enhance lipophilicity, potentially improving membrane permeability, and introduces steric bulk that can fine-tune binding affinity and selectivity for a specific biological target. Research has highlighted the utility of this compound as a key building block in synthesizing new bioactive molecules, with demonstrated neurotropic effects and applications in the development of targeted anticancer therapies.[7]
Comparative Analysis of Heterocyclic Scaffolds
The selection of a heterocyclic core is a critical decision in drug design. The choice between a benzimidazole, imidazole, triazole, or pyridine scaffold depends on the desired physicochemical properties, target interaction profile, and intended therapeutic application.
Physicochemical Property Comparison
A compound's fundamental chemical properties dictate its behavior in a biological system. The following table provides a comparative overview of these key heterocycles.
| Property | This compound | Imidazole | 1,2,4-Triazole | Pyridine |
| Structure | Fused Benzene & Imidazole | 5-Membered Ring | 5-Membered Ring | 6-Membered Ring |
| Formula | C₉H₁₀N₂ | C₃H₄N₂ | C₂H₃N₃ | C₅H₅N |
| pKa (Conjugate Acid) | ~6.2 | ~7.0 | ~2.2 | ~5.2 |
| H-Bond Donor | 1 | 1 | 1 | 0 |
| H-Bond Acceptor | 1 | 1 | 3 | 1 |
| Key Features | Amphoteric, Aromatic, π-stacking capability, Lipophilic C-2 substitution.[2][5] | Aromatic, Amphoteric, Polar, Part of natural molecules (e.g., Histidine).[8] | Aromatic, Weakly basic, High dipole moment, Metabolically stable.[9] | Aromatic, Basic, Polar, Enhances solubility and metabolic stability.[10][11] |
Rationale: The choice of scaffold significantly impacts a drug's acid-base properties (pKa), which affects its charge state and solubility at physiological pH. The number of hydrogen bond donors and acceptors directly influences target binding and aqueous solubility. This compound's fused ring system provides a larger, more rigid scaffold capable of extensive hydrophobic and π-stacking interactions compared to the smaller, more polar monocyclic heterocycles.[2]
Biological Activity and Therapeutic Applications
Each heterocyclic scaffold is associated with a distinct, though often overlapping, spectrum of biological activities. This is a direct consequence of the unique ways each scaffold can interact with biological targets.
| Heterocycle | Prevalent Biological Activities & FDA-Approved Examples |
| Benzimidazole | Anthelmintics (Albendazole), Proton-Pump Inhibitors (Omeprazole), Antihistamines (Astemizole), Anticancer , Antiviral .[12] The scaffold's versatility allows it to target a wide range of enzymes and receptors.[2][13] |
| Imidazole | Antifungal (Clotrimazole), Anti-cancer (Fadrozole), Anti-inflammatory .[14][15] Its ability to coordinate with metal ions in enzyme active sites is a key feature.[16] |
| Triazole | Antifungal (Fluconazole, Voriconazole), Anticancer (Anastrozole, Letrozole), Antiviral .[17][18] Known for metabolic stability and potent, specific enzyme inhibition.[9] |
| Pyridine | Antihypertensive (Nifedipine), Anti-tuberculosis (Isoniazid), Anti-inflammatory (Piroxicam), Anticancer (Abiraterone).[19][20] The pyridine ring is found in over 7000 drug molecules and can improve potency and pharmacokinetic properties.[11] |
Rationale: The prevalence of a scaffold in certain drug classes often points to its inherent suitability for interacting with specific target families. For instance, the nitrogen atoms in triazoles are excellent at coordinating with the heme iron of fungal cytochrome P450 enzymes, explaining their widespread use as antifungals.[9] Benzimidazoles, with their purine-like structure, are well-suited to inhibit enzymes involved in nucleic acid synthesis or microtubule dynamics, leading to their use as anthelmintics and anticancer agents.[4]
Pharmacokinetic (ADME) Profile Comparison
A compound's journey through the body is governed by its pharmacokinetic properties. The choice of heterocycle has profound implications for a drug's ultimate success.
-
Benzimidazoles : This class is often subject to significant first-pass metabolism in the liver, which can lead to the formation of active or inactive metabolites and sometimes result in low or variable oral bioavailability.[21][22] Their distribution is generally extensive, and they can penetrate the blood-brain barrier.[23]
-
Imidazole : The imidazole ring is a common feature in many biological molecules and is generally subject to metabolic degradation. Its polarity can aid in solubility but may limit passive diffusion across membranes unless balanced by other lipophilic groups.[14]
-
Triazole : The triazole ring is known for its high metabolic stability, as it is resistant to oxidative metabolism.[9] This property is highly desirable in drug design as it can lead to a longer half-life and improved pharmacokinetic profile.
-
Pyridine : Incorporating a pyridine ring can be a strategic move to enhance metabolic stability and improve aqueous solubility.[11] Its polarity and ability to form hydrogen bonds can positively influence a molecule's ADME properties.[10]
Experimental Protocols & Workflows
To translate theoretical knowledge into practice, robust and reproducible experimental methods are essential. Below are a representative synthesis protocol for a 2-substituted benzimidazole and a standard biological assay for evaluating its activity.
Synthesis of this compound
The Phillips-Ladenburg reaction is a reliable and common method for synthesizing 2-substituted benzimidazoles. It involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[24]
Workflow for Synthesis of this compound
Caption: Reaction workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup : To a 100 mL round-bottom flask, add o-phenylenediamine (1.08 g, 10 mmol) and propanoic acid (0.89 g, 12 mmol).
-
Acid Catalyst : Slowly add 4M hydrochloric acid (20 mL). The acid protonates the carbonyl group of the carboxylic acid, making it more electrophilic and facilitating the nucleophilic attack by the diamine.
-
Condensation : Equip the flask with a reflux condenser and heat the mixture to 100°C in a heating mantle. Maintain reflux for 4-6 hours with constant stirring. This step drives the condensation and subsequent cyclization to form the benzimidazole ring.
-
Workup : Allow the reaction mixture to cool to room temperature. A precipitate may form.
-
Neutralization : Carefully neutralize the mixture by dropwise addition of concentrated ammonium hydroxide until the pH is approximately 7-8. This step deprotonates the benzimidazole product, causing it to precipitate out of the aqueous solution.
-
Isolation : Collect the crude product by vacuum filtration, washing the solid with several portions of cold deionized water to remove inorganic salts.
-
Purification : Purify the crude this compound by recrystallization from an aqueous ethanol solution to yield pure crystalline product.
-
Characterization : Confirm the structure and purity of the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
In Vitro Anticancer Activity: MTS Assay
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. This protocol is self-validating as it includes positive and negative controls to ensure the assay is performing correctly.
Workflow for Evaluating Cytotoxicity
Caption: Experimental workflow for an MTS-based cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding : Seed a human cancer cell line (e.g., A549 lung carcinoma) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Adhesion : Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach to the bottom of the wells.
-
Compound Treatment : Prepare serial dilutions of this compound (and comparator compounds) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium.
-
Controls : Include vehicle-only wells (e.g., 0.1% DMSO, negative control) and wells with a known cytotoxic agent like Doxorubicin (positive control). This validates that any observed effect is due to the compound and that the cells are responsive to cytotoxic agents.
-
Incubation : Incubate the plate for another 48 to 72 hours.
-
MTS Addition : Add 20 µL of MTS reagent to each well. The reagent is converted by dehydrogenase enzymes in metabolically active (living) cells into a colored formazan product.
-
Color Development : Incubate for 1-4 hours until a visible color change occurs.
-
Data Acquisition : Measure the absorbance of each well at 490 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Conclusion
This compound stands as a valuable scaffold in drug design, building upon the privileged foundation of the core benzimidazole ring. Its ethyl substitution provides a crucial handle for modulating lipophilicity and steric interactions, offering a nuanced alternative to the parent ring.
Comparative Logic of Heterocycles in Drug Design
Caption: Decision logic for selecting a heterocyclic scaffold.
When compared to smaller monocyclic heterocycles, the benzimidazole framework offers a more extensive and rigid structure, ideal for targeting larger binding pockets where hydrophobic and π-stacking interactions are paramount. While imidazole and triazole are masters of specific interactions like metal coordination, and pyridine offers exceptional utility in tuning ADME properties, this compound provides a balanced profile of structural complexity and tunable physicochemical properties. The future of drug design will undoubtedly continue to leverage the unique strengths of each of these heterocyclic systems, with this compound and its derivatives remaining key players in the quest for novel, effective therapeutics.
References
- Spasov, A.A., Smirnova, L.A., Iezhitsa, I.N., Sergeeva, S.A., & Ozerov, A.A. (2002). Pharmacokinetic of benzimidazole derivatives. Voprosy Meditsinskoi Khimii, 48(3), 233-258.
- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A P
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.
- The Benzimidazole Scaffold: A Privileged Core in Drug Discovery and Its Structure-Activity Rel
- Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry.
- 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Asian Journal of Chemistry.
- Exploring the Role of Benzimidazole-Containing Scaffolds for the Design of New Compounds in Drug Discovery. Bentham Science Publishers.
- The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- [Pharmacokinetics of benzimidazole deriv
- Imidazole as a Promising Medicinal Scaffold: Current St
- Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. PubMed.
- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.
- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- Comparative Experimental Pharmacokinetics of Benzimidazole Deriv
- Recent Researches in Triazole Compounds as Medicinal Drugs.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- This compound for Cancer & Neuro Research. BenchChem.
- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applic
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. LinkedIn.
- Imidazole-based drugs and drug discovery: Present and future perspectives.
- Pharmacokinetics of Anthelmintics in Animals. MSD Veterinary Manual.
- Pharmacokinetics and drug-like characteristics of Benzimidazole derivatives.
- ChemInform Abstract: Studies on Synthesis of 2-Acetylbenzimidazole and Related Benzimidazole Derivatives.
- Recent Advances: Heterocycles in Drugs and Drug Discovery.
- The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology.
- A Review on Medicinally Important Heterocyclic Compounds. Open Chemistry.
- Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI.
- Heterocycles in Medicinal Chemistry. PMC - PubMed Central - NIH.
- The physicochemical properties of synthesized benzimidazole derivatives.
- Benzimidazole. Wikipedia.
- Benzimidazole: Chemical property, Primary Use, and biological activity. ChemicalBook.
- Biological Activity of 2-Methylbenzimidazole Deriv
- A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity. PubMed.
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv
- Studies on preparation of 2-Acetylbenzimidazole. Der Pharma Chemica.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- This compound | C9H10N2 | CID 15807. PubChem.
- Drug Design: An Efficient and Facile Synthesis of Novel Polar Benzimidazoles of Biological Interests. Longdom Publishing.
- Biological activities of benzimidazole derivatives: A review.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.
- Benzimidazole synthesis. Organic Chemistry Portal.
- Synthesis And Biological Evaluation Of Benzimidazole Deriv
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]
- 6. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 12. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 17. researchgate.net [researchgate.net]
- 18. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sarchemlabs.com [sarchemlabs.com]
- 21. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 22. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparative Experimental Pharmacokinetics of Benzimidazole Derivatives - ProQuest [proquest.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Molecular Docking of Benzimidazole Derivatives in Enzyme Active Sites
This guide provides an in-depth comparative analysis of the molecular docking of benzimidazole derivatives against three distinct and therapeutically relevant enzyme targets: Epidermal Growth Factor Receptor (EGFR), DNA Topoisomerase I, and Cyclooxygenase-2 (COX-2). We will explore the causality behind experimental choices in docking protocols, present comparative binding data, and detail the specific molecular interactions that govern the inhibitory potential of this versatile scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design of novel benzimidazole-based therapeutics.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring purines.[1] This unique feature allows it to interact with a wide array of biological targets, making it a cornerstone for the development of drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3] Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, has become an indispensable tool for elucidating the structure-activity relationships (SAR) of benzimidazole derivatives and guiding the design of more potent and selective inhibitors.[4]
Core Principles of Molecular Docking: A Self-Validating Workflow
A robust molecular docking study is a self-validating system that relies on a meticulous and logical workflow. The primary objective is to reproduce the experimentally observed binding mode of a known inhibitor within the enzyme's active site, thereby validating the docking protocol for screening novel compounds.[5] The predictive power of a docking simulation is contingent upon the careful preparation of both the protein and the ligand, the precise definition of the binding site, and the appropriate choice of scoring function to evaluate the binding affinity.
Comparative Docking Studies: Benzimidazole Derivatives Against Key Enzyme Targets
In this guide, we will focus on the comparative docking of benzimidazole derivatives against three well-validated enzyme targets, each representing a distinct therapeutic area:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often implicated in cancer.[1]
-
DNA Topoisomerase I: An enzyme crucial for DNA replication and a key target for cancer chemotherapy.[6]
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[7]
Experimental Protocol: A Step-by-Step Molecular Docking Workflow
The following protocol outlines a generalized yet detailed workflow for conducting molecular docking studies using widely accepted tools such as AutoDock Vina. This protocol is designed to be adaptable to the specific enzyme and ligand under investigation.
1. Protein Preparation:
-
Acquisition: Obtain the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB). For our comparative study, we will use PDB IDs: 1M17 for EGFR, 1T8I for DNA Topoisomerase I, and 4COX for COX-2.[6][7][8]
-
Cleaning the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands. This can be accomplished using molecular visualization software like UCSF Chimera or PyMOL.[9][10]
-
Adding Hydrogens and Charges: Add polar hydrogen atoms to the protein structure and assign appropriate atomic charges (e.g., Gasteiger charges). This step is crucial for accurately calculating electrostatic interactions.[11]
-
Output: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[11]
2. Ligand Preparation:
-
Ligand Sketching and Optimization: Draw the 2D structure of the benzimidazole derivative using a chemical drawing tool like ChemDraw and convert it to a 3D structure. Perform energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy conformation.[12]
-
Defining Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking simulation.[13]
-
Output: Save the prepared ligand in the PDBQT file format.[13]
3. Grid Box Generation:
-
Defining the Binding Site: The grid box defines the three-dimensional space within the enzyme's active site where the docking simulation will be performed.[14]
-
Centering the Grid: The grid box should be centered on the known binding site of the enzyme, which can be identified from the co-crystallized ligand in the original PDB file or through literature review.[15]
-
Setting Grid Dimensions: The size of the grid box should be large enough to accommodate the entire ligand and allow for its free rotation and translation.[16]
4. Running the Docking Simulation:
-
Software: Utilize a validated docking program such as AutoDock Vina.[17]
-
Configuration: Create a configuration file that specifies the file paths for the prepared protein and ligand, the coordinates and dimensions of the grid box, and the number of binding modes to generate.
-
Execution: Run the docking simulation from the command line.
5. Analysis of Docking Results:
-
Binding Affinity: The primary output of the docking simulation is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding interaction.[18]
-
Pose Visualization: Visualize the predicted binding poses of the ligand within the enzyme's active site using software like PyMOL or Discovery Studio.[19]
-
Interaction Analysis: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. These interactions are critical for understanding the molecular basis of binding.[20]
Mandatory Visualization: Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Comparative Analysis of Benzimidazole Derivatives
The following sections present a comparative analysis of the docking of benzimidazole derivatives against our three target enzymes, supported by data synthesized from the literature.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a key target in cancer therapy, and benzimidazole derivatives have shown significant potential as EGFR inhibitors.[21] Docking studies are instrumental in understanding how these compounds interact with the ATP-binding site of the EGFR kinase domain.
Data Presentation: EGFR Docking and In Vitro Activity
| Benzimidazole Derivative | Docking Score (kcal/mol) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Experimental IC50 (µM) | Reference |
| Erlotinib (Reference) | - | -30.96 | Met769, Lys721, Thr830 | 0.011 | [21] |
| Compound 28 | - | -34.581 | - | 0.970 | [8] |
| Keto-benzimidazole 7c | -8.1 | - | - | - | [1] |
| Keto-benzimidazole 11c | -7.8 | - | - | - | [1] |
| Benzimidazole-triazole 6i | - | - | - | 0.078 | [21] |
| Benzimidazole-triazole 10e | - | - | - | 0.073 | [21] |
Insights from EGFR Docking:
-
Key Interactions: The nitrogen atoms of the benzimidazole ring often act as hydrogen bond acceptors, interacting with key residues like Met769 in the hinge region of the EGFR kinase domain.[21]
-
Hydrophobic Interactions: The phenyl group of the benzimidazole scaffold typically occupies a hydrophobic pocket, contributing to the overall binding affinity.[1]
-
Substituent Effects: The addition of various substituents to the benzimidazole core can significantly modulate the binding affinity. For instance, keto-benzimidazoles and those with sulfonyl groups have demonstrated strong binding energies.[1]
Mandatory Visualization: Benzimidazole Interaction with EGFR Active Site
Caption: Key interactions of benzimidazole derivatives in the EGFR active site.
DNA Topoisomerase I Inhibition
DNA Topoisomerase I is another critical target in cancer therapy. Benzimidazole derivatives can act as Topoisomerase I inhibitors by intercalating into the DNA-enzyme complex, preventing the re-ligation of the DNA strand.[22]
Data Presentation: Topoisomerase I Docking and In Vitro Activity
| Benzimidazole Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Experimental IC50 (µM) | Reference |
| Camptothecin (Reference) | - | Arg364, Asn491, Asp533 | - | [6][23] |
| Benzimidazole-triazole 4b | -86.64 (MM-GBSA) | N352, D533, R364 | 7.34 | [6][24] |
| Benzimidazole-triazole 4h | -90.88 (MM-GBSA) | - | 4.56 | [6][24] |
| Benzimidazole-oxadiazole 5l | - | - | 0.224 | [22] |
| Benzimidazole-oxadiazole 5n | - | - | 0.205 | [22] |
Insights from Topoisomerase I Docking:
-
Intercalation: Docking studies reveal that benzimidazole derivatives position themselves within the DNA cleavage site, interacting with both the DNA and key amino acid residues of the enzyme.[6]
-
Hydrogen Bonding: Hydrogen bonds with residues such as N352, D533, and R364 are crucial for stabilizing the ligand within the active site.[24]
-
Correlation with Activity: A strong correlation is often observed between the calculated binding energies and the experimentally determined inhibitory activities of these compounds.[6]
Cyclooxygenase-2 (COX-2) Inhibition
Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Benzimidazole derivatives have emerged as promising candidates for selective COX-2 inhibition.[25]
Data Presentation: COX-2 Docking and In Vitro Activity
| Benzimidazole Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC50 (µM) | Reference |
| Celecoxib (Reference) | - | - | 0.06 | [25] |
| Benzimidazole-thiazole 15b | - | - | 0.045 | [25] |
| Benzimidazole derivative 5a | - | - | 0.05 | [25] |
| Benzimidazole derivative BI5 | -9.122 | - | - | [7] |
| Pyrazole-thiourea-benzimidazole PYZ10 | - | - | 0.0000283 | [26] |
| Pyrazole-thiourea-benzimidazole PYZ11 | - | - | 0.0002272 | [26] |
Insights from COX-2 Docking:
-
Selective Binding: Docking studies help to elucidate the structural basis for the selective binding of benzimidazole derivatives to the larger, more accommodating active site of COX-2 compared to COX-1.[27]
-
Key Interactions: Interactions with residues like TYR355 and ARG120 are often observed in the docking poses of potent COX-2 inhibitors.[25]
-
Pharmacophore Modeling: The insights from docking studies can be used to develop pharmacophore models that guide the design of new benzimidazole derivatives with enhanced COX-2 selectivity and potency.[7]
Conclusion and Future Directions
This guide has provided a comparative overview of the molecular docking of benzimidazole derivatives against three key enzyme targets. The presented data and protocols underscore the power of in silico methods in modern drug discovery. The versatility of the benzimidazole scaffold, coupled with the insights gained from molecular docking, continues to drive the development of novel therapeutics with improved efficacy and safety profiles. Future research should focus on integrating molecular dynamics simulations to study the dynamic behavior of ligand-protein complexes and employing advanced machine learning techniques to enhance the predictive accuracy of docking protocols.
References
- Celik, I., & Tallei, T. E. (2023). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega. [Link]
- Celik, I., & Tallei, T. E. (2023). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega. [Link]
- Jayachandran, E., et al. (2020). IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES. Plant Archives, 20(2), 3345-3351. [Link]
- Srour, A. M., et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Omega, 7(8), 7048-7064. [Link]
- BioTech Insights. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. [Link]
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]
- Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3063. [Link]
- Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. [Link]
- Abdullah, N. A., Ali, M. A., & Hamid, N. A. (2023). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type (EGFRWT) and T790M Mutant. Sains Malaysiana, 52(4), 1203-1215. [Link]
- Veerasamy, R., et al. (2023). 3D-QSAR and Molecular Docking Studies on Benzimidazole Derivatives: Validation of Experimental Inhibitory Potencies Towards COX-1 (PDB: 2OYE) and COX-2 (PDB: 4COX). Lens.org. [Link]
- Youssif, B. G., et al. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. RSC Advances. [Link]
- ResearchGate. (2025). Synthesis and Evaluation of Benzimidazole Derivatives as Selective COX-2 Inhibitors. [Link]
- Youssif, B. G., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 478. [Link]
- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. [Link]
- Jurcik, A., & Stourac, J. (2020).
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
- Khan, I., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Scientific Reports, 13(1), 12345. [Link]
- Srour, A. M., et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Omega. [Link]
- ResearchGate. (2022). Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors. [Link]
- University of Tromsø. (n.d.). Molecular Docking Tutorial. [Link]
- ResearchGate. (2014). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme and selectivity index (SI) COX-2. [Link]
- Kumar, A., et al. (2023). Design, synthesis, molecular docking and molecular dynamic studies of novel benzimidazole–thiazole derivatives as potent and selective COX-2 inhibitors. New Journal of Chemistry, 47(35), 16557-16570. [Link]
- Vasava, S. B., & Sharma, D. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Organic Synthesis, 21(1), 2-25. [Link]
- ResearchGate. (2022). Interactions between DNA Topo I (from PDB ID 1T8I) and target compounds. [Link]
- Schrödinger. (2022). Protein Ligand Docking Lesson Plan. [Link]
- Singh, P., & Kaur, M. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
- Alzahrani, H. A., et al. (2022). Synthesis, antiproliferative, docking and DFT studies of benzimidazole derivatives as EGFR inhibitors. Journal of Molecular Structure, 1255, 132265. [Link]
- ResearchGate. (2025). Structure Based Design and In-Silico Molecular Docking Analysis of Some Novel Benzimidazoles. [Link]
- Rudnitskaya, A., et al. (2025). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design.
- ResearchGate. (2023). The binding mode of compound (15) with COX His 90, CH 2 and His 90, O of carbonyl group and Phe 518 and terminal NH 2 with Phe 518 II enzyme forming 4 bonds between NH of benzimidazole. [Link]
- Singh, P., & Kaur, M. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19431-19455. [Link]
- Chauhan, H., et al. (2023). Molecular Docking Studies of Benzimidazole Analogues as Novel Anti-Inflammatory Agents.
- Schrödinger. (2025). Adjusting Glide Grid Box Size for Active Sites Larger Than the Ligand. [Link]
- ResearchGate. (2023). Benzimidazole derivatives as topoisomerase inhibitors. [Link]
- Schrödinger. (2023).
- Papakyriakou, A., et al. (2026). A Comparative Evaluation of Greek Fig Cultivars Utilizing Instrumental Analytical Methodologies, In Silico Studies and Machine Learning Prediction. Molecules, 31(1), 123. [Link]
- Pommier, Y., et al. (2005). New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis. Journal of Medicinal Chemistry, 48(7), 2336-2345. [Link]
- Othman, D. A., et al. (2023). Synthesis, anticancer evaluation and molecular docking studies of new benzimidazole- 1,3,4-oxadiazole derivatives as human topoisomerase types I poison. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2186-2202. [Link]
- ResearchGate. (2021).
Sources
- 1. ukm.my [ukm.my]
- 2. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of New Drugs against Human Topoisomerase I Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.aalto.fi [research.aalto.fi]
- 6. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plantarchives.org [plantarchives.org]
- 8. researchgate.net [researchgate.net]
- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 10. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 11. sites.ualberta.ca [sites.ualberta.ca]
- 12. learn.schrodinger.com [learn.schrodinger.com]
- 13. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 14. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 15. researchgate.net [researchgate.net]
- 16. Schrödinger Customer Portal [my.schrodinger.com]
- 17. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 19. youtube.com [youtube.com]
- 20. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 21. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. 3D-QSAR and Molecular Docking Studies on Benzimidazole Derivatives: Validation of Experimental Inhibitory Potencies Towards COX-1 (PDB: 2OYE) and COX-2 (PDB: 4COX) – Read Article in LENS [readarticle.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Ethylbenzimidazole for Laboratory Professionals
As a Senior Application Scientist, it is understood that excellence in the lab extends beyond discovery and into the responsible management of all chemical reagents. This guide provides a detailed, step-by-step framework for the proper disposal of 2-Ethylbenzimidazole, ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined are grounded in established safety protocols and regulatory standards, providing not just instructions, but the causal logic behind them.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not just an inert chemical; it possesses specific properties that mandate its classification as hazardous waste.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[1] This classification is the primary driver for the stringent disposal protocols that follow. It is crucial to internalize these risks not as procedural hurdles, but as the scientific basis for safe handling.
Data Presentation: GHS Hazard Profile
| Hazard Class | Category | GHS Code | Description |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318 | Causes serious eye damage |
| Specific Target Organ Toxicity | Category 3 | H335 | May cause respiratory irritation |
Source: Aggregated GHS information from the ECHA C&L Inventory.[1]
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[2][3][4] this compound is not found on the specific F, K, P, or U lists.[4][5] Therefore, it must be managed as hazardous waste based on its Toxicity Characteristic , as defined in 40 CFR § 261.24, due to its oral toxicity and irritant properties.[6][7]
Immediate Safety & Personal Protective Equipment (PPE)
Safety is the foundational principle of waste management. Direct contact with this compound during handling and disposal must be prevented through the rigorous use of appropriate PPE.
-
Hand Protection : Wear nitrile gloves. Given the risk of serious eye damage, double-gloving is a recommended best practice to prevent inadvertent contamination.[6] Gloves should be changed immediately if they are torn, punctured, or known to be contaminated.[6]
-
Eye and Face Protection : Use safety goggles with side shields or a full-face shield to protect against splashes or airborne particles.[8]
-
Body Protection : A standard lab coat is required. For larger quantities or spill cleanup, a disposable, low-permeability gown is recommended.[6]
-
Respiratory Protection : When handling the solid powder outside of a certified chemical fume hood, or if dust generation is possible, an N95 respirator or higher is mandatory to prevent respiratory tract irritation.[8]
Step-by-Step Disposal Protocol: From Benchtop to Final Disposal
The disposal of this compound is a multi-stage process that begins the moment the chemical is deemed waste. The following workflow ensures compliance and safety at every step.
Visualization: this compound Waste Disposal Workflow
Caption: Decision workflow for managing this compound waste.
Experimental Protocol: Waste Collection and Storage
-
Waste Segregation : At the point of generation, immediately segregate waste this compound and all contaminated materials (e.g., weighing paper, pipette tips, gloves) from other waste streams. It is particularly important to keep it away from strong oxidizing agents, with which it is incompatible.
-
Container Selection : Collect all this compound waste in a dedicated, chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate. The original product container can be used if it is in good condition.[9]
-
Labeling : The container must be labeled clearly and immediately. The label must include:
-
Accumulation : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9][10] This area must be at or near the point of waste generation and under the control of the operator. The SAA must have secondary containment (such as a tub or tray) to capture any potential leaks.[9]
-
Final Disposal : Do not dispose of this compound down the drain or in the regular trash.[3] Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12][13] The preferred method of destruction for nitrogen-containing heterocyclic compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF) to ensure complete breakdown and management of potential byproducts like NOx.[11][14][15]
Spill and Decontamination Procedures
Accidents happen, and a prepared response is critical to mitigating risk.
Experimental Protocol: Small Spill Cleanup For small spills (less than 50 grams) of solid this compound:
-
Alert & Isolate : Alert personnel in the immediate area and restrict access.[15][16]
-
Don PPE : At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves. If there is a risk of airborne dust, an N95 respirator is required.
-
Contain : Gently cover the spill with an absorbent material to prevent the powder from becoming airborne. Work from the outside of the spill inward.[7][17]
-
Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container using spark-proof tools.[17] Avoid creating dust.
-
Decontaminate : Wipe the spill area down thoroughly with a cloth dampened with soap and water.[7] Perform this cleaning step twice.[15] Place all cleaning materials (absorbent pads, cloths, contaminated gloves) into the hazardous waste container.
-
Dispose : Seal and label the waste container as described in Section 3 and place it in the SAA.
-
Report : Inform your laboratory supervisor or EHS department of the spill, in accordance with institutional policy.[7]
Experimental Protocol: Decontamination of Empty Containers An "empty" container that held a hazardous chemical is still regulated as hazardous waste until it is properly decontaminated. Since this compound is not a P-listed (acutely hazardous) waste, the standard triple-rinse procedure is required.[10][13]
-
Initial Removal : Empty the container of all pourable and scrapable contents.
-
First Rinse : Add a suitable solvent (e.g., acetone, ethanol) to the container, filling it to about 10-20% of its volume. Secure the lid and swirl to rinse all interior surfaces.
-
Collect Rinsate : Crucially, this first rinsate must be collected as hazardous waste. [18][19] Pour the solvent into your designated this compound liquid hazardous waste container.
-
Subsequent Rinses : Repeat the rinsing process two more times. Depending on local regulations, these subsequent rinses may also need to be collected as hazardous waste. Consult your EHS department for specific guidance.
-
Final Disposal : Once the container is triple-rinsed and dry, deface or remove the original label and mark it as "EMPTY" or "TRIPLE RINSED". It can now be disposed of as regular solid waste or recycled, according to institutional policy.
By adhering to these scientifically-grounded and procedurally detailed guidelines, you contribute to a culture of safety, protect our environment, and ensure that your laboratory operations remain compliant with all applicable regulations.
References
- PubChem. This compound.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
- U.S. Environmental Protection Agency. Hazardous Waste Characteristics: A User-Friendly Reference Document. October 2009. [Link]
- Environmental Marketing Services. Safe Chemical Waste Disposal in Labs. [Link]
- Binghamton University. Triple Rinse Procedure. Environmental Health and Safety. [Link]
- American Society for Clinical Laboratory Science. Managing Hazardous Chemical Waste in the Lab. [Link]
- Medical Laboratory Observer.
- Ma, C., et al. (2025). Treatment options of nitrogen heterocyclic compounds in industrial wastewater.
- Padoley, K. V., et al. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource Technology. [Link]
- U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
- U.S. Environmental Protection Agency. Characteristics of Hazardous Waste. [Link]
- Dartmouth College. Hazardous Waste Disposal Guide. Environmental Health and Safety. [Link]
- Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]
- Majcher, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates. International Journal of Molecular Sciences. [Link]
- Ag Container Recycling Council. Rinsing Best Practices. [Link]
- Colorado State University. Spill Cleanup (Process and Poster). Environmental Health Services. [Link]
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability & Risk. [Link]
- California Department of Toxic Substances Control. Defining Hazardous Waste. [Link]
- eviQ. Hazardous drug spill management. [Link]
- University of Illinois Division of Research Safety.
- City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]
- U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]
- University of Manitoba. Chemical Spill Response Procedure. Environmental Health and Safety Office. [Link]
Sources
- 1. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 2. epa.gov [epa.gov]
- 3. pfw.edu [pfw.edu]
- 4. epa.gov [epa.gov]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. 40 CFR § 261.24 - Toxicity characteristic. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. eCFR :: 40 CFR 261.24 -- Toxicity characteristic. [ecfr.gov]
- 8. tceq.texas.gov [tceq.texas.gov]
- 9. 40 CFR Part 261 - IDENTIFICATION AND LISTING OF HAZARDOUS WASTE | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. epa.gov [epa.gov]
- 11. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eCFR :: 40 CFR Part 261 Subpart C -- Characteristics of Hazardous Waste [ecfr.gov]
- 13. Triple Rinse Procedure | Environmental Health and Safety | Binghamton University [binghamton.edu]
- 14. researchgate.net [researchgate.net]
- 15. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates | MDPI [mdpi.com]
- 16. epa.gov [epa.gov]
- 17. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 19. derpharmachemica.com [derpharmachemica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
